Piperazine Dihydrochloride Monohydrate
Description
The exact mass of the compound this compound is 176.0483185 g/mol and the complexity rating of the compound is 26.5. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
piperazine;hydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH.H2O/c1-2-6-4-3-5-1;;;/h5-6H,1-4H2;2*1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVBNUIFDLXAFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480046 | |
| Record name | Piperazine dihydrochloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6091-62-9, 207605-49-0 | |
| Record name | Piperazine dihydrochloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006091629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine dihydrochloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperazine dihydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERAZINE DIHYDROCHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20368I2FP7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Piperazine Dihydrochloride Monohydrate for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of piperazine dihydrochloride monohydrate, a versatile compound with significant applications in pharmaceutical research and development. From its fundamental properties to its role in synthetic chemistry and pharmacology, this document offers expert insights and practical protocols for scientists and researchers.
Core Characteristics and Physicochemical Properties
This compound is the hydrated salt of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. The dihydrochloride monohydrate form offers enhanced stability and solubility, making it a preferred reagent in many applications.[1][2][3]
CAS Number: 142-64-3[1][2][4][5][6] Molecular Formula: C₄H₁₀N₂·2HCl·H₂O[1] Molecular Weight: 177.07 g/mol [1][7]
Quantitative data for this compound is summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 320 °C (decomposes) | [1][6] |
| Solubility | Highly soluble in water; soluble in methanol.[1][2][8] | [1][2][8] |
| Purity | Typically ≥ 98% | [1][6] |
| Storage | Store at room temperature in a cool, well-ventilated area. Keep container tightly closed.[1][2] | [1][2] |
Applications in Research and Drug Development
The unique structural and chemical properties of this compound make it a valuable building block and reagent in several scientific domains.
Pharmaceutical Synthesis
This compound serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals.[1][9] The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[10] Its presence can improve the pharmacokinetic and pharmacodynamic properties of a molecule, such as aqueous solubility and receptor affinity.[10][11] It is a key component in the synthesis of drugs for various therapeutic areas, including:
-
Antipsychotics and Antidepressants: The piperazine ring is a common feature in many CNS-active compounds.[1][8][9]
-
Antihistamines: Several well-known antihistamines incorporate the piperazine structure.
-
Anticancer Agents and Kinase Inhibitors: The piperazine scaffold is utilized in the design of targeted cancer therapies.
-
Antimicrobial and Antifungal Agents: Its derivatives have shown promise in combating infectious diseases.[8]
Anthelmintic Agent in Veterinary Medicine
Historically and currently, piperazine and its salts are widely used as an anthelmintic (anti-worm) agent in veterinary medicine to treat parasitic infections in animals, particularly against roundworms and pinworms.[2][9][12]
Mechanism of Action: Piperazine acts as a γ-aminobutyric acid (GABA) receptor agonist.[13][14] In nematodes, it binds to GABA receptors on muscle cells, leading to hyperpolarization and flaccid paralysis of the worm.[13][14] The paralyzed parasite is then expelled from the host's gastrointestinal tract by normal peristalsis.[12][14] This mechanism is selective for invertebrates as the GABA receptors in helminths differ from those in vertebrates, where GABA is primarily confined to the central nervous system.[14]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Piperazine synthesis [organic-chemistry.org]
- 3. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. sciforum.net [sciforum.net]
- 6. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]
- 7. HPLC-based activity profiling: discovery of piperine as a positive GABA(A) receptor modulator targeting a benzodiazepine-independent binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. datapdf.com [datapdf.com]
- 12. researchgate.net [researchgate.net]
- 13. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Characterization of Piperazine Dihydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of piperazine dihydrochloride monohydrate, a compound of significant interest in pharmaceutical development. From its fundamental molecular structure to its physicochemical properties and analytical characterization, this document offers field-proven insights and detailed methodologies to support research and development activities.
Introduction: The Significance of this compound
Piperazine and its derivatives are integral components in a wide array of active pharmaceutical ingredients (APIs), most notably for their use as anthelmintic agents to treat parasitic worm infections in both humans and animals.[1] The dihydrochloride monohydrate salt of piperazine is a preferred form for many pharmaceutical applications due to its high aqueous solubility and stability.[2][3] A thorough understanding of its molecular structure and properties is paramount for formulation development, quality control, and ensuring therapeutic efficacy.
This guide will delve into the precise three-dimensional arrangement of atoms in this compound, explore its key physicochemical characteristics, and provide detailed protocols for its synthesis and comprehensive analysis.
Molecular Structure and Physicochemical Properties
This compound (C₄H₁₀N₂·2HCl·H₂O) is the hydrated salt of the heterocyclic amine, piperazine.[2][4][5] The core of the molecule is the six-membered piperazine ring, which adopts a chair conformation. In this salt, both nitrogen atoms of the piperazine ring are protonated, forming a dication which is then ionically bonded to two chloride anions. A single molecule of water is incorporated into the crystal lattice, forming the monohydrate.
The crystal structure of this compound has been meticulously determined through single-crystal X-ray diffraction. This analysis reveals a centrosymmetric piperazinium dication. The crystal packing is characterized by a network of hydrogen bonds involving the protonated nitrogen atoms, the chloride ions, and the water molecule. Specifically, the structure exhibits chains of piperazinium dications linked by N—H⋯Cl hydrogen bonds. These chains are further interconnected by weaker O—H⋯Cl and C—H⋯Cl hydrogen bonds involving the water molecule.
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₀N₂·2HCl·H₂O | [2][4][5] |
| Molecular Weight | 177.07 g/mol | [2][4][5][6][7] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Solubility | Highly soluble in water | [2][3] |
| Melting Point | Decomposes around 320 °C | [2][3] |
| CAS Number | 6091-62-9 | [6][7] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a straightforward acid-base neutralization reaction. The following protocol provides a detailed, step-by-step methodology for its preparation in a laboratory setting.
Experimental Protocol: Synthesis
Objective: To synthesize this compound from piperazine and hydrochloric acid.
Materials:
-
Piperazine (anhydrous or hexahydrate)
-
Concentrated Hydrochloric Acid (HCl)
-
Absolute Ethanol
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Drying oven
Procedure:
-
Dissolution of Piperazine: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of piperazine in a minimal amount of deionized water. If starting with piperazine hexahydrate, the water of hydration should be taken into account for solubility.
-
Acidification: While stirring the piperazine solution in an ice bath to control the exothermic reaction, slowly add a stoichiometric equivalent of two moles of concentrated hydrochloric acid for every one mole of piperazine.
-
Crystallization: After the addition of hydrochloric acid is complete, continue stirring the solution in the ice bath for 30-60 minutes to promote crystallization. If crystals are slow to form, scratching the inside of the flask with a glass rod can induce nucleation.
-
Isolation of Crystals: Collect the precipitated white crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold absolute ethanol to remove any unreacted starting materials and excess acid.
-
Drying: Dry the crystals in a drying oven at a temperature not exceeding 60°C to avoid the loss of the water of hydration. Dry to a constant weight.
-
Characterization: Confirm the identity and purity of the synthesized this compound using the analytical techniques described in the following section.
Analytical and Characterization Methodologies
A comprehensive characterization of this compound is essential for its use in research and drug development. The following sections provide detailed protocols for key analytical techniques.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of crystalline solids.
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the crystal structure of this compound.
Methodology:
-
Crystal Growth: Grow single crystals of suitable size and quality for X-ray diffraction. This can be achieved by slow evaporation of a saturated aqueous solution of the synthesized compound.
-
Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain a final, accurate molecular structure.
Spectroscopic Analysis
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of this compound in solution.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum. Typical parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing and Analysis: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both spectra to the corresponding protons and carbon atoms in the molecule.
4.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
Objective: To obtain the FT-IR spectrum of this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr), spectroscopic grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous mixture is obtained.
-
Pellet Formation: Transfer the mixture to a pellet press die and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H stretches, C-H stretches, and N-H bends.
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for evaluating the thermal stability and hydration state of the compound.
Experimental Protocol: TGA and DSC
Objective: To assess the thermal stability and determine the water content of this compound.
Methodology:
-
Sample Preparation: Accurately weigh a small amount (5-10 mg) of the sample into an appropriate TGA or DSC pan.
-
TGA Analysis: Place the pan in the TGA instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen). Record the change in mass as a function of temperature. The initial weight loss should correspond to the loss of the water molecule.
-
DSC Analysis: Place the pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) and record the heat flow as a function of temperature. Endothermic peaks will indicate phase transitions such as dehydration and melting, while exothermic peaks will indicate decomposition.
Stability and Hygroscopicity
Understanding the stability and hygroscopicity of this compound is critical for determining appropriate storage conditions and predicting its shelf-life.
4.4.1. Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways under stressed conditions.
Experimental Protocol: Forced Degradation
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Stress Conditions: Expose the sample to a range of stress conditions, including:
-
Acidic Hydrolysis: Reflux in a solution of hydrochloric acid.
-
Basic Hydrolysis: Reflux in a solution of sodium hydroxide.
-
Oxidative Degradation: Treat with a solution of hydrogen peroxide.
-
Thermal Degradation: Heat the solid sample at an elevated temperature.
-
Photodegradation: Expose the solid sample to UV and visible light.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
4.4.2. Hygroscopicity Assessment
Dynamic Vapor Sorption (DVS) is the standard method for evaluating the hygroscopicity of a solid material.
Experimental Protocol: Dynamic Vapor Sorption (DVS)
Objective: To determine the moisture sorption and desorption characteristics of this compound.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the sample in the DVS instrument.
-
Drying: Dry the sample under a stream of dry nitrogen until a stable weight is achieved.
-
Sorption/Desorption Isotherm: Expose the sample to a series of increasing and then decreasing relative humidity (RH) levels at a constant temperature (e.g., 25 °C). Record the change in mass at each RH step.
-
Data Analysis: Plot the change in mass versus RH to generate a sorption-desorption isotherm. This will reveal the extent of water uptake and whether the hydration is reversible.
Visualization of Analytical Workflow
The following diagram illustrates the comprehensive analytical workflow for the characterization of this compound.
Caption: Comprehensive analytical workflow for this compound.
Conclusion
This technical guide has provided an in-depth exploration of the molecular structure, physicochemical properties, synthesis, and analytical characterization of this compound. The detailed protocols and methodologies presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to effectively work with this important pharmaceutical compound. A thorough understanding and application of these principles will facilitate the development of safe, stable, and efficacious drug products.
References
- Piperazine Di Hydrochloride VIshal Laboratories GMP manufacturers India. (n.d.). Vishal Laboratories.
- PubChem. (n.d.). Piperazine dihydrochloride hydrate.
- PubChem. (n.d.). Piperazine Dihydrochloride.
- This compound. (n.d.). precisionFDA.
- This compound. (n.d.). Gsrs.
- Wikipedia. (2023, December 28). Piperazine. In Wikipedia. [Link]
- Piperazine monohydrochloride. (n.d.). NIST WebBook.
- piperazine dihydrochloride, 142-64-3. (n.d.). The Good Scents Company.
- Dehghanpour, S., Mahmoudkhani, A. H., & Langer, V. (2001). Redetermination of this compound. Acta Crystallographica Section E: Structure Reports Online, 57(8), o610-o611.
- Krishnakumar, V., & Ramasamy, R. (2005). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 43(1), 24-29.
- NIST WebBook. (n.d.). Piperazine dihydrochloride.
- ResearchGate. (n.d.). An analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Pharma Knowledge Forum. (2023, November 6). Method of analysis of Piperazine.
- ResearchGate. (n.d.). Experimental 13C and 1H NMR spectrum of MPP.
- AZoM. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
- ResearchGate. (n.d.). Thermal analysis of compounds 1 and 2: (a) DSC curves and (b) thermograms.
- ResearchGate. (n.d.). FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and [Piperazine][SO3H]2[Cl]2[H2SO4]2.
- Cha, K. H., & Kim, C. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 114–121.
- A Review on Analytical Methods for Piperazine Determination. (2024). International Journal of Pharmaceutical Sciences and Research, 15(1), 1-5.
- Scribd. (n.d.). Piperazine Titration k33.
- Krishnakumar, V., & Ramasamy, R. (2012). Basic 1H- and 13C-NMR Spectroscopy. In Spectroscopy. IntechOpen.
- InfoSheet : NMR sample preparation. (n.d.).
- Harris, J. D., & Rusch, A. W. (2013). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry.
- SK pharmteco. (n.d.). Dynamic Vapor Sorption.
- ACS Publications. (2020). Characterization, Solubility, and Hygroscopicity of BMS-817399.
- American Pharmaceutical Review. (2011, September 1). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance.
- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences and Research, 9(5), 589.
- TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer.
- GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products.
- Al-Tabakha, M. M., Arida, A. I., Fahelelbom, K. M., Sadek, B., & Saeed, B. A. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2336.
- European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products.
- Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
- MedCrave online. (2016, December 14). Forced Degradation – A Review.
- SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY.
- Singh, S., & Bakshi, M. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.
- Excillum. (n.d.). Small molecule crystallography.
- Michigan State University. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry.
- Wikipedia. (2023, December 29). X-ray crystallography. In Wikipedia. [Link]
- Kuppuswamy, S., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization.
- Shimadzu. (n.d.). KBr Pellet Method.
- Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. [Link]
- International Lab. (2020, November 27). KBr Pellet Preparation for FTIR Analysis [Video]. YouTube. [Link]
- Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Research and Analytical Reviews, 8(1).
Sources
- 1. skpharmteco.com [skpharmteco.com]
- 2. sites.uclouvain.be [sites.uclouvain.be]
- 3. US3023211A - Method for the preparation of piperazine monohydrochloride - Google Patents [patents.google.com]
- 4. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Research Applications of Piperazine Dihydrochloride Monohydrate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Piperazine, a simple six-membered heterocyclic compound with two nitrogen atoms at opposing positions, has a long and storied history in therapeutics, primarily as an anthelmintic agent.[1] Its dihydrochloride monohydrate salt (C₄H₁₀N₂·2HCl·H₂O) offers enhanced stability and high water solubility, making it a versatile and valuable tool in a wide range of research applications.[2][3] This guide provides an in-depth exploration of the core uses of piperazine dihydrochloride monohydrate in modern research, moving beyond its classical applications to its role in neuroscience, medicinal chemistry, and as a fundamental building block for novel therapeutic agents. We will detail its mechanism of action, provide validated experimental protocols, and discuss its significance as a privileged scaffold in drug discovery.
Introduction: Physicochemical Profile and Significance
This compound is a white to cream-colored crystalline solid.[1][2] The conversion of the parent piperazine base to its dihydrochloride monohydrate salt significantly improves its stability and aqueous solubility, which are critical advantages for pharmacological and biological research.[2][3][4] This salt form ensures consistent solution preparation and reliable dosing in experimental setups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₀N₂·2HCl·H₂O | [3][5] |
| Molecular Weight | 177.07 g/mol | [2][3][5] |
| Appearance | White to off-white crystalline powder | [2][3] |
| CAS Number | 6091-62-9 | [5] |
| Melting Point | ~320 °C (with decomposition) | [3] |
| Solubility | Highly soluble in water | [2][3] |
Core Mechanism of Action: A GABA Receptor Agonist
The primary biological activity of piperazine stems from its action as a γ-aminobutyric acid (GABA) receptor agonist.[6] GABA is the principal inhibitory neurotransmitter in the central nervous system of both vertebrates and invertebrates.[7]
Piperazine's mechanism involves the following key steps:
-
Binding: Piperazine binds to GABA_A receptors, which are ligand-gated ion channels.[6][7]
-
Channel Opening: This binding event mimics the action of GABA, causing the chloride ion (Cl⁻) channel to open.[7]
-
Hyperpolarization: The influx of negatively charged chloride ions into the neuron leads to hyperpolarization of the cell membrane.[6]
-
Inhibition of Neurotransmission: This hyperpolarized state makes the neuron less likely to fire an action potential, thus inhibiting nerve impulse transmission.[7]
In parasitic worms, this action occurs at the neuromuscular junction, leading to flaccid paralysis of the worm's musculature.[1][2][6] Unable to maintain its position in the host's gut, the paralyzed worm is expelled by normal peristaltic action.[1][2] It is this well-characterized mechanism that makes piperazine a valuable tool in both anthelmintic and neuroscience research.
Caption: Mechanism of Piperazine as a GABA-A Receptor Agonist.
Core Research Applications
Anthelmintic Research and Parasitology
Piperazine is a foundational compound in anthelmintic research.[2] While newer drugs are often used clinically, piperazine remains an essential positive control and benchmark in the screening of novel anthelmintic agents.[8][9] Its well-understood mechanism allows researchers to validate assay systems and compare the potency of new chemical entities.[8][10]
-
In Vitro Screening: It is used in motility assays on various helminths, including the model organism Caenorhabditis elegans and commercially relevant parasites like Ascaridia galli.[9][11]
-
Mechanism of Action Studies: Researchers use piperazine to probe the physiology of the helminth neuromuscular system and to study the emergence of drug resistance.
-
Comparative Efficacy Studies: The efficacy of new drug candidates is often directly compared to that of piperazine citrate or dihydrochloride to establish a baseline of activity.[8][11]
Neuroscience Research
Given its role as a GABA agonist, piperazine and its derivatives are utilized as tools to study the GABAergic system.[6] While the parent compound is not selective for specific GABA_A receptor subtypes, it can be used in foundational studies of inhibitory neurotransmission. More complex derivatives of piperazine are frequently investigated for their potential to modulate specific receptor subtypes, which is relevant for conditions like anxiety, epilepsy, and other neurological disorders.[12][13]
Pharmaceutical Chemistry and Drug Discovery
The piperazine ring is considered a "privileged scaffold" in medicinal chemistry.[14][15][16] This designation is due to its frequent appearance in successful drug molecules across a vast range of therapeutic areas.[16][17][18]
Key Advantages of the Piperazine Scaffold:
-
Improved Physicochemical Properties: Incorporating a piperazine moiety can enhance aqueous solubility and permeability, crucial for favorable pharmacokinetics.[14][15]
-
Basicity: The two nitrogen atoms provide basic centers that can be protonated at physiological pH, aiding in drug-receptor interactions and formulation.[14]
-
Synthetic Versatility: The secondary amine nature of the piperazine ring allows for straightforward chemical modification at the N-1 and N-4 positions, enabling the creation of large libraries of analogues for structure-activity relationship (SAR) studies.[6][16]
-
Conformational Rigidity: The ring's "chair" conformation provides a degree of structural rigidity, which can help in optimizing the presentation of pharmacophoric groups to a biological target.[14]
The piperazine core is found in numerous FDA-approved drugs, including the antipsychotic aripiprazole, the antibiotic ciprofloxacin, and the antifungal itraconazole.[17][19] Researchers use this compound as a readily available, stable, and cost-effective starting material for the synthesis of these novel compounds.[3][6]
Caption: Piperazine as a Privileged Scaffold in Drug Discovery.
Experimental Protocols
The following protocols are provided as validated starting points for research. Investigators should optimize these methods for their specific experimental systems.
Protocol 1: Preparation of a 100 mM this compound Stock Solution
Objective: To prepare a stable, sterile-filtered stock solution for use in cell-based or in vitro assays.
Materials:
-
This compound (MW: 177.07 g/mol )
-
Nuclease-free water or appropriate buffer (e.g., PBS, HEPES)
-
Sterile 50 mL conical tube
-
0.22 µm sterile syringe filter
-
Sterile syringe
-
Calibrated analytical balance and weigh boat
Methodology:
-
Calculation: To make 50 mL of a 100 mM solution, calculate the required mass: Mass = Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) Mass = 0.1 mol/L × 0.050 L × 177.07 g/mol = 0.8854 g
-
Weighing: Accurately weigh 885.4 mg of this compound and transfer it to the 50 mL conical tube.
-
Dissolution: Add approximately 40 mL of nuclease-free water or buffer to the tube. Vortex vigorously until the solid is completely dissolved. The high water solubility of this salt facilitates rapid dissolution.[2][3]
-
Volume Adjustment: Adjust the final volume to 50 mL with the solvent. Invert the tube several times to ensure homogeneity.
-
Sterilization: Draw the solution into a sterile syringe. Attach the 0.22 µm sterile filter and dispense the solution into a new, sterile storage tube. This step is critical for any cell-based assays.
-
Storage: Label the tube with the compound name, concentration, date, and your initials. Store the stock solution at 4°C for short-term use (1-2 weeks) or in aliquots at -20°C for long-term storage.
Protocol 2: In Vitro Anthelmintic Motility Assay using C. elegans
Objective: To assess the paralytic effect of piperazine (as a positive control) on the model nematode C. elegans.
Materials:
-
Synchronized L4 or young adult C. elegans population
-
Nematode Growth Medium (NGM) agar plates seeded with OP50 E. coli
-
M9 buffer
-
100 mM this compound stock solution
-
24-well microtiter plate
-
Stereomicroscope
Methodology:
Caption: Workflow for a C. elegans Motility Assay.
-
Worm Preparation: Wash a synchronized population of L4 or young adult C. elegans off NGM plates using M9 buffer. Allow the worms to settle by gravity and remove the supernatant to concentrate the worms.
-
Plating: Aliquot approximately 20-30 worms into each well of a 24-well plate in a minimal volume of M9 buffer.
-
Compound Preparation: Prepare serial dilutions of the 100 mM piperazine stock solution in M9 buffer to achieve final desired concentrations (e.g., 10 mM, 5 mM, 1 mM, 0.5 mM).
-
Controls:
-
Negative Control: Wells containing only worms in M9 buffer.
-
Positive Control: Wells treated with a known effective concentration of piperazine (e.g., 10 mM).
-
-
Treatment: Add the prepared compound dilutions to the corresponding wells. Ensure the final volume in each well is consistent (e.g., 200 µL).
-
Incubation and Observation: Incubate the plate at 20°C. At predetermined time points (e.g., 1, 2, 4, 6 hours), place the plate under a stereomicroscope and count the number of motile and paralyzed worms in each well. A worm is considered paralyzed if it does not move spontaneously or in response to a gentle tap on the plate.[10]
-
Data Analysis: Calculate the percentage of paralyzed worms for each concentration at each time point. Plot the data to determine dose-response curves and calculate an EC₅₀ value (the concentration that causes paralysis in 50% of the worms).
Conclusion and Future Outlook
This compound, while a compound with a long history, remains a highly relevant and indispensable tool in modern scientific research. Its well-defined role as a GABA receptor agonist makes it a benchmark standard in parasitology and a useful probe in neuroscience.[6] Perhaps most significantly, the piperazine heterocycle continues to prove its value as a privileged scaffold in drug discovery, serving as the foundation for countless investigations into new therapeutic agents for a wide spectrum of diseases.[14][15][16] Its favorable physicochemical properties, synthetic tractability, and established biological activity ensure that this compound will continue to be a staple on the benches of researchers and drug development professionals for the foreseeable future.
References
- PubChem. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893. [Link]
- ResearchGate. Synthesis of piperazine-based analog as anthelmintic agent. [Link]
- PubChem.
- PubMed.
- PubMed.
- PubMed.
- UNODC.
- ResearchGate.
- International Journal of Basic & Clinical Pharmacology. Anthelmintic activity of Cassia occidentalis L. methanolic leaf extract on Ascaridia galli and Heterakis gallinarum. [Link]
- Wikipedia. GABAA receptor. [Link]
- Medicinal Chemistry.
- Poultry Science | Oxford Academic.
- The Good Scents Company. piperazine dihydrochloride, 142-64-3. [Link]
- Dalton Transactions (RSC Publishing).
- Wikipedia. Aripiprazole. [Link]
- MDPI. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. [Link]
- PubMed. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. [Link]
Sources
- 1. globalcalcium.com [globalcalcium.com]
- 2. Buy this compound | 6091-62-9 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperazine dihydrochloride hydrate | C4H14Cl2N2O | CID 12197850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. ijbcp.com [ijbcp.com]
- 12. Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antagonistic action of pitrazepin on human and rat GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Aripiprazole - Wikipedia [en.wikipedia.org]
Navigating the Solubility Landscape of Piperazine Dihydrochloride Monohydrate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperazine dihydrochloride monohydrate, a key pharmaceutical intermediate and active ingredient, presents a solubility profile that is pivotal to its application in synthesis, purification, and formulation. While its high aqueous solubility is well-documented, its behavior in organic solvents is more nuanced and often subject to conflicting reports. This technical guide provides a comprehensive analysis of the solubility of this compound in organic media. Moving beyond a simple tabulation of data, this document delves into the fundamental physicochemical principles governing its solubility, offering a predictive framework for researchers. It provides detailed, field-proven experimental protocols for accurate solubility determination and contextualizes the available qualitative data within the practical realities of organic synthesis and drug development.
Introduction: The Dichotomous Solubility of a Pharmaceutical Salt
This compound (C₄H₁₀N₂·2HCl·H₂O) is a salt of the weak base piperazine.[1] The presence of two hydrochloride moieties and a molecule of water of hydration renders the compound highly polar and ionic. This inherent polarity dictates its solubility, leading to a pronounced affinity for polar solvents, most notably water, where it is freely soluble.[2][3] However, in the realm of organic chemistry and pharmaceutical development, where reactions and formulations often necessitate the use of non-aqueous media, understanding its solubility in organic solvents is of paramount importance.
The literature presents a seemingly contradictory picture of its solubility in organic solvents, with some sources describing it as "insoluble in organic solvents"[4], while others report it as "slightly soluble in methanol & ethanol".[2] This guide aims to resolve these apparent discrepancies by providing a deeper understanding of the underlying factors that govern the solubility of this ionic compound in a diverse range of organic solvents.
Physicochemical Properties at a Glance
A fundamental understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀N₂·2HCl·H₂O | [1] |
| Molecular Weight | 177.07 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | Decomposes around 320 °C | [1] |
| Water Solubility | Freely soluble | [2][3] |
Qualitative Solubility Profile in Organic Solvents: A Synthesized View
While quantitative solubility data for this compound in a wide array of organic solvents is scarce in publicly available literature, a careful analysis of synthetic procedures and purification methods provides valuable qualitative insights. The following table summarizes these observations, offering a practical guide for solvent selection in experimental settings.
| Solvent Class | Solvent | Qualitative Solubility | Context and Rationale |
| Polar Protic Solvents | Methanol | Slightly Soluble to Soluble | Often used in synthesis and recrystallization, suggesting some degree of solubility, which can be enhanced with heating.[5] The hydroxyl group can hydrogen bond with the chloride ions and the protonated piperazine ring. |
| Ethanol | Slightly Soluble | Similar to methanol, it is used in washing and precipitation steps, indicating limited solubility, especially at colder temperatures.[6] Its lower polarity compared to methanol results in reduced solvating power for the ionic salt. | |
| Isopropyl Alcohol | Sparingly Soluble | Frequently employed as a recrystallization solvent, where the compound is dissolved at elevated temperatures and precipitates upon cooling, indicating low solubility at ambient temperatures.[5] | |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Likely Soluble | As a strong dipolar aprotic solvent, DMSO is known to dissolve a wide range of inorganic salts and organic compounds.[7][8] Its high polarity and ability to solvate cations make it a good candidate for dissolving piperazine dihydrochloride. |
| Dimethylformamide (DMF) | Likely Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent capable of dissolving many organic and inorganic compounds.[9] | |
| Acetonitrile | Sparingly Soluble to Insoluble | While polar, acetonitrile is a weaker cation solvator compared to DMSO and DMF, suggesting lower solubility for ionic salts. | |
| Non-Polar Solvents | Dichloromethane (DCM) | Insoluble | Used as a solvent in syntheses where this compound precipitates, indicating its insolubility.[10] The non-polar nature of DCM cannot overcome the high lattice energy of the ionic salt. |
| Ethyl Acetate | Insoluble | Used to precipitate piperazine derivatives, with the dihydrochloride salt being insoluble.[5] | |
| Acetone | Insoluble | Utilized as a washing solvent for the purified product, implying very low solubility.[5] | |
| Hexane / Heptane | Insoluble | As non-polar aliphatic hydrocarbons, they lack the necessary polarity to interact with and dissolve the ionic salt. |
The Science of Solubility: Why "Like Dissolves Like" is Just the Beginning
The solubility of an ionic compound like this compound in an organic solvent is a complex interplay of energetic factors. The oft-cited principle of "like dissolves like" provides a useful starting point, but a deeper, more quantitative understanding requires consideration of the following:
-
Lattice Energy: This is the energy required to break apart the ionic crystal lattice of the solute. For this compound, the strong electrostatic attractions between the protonated piperazine cation and the chloride anions, as well as hydrogen bonding involving the water of hydration, result in a significant lattice energy that must be overcome for dissolution to occur.
-
Solvation Energy: This is the energy released when the ions of the solute are surrounded and stabilized by solvent molecules. The magnitude of the solvation energy depends on the strength of the interactions between the ions and the solvent molecules.
-
In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can solvate both the cation (protonated piperazine) and the anion (chloride) effectively. The hydroxyl group's hydrogen can form hydrogen bonds with the chloride anion, while the lone pairs on the oxygen can interact with the protonated piperazine.
-
In Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can effectively solvate cations through interactions with their negatively polarized oxygen atoms. However, they are less effective at solvating small anions like chloride, which can limit the overall solubility.
-
In Non-Polar Solvents (e.g., Dichloromethane, Hexane): These solvents have weak intermolecular forces and cannot effectively solvate the ions of this compound. The solvation energy is insufficient to overcome the high lattice energy, resulting in insolubility.
-
The overall enthalpy of solution (ΔHsolution) is the difference between the lattice energy and the solvation energy:
ΔHsolution = Lattice Energy - Solvation Energy
For dissolution to be favorable, the solvation energy must be comparable to or greater than the lattice energy.
Sources
- 1. Buy this compound | 6091-62-9 [smolecule.com]
- 2. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. coleparmer.com [coleparmer.com]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents [patents.google.com]
An In-depth Technical Guide to the Mechanism of Action of Piperazine Dihydrochloride Monohydrate
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the molecular and physiological mechanisms underlying the anthelmintic activity of piperazine dihydrochloride monohydrate. By synthesizing data from seminal and contemporary research, we will elucidate the core principles of its action, offering insights for ongoing research and development in parasitology and pharmacology.
Introduction: The Enduring Relevance of Piperazine in Anthelmintic Therapy
Piperazine and its salts have been a cornerstone in the treatment of nematode infections, particularly ascariasis (roundworm) and enterobiasis (pinworm), for decades.[1][2] Its continued use is a testament to its efficacy and safety profile. This compound is a salt form of piperazine that enhances its stability and bioavailability. The primary therapeutic effect of piperazine is the flaccid paralysis of susceptible nematodes, leading to their expulsion from the host's gastrointestinal tract by normal peristalsis.[1][3][4][5] Unlike many other anthelmintics, piperazine does not kill the worms outright, which is a key factor in its favorable safety profile, as it reduces the risk of systemic toxicity from dying parasites.[3]
Core Mechanism of Action: GABA Receptor Agonism
The primary mechanism of action of piperazine is its effect on the neuromuscular transmission in nematodes.[1][2][3] It acts as a potent agonist at gamma-aminobutyric acid (GABA) receptors, specifically the GABA-gated chloride channels present on the nerve and muscle cells of these invertebrates.[1][2][3][6]
The Role of GABA in Nematode Physiology
In nematodes, GABA is a major inhibitory neurotransmitter that regulates muscle contraction.[3][7] When GABA binds to its receptor, it opens chloride ion channels, leading to an influx of chloride ions into the cell.[1][3] This hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus inhibiting muscle contraction. This inhibitory signaling is crucial for coordinated movement.
Piperazine's Impact on Neuromuscular Transmission
Piperazine mimics the action of GABA, but with a more potent and sustained effect.[2][3] By binding to and activating the GABA receptors, piperazine causes a massive and persistent influx of chloride ions into the nematode's muscle cells.[1][3] This sustained hyperpolarization leads to a state of flaccid paralysis, where the worm is unable to maintain its position in the host's gut and is consequently expelled.[1][2][3][5]
Figure 1: Signaling pathway of Piperazine's anthelmintic action.
Selectivity for Nematode Receptors
A critical aspect of piperazine's therapeutic success is its high selectivity for invertebrate GABA receptors over their mammalian counterparts.[6][8] While GABA is also a major inhibitory neurotransmitter in the mammalian central nervous system, the structural and pharmacological properties of mammalian GABA receptors differ significantly from those of nematodes.[6][9][10] This difference in receptor sensitivity is the basis for piperazine's low toxicity in humans and other vertebrates at therapeutic doses.[3]
Experimental Validation of the Mechanism of Action
The GABAergic mechanism of piperazine has been substantiated through various electrophysiological and pharmacological studies.
Electrophysiological Studies
Seminal research by del Castillo and colleagues demonstrated that piperazine mimics the action of GABA on the muscle cells of Ascaris lumbricoides.[11] Using intracellular recording techniques, they showed that the application of piperazine caused a hyperpolarization of the muscle cell membrane, which was associated with an increase in chloride ion conductance.[11][12] This effect was similar to that produced by GABA and could be blocked by GABA receptor antagonists.[12]
Quantitative Data: Comparative Potency
The following table summarizes the effective concentrations of piperazine required to induce paralysis in different nematode species, highlighting its potency.
| Nematode Species | Effective Concentration (EC50) for Paralysis | Reference |
| Ascaris suum | >10⁻⁴ M | [12] |
| Caenorhabditis elegans | 1-100 mM | [7] |
Note: EC50 values can vary depending on the experimental conditions and the specific strain of the nematode.
Experimental Protocol: In Vitro Assay for Anthelmintic Activity of Piperazine
This protocol outlines a fundamental in vitro experiment to observe and quantify the paralytic effect of piperazine on a model nematode, such as Caenorhabditis elegans.
Objective
To determine the time course and dose-dependency of piperazine-induced paralysis in C. elegans.
Materials
-
C. elegans (wild-type, e.g., N2 strain) cultured on Nematode Growth Medium (NGM) plates with E. coli OP50.
-
M9 buffer.
-
This compound stock solution (e.g., 1 M in M9 buffer).
-
96-well microtiter plates.
-
Stereomicroscope.
-
Pipettes and sterile tips.
Methodology
-
Synchronization of C. elegans Culture: Prepare a synchronized population of young adult worms by standard bleaching methods to ensure consistency in experimental results.
-
Preparation of Piperazine Dilutions: Prepare a series of piperazine dilutions in M9 buffer in a 96-well plate. Include a buffer-only control.[7]
-
Worm Preparation: Wash the synchronized worms off the NGM plates with M9 buffer and collect them.
-
Assay Setup: Add a small, defined number of worms (e.g., 10-20) to each well of the 96-well plate containing the piperazine dilutions and the control.
-
Observation and Data Collection: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), observe the worms under a stereomicroscope. A worm is considered paralyzed if it does not move when prodded with a platinum wire pick.
-
Data Analysis: For each concentration and time point, calculate the percentage of paralyzed worms. Plot the percentage of paralysis against time for each piperazine concentration to visualize the time course of action. A dose-response curve can be generated by plotting the percentage of paralysis at a specific time point against the log of the piperazine concentration.
Figure 2: Workflow for C. elegans paralysis assay.
Resistance and Future Directions
While piperazine remains effective in many cases, resistance has been reported in some nematode populations. The mechanisms of resistance are not fully understood but are thought to involve alterations in the GABA receptor structure or changes in drug uptake and metabolism.[13][14] Future research should focus on:
-
Elucidating Resistance Mechanisms: Understanding how nematodes develop resistance to piperazine is crucial for developing strategies to overcome it.
-
Structure-Activity Relationship Studies: Further investigation into the structure of the nematode GABA receptor can aid in the design of new, more potent, and selective anthelmintics.[15]
-
Combination Therapies: Exploring the synergistic effects of piperazine with other anthelmintics that have different mechanisms of action could be a valuable strategy to enhance efficacy and combat resistance.
Conclusion
This compound's mechanism of action as a GABA receptor agonist is a classic example of targeted chemotherapy. Its ability to selectively paralyze nematodes by hyperpolarizing their muscle cells has made it a valuable tool in human and veterinary medicine for decades. A thorough understanding of this mechanism is essential for its continued effective use and for the development of the next generation of anthelmintic drugs.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine?
- Encyclopaedia Britannica. Piperazine | drug.
- Patsnap Synapse. (2024, July 18). What is the mechanism of Piperazine Citrate?
- Wikipedia. Piperazine.
- Martin, R. J., & Pennington, A. J. (1982). Electrophysiological effects of piperazine and diethylcarbamazine on Ascaris suum somatic muscle. British journal of pharmacology, 77(2), 255–265.
- Interchemie. Piperin WS - Piperazine 100% water-soluble powder.
- Martin, R. J., Robertson, A. P., & Bjorn, H. (1997). Control of nematode parasites with agents acting on neuro-musculature systems: Lessons for neuropeptide ligand discovery. Peptides, 18(7), 1133–1144.
- del Castillo, J., De Mello, W. C., & Morales, T. (1964). Mechanism of the paralysing action of piperazine on Ascaris muscle. British journal of pharmacology and chemotherapy, 22(3), 463–477.
- Journal of Pharmaceutical Research and Reports. (2024, October 20). Biological Activities of Piperazine Derivatives: A Comprehensive Review.
- Accardi, M. V., Beech, R. N., & Forrester, S. G. (2012). Nematode cys-loop GABA receptors: biological function, pharmacology and sites of action for anthelmintics.
- Chen, Y., et al. (2023). GABA Immunoreactivity and Pharmacological Effects vary Among Stylet-Bearing Nematodes.
- Martin, R. J., et al. (2022). Diethylcarbamazine, TRP channels and Ca2+ signaling in cells of the Ascaris intestine. International Journal for Parasitology: Drugs and Drug Resistance, 20, 10-18.
- Yuan, Y., et al. (2019). GABA receptors differentially regulate life span and health span in C. elegans through distinct downstream mechanisms. Proceedings of the National Academy of Sciences, 116(51), 25963-25973.
- Lee, J., et al. (2016). Electrophysiological Properties of Ion Channels in Ascaris suum Tissue Incorporated into Planar Lipid Bilayers. The Korean Journal of Parasitology, 54(4), 453-459.
- Sharma, K., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC advances, 11(26), 15993-16005.
- Accardi, M. V., Beech, R. N., & Forrester, S. G. (2012). Nematode cys-loop GABA receptors: Biological function, pharmacology and sites of action for anthelmintics.
- Neliti. (2025, August 2). Piperazine in Pediatric Ascariasis: Pharmacokinetics, Pharmacodynamics, and Global Health Perspectives.
- Bamber, B. A., et al. (2014). Caenorhabditis elegans Neuromuscular Junction: GABA Receptors and Ivermectin Action. PLOS ONE, 9(4), e94220.
- Accardi, M. V., Beech, R. N., & Forrester, S. G. (2012). Fig. 1 Phylogenetic analysis of the cys-loop GABA receptor family in... [Image].
- Roos, M. H., Kwa, M. S. G., & Grant, W. N. (1995). The role of drugs in the control of parasitic nematode infections. Parasitology, 111(S1), S155-S166.
- Lanusse, C. E. (2022). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. In Merck Veterinary Manual.
- Kaji, R., et al. (2015). A molecular characterization of the agonist binding site of a nematode cys-loop GABA receptor. British Journal of Pharmacology, 172(11), 2764-2776.
- Malyutina, T. A., & Udalova, Z. V. (2025, August 6). On the mechanism of resistance of parasitic nematodes to anthelmintic drugs (brief review). IOP Conference Series: Earth and Environmental Science, 1112(1), 012069.
- Sangster, N. C. (1999). Pharmacology of anthelmintic resistance. Parasitology, 118(S1), S105-S114.
- Malyutina, T. A., & Udalova, Z. V. (2022). On the mechanism of resistance of parasitic nematodes to anthelmintic drugs (brief review). IOP Conference Series: Earth and Environmental Science, 1112(1), 012069.
- Khom, S., et al. (2015). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. Biochemical Pharmacology, 96(4), 329-336.
- Marquardt, W. C., & Fritts, D. H. (1956). A test of two piperazine compounds against nematodes of sheep.
- Karpinski, W. (1957). [Piperazine as an anthelmintic in pediatric practice]. Wiener medizinische Wochenschrift (1946), 107(4), 108-109.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What is the mechanism of Piperazine Citrate? [synapse.patsnap.com]
- 3. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 4. britannica.com [britannica.com]
- 5. interchemie.com [interchemie.com]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. GABA Immunoreactivity and Pharmacological Effects vary Among Stylet-Bearing Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 9. Nematode cys-loop GABA receptors: biological function, pharmacology and sites of action for anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiological effects of piperazine and diethylcarbamazine on Ascaris suum somatic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. On the mechanism of resistance of parasitic nematodes to anthelmintic drugs (brief review) [agris.fao.org]
- 15. A molecular characterization of the agonist binding site of a nematode cys-loop GABA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Piperazine as a Gamma-Aminobutyric Acid (GABA) Receptor Agonist: A Technical Guide for Researchers
Abstract
Piperazine, a simple heterocyclic amine, has a long-standing history in pharmacology, primarily recognized for its efficacy as an anthelmintic agent. Its mechanism of action in invertebrates is a classic example of targeted neuromuscular disruption, acting as a potent agonist at gamma-aminobutyric acid (GABA) receptors. This guide provides an in-depth technical exploration of piperazine's role as a GABA receptor agonist. It delves into the molecular mechanisms, receptor subtype selectivity, and the key experimental methodologies used to characterize its pharmacological profile. By synthesizing established knowledge with practical, field-proven insights, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating GABAergic signaling and seeking to leverage piperazine as a pharmacological tool.
Introduction: The GABAergic System and the Role of Piperazine
The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system (CNS), plays a critical role in regulating neuronal excitability. GABA exerts its effects through two main classes of receptors: ionotropic GABA-A receptors (GABA-A-R), which are ligand-gated chloride ion channels, and metabotropic GABA-B receptors, which are G-protein coupled receptors. Agonism at these receptors typically leads to neuronal hyperpolarization, reducing the likelihood of action potential firing and thereby producing a calming or sedative effect.
Piperazine's significance in pharmacology stems from its selective action on invertebrate GABA receptors. In parasitic nematodes like Ascaris lumbricoides, piperazine acts as a potent GABA-A receptor agonist. This activation opens chloride channels in the nematode's muscle and nerve cells, leading to an influx of chloride ions. The resulting hyperpolarization of the cell membrane renders the muscle cells unresponsive to excitatory stimuli, causing a flaccid paralysis. This paralysis allows the host to expel the immobilized parasite, forming the basis of piperazine's anthelmintic efficacy. While its effects on mammalian GABA receptors are less pronounced, its well-characterized action in invertebrates makes it an invaluable tool for comparative pharmacology and for studying the evolution and function of GABA receptors.
Molecular Mechanism of Piperazine Action
Interaction with the GABA-A Receptor
The canonical mechanism of piperazine involves direct binding to and activation of GABA-A receptors. In nematodes, these receptors are located at the neuromuscular junction.
-
Binding Site: Piperazine is believed to bind to the same site as the endogenous ligand, GABA. Its chemical structure allows it to fit into the ligand-binding domain located at the interface between the α and β subunits of the GABA-A receptor pentameric structure.
-
Channel Gating: Upon binding, piperazine induces a conformational change in the receptor protein. This change results in the opening of the integral chloride ion (Cl-) channel.
-
Hyperpolarization: The influx of negatively charged chloride ions into the neuron or muscle cell increases the negative potential across the membrane, an effect known as hyperpolarization. This moves the membrane potential further away from the threshold required to initiate an action potential.
-
Result in Nematodes: The sustained hyperpolarization at the neuromuscular junction prevents muscle contraction, leading to the characteristic flaccid paralysis.
The diagram below illustrates this signaling pathway.
Piperazine dihydrochloride monohydrate safety and handling in labs
An In-Depth Technical Guide to the Safe Laboratory Handling of Piperazine Dihydrochloride Monohydrate
Introduction: Understanding the Compound
This compound (CAS No: 6091-62-9) is the hydrated salt form of piperazine, an organic compound containing a six-membered ring with two opposing nitrogen atoms.[1][2] It typically appears as a white to off-white crystalline powder that is highly soluble in water.[3][4] This high solubility makes it a versatile compound in various scientific applications.
In research and drug development, it is primarily utilized as:
-
An anthelmintic agent: It is highly effective against intestinal nematodes like roundworms and pinworms, acting by paralyzing the parasites, which are then expelled.[2][5] This property makes it a key subject in parasitology research.
-
A chemical intermediate: It serves as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs), including medications for anxiety and depression.[4]
-
A buffering agent: In biochemical assays, it can be used to maintain stable pH levels, ensuring the reliability of experimental results.[4]
Given its reactivity and specific health hazards, a thorough understanding of its properties is paramount for safe and effective use in a laboratory setting.
Hazard Identification and Risk Assessment
The cornerstone of safe handling is a comprehensive understanding of the potential hazards. This compound presents several health risks that necessitate stringent control measures.
GHS Classification and Hazards
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The classification for this compound highlights its primary risks.[1]
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Irritation | 2 | H315: Causes skin irritation | |
| Serious Eye Irritation | 2 | H319: Causes serious eye irritation | |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | |
| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | |
| Hazardous to the Aquatic Environment (Long-term) | 3 | H412: Harmful to aquatic life with long lasting effects | No Pictogram |
Causality Behind the Hazards:
-
Irritation (Skin/Eye/Respiratory): The compound can cause direct, localized inflammation upon contact with these tissues.[1][3]
-
Sensitization (Skin/Respiratory): This is a more severe, delayed-type hypersensitivity reaction.[1][6] Initial exposure may cause little to no reaction, but it can prime the immune system. Subsequent exposures, even to minute quantities, can trigger a disproportionately severe allergic response, such as allergic contact dermatitis or an asthma-like attack.[7][8] This is the primary reason why minimizing dust inhalation is critical.
Routes of Exposure
The primary routes of occupational exposure are:
-
Inhalation: Breathing in the fine crystalline dust is the most significant risk due to its potential to cause respiratory sensitization.[7][8]
-
Skin Contact: Direct contact can lead to irritation and skin sensitization.[7][8]
-
Eye Contact: The powder can cause serious irritation if it enters the eyes.[7][8]
-
Ingestion: While less common in a lab setting, accidental ingestion can cause gastrointestinal upset and other systemic effects.[3][8]
A risk assessment must be performed for any new or modified procedure involving this compound to identify and mitigate potential exposure scenarios.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, following the hierarchy of controls, is essential.
Engineering Controls
Engineering controls are the first line of defense, designed to isolate personnel from the hazard.
-
Chemical Fume Hood: All weighing, handling of the solid, and preparation of concentrated solutions should be performed inside a certified chemical fume hood. This contains airborne dust and vapors, preventing inhalation.
-
Ventilated Balance Enclosure: For weighing operations, a ventilated balance enclosure (also known as a powder hood) provides a localized, controlled environment to prevent the escape of fine dust.
-
General Laboratory Ventilation: The laboratory should have adequate air exchange rates to dilute any fugitive emissions.
Personal Protective Equipment (PPE)
PPE is mandatory to protect against exposure when engineering controls cannot eliminate the risk entirely. The choice of PPE must be appropriate for the task.
| Task | Required PPE | Rationale |
| Handling Solid (Weighing, Transferring) | - Nitrile gloves- Tightly fitting safety goggles- Lab coat- NIOSH-approved respirator (e.g., N95) | - Gloves: Prevent skin contact and sensitization.[7] - Goggles: Protect eyes from airborne dust.[7] - Lab Coat: Protects skin and personal clothing. - Respirator: Essential to prevent inhalation of fine particles and subsequent respiratory sensitization.[6][7] |
| Handling Solutions | - Nitrile gloves- Safety glasses with side shields- Lab coat | - Gloves: Protect against skin contact with the solution. - Glasses: Protect eyes from splashes. - Lab Coat: Protects skin and clothing from spills. |
Standard Operating Procedures (SOPs) for Safe Handling
Adherence to validated protocols is crucial for ensuring safety and reproducibility.
Workflow for Safe Handling of this compound
Caption: General laboratory workflow for this compound.
Protocol 3.1: Weighing and Aliquoting Solid Compound
-
Preparation: Ensure a chemical fume hood or ventilated balance enclosure is operational. Gather all necessary equipment (spatulas, weigh boats, sealable containers).
-
PPE: Don appropriate PPE, including a lab coat, nitrile gloves, safety goggles, and a respirator.
-
Weighing: Place the analytical balance inside the ventilated enclosure. Carefully transfer the desired amount of the solid from the stock container to a weigh boat using a clean spatula. Avoid any actions that could generate dust, such as tapping or dropping the container.
-
Transfer: Promptly transfer the weighed solid into a labeled, sealable container.
-
Cleanup: Gently wipe down the spatula, weigh boat, and balance with a damp cloth to collect any residual powder. Dispose of the cloth and weigh boat as hazardous waste. Clean the enclosure surfaces.
-
Storage: Tightly seal the primary stock container and return it to its designated storage location.
Protocol 3.2: Preparation of Aqueous Solutions
-
Preparation: This procedure must be performed in a chemical fume hood.
-
PPE: Don a lab coat, nitrile gloves, and safety glasses with side shields.
-
Dissolution: Place a beaker with the appropriate volume of solvent (e.g., deionized water) on a stir plate within the fume hood.
-
Addition: Slowly and carefully add the pre-weighed solid to the solvent while stirring to prevent splashing.
-
Completion: Continue stirring until the solid is fully dissolved.
-
Transfer: Transfer the prepared solution to a clearly labeled and sealed storage container.
Storage and Incompatibility
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.
Storage Conditions
-
Location: Store in a cool, dry, and well-ventilated area.[7][9]
-
Container: Keep the container tightly closed to prevent absorption of moisture from the air.[7]
-
Segregation: Store away from incompatible materials and foodstuff containers.[9] The storage area should be secure and accessible only to authorized personnel.[7]
Chemical Incompatibility
Avoid contact with the following substances to prevent potentially hazardous reactions:
-
Strong Oxidizing Agents (e.g., nitrates, perchlorates): Contact may result in ignition or explosion.[9]
-
Strong Acids and Bases: Can react, potentially liberating heat or hazardous fumes.[5]
-
Heat and Flames: The compound is combustible, and dust clouds can form explosive mixtures with air.[9]
Incompatibility Diagram
Caption: Key incompatibilities for this compound.
Emergency Procedures
Immediate and appropriate action during an emergency can significantly mitigate harm.
Protocol 5.1: Spill Response
-
Minor Spill (Small amount of solid):
-
Evacuate personnel from the immediate area.
-
Wearing full PPE (including respirator), gently cover the spill with an inert absorbent material like sand or vermiculite to avoid generating dust.
-
Carefully sweep or scoop the material into a labeled container for hazardous waste disposal.[3][9]
-
Wipe the area with a damp cloth and decontaminate the surface.
-
-
Major Spill:
-
Evacuate the entire laboratory immediately and alert others.
-
Notify your institution's Environmental Health & Safety (EHS) department.
-
Prevent entry into the contaminated area.
-
Allow only trained emergency responders with appropriate equipment to handle the cleanup.[9]
-
Protocol 5.2: First Aid Measures
The following table summarizes the immediate first aid steps following an exposure. In all cases, seek medical attention and provide the Safety Data Sheet (SDS) to the responding medical personnel.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3][9] Seek medical attention if irritation or a rash develops.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3][7] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3][7] Seek immediate medical attention. |
Conclusion
This compound is a valuable compound in scientific research, but its safe use is contingent upon a robust understanding of its hazards and the diligent application of control measures. Its potential to act as a respiratory and skin sensitizer demands particular respect. By integrating the principles of risk assessment, engineering controls, proper PPE, and validated handling protocols into all laboratory activities, researchers can mitigate the risks and ensure a safe and productive work environment.
References
- ChemicalBook. (n.d.). PIPERAZINE DIHYDROCHLORIDE Chemical Safety Data Sheet MSDS / SDS.
- Spectrum Chemical. (2007). Material Safety Data Sheet - Piperazine Dihydrochloride.
- Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
- PubChem. (n.d.). Piperazine dihydrochloride hydrate. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/12197850
- Smolecule. (n.d.). This compound.
- Chem-Impex. (n.d.). This compound.
- PubChem. (n.d.). Piperazine dihydrochloride. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/8893
- s d fine-chem limited. (n.d.). piperazine anhydrous Safety Data Sheet.
- Tokyo Chemical Industry. (n.d.). This compound.
- Centers for Disease Control and Prevention (CDC). (2019). NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- PubChem. (n.d.). Piperazine, hydrochloride (1:?). National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/82044
- ChemicalBook. (2025). PIPERAZINE DIHYDROCHLORIDE HYDRATE, 98% Chemical Safety Data Sheet MSDS / SDS.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). PIPERAZINE DIHYDROCHLORIDE - CAMEO Chemicals.
- PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/4837
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- ChemDmart. (n.d.). SAFETY DATA SHEET.
- J & W PharmLab, LLC. (n.d.). MATERIAL SAFETY DATA SHEET - piperazine dihydrochloride.
- Global Calcium Pvt Ltd. (n.d.). Piperazine DI HCL.
Sources
- 1. Piperazine dihydrochloride hydrate | C4H14Cl2N2O | CID 12197850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. globalcalcium.com [globalcalcium.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Buy this compound | 6091-62-9 [smolecule.com]
- 6. Piperazine Dihydrochloride | 142-64-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride [cdc.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Physical and chemical properties of piperazine dihydrochloride monohydrate
An In-Depth Technical Guide to the Physicochemical Properties of Piperazine Dihydrochloride Monohydrate
Introduction
This compound (C₄H₁₀N₂·2HCl·H₂O) is the hydrated salt form of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions.[1] This white crystalline solid is a fundamental building block and a critical intermediate in the pharmaceutical industry.[2] Its importance stems from the prevalence of the piperazine ring in a vast array of marketed drugs, including those for antidepressant and anticancer applications.[3][4][5] The conversion of the parent piperazine, a somewhat deliquescent and reactive base, into its dihydrochloride monohydrate salt significantly enhances its stability and handling properties, making it more suitable for pharmaceutical development and manufacturing.[6][7]
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the core physical and chemical properties of this compound. It moves beyond a simple recitation of data to offer field-proven insights into the causality behind its behavior and the experimental protocols used for its characterization.
Section 1: Core Physicochemical Identity
The compound's identity is established by its chemical formula and molecular weight. It exists as a monohydrate, meaning one molecule of water is incorporated into the crystal lattice for each unit of piperazine dihydrochloride. This water of hydration is a critical attribute, influencing properties such as melting point and thermal stability.
| Property | Value | Source(s) |
| IUPAC Name | piperazine;hydrate;dihydrochloride | [8] |
| CAS Number | 6091-62-9 (monohydrate specific, though 142-64-3 is often used) | [2][8] |
| Molecular Formula | C₄H₁₀N₂·2HCl·H₂O (or C₄H₁₄Cl₂N₂O) | [2][8] |
| Molecular Weight | 177.07 g/mol | [2][8] |
| Anhydrous MW | 159.05 g/mol | [6] |
Section 2: Physical Properties
The physical properties of an active pharmaceutical ingredient (API) or intermediate are paramount as they directly influence formulation strategy, manufacturing processes, and bioavailability.
| Property | Description | Value / Observation | Source(s) |
| Appearance | Visual characteristics of the solid form. | White to off-white or cream-colored crystalline powder or needles. | [2][6][9] |
| Melting Point | Temperature at which the solid transitions to a liquid. | 82-83 °C. This relatively low melting point is characteristic of the monohydrate and involves the loss of water. The anhydrous form melts with decomposition at a much higher temperature (approx. 318-320 °C). | [6][10] |
| Solubility | The ability to dissolve in a solvent. | Water: Freely soluble. (41 g/100 mL at 20°C). Organic Solvents: Insoluble in most organic solvents; slightly soluble in methanol and ethanol. | [2][6][9] |
| Hygroscopicity | Tendency to absorb moisture from the air. | Slightly hygroscopic. | [6][11] |
| pH (Aqueous Solution) | The acidity or basicity of a 5% w/v solution. | 3.0 to 3.4. | [9][12] |
Expertise & Experience: Interpreting the Physical Properties
The high aqueous solubility of this compound is its most significant physical asset in drug development. This property is a direct result of its ionic salt nature and makes it an excellent candidate for aqueous-based formulations, both for oral and parenteral routes. However, its insolubility in organic solvents can complicate synthesis and purification steps that require non-aqueous media.
The distinction between the melting point of the monohydrate and the anhydrous form is critical. A low melting point around 82-83°C, as determined by Differential Scanning Calorimetry (DSC), is a key identifier for the monohydrate form and signals the loss of lattice water.[13] Its slight hygroscopicity necessitates storage in well-closed containers to prevent moisture sorption, which could alter its physical state and assay value.[9][11]
Section 3: Chemical Properties
The chemical properties dictate the compound's reactivity, stability, and its behavior in biological systems.
| Property | Description | Value / Observation | Source(s) |
| pKa (parent piperazine) | The logarithmic acid dissociation constant. | pKa₁ = 5.35; pKa₂ = 9.73 (at 25 °C). | [14][15] |
| Stability | Resistance to chemical change or degradation. | More stable than the piperazine free base. Stable in neutral or acidic media and at temperatures up to 270 °C (anhydrous form). Can degrade under strongly basic, oxidative, or photolytic conditions. | [6][7][16] |
| Decomposition | Breakdown products upon intense heating. | Emits toxic fumes of hydrogen chloride and nitrogen oxides. | [6][11] |
Expertise & Experience: Interpreting the Chemical Properties
As the salt of a weak base (piperazine) and a strong acid (HCl), the compound's solution pH is acidic (3.0-3.4). The two pKa values of the parent piperazine are fundamental to its utility. The pKa of 9.73 corresponds to the protonation of the first nitrogen, while the pKa of 5.35 corresponds to the protonation of the second. This means that in solution, piperazine dihydrochloride can act as a buffer across two pH ranges, a property leveraged in biochemical assays.[2]
The enhanced stability of the salt form compared to the free base is a primary reason for its use.[6] The free base is susceptible to absorbing carbon dioxide from the air, while the salt is not.[14] However, forced degradation studies are essential to understand its stability profile fully. It is generally stable to hydrolysis in acidic conditions but may degrade under harsh basic conditions which would generate the less stable free base. The nitrogen atoms can also be susceptible to oxidation.[16][17]
Section 4: Experimental Characterization Protocols
The following protocols represent self-validating systems for the characterization of this compound. The causality behind experimental choices is explained to provide a deeper understanding.
Protocol 4.1: Thermal Analysis by TGA-DSC
Causality: This is the most definitive method to confirm the presence of hydration water and assess thermal stability.[18] Thermogravimetric Analysis (TGA) measures mass change with temperature, while Differential Scanning Calorimetry (DSC) measures heat flow. A combined TGA-DSC analysis provides simultaneous information on water loss and thermal transitions like melting and decomposition.[13]
Methodology:
-
Instrument Calibration: Calibrate the TGA balance and the DSC temperature and heat flow using certified reference materials.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan. Do not seal the pan hermetically to allow for the escape of water vapor.
-
Analysis Conditions:
-
Purge Gas: Nitrogen at a flow rate of 30-50 mL/min.
-
Temperature Program: Equilibrate at 30 °C, then ramp up to 350 °C at a rate of 10 °C/min.
-
-
Data Interpretation:
-
TGA Curve: Expect a weight loss step beginning above ambient temperature and concluding around 100-120 °C. The percentage weight loss should correspond to one mole of water (~10.17%).
-
DSC Curve: Expect an endothermic peak corresponding to the TGA weight loss (dehydration). A second, sharp endothermic or exothermic event at a much higher temperature (>300 °C) indicates the melting/decomposition of the resulting anhydrous salt.[13][19]
-
Caption: Workflow for TGA-DSC analysis of the monohydrate.
Protocol 4.2: Aqueous Solubility Determination (Equilibrium Method)
Causality: The equilibrium or shake-flask method is the gold standard for determining intrinsic solubility. It ensures that the solution has reached saturation, providing a true measure of the compound's solubility limit under specific conditions (e.g., temperature, pH).[17]
Methodology:
-
Preparation: Add an excess amount of this compound to a series of sealed vials containing a known volume of purified water (e.g., 10 mL). "Excess" means that a visible amount of solid remains undissolved.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection & Preparation: After equilibration, allow the vials to stand for a short period for the excess solid to settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particulates. This step is critical to avoid overestimation.
-
Quantification: Accurately dilute the filtered sample with a suitable mobile phase and quantify the concentration of piperazine using a validated analytical method, such as HPLC-UV (often requiring derivatization) or a titration method.[20][21]
-
Calculation: Express the solubility in mg/mL or g/100 mL.
Protocol 4.3: Stability Assessment via Forced Degradation
Causality: Forced degradation studies are essential in drug development to identify potential degradation pathways and to develop stability-indicating analytical methods.[16] Subjecting the compound to stress conditions harsher than accelerated storage (e.g., high heat, extreme pH, oxidation, light) helps predict its long-term stability.
Methodology:
-
Stock Solution: Prepare a stock solution of this compound in water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Store at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Store at 60 °C for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.
-
Thermal (Solid State): Store the solid powder in an oven at 80 °C for 48 hours. Then dissolve in water to the stock concentration.
-
Control: Keep a stock solution protected from light at 4 °C.
-
-
Analysis: At the end of the stress period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a stability-indicating HPLC method.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradants). This validates that the analytical method can separate the intact compound from its degradation products.
Caption: Workflow for a forced degradation stability study.
Section 5: Applications in Research and Drug Development
The unique combination of physicochemical properties makes this compound a versatile tool.
-
API Synthesis: It is a primary building block for synthesizing more complex piperazine-containing APIs. Its salt form ensures stability and accurate stoichiometry during reactions.[2][22]
-
Formulation Development: Its high water solubility makes it ideal for developing simple aqueous oral solutions, syrups, or parenteral formulations.[2][9]
-
Biochemical Buffering: With two pKa values, the parent piperazine can be used to prepare buffers for biochemical assays, particularly in the pH ranges of ~5.0-6.0 and ~9.5-10.5. The dihydrochloride salt is a convenient starting material for preparing such buffers by adjusting the pH with a strong base.[2]
-
Analytical Standard: Due to its stability and purity, it serves as a reference standard for the qualification and quantification of piperazine and its derivatives in various analytical methods, including chromatography.[1]
Caption: Relationship between properties and applications.
Conclusion
This compound is more than just a simple salt; it is a carefully engineered molecule whose physicochemical properties are optimized for pharmaceutical utility. Its high water solubility, well-defined hydrated state, superior stability compared to its free base, and dual buffering capacity make it an invaluable asset for drug discovery and development. A thorough understanding and experimental verification of these properties, using robust protocols as outlined in this guide, are essential for any scientist or researcher aiming to leverage this versatile compound to its full potential.
References
- PubChem. (n.d.). Piperazine Dihydrochloride. National Center for Biotechnology Information.
- PubChem. (n.d.). Piperazine dihydrochloride hydrate. National Center for Biotechnology Information.
- The Good Scents Company. (n.d.). piperazine dihydrochloride.
- ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
- Organic Syntheses. (n.d.). 1-benzylpiperazine.
- Wikipedia. (n.d.). Piperazine.
- PubChem. (n.d.). Piperazine, hydrochloride (1:?). National Center for Biotechnology Information.
- PubChem. (n.d.). Piperazine. National Center for Biotechnology Information.
- NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Google Patents. (n.d.). MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
- G. Amphray Laboratories. (n.d.). Piperazine Dihydrochloride.docx.
- Indian Journal of Pure & Applied Physics. (2007). Spectral investigation and normal coordinate analysis of piperazine.
- NIST. (n.d.). Piperazine dihydrochloride. NIST Chemistry WebBook.
- ResearchGate. (n.d.). Thermal analysis of compounds 1 and 2: (a) DSC curves and (b) thermograms.
- Google Patents. (n.d.). US3023211A - Method for the preparation of piperazine monohydrochloride.
- PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- PubMed. (2012). The piperazine scaffold for novel drug discovery efforts: the evidence to date.
- TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis.
- Journal of Chemical & Engineering Data. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- AZoM. (2018). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
- PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood.
- PharmaCompass. (n.d.). Piperazine Hydrochloride.
- Metash. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development.
- PubMed. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships.
- DergiPark. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.
- ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Piperazine dihydrochloride hydrate | C4H14Cl2N2O | CID 12197850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. amphray.com [amphray.com]
- 10. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Piperazine Dihydrochloride [drugfuture.com]
- 13. perkinelmer.com.ar [perkinelmer.com.ar]
- 14. Piperazine - Wikipedia [en.wikipedia.org]
- 15. uregina.ca [uregina.ca]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 19. azom.com [azom.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Organic Syntheses Procedure [orgsyn.org]
The Piperazine Scaffold: A Privileged Framework for the Development of Novel Autophagy Modulators
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Autophagy, a fundamental cellular process of self-digestion, plays a dual role in cancer, acting as both a tumor suppressor and a cell survival mechanism. This complexity makes the modulation of autophagy, particularly its inhibition, a compelling strategy in oncology. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is recognized as a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous FDA-approved drugs.[1][2][3][4][5] This technical guide explores the burgeoning potential of the piperazine scaffold as a foundational structure for designing and synthesizing novel and selective autophagy modulators for therapeutic applications. We will delve into the molecular mechanisms of autophagy, the rationale for its inhibition in cancer therapy, and highlight key examples of piperazine-containing compounds that influence autophagic and related signaling pathways. Furthermore, this guide will provide standardized experimental protocols for assessing autophagy modulation and discuss future perspectives in the development of next-generation piperazine-based autophagy inhibitors.
The Dichotomous Role of Autophagy in Cancer
Autophagy is a highly conserved catabolic process where cellular components are sequestered in double-membraned vesicles, known as autophagosomes, and delivered to lysosomes for degradation and recycling.[6][7][8] This process is crucial for maintaining cellular homeostasis by eliminating damaged organelles, misfolded proteins, and invading pathogens.[6][9][10] The initiation of autophagy is tightly regulated by a complex signaling network, with the mTOR kinase being a critical suppressor and the ULK1 complex acting as a key initiator.[9][11]
In the context of cancer, autophagy's role is multifaceted. In the early stages of tumorigenesis, autophagy can act as a tumor suppressor by preventing the accumulation of damaged cellular components that could lead to genomic instability.[6] Conversely, in established tumors, cancer cells can hijack the autophagic machinery to survive metabolic stress, hypoxia, and the effects of chemotherapy and radiation.[12][13] This pro-survival function of autophagy in advanced cancers has made its inhibition a promising therapeutic strategy to enhance the efficacy of existing anti-cancer treatments.[12][13]
The Piperazine Moiety: A "Privileged Scaffold" in Drug Discovery
The piperazine ring is a cornerstone in medicinal chemistry, valued for its unique structural and physicochemical properties.[1][3][4][5] Its two nitrogen atoms provide sites for substitution, allowing for the creation of diverse chemical libraries with a wide range of pharmacological activities.[14][15] The presence of the piperazine moiety can enhance a molecule's aqueous solubility, bioavailability, and ability to cross cell membranes, all of which are desirable characteristics for drug candidates.[3] Consequently, the piperazine scaffold is found in a multitude of clinically used drugs, including anti-cancer agents like Imatinib and Olaparib.[2][16] The versatility of the piperazine scaffold makes it an attractive starting point for the development of novel inhibitors targeting various cellular processes, including autophagy.[14][17][18]
Piperazine-Containing Compounds as Modulators of Autophagy-Related Pathways
While a large number of piperazine derivatives have been synthesized and evaluated for their anti-cancer properties, the direct and selective inhibition of autophagy by these compounds is an emerging area of research.[16][19][20] However, several studies have demonstrated that certain piperazine-based molecules can influence signaling pathways that are intricately linked to the regulation of autophagy.
One of the key regulatory hubs of autophagy is the PI3K/AKT/mTOR signaling pathway.[9][21] A recent study identified a novel piperazine-containing compound, C505, which demonstrated potent anti-cancer activity by inhibiting the PI3K/AKT pathway.[19] By downregulating this pathway, compounds like C505 can indirectly lead to the induction of autophagy. This highlights the potential of the piperazine scaffold in developing dual-modality agents that can both directly kill cancer cells and modulate their survival pathways.
Another piperazine derivative, AK301, has been shown to induce mitotic arrest in colon cancer cells and sensitize them to TNF-induced apoptosis.[22][23] While the primary mechanism of action of AK301 is the inhibition of microtubule dynamics, its ability to induce cellular stress and apoptosis suggests a potential interplay with autophagy.[22][23] Often, cells under stress will activate autophagy as a survival response, and the co-administration of an autophagy inhibitor with a compound like AK301 could represent a synergistic therapeutic strategy.
The development of quinoxalinyl-piperazine derivatives has also shown promise in cancer therapy.[20] Some of these compounds have been found to inhibit the anti-apoptotic protein Bcl-2, a protein that also plays a role in regulating autophagy through its interaction with Beclin-1.[20] By disrupting the Bcl-2/Beclin-1 complex, it is conceivable that piperazine-based Bcl-2 inhibitors could also modulate autophagic activity.
Experimental Protocols for Assessing Autophagy Modulation
The evaluation of a compound's effect on autophagy requires a multi-pronged approach, utilizing both biochemical and imaging-based assays. Below are generalized protocols for key experiments used to monitor autophagy.
Western Blotting for LC3-II and p62/SQSTM1
Objective: To quantify the levels of the autophagosome marker LC3-II and the autophagy substrate p62/SQSTM1. An accumulation of LC3-II can indicate either an induction of autophagy or a blockage in autophagosome-lysosome fusion. A decrease in p62 levels is indicative of increased autophagic flux.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the piperazine derivative of interest at various concentrations and for different time points. Include a positive control (e.g., starvation or a known autophagy inducer like rapamycin) and a negative control (vehicle).
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.
Fluorescence Microscopy for Autophagosome Visualization
Objective: To visualize and quantify the formation of autophagosomes within cells.
Protocol:
-
Cell Culture and Transfection: Plate cells on glass coverslips in a multi-well plate. Transfect the cells with a plasmid encoding a fluorescently tagged LC3 protein (e.g., GFP-LC3 or mRFP-GFP-LC3). The mRFP-GFP-LC3 tandem construct is particularly useful for monitoring autophagic flux, as the GFP signal is quenched in the acidic environment of the autolysosome, while the mRFP signal persists.[10]
-
Treatment: After allowing for protein expression (typically 24-48 hours), treat the cells with the test compound as described above.
-
Fixation and Staining:
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash again with PBS.
-
If desired, counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Data Analysis: Capture images from multiple random fields for each condition. Quantify the number of fluorescent puncta (representing autophagosomes) per cell. For the mRFP-GFP-LC3 construct, quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta.
Visualization of Key Concepts
The Autophagy Signaling Pathway
The following diagram illustrates the core machinery of macroautophagy and highlights key regulatory points that can be targeted by inhibitors.
Caption: The core autophagy pathway and its regulation.
Generalized Structure of a Bioactive Piperazine Derivative
This diagram illustrates a common structural motif for piperazine-based drug candidates, where the core piperazine ring links two distinct chemical moieties.
Caption: Generalized structure of a piperazine-based bioactive compound.
Quantitative Data Summary
The following table summarizes the reported anti-proliferative activities of selected piperazine-containing compounds. It is important to note that these activities are not direct measures of autophagy inhibition but rather reflect the overall cytotoxicity of the compounds, which may involve modulation of autophagy-related pathways.
| Compound | Cancer Cell Line | Biological Activity | IC50/GI50 (µM) | Reference |
| C505 | K562 (Leukemia) | Growth Inhibition | 0.06 | [19] |
| HeLa (Cervical) | Growth Inhibition | 0.16 | [19] | |
| AGS (Gastric) | Growth Inhibition | 0.11 | [19] | |
| AK301 | HT29 (Colon) | Mitotic Arrest (ED50) | ~0.115 | [22][23] |
| Quinoxalinyl-piperazine 30 | A549 (Lung) | Growth Inhibition | 1.8 | [20] |
| MCF7 (Breast) | Growth Inhibition | 2.5 | [20] |
Future Perspectives and Conclusion
The piperazine scaffold represents a highly versatile and promising framework for the development of novel therapeutics targeting autophagy.[14][17][18] While the direct and selective inhibition of autophagy by piperazine derivatives is still a relatively underexplored field, the existing evidence strongly suggests that this class of compounds can effectively modulate key signaling pathways that regulate this process. The future of drug discovery in this area will likely focus on several key aspects:
-
Rational Design and Synthesis: Leveraging the known structure-activity relationships of piperazine-containing compounds to design novel derivatives with enhanced selectivity for autophagy-related targets.[14][24][15]
-
High-Throughput Screening: Employing robust, high-throughput screening assays to identify novel piperazine-based autophagy inhibitors from large chemical libraries.
-
Mechanism of Action Studies: Conducting in-depth mechanistic studies to elucidate the precise molecular targets and mechanisms by which these compounds modulate autophagy.
-
Combination Therapies: Investigating the synergistic effects of novel piperazine-based autophagy inhibitors with existing anti-cancer drugs to overcome therapeutic resistance.
References
- A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling p
- Chopra, A., Anderson, A., & Giardina, C. (2014). Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis. Journal of Biological Chemistry, 289(5), 2978–2991. ([Link])
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753–780. ([Link])
- Novel piperazine-based compounds inhibit microtubule dynamics and sensitize colon cancer cells to tumor necrosis factor-induced apoptosis. ([Link])
- Piperazine-containing synthetic hybrid anticancer agents. ([Link])
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. ([Link])
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. ([Link])
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- Piperine promotes autophagy flux by P2RX4 activation in SNCA/α-synuclein-induced Parkinson disease model. ([Link])
- Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. ([Link])
- Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ([Link])
- The structure-activity relationship of anticancer activity piperazine deriv
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explic
- Applications of piperazine scaffold in drug design. ([Link])
- Yang, Z., & Klionsky, D. J. (2010). An Overview of the Molecular Mechanism of Autophagy. Current Topics in Microbiology and Immunology, 335, 1–32. ([Link])
- Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. ([Link])
- Molecular Mechanisms Underlying Initiation and Activ
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applic
- Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds. ([Link])
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. ([Link])
- Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. ([Link])
- A hitchhiker's guide to autophagy. ([Link])
- Autophagy Inhibition with Chloroquine Increased Pro-Apoptotic Potential of New Aziridine-Hydrazide Hydrazone Derivatives against Glioblastoma Cells. ([Link])
- Molecular Probes Educational Webinar: Basic techniques in autophagy research. ([Link])
- Autophagy | Macroautophagy & Importance in Health. ([Link])
- AKG induces cell apoptosis by inducing reactive oxygen species-mediated endoplasmic reticulum stress and by suppressing PI3K/AKT/mTOR-mediated autophagy in renal cell carcinoma. ([Link])
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of the Molecular Mechanism of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A hitchhiker’s guide to autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. AKG induces cell apoptosis by inducing reactive oxygen species-mediated endoplasmic reticulum stress and by suppressing PI3K/AKT/mTOR-mediated autophagy in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novel piperazine-based compounds inhibit microtubule dynamics and sensitize colon cancer cells to tumor necrosis factor-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Piperazine Scaffold: A Privileged Core in Neuropharmacology and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Piperazine dihydrochloride monohydrate itself is primarily recognized as an anthelmintic agent with a neurotoxic mechanism targeting invertebrate GABA receptors.[1][2] However, its direct application in mammalian neuropharmacology studies is limited. The true significance of "piperazine" in neuroscience lies not with the simple salt, but with the piperazine ring structure itself. This six-membered heterocycle is a "privileged scaffold" in medicinal chemistry, forming the backbone of a vast and diverse array of clinically successful drugs targeting the central nervous system (CNS).[3][4] This guide elucidates the dual role of piperazine: its specific anthelmintic action and, more critically, the versatile application of its core structure in the design of sophisticated neuropharmacological agents. We will explore the physicochemical properties that make the piperazine moiety an indispensable tool, detail its incorporation into major CNS drug classes, and provide exemplary protocols for its investigation.
Deconstructing the Role of Piperazine: From Parasite Paralysis to CNS Modulation
The term "piperazine" can be a source of confusion, referring to the base compound, its salts (like piperazine dihydrochloride), or the entire class of derivative compounds.[2] Understanding its role in neuropharmacology requires a clear distinction between these.
The Primary Mechanism: Anthelmintic Action via GABA Receptor Agonism
Piperazine's established therapeutic use is in the treatment of parasitic worm infections, such as those caused by pinworms and roundworms.[5][6] Its mechanism of action is distinctly neuropharmacological, but selective for invertebrates.
-
Target: γ-aminobutyric acid (GABA) receptors at the nematode neuromuscular junction.[1]
-
Action: Piperazine acts as a GABA agonist, opening chloride (Cl-) channels on the parasite's muscle cells.[1]
-
Result: The influx of chloride ions leads to hyperpolarization of the muscle cell membrane. This sustained inhibitory state prevents muscle contraction, causing a flaccid paralysis of the worm.[1][2] The paralyzed parasite is unable to maintain its position in the host's gastrointestinal tract and is subsequently expelled by normal peristalsis.[1]
This selective toxicity is based on a key physiological difference: in vertebrates, GABAergic signaling is predominantly confined to the CNS, whereas in nematodes, it is a critical component of the peripheral neuromuscular system.[1]
The "Privileged Scaffold": Piperazine in Mammalian CNS Drug Design
While the parent compound has limited utility in mammalian CNS research due to low potency and potential side effects at high doses, the piperazine ring is a cornerstone of modern neuropharmacology.[4][6] It is considered a "privileged scaffold" because its structure can be readily modified to interact with a wide variety of biological targets with high affinity and specificity.[7][8]
Key Physicochemical & Pharmacokinetic Advantages:
-
Tunable Basicity: As a diprotic base, piperazine's two nitrogen atoms can be protonated under physiological pH. This is crucial for forming stable salts, which enhances aqueous solubility and improves drug formulation.[4]
-
Improved Solubility and Bioavailability: The polar nature of the nitrogen atoms often increases the water solubility of larger, more complex molecules, which can lead to better oral bioavailability.[4][8]
-
Synthetic Versatility: The two nitrogen atoms provide reactive handles for synthetic modification, allowing chemists to attach various pharmacophoric fragments to orient them correctly for optimal interaction with CNS receptors.[8][9]
-
Blood-Brain Barrier Penetration: Many piperazine derivatives are small molecules capable of crossing the blood-brain barrier (BBB), a critical feature for any CNS-active drug.[10]
The Piperazine Moiety in Major CNS Drug Classes
The versatility of the piperazine scaffold is evident in its presence across numerous classes of neuropharmacological drugs that modulate serotonin (5-HT), dopamine (D2), and other neurotransmitter systems.[4][11]
| Drug Class | Example(s) | Primary Mechanism of Action (Simplified) |
| Antipsychotics | Aripiprazole, Olanzapine, Clozapine | Partial agonist/antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[4][12] |
| Antidepressants | Vortioxetine, Trazodone | Serotonin receptor modulation and reuptake inhibition.[11] |
| Anxiolytics | Buspirone | Partial agonist at serotonin 5-HT1A receptors.[11] |
| Opioid Analgesics | Fentanyl derivatives | Potent agonists at μ-opioid receptors. |
| Antihistamines | Cetirizine | Inverse agonists at histamine H1 receptors.[13] |
Mechanistic Insight: Aripiprazole, a Case Study
Aripiprazole exemplifies the sophisticated modulation achievable with a piperazine-containing structure. Its mechanism differs from other atypical antipsychotics. It acts as a partial agonist at the dopamine D2 receptor.[12] This means it can act as an activator in a low-dopamine environment and as a functional antagonist in a high-dopamine environment, thereby stabilizing the dopaminergic system. It is also a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor.[12] The piperazine ring is a key structural component that correctly positions the rest of the molecule for these complex interactions.
Caption: Aripiprazole's partial agonism at the D2 receptor.
Experimental Protocols for Studying Piperazine Derivatives
Investigating the neuropharmacological profile of a novel piperazine derivative involves a tiered approach, from in vitro binding assays to in vivo behavioral studies.
Workflow for Characterizing a Novel Piperazine-Based CNS Candidate
This workflow outlines the logical progression for assessing a new chemical entity (NCE) built upon a piperazine scaffold.
Caption: High-level workflow for CNS drug discovery with piperazine derivatives.
Step-by-Step Protocol: Radioligand Binding Assay
This protocol is a foundational method to determine the binding affinity (Ki) of a test compound for a specific CNS receptor, such as the dopamine D2 receptor.
Objective: To quantify the affinity of a novel piperazine derivative for the human D2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human D2 receptor.
-
Radioligand, e.g., [³H]-Spiperone (a high-affinity D2 antagonist).
-
Test compound (novel piperazine derivative) at various concentrations.
-
Non-specific binding control, e.g., Haloperidol (10 µM).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well filter plates (GF/B filters).
-
Scintillation cocktail and microplate scintillation counter.
Procedure:
-
Preparation: Thaw the D2 receptor membrane preparation on ice. Dilute the membranes in assay buffer to a final concentration of 10-20 µg protein per well.
-
Assay Plate Setup:
-
Add 25 µL of assay buffer to "Total Binding" wells.
-
Add 25 µL of 10 µM Haloperidol to "Non-Specific Binding" (NSB) wells.
-
Add 25 µL of the test compound at various dilutions (e.g., 10⁻¹¹ M to 10⁻⁵ M) to the experimental wells.
-
-
Radioligand Addition: Add 25 µL of [³H]-Spiperone (at a concentration near its Kd, e.g., 0.2 nM) to all wells.
-
Membrane Addition: Add 200 µL of the diluted membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through the GF/B filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Allow the filters to dry completely. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (e.g., sigmoidal dose-response) to calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
This compound serves as an important starting point for understanding a neuropharmacological mechanism, albeit one primarily relevant to parasitology. The far greater story for neuropharmacology researchers is the role of the piperazine ring as a privileged and versatile scaffold.[7][14] Its unique physicochemical properties have enabled the development of some of the most important CNS drugs on the market.[8] The strategic incorporation of this moiety allows for fine-tuning of a molecule's interaction with multiple receptor systems, leading to sophisticated drugs with improved efficacy and side-effect profiles.[4] Future research will undoubtedly continue to leverage the piperazine scaffold to design novel, CNS-penetrant inhibitors and modulators for complex neurological and psychiatric disorders.[13][15]
References
- Zheng, Y., et al. (2020). Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action. PubMed.
- G G, G., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed.
- Various Authors. (2023). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate.
- Pharmapproach. (2023). Pharmacology of Piperazine; Definition, Uses, Mechanism of action, Side effects. YouTube.
- G G, G., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online.
- Kira, H., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. American Chemical Society Publications.
- MIMS. (n.d.). Piperazine: Uses, Dosage, Side Effects and More. MIMS.
- Wikipedia. (n.d.). Piperazine. Wikipedia.
- Kira, H., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed.
- Bezprozvanny, I., et al. (2022). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central.
- U.S. National Library of Medicine. (n.d.). Antagonistic action of pitrazepin on human and rat GABA(A) receptors. PubMed.
- Onuaguluchi, G. (1976). Some pharmacological properties of piperazine. PubMed Central.
- Various Authors. (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. ResearchGate.
- Wikipedia. (n.d.). Aripiprazole. Wikipedia.
- National Center for Biotechnology Information. (n.d.). Piperazine Dihydrochloride. PubChem.
- Wikipedia. (n.d.). GABAA receptor. Wikipedia.
- Puthenkalam, R., et al. (2022). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperazine citrate: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
- 6. mims.com [mims.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. nbinno.com [nbinno.com]
- 10. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Aripiprazole - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 15. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the anthelmintic action of piperazine compounds
An In-depth Technical Guide to the Anthelmintic Action of Piperazine Compounds
Abstract
Piperazine and its salts have long been utilized as anthelmintic agents for the treatment of nematode infections in both human and veterinary medicine.[1][2][3] This technical guide provides a comprehensive examination of the molecular and physiological mechanisms underpinning piperazine's efficacy. The primary mode of action is its function as a γ-aminobutyric acid (GABA) receptor agonist in the nematode neuromuscular system.[1][4] This interaction triggers a cascade of events leading to flaccid paralysis of the helminth, which prevents it from maintaining its position in the host's gastrointestinal tract, ultimately resulting in its expulsion via normal peristalsis.[1][5] This guide delves into the specifics of this mechanism, the physiological distinction that grants its selective toxicity, and detailed, field-proven experimental protocols for its study. Methodologies including electrophysiological recordings, in vitro motility assays, and calcium imaging are presented to provide researchers with a robust framework for investigating piperazine's anthelmintic properties.
Introduction: The Significance of Piperazine in Anthelmintic Therapy
Parasitic nematode infections represent a significant global health burden, affecting a substantial portion of the world's population, particularly in developing nations, as well as being a major concern in livestock management.[6][7] For decades, piperazine has served as a valuable therapeutic agent against common intestinal roundworms, such as Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm).[1][3] Its continued relevance stems from a well-defined mechanism of action that exploits a fundamental difference between the nervous systems of nematodes and their vertebrate hosts.[2]
The core of piperazine's effectiveness lies in its selective targeting of the nematode's neuromuscular control system.[5][8] Unlike many anthelmintics that cause spastic paralysis, piperazine induces a state of flaccid paralysis, a key distinction that informs its clinical application and toxicological profile.[4][7] This guide serves as a technical resource for researchers and drug development professionals, offering a detailed exploration of piperazine's mode of action, supported by actionable experimental protocols to validate and further investigate these effects.
Core Mechanism of Action: GABA Receptor Agonism
The principal anthelmintic effect of piperazine is achieved through its interaction with GABA receptors located on the muscle cells of susceptible nematodes.[1] This mechanism can be broken down into three key stages: targeting a unique physiological feature of the nematode, the molecular interaction at the receptor level, and the ultimate physiological outcome for the parasite.
The Nematode Neuromuscular System: A Unique Target
A critical factor for the selective toxicity of any anthelmintic is its ability to target a system in the parasite that is either absent or significantly different in the host.[9] Piperazine exploits such a difference in GABAergic signaling. In vertebrates, GABA is a major inhibitory neurotransmitter, but its function is predominantly confined to the central nervous system (CNS).[2] In nematodes, however, GABA receptors are key components of the peripheral neuromuscular system, directly mediating muscle inhibition and playing fundamental roles in locomotion.[1][6] This peripheral expression of GABA-gated ion channels in nematode muscle is the primary reason piperazine can exert its paralytic effects with relatively low toxicity to the host.[2][5]
Molecular Interaction and Cellular Response
Piperazine functions as a potent GABA agonist, meaning it mimics the action of the natural neurotransmitter GABA at its receptor sites on the nematode muscle cell membrane.[3][4] These receptors are ligand-gated chloride ion (Cl-) channels.[1][5] The binding of piperazine to these receptors activates them, causing the chloride ion channels to open.[1]
This channel opening facilitates a significant influx of negatively charged chloride ions (Cl-) into the muscle cell, following the electrochemical gradient.[1][5] The influx of negative ions causes the cell's resting membrane potential to become more negative, a state known as hyperpolarization.[5][10][11] Electrophysiological studies on Ascaris suum muscle cells have demonstrated that piperazine induces a dose-dependent hyperpolarization and an increase in membrane conductance to chloride ions.[10][11] The reversal potential for the piperazine-induced current is nearly identical to that for GABA and close to the predicted Nernst potential for chloride, confirming that its action is mediated through an increase in Cl- conductance.[10]
Physiological Consequence: Flaccid Paralysis
The state of hyperpolarization makes the muscle cell membrane less responsive to excitatory stimuli from motor neurons, which would normally cause depolarization and contraction.[1] By effectively increasing the threshold for excitation, piperazine suppresses the spontaneous spike potentials that drive muscle activity.[11] This sustained muscle inhibition results in a reversible flaccid paralysis.[4][12] Once paralyzed, the worms are unable to maintain their position against the intestinal wall and cannot carry out locomotive or feeding behaviors.[3][5] Consequently, the immobilized parasites are passively expelled from the host's digestive tract by the natural peristaltic movements of the gut.[1][13]
Caption: Signaling pathway of piperazine at the nematode neuromuscular junction.
Secondary and Contributing Mechanisms
While GABA agonism is the primary mechanism, some research suggests other contributing factors. Studies in Ascaris have indicated that piperazine may interfere with the production of succinate, a critical component in the parasite's anaerobic energy metabolism.[1] A correlation has been observed between the piperazine concentrations that inhibit succinate formation and those that induce paralysis, suggesting this metabolic disruption could contribute to the overall anthelmintic effect.[1] Additionally, some studies have noted that piperazine can increase the uptake of histamine in Ascaris suum, which may be linked to its paralytic action.[14]
Experimental Validation and Methodologies
To rigorously study the anthelmintic action of piperazine, a combination of electrophysiological, behavioral, and imaging assays is required. These protocols provide a self-validating system where the molecular action can be directly correlated with the physiological and organismal response.
Protocol: Electrophysiological Recording of Muscle Cell Hyperpolarization
This protocol allows for the direct measurement of piperazine's effect on the membrane potential of nematode muscle cells, providing definitive evidence of its hyperpolarizing action. The large somatic muscle cells of Ascaris suum are particularly well-suited for these techniques.[10][15]
Objective: To measure changes in muscle cell membrane potential and input conductance in response to piperazine application.
Methodology: Two-Electrode Current-Clamp/Voltage-Clamp
-
Preparation of the Specimen:
-
Isolate a ~1-2 cm section from the anterior region of an adult Ascaris suum worm.[15]
-
Cut the section longitudinally along a lateral line and pin it cuticle-side down onto a Sylgard-lined recording chamber.[15]
-
Carefully remove the gut and reproductive tissues with fine forceps to expose the large somatic muscle "bags".[15]
-
Continuously perfuse the preparation with a high-Chloride Ringer's solution.
-
-
Electrode Placement:
-
Using micromanipulators, carefully impale a single muscle cell with two sharp glass microelectrodes (one for recording voltage, one for injecting current).[15]
-
-
Data Acquisition:
-
Using a current/voltage amplifier (e.g., Axoclamp 2B) and a digitizer, establish a stable baseline recording of the resting membrane potential.[15]
-
Switch the perfusion solution to one containing a known concentration of piperazine (e.g., 10⁻⁴ M).[10]
-
Record the change in membrane potential (hyperpolarization) and measure the input conductance by injecting small current pulses.[10]
-
To confirm the role of chloride ions, repeat the experiment in a low-Chloride Ringer's solution and observe the diminished effect.[10][11]
-
-
Causality and Validation:
-
The direct observation of membrane hyperpolarization upon piperazine application provides a causal link between the drug and its physiological effect.
-
The reduction of this effect in a low-chloride medium validates that the hyperpolarization is mediated by chloride ion flux, consistent with the GABA agonist mechanism.
-
Caption: Experimental workflow for electrophysiological recording.
Protocol: In Vitro Nematode Motility Assay
This assay provides a quantitative measure of the paralytic effect of piperazine on whole organisms. It is a higher-throughput method suitable for dose-response analysis and screening.
Objective: To quantify the concentration- and time-dependent inhibition of nematode motility by piperazine.
Methodology: Automated Infrared Motility Tracking
-
Nematode Preparation:
-
Synchronize a culture of nematodes (e.g., C. elegans or parasitic larvae) to obtain a population of the same developmental stage.
-
Wash the nematodes from culture plates into a collection tube using M9 buffer.[16]
-
Allow worms to settle, remove the supernatant, and repeat the wash step three times to remove bacteria and debris.[16]
-
-
Assay Setup:
-
Pipette a standardized number of worms (e.g., 25-50) into each well of a 96-well microtiter plate.[16]
-
Add the piperazine compound at various concentrations to the treatment wells. Include vehicle-only wells as a negative control.
-
The final volume in each well should be consistent.
-
-
Data Recording:
-
Causality and Validation:
-
A dose-dependent decrease in motility directly correlates piperazine concentration with its paralytic effect.
-
The system is self-validating as the negative control wells should maintain high motility, confirming that the observed paralysis is due to the compound and not environmental factors. The characteristic "hook shape" progressing to paralysis can also be visually confirmed.[18]
-
Protocol: In Vivo Calcium Imaging in Muscle Cells
This advanced imaging technique allows for the visualization of intracellular calcium dynamics, which are downstream of membrane potential changes. While piperazine causes hyperpolarization (reducing the likelihood of depolarization-induced Ca²⁺ influx), this method can be used to confirm the lack of excitatory effects and observe the muscle's response to other stimuli in the presence of piperazine.
Objective: To visualize the effect of piperazine on muscle cell excitability using a genetically encoded calcium indicator (GECI).
Methodology: GCaMP Imaging in C. elegans
-
Animal Preparation:
-
Imaging Setup:
-
Mount the prepared worm on an inverted fluorescence microscope equipped with a camera sensitive enough to detect GCaMP fluorescence changes.
-
Use appropriate filter sets for GCaMP excitation and emission.[20]
-
-
Experimental Procedure:
-
Acquire a baseline recording of spontaneous calcium transients in the muscle cells.
-
Introduce piperazine into the medium surrounding the worm.
-
Continue recording to observe any changes in the frequency or amplitude of calcium transients. A reduction or cessation of spontaneous activity is expected.
-
(Optional) Use optogenetics to stimulate motor neurons and observe if piperazine inhibits the resulting muscle calcium transient.[19]
-
-
Causality and Validation:
-
The suppression of spontaneous or evoked calcium transients in muscle cells following piperazine administration demonstrates its inhibitory effect at the cellular level.
-
This provides a visual confirmation of the functional consequences of the hyperpolarization measured via electrophysiology.
-
Data Synthesis and Interpretation
The data gathered from the described methodologies can be synthesized to provide a comprehensive picture of piperazine's action.
Quantitative Analysis of Piperazine's Effects
Summarizing quantitative data in a tabular format allows for clear comparison and interpretation of the drug's potency and effects across different experimental paradigms.
| Parameter | Assay Type | Model Organism | Typical Result with Piperazine | Reference |
| Membrane Potential | Electrophysiology | Ascaris suum | Hyperpolarization from ~-30 mV to >-40 mV | [11] |
| Membrane Conductance | Electrophysiology | Ascaris suum | Dose-dependent increase in Cl⁻ conductance | [10] |
| EC₅₀ for Paralysis | Motility Assay | Plant-parasitic nematodes | ~12-15 mM | [18] |
| Time to Paralysis | Motility Assay | Earthworms/Housefly larvae | Dose-dependent; minutes to hours | [21] |
| Calcium Transients | Calcium Imaging | C. elegans | Suppression of spontaneous muscle activity | [19] |
Conclusion and Future Perspectives
The anthelmintic action of piperazine is a classic example of targeted pharmacology, exploiting key physiological differences between a parasite and its host.[2] Its primary mechanism, the agonism of peripheral GABA receptors leading to hyperpolarization and flaccid paralysis, is well-established and supported by extensive electrophysiological and behavioral data.[1][4][10] The experimental protocols detailed in this guide provide a robust framework for researchers to dissect the nuances of this action, from the ion channel to the whole organism.
Future research should focus on several key areas. Firstly, the molecular characterization of piperazine binding sites on different nematode GABA receptor isoforms (like the UNC-49 subunits in C. elegans) could lead to the design of more potent and specific agonists.[22][23] Secondly, investigating potential mechanisms of piperazine resistance, which is currently not a major clinical issue but remains a threat, is crucial for sustaining its efficacy. Finally, applying the high-throughput screening methods described here can facilitate the discovery of novel compounds that share piperazine's effective and selective mechanism of action, contributing to the next generation of anthelmintic therapies.
References
- What is the mechanism of Piperazine? - Patsnap Synapse. (2024-07-17).
- An In-depth Technical Guide to the Mechanism of Action of Piperazine - Benchchem.
- Optical imaging of calcium transients in neurons and pharyngeal muscle of C. elegans - PubMed.
- Effect of piperazine (diethylenediamine) on the moulting, proteome expression and pyrophosphatase activity of Ascaris suum lung-stage larvae - PubMed.
- Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects - YouTube. (2024-09-30).
- Piperin WS - Piperazine 100% water-soluble powder - Interchemie.
- Control of nematode parasites with agents acting on neuro-musculature systems: Lessons for neuropeptide ligand discovery - PMC - PubMed Central.
- Piperazine - Wikipedia.
- What is the mechanism of Piperazine Citrate? - Patsnap Synapse. (2024-07-18).
- Piperazine citrate: mechanism of action, applications and safety - ChemicalBook. (2023-11-20).
- Nematode cys-loop GABA receptors: biological function, pharmacology and sites of action for anthelmintics - PubMed. (2012-03-20).
- Electrophysiological recording from parasitic nematode muscle - PMC - PubMed Central.
- Calcium imaging of multiple neurons in freely-behaving C. elegans - PMC - NIH.
- In Vivo Calcium Imaging in C. elegans Body Wall Muscles - JoVE. (2019-10-20).
- Electrophysiological effects of piperazine and diethylcarbamazine on Ascaris suum somatic muscle - PubMed.
- Control of nematode parasites with agents acting on neuro-musculature systems: lessons for neuropeptide ligand discovery - PubMed.
- Electrophysiological recording from parasitic nematode muscle - PubMed - NIH. (2008-11-13).
- Piperazine | drug - Britannica.
- Caenorhabditis elegans Neuromuscular Junction: GABA Receptors and Ivermectin Action | PLOS One - Research journals. (2014-04-17).
- Cameleon imaging of calcium transients in cultured mechanosensory neurons in Caenorhabditis elegans - MRC Laboratory of Molecular Biology.
- Electrophysiological recordings from the neuromuscular junction of C. elegans - NCBI - NIH. (2006-10-06).
- Calcium Imaging of Neuronal Activity under Gradually Changing Odor Stimulation in Caenorhabditis elegans - PMC - PubMed Central. (2021-01-05).
- The composition of the GABA receptor at the Caenorhabditis elegans neuromuscular junction - PMC - NIH.
- MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE - PubMed. (1964-06).
- GABA - WormBook - NCBI Bookshelf. (2005-08-31).
- The interaction between anthelmintic drugs and histamine in Ascaris suum - PubMed.
- Piperazine in Pediatric Ascariasis: Pharmacokinetics, Pharmacodynamics, and Global Health Perspectives - Neliti. (2025-08-02).
- Neuromuscular transmission in nematode parasites and antinematodal drug action. (1993).
- Nematode cys-loop GABA receptors: Biological function, pharmacology and sites of action for anthelmintics - ResearchGate. (2012-03-03).
- Protocols for electrophysiological recordings and electron microscopy at C. elegans neuromuscular junction - ResearchGate. (2025-11-13).
- Investigations on the Action of Piperazine on Ascaris Lumbricoides in.
- GABA Immunoreactivity and Pharmacological Effects vary Among Stylet-Bearing Nematodes. (2023-11-18).
- Advanced screening methods for assessing motility and hatching in plant-parasitic nematodes - PMC - PubMed Central.
- Comparison of electrophysiological and motility assays to study anthelmintic effects in Caenorhabditis elegans - PMC - NIH. (2021-07-02).
- The New Method Developed for Evaluation of Anthelmintic Activity by Housefly Worms and Compared with Conventional Earthworm Method - PMC - NIH.
- Larval motility assay using WMicrotracker™: a high throughput test to discriminate between resistance and susceptibility to anthelmintic drugs in nematodes | bioRxiv. (2024-05-05).
- High-content approaches to anthelmintic drug screening - PMC - NIH.
- CAENORHABDITIS ELEGANS INFRARED-BASED MOTILITY ASSAY: IDENTIFYING NEW HITS FOR NEMATICIDE DRUG DEVELOPMENT | The American Journal of Veterinary Sciences and Wildlife Discovery. (2023-07-01).
- Pathogen Box screen using C. elegans. (a) Motility assay of... - ResearchGate.
- Bioassay-Guided Isolation of Anthelmintic Components from Semen pharbitidis, and the Mechanism of Action of Pharbitin - MDPI. (2022-12-12).
- Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans - WormBook - NCBI.
- Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology.
- The effectiveness of piperazine citrate against intestinal helminths of the cat and dog.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Piperazine Citrate? [synapse.patsnap.com]
- 4. Control of nematode parasites with agents acting on neuro-musculature systems: Lessons for neuropeptide ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 6. Nematode cys-loop GABA receptors: biological function, pharmacology and sites of action for anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Control of nematode parasites with agents acting on neuro-musculature systems: lessons for neuropeptide ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuromuscular transmission in nematode parasites and antinematodal drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 10. Electrophysiological effects of piperazine and diethylcarbamazine on Ascaris suum somatic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. interchemie.com [interchemie.com]
- 13. Piperazine citrate: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
- 14. The interaction between anthelmintic drugs and histamine in Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electrophysiological recording from parasitic nematode muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of electrophysiological and motility assays to study anthelmintic effects in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. GABA Immunoreactivity and Pharmacological Effects vary Among Stylet-Bearing Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vivo Calcium Imaging in C. elegans Body Wall Muscles [jove.com]
- 20. Calcium Imaging of Neuronal Activity under Gradually Changing Odor Stimulation in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The New Method Developed for Evaluation of Anthelmintic Activity by Housefly Worms and Compared with Conventional Earthworm Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Caenorhabditis elegans Neuromuscular Junction: GABA Receptors and Ivermectin Action | PLOS One [journals.plos.org]
- 23. The composition of the GABA receptor at the Caenorhabditis elegans neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Piperazine Dihydrochloride Monohydrate in Cell Biology Research
Abstract
Piperazine dihydrochloride monohydrate, a simple heterocyclic amine salt, is a compound with a storied history in pharmacology, primarily as an anthelmintic agent. However, its utility extends far beyond parasitology into the nuanced realm of modern cell biology research and drug development. For researchers, its value lies not only in its primary biological activity but also in its role as a stable, water-soluble chemical scaffold and a pharmacological tool for probing complex neuronal systems. This guide provides an in-depth exploration of this compound, moving beyond its canonical mechanism to elucidate its application in vertebrate cell systems. We will dissect its physicochemical properties, explore its divergent mechanisms of action, provide detailed experimental protocols for its use in neuroscience, and discuss its foundational role in the synthesis of novel therapeutics. This document is intended to serve as a practical and authoritative resource for scientists aiming to leverage this versatile compound in their research endeavors.
Introduction to this compound
The Piperazine Scaffold: A Privileged Structure in Pharmacology
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is considered "privileged" in medicinal chemistry because its derivatives are capable of interacting with a wide range of biological targets, leading to diverse therapeutic activities.[1] Piperazine-based compounds are integral to numerous approved drugs, including antivirals, antidepressants, and anticancer agents.[1][2] this compound serves as a key starting material and building block for the synthesis of these complex molecules, making an understanding of its properties essential for drug development professionals.[1][3]
Physicochemical Properties: A Foundation for Experimental Design
The monohydrate dihydrochloride salt of piperazine is favored in research settings due to its enhanced stability and high water solubility compared to the free base.[1][4] These properties simplify the preparation of aqueous stock solutions for cell culture experiments and ensure reliable dosing. A thorough understanding of its physicochemical characteristics is the first step in designing robust and reproducible experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 142-64-3 | [5][6][7] |
| Molecular Formula | C₄H₁₀N₂·2HCl·H₂O | [5][8] |
| Molecular Weight | 177.07 g/mol | [5][8][9] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Melting Point | 320 °C (decomposes) | [5][6] |
| Solubility in Water | Highly soluble; 410 g/L at 20 °C | [3][4][5] |
| Stability | Stable at room temperature; stable in neutral or acidic media | [4] |
| Storage | Store at room temperature in a cool, well-ventilated, dry place | [5][10][11] |
Core Mechanisms of Action in Biological Systems
The biological effects of piperazine are highly dependent on the organism and the specific receptors present. Its mechanism of action in invertebrates is distinct from its effects on vertebrate systems, a crucial point of consideration for cell biologists.
The Canonical Anthelmintic Mechanism: GABA Agonism in Invertebrates
In parasitic nematodes, piperazine's primary mechanism is centered on its function as a potent agonist of the γ-aminobutyric acid (GABA) receptors located in the peripheral neuromuscular system.[12][13] In these organisms, GABA is a key inhibitory neurotransmitter controlling muscle function.[12] Piperazine mimics GABA, binding to and activating these receptors, which are ligand-gated chloride ion channels.[12][14] This activation leads to an influx of chloride ions (Cl⁻), causing hyperpolarization of the muscle cell membrane. The hyperpolarized state makes the muscle less responsive to excitatory stimuli, resulting in a flaccid paralysis.[3][12][15] The paralyzed worms are unable to maintain their position in the host's gastrointestinal tract and are subsequently expelled.[12][14] This selective toxicity is effective because in vertebrates, GABAergic signaling is predominantly confined to the central nervous system, and the isoform of the nematode GABA receptor differs from that of vertebrates.[13]
A Divergent Role in Vertebrate Systems: The Nicotinic Agonist Activity
While the GABA-mimetic activity of piperazine is well-established in invertebrates, its action in vertebrate systems is different and more complex. Seminal research using intracellular and extracellular recordings on rat sympathetic ganglia demonstrated that piperazine produces a sustained depolarization.[16] This effect was significantly depressed by the nicotinic acetylcholine receptor antagonist hexamethonium, but only slightly affected by GABA receptor antagonists like bicuculline or picrotoxin.[16] The study concluded that on rat sympathetic neurons, piperazine acts as a nicotinic agonist with no detectable GABA-mimetic activity.[16] This finding is critical for researchers using mammalian cell lines or animal models, as it suggests that observed effects may be mediated through cholinergic, rather than GABAergic, pathways.
Modulating the GABAA Receptor: The Role of Piperazine Derivatives
It is essential to distinguish the activity of the parent piperazine compound from its numerous derivatives. While piperazine itself may not be a potent modulator of vertebrate GABA receptors, many of its substituted derivatives are. For instance, compounds like 1-(3-chlorophenyl)piperazine (mCPP) have been shown to be antagonists of the human α1β2γ2 GABAA receptor.[2] This antagonistic action can reduce inhibitory inputs on catecholaminergic neurons, potentially contributing to the psychoactive effects of these substances.[2] This highlights the role of the piperazine scaffold as a versatile template whose biological activity can be dramatically altered by chemical modification.
Applications and Experimental Protocols in Cell Biology
As a Pharmacological Tool in Neuroscience Research
Given its demonstrated nicotinic agonist activity in vertebrate neurons, this compound can be used as a tool to study cholinergic signaling pathways.[16] Electrophysiology provides a direct functional readout of its effects on ion channel activity and neuronal excitability.
This protocol outlines a whole-cell patch-clamp experiment to measure the effect of piperazine on a neuronal cell line, such as the human neuroblastoma line SH-SY5Y, which endogenously expresses nicotinic acetylcholine receptors.
I. Materials and Reagents:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
External (extracellular) solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution: 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.2 with KOH)
-
This compound (CAS 142-64-3)
-
1 M Piperazine stock solution in sterile water
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette pulling
II. Step-by-Step Methodology:
-
Cell Preparation: Plate SH-SY5Y cells on glass coverslips at a low density 24-48 hours before the experiment to allow for easy isolation of single cells for patching.
-
Solution Preparation: Prepare and filter-sterilize external and internal solutions. Prepare fresh working dilutions of piperazine (e.g., 10 µM, 100 µM, 1 mM) in the external solution on the day of the experiment.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establishing Whole-Cell Configuration:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the patch pipette.
-
Apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Apply a brief, strong pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -60 mV in voltage-clamp mode.
-
Establish a stable baseline recording for 1-2 minutes while perfusing with the control external solution.
-
Experimental Application: Switch the perfusion to the external solution containing the desired concentration of piperazine. Record for 3-5 minutes or until the response reaches a steady state.
-
Washout: Switch the perfusion back to the control external solution and record until the current returns to baseline. This step is critical to demonstrate the reversibility of the effect.
-
Positive Control (Self-Validation): As a positive control, apply a known nicotinic agonist like acetylcholine (ACh) or nicotine to confirm that the cells are responsive.
-
-
Data Analysis:
-
Measure the peak inward current induced by piperazine application relative to the baseline.
-
Plot a dose-response curve to determine the EC₅₀ (half-maximal effective concentration).
-
Analyze changes in membrane conductance.[16]
-
As a Scaffolding Molecule in Drug Discovery
The most widespread use of piperazine dihydrochloride in modern research is as a chemical intermediate.[3][5] Its simple, symmetrical structure with two reactive secondary amine groups allows for the straightforward synthesis of monosubstituted or disubstituted derivatives, creating large libraries of compounds for screening.[17][18]
This workflow describes a simplified, one-pot procedure for creating monosubstituted piperazines, which avoids the need for protecting groups by using piperazine monohydrochloride generated in situ.[17]
I. Principle: By reacting equimolar amounts of anhydrous piperazine and piperazine dihydrochloride, a piperazine monohydrochloride salt is formed in solution. This protonates one of the nitrogen atoms, effectively protecting it and leaving the other nitrogen free to react with an electrophile (e.g., an alkyl halide), thus favoring monosubstitution.
II. Step-by-Step Workflow:
-
In Situ Salt Formation: Dissolve equimolar amounts of anhydrous piperazine and this compound in a suitable solvent like methanol. Heating may be required to fully dissolve the solids.[17]
-
Nucleophilic Attack: Add the desired electrophile (R-X, where X is a leaving group like Cl, Br, I) to the solution. The reaction proceeds as the unprotonated nitrogen atom of the piperazine monohydrochloride acts as a nucleophile.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Isolation:
-
Upon completion, cool the reaction mixture. The unreacted piperazine dihydrochloride, being less soluble, will often precipitate and can be removed by filtration.[17]
-
Concentrate the filtrate to remove the solvent.
-
Purify the resulting crude product, typically through recrystallization or column chromatography, to isolate the pure monosubstituted piperazine derivative.
-
-
Characterization: Confirm the structure and purity of the final product using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Data Interpretation, Troubleshooting, and Best Practices
Handling and Safety Precautions
This compound is a hazardous substance that requires careful handling. Adherence to safety protocols is mandatory to minimize risk.
Table 2: Safety and Handling Information
| Hazard Type | GHS Statement | Precautionary Measures | Reference(s) |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/clothing. P302+P352: IF ON SKIN: Wash with plenty of water. | [9][19][20] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [9][19][20] |
| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | P261: Avoid breathing dust. P284: Wear respiratory protection. P342+P311: If experiencing respiratory symptoms, call a POISON CENTER or doctor. | [9][19][20] |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. | [19] |
Always handle the compound in a well-ventilated area or chemical fume hood.[11][20] Avoid formation of dust.[20] In case of a spill, sweep up the solid material, place it in a bag for waste disposal, and ventilate the area.[21]
Solution Preparation and Stability
-
Stock Solutions: Due to its high water solubility, preparing a 1 M stock solution is straightforward. Use high-purity, sterile water (e.g., Milli-Q or WFI).
-
Stability: The dihydrochloride salt is stable in aqueous solution.[4] However, for long-term storage of stock solutions, it is best practice to aliquot and freeze at -20°C to prevent potential microbial growth.
-
pH Consideration: When added to a buffered cell culture medium, the pH should be checked and adjusted if necessary, as it is a salt of a weak base and a strong acid.
Conclusion and Future Directions
This compound is a compound of dual identity for the modern cell biologist. On one hand, it is a classic anthelmintic whose primary mechanism of action—GABA agonism in invertebrates—serves as a textbook example of selective toxicity. On the other hand, in vertebrate systems, it presents as a nicotinic agonist, offering a tool for neuropharmacological investigation.[16] Perhaps its most significant contemporary role is in drug discovery, where its stable, soluble nature and reactive scaffold make it an invaluable starting point for synthesizing the next generation of therapeutics targeting a host of diseases, from viral infections to neurodegeneration.[1][22][23] Future research should continue to explore the nuanced effects of the parent piperazine molecule on various vertebrate neuronal subtypes and further exploit its versatile structure to develop novel, targeted therapies.
References
- piperazine dihydrochloride, 142-64-3 - The Good Scents Company. (URL: [Link])
- Piperazine Di Hydrochloride VIshal Laboratories GMP manufacturers India. (URL: [Link])
- Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem. (URL: [Link])
- Piperazine dihydrochloride hydrate | C4H14Cl2N2O | CID 12197850 - PubChem. (URL: [Link])
- Piperazine | C4H10N2 | CID 4837 - PubChem. (URL: [Link])
- What is the mechanism of Piperazine?
- MATERIAL SAFETY DATA SHEET - J & W PharmLab. (URL: [Link])
- The effects of piperazine on rat symp
- Piperazine - Wikipedia. (URL: [Link])
- MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE - PubMed. (URL: [Link])
- GABAA receptor modulation by piperine and a non-TRPV1 activating deriv
- GABAA receptor modulation by piperine and a non-TRPV1 activating deriv
- Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action - PubMed. (URL: [Link])
- Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed. (URL: [Link])
- Redetermination of this compound | Request PDF - ResearchG
- New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed. (URL: [Link])
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. (URL: [Link])
- Neuroprotective effect of piperine on primarily cultured hippocampal neurons - PubMed. (URL: [Link])
- Neuronal Effects of a nickel-piperazine/NO Donor Complex in Rodents - PubMed. (URL: [Link])
- PIPERAZINE DIHYDROCHLORIDE MONOHYDR
- PIPERAZINE DIHYDROCHLORIDE 53% - Professional Veterinary Labor
- MRL - Piperazine Summary Report (3) - EMA. (URL: [Link])
- GABAA receptor positive allosteric modul
- Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - MDPI. (URL: [Link])
- PEGylated Zein Micelles for Prostate Cancer Therapy: Influence of PEG Chain Length and Transferrin Targeting on Docetaxel Delivery - MDPI. (URL: [Link])
- (PDF) Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave)
Sources
- 1. benchchem.com [benchchem.com]
- 2. Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 6091-62-9 [smolecule.com]
- 4. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. piperazine dihydrochloride, 142-64-3 [thegoodscentscompany.com]
- 7. This compound | 142-64-3 [sigmaaldrich.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Piperazine dihydrochloride hydrate | C4H14Cl2N2O | CID 12197850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Piperazine Di Hydrochloride VIshal Laboratories GMP manufacturers India [vishallaboratories.com]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Piperazine - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 15. MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effects of piperazine on rat sympathetic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Piperazine Dihydrochloride | 142-64-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. jwpharmlab.com [jwpharmlab.com]
- 22. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Piperazine Dihydrochloride Monohydrate: A Cornerstone Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery and Development Professionals
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms in a 1,4-arrangement, stands as a quintessential "privileged scaffold" in the landscape of medicinal chemistry.[1] Its prevalence in a multitude of FDA-approved drugs, spanning therapeutic areas from central nervous system (CNS) disorders to oncology and infectious diseases, underscores its significance.[1][2][3] This guide delves into the fundamental physicochemical properties, synthetic versatility, and the profound impact on pharmacokinetics and pharmacodynamics that establish piperazine, particularly in its dihydrochloride monohydrate form, as an indispensable tool for the modern drug hunter.
The Piperazine Core: Physicochemical Properties and Strategic Advantages
Piperazine's utility in drug design is not coincidental; it stems from a unique combination of inherent properties. The dihydrochloride monohydrate salt (C₄H₁₀N₂·2HCl·H₂O) is a common and stable form used in synthesis, offering excellent water solubility and handling characteristics.[4][5]
Key Attributes:
-
Modulator of Physicochemical Properties: The piperazine moiety is a powerful tool for optimizing a drug candidate's properties. The two nitrogen atoms provide handles for chemical modification, allowing for the fine-tuning of solubility, basicity (pKa), and lipophilicity (LogP).[2][6] This modulation is critical for improving oral bioavailability and achieving the desired absorption, distribution, metabolism, and excretion (ADME) profile.
-
Conformational Flexibility and Rigidity: The piperazine ring typically exists in a chair conformation. This inherent flexibility can be advantageous for binding to protein targets. Conversely, it can be incorporated into more complex, rigid polycyclic structures to reduce conformational entropy upon binding, potentially increasing potency.[2]
-
Chemical Reactivity and Versatility: The secondary amine functionalities of the piperazine core are readily derivatized, making it a versatile scaffold for constructing diverse chemical libraries.[2][6] This reactivity allows it to serve as a linker between different pharmacophores or as a central scaffold for presenting key binding groups.[2]
Table 1: Physicochemical Properties of Piperazine Dihydrochloride Monohydrate
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₀N₂·2HCl·H₂O | [5][7][8] |
| Molecular Weight | 177.07 g/mol | [5][7][8] |
| Appearance | White to off-white crystalline solid/powder | [4][5][9] |
| Melting Point | 318-320 °C (with decomposition) | [9][10] |
| Solubility | Highly soluble in water | [4][5] |
| CAS Number | 6091-62-9 | [7][8] |
The Synthetic Chemist's Workhorse: Key Reactions and Transformations
The true power of this compound lies in its synthetic accessibility and the diverse array of chemical transformations it can undergo. The dihydrochloride salt is typically neutralized in situ with a suitable base to liberate the free piperazine for reaction.
Core Synthetic Applications:
-
N-Alkylation: The most fundamental reaction, allowing for the introduction of a wide variety of substituents at one or both nitrogen atoms. This is a cornerstone for building molecular complexity.
-
N-Arylation: Methods like the Buchwald-Hartwig coupling, Ullmann-Goldberg reaction, and nucleophilic aromatic substitution (SNA r) are employed to attach aryl or heteroaryl rings.[11] This is crucial for creating molecules that target CNS receptors or act as kinase inhibitors.[1][12]
-
Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (via coupling agents) provides amides and sulfonamides, respectively. These functional groups can act as key hydrogen bond donors or acceptors in protein-ligand interactions.
-
Reductive Amination: A powerful method for introducing substituents by reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent.[13]
Caption: Key synthetic transformations of the piperazine scaffold.
Case Study: Piperazine in Action - The Synthesis of Cetirizine
Cetirizine, a widely used second-generation antihistamine, provides an excellent example of piperazine's role as a core building block.[14] The synthesis highlights the strategic use of N-alkylation to construct the final active pharmaceutical ingredient (API).
Experimental Protocol: A Representative Synthesis of Cetirizine
This protocol describes a common synthetic route, illustrating the principles of using a piperazine-containing intermediate.
Step 1: N-Alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine [14][15]
-
Reaction Setup: To a solution of 1-[(4-chlorophenyl)phenylmethyl]piperazine in a suitable solvent such as xylene, add sodium carbonate as a base.[15]
-
Reagent Addition: Add methyl (2-chloroethoxy)-acetate dropwise to the reaction mixture.[15]
-
Reaction Conditions: Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Isolation: After cooling, filter the reaction mixture to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product, the corresponding ester, is purified, often by column chromatography, to yield the intermediate.[14][15]
Step 2: Saponification to Cetirizine [15]
-
Reaction Setup: Dissolve the ester intermediate from Step 1 in absolute ethanol.
-
Reagent Addition: Add a solution of potassium hydroxide in ethanol.
-
Reaction Conditions: Reflux the mixture for several hours to facilitate the saponification (hydrolysis) of the ester to the carboxylic acid salt.[15]
-
Work-up and Isolation: Cool the reaction mixture and acidify with aqueous HCl.[15] The precipitated product, cetirizine, is then collected by filtration, washed, and dried to yield the final API.
Caption: Simplified workflow for the synthesis of Cetirizine.
The "Privileged Scaffold" in Diverse Therapeutic Areas
The versatility of the piperazine core has led to its incorporation into drugs targeting a wide array of diseases.[3][16][17]
-
Central Nervous System (CNS) Disorders: The piperazine scaffold is a cornerstone in the development of drugs for neurological and psychiatric conditions.[18][19] Many CNS-active drugs containing an arylpiperazine moiety modulate serotonin and dopamine receptors.[12][20] The ability of many small molecule piperazine derivatives to cross the blood-brain barrier is a key advantage.[21]
-
Oncology: In cancer therapy, the piperazine ring is frequently found in targeted therapies, especially kinase inhibitors.[1][22] It often acts as a linker connecting fragments that bind to the ATP pocket of the target kinase.[1] Its basicity can also be exploited to form crucial salt-bridge interactions.
-
Infectious Diseases: The piperazine scaffold is present in numerous antibacterial, antiviral, antifungal, and antimalarial agents.[3][16][27][28]
-
Examples: Ciprofloxacin (antibacterial), and various anti-HIV agents where the piperazine ring plays a role in binding to viral proteases.[29]
-
Handling and Safety Considerations
As with all chemical reagents, proper handling of this compound is essential.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including gloves and eye/face protection.[30][31]
-
Ventilation: Handle in a well-ventilated area to avoid inhalation of dust.[30][31][32]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[32]
-
First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water.[30][31][32] If inhaled, move to fresh air.[30][31] Seek medical attention if irritation or other symptoms persist.[30][31]
Conclusion: An Enduring Legacy and Future Outlook
This compound is more than just a simple heterocyclic compound; it is a validated and powerful building block that has significantly shaped the landscape of modern drug discovery. Its unique combination of physicochemical properties, synthetic tractability, and proven success in approved drugs ensures its continued prominence.[2][3][6] As medicinal chemists continue to tackle complex diseases, the strategic application of this "privileged scaffold" will undoubtedly contribute to the development of the next generation of innovative and life-saving therapeutics. The ability to leverage the piperazine core for polypharmacology—designing single molecules to hit multiple targets—presents a particularly exciting frontier for treating complex conditions like cancer and neurodegenerative diseases.[1]
References
- Franchini, S., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
- Rathi, E., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed.
- Medina-Franco, J. L., et al. (2017). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine.
- Jain, A., et al. (2024). A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Letters in Drug Design & Discovery.
- Kumar, R., et al. (2016). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. PubMed.
- Wikipedia. (n.d.). Cetirizine.
- Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385.
- ResearchGate. (2024). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy.
- LookChem. (n.d.). New manufacturing procedure of cetirizine.
- Kumar, A., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 23(7), 729-751.
- ResearchGate. (n.d.). Synthesis of Cetirizine dihydrochloride from 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine.
- Berezin, E. V., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central.
- The Good Scents Company. (n.d.). piperazine dihydrochloride.
- ResearchGate. (n.d.). Synthetic pathway of HYNIC-olaparib.
- PubMed. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets.
- s d fine-chem limited. (n.d.). piperazine anhydrous Safety Data Sheet.
- PubMed. (2017). Coumarin-piperazine Derivatives as Biologically Active Compounds.
- PubChem. (n.d.). Piperazine dihydrochloride hydrate.
- PubChem. (n.d.). Piperazine Dihydrochloride.
- MDPI. (2025). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents.
- PubMed Central. (2018). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues.
- National Institutes of Health. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Olaparib.
- PubMed Central. (2019). Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors.
- MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Wikipedia. (n.d.). Piperazine.
- National Institutes of Health. (2016). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity.
- PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines.
- Google Patents. (n.d.). US3023211A - Method for the preparation of piperazine monohydrochloride.
- Google Patents. (n.d.). MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Buy this compound | 6091-62-9 [smolecule.com]
- 5. chemimpex.com [chemimpex.com]
- 6. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperazine dihydrochloride hydrate | C4H14Cl2N2O | CID 12197850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. piperazine dihydrochloride, 142-64-3 [thegoodscentscompany.com]
- 10. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. nbinno.com [nbinno.com]
- 13. Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity: Structure–Activity and Structure–Property Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cetirizine - Wikipedia [en.wikipedia.org]
- 16. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An Overview of Piperazine Scaffold as Promising Nucleus for Diffe...: Ingenta Connect [ingentaconnect.com]
- 18. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 19. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Coumarin-piperazine derivatives as biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. a2bchem.com [a2bchem.com]
- 24. medkoo.com [medkoo.com]
- 25. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 27. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Piperazine - Wikipedia [en.wikipedia.org]
- 29. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 30. chemicalbook.com [chemicalbook.com]
- 31. fishersci.com [fishersci.com]
- 32. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
Preparation of Piperazine Dihydrochloride Monohydrate Buffer: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of a piperazine-based buffer system using piperazine dihydrochloride monohydrate. Piperazine is a diprotic weak base, making it a versatile buffering agent capable of maintaining pH in two distinct physiological and chemical ranges. This note details the underlying chemical principles, step-by-step protocols for preparation and pH adjustment, safety precautions, and key applications, ensuring a reliable and reproducible methodology for laboratory settings.
Principle of Operation: The Chemistry of a Diprotic Buffer System
Piperazine (C₄H₁₀N₂) is a heterocyclic amine with two secondary amine groups. These two groups have distinct proton dissociation constants (pKa), allowing piperazine to act as a buffer in two separate pH regions. The equilibria involved can be represented as follows:
H₂Pip²⁺ ⇌ HPip⁺ + H⁺ (pKa₁ ≈ 5.3) HPip⁺ ⇌ Pip + H⁺ (pKa₂ ≈ 9.7)
When starting with this compound (C₄H₁₀N₂·2HCl·H₂O), the piperazine is in its fully protonated form (H₂Pip²⁺). To prepare a buffer, a strong base, such as sodium hydroxide (NaOH), is added to incrementally deprotonate the piperazine, creating a mixture of the weak acid (H₂Pip²⁺ or HPip⁺) and its corresponding conjugate base (HPip⁺ or Pip). The optimal buffering capacity is achieved when the pH of the solution is close to one of the pKa values.
-
For buffers in the pH range of 4.3–6.3: The titration with NaOH converts the H₂Pip²⁺ species to its conjugate base, HPip⁺.
-
For buffers in the pH range of 8.7–10.7: Further addition of NaOH converts the HPip⁺ species to the neutral piperazine free base, Pip.
Understanding these two distinct buffering regions is critical for selecting the appropriate pH target for a given application.
Physicochemical and Safety Data
Accurate buffer preparation begins with precise data. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₄H₁₀N₂·2HCl·H₂O | [1][2] |
| Molecular Weight | 177.07 g/mol | [1][2][3][4] |
| Appearance | White to off-white crystalline powder | [2][3] |
| pKa₁ (25 °C) | ~5.3 | |
| pKa₂ (25 °C) | ~9.7 | |
| Effective Buffering Range 1 | pH 4.3 – 6.3 | |
| Effective Buffering Range 2 | pH 8.7 – 10.7 |
Safety and Handling Precautions
Piperazine dihydrochloride can cause skin and eye irritation and may lead to allergic skin reactions or respiratory symptoms if inhaled.[5] Therefore, adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Handle the solid powder in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[5] If on skin, wash with plenty of water. If respiratory symptoms occur, seek medical attention immediately.[5]
-
Storage: Store the solid compound in a tightly sealed container in a dry, cool, and well-ventilated place at room temperature.[2]
Applications in Research and Development
The piperazine scaffold is a privileged structure in medicinal chemistry and is found in numerous marketed drugs.[6] The buffer itself is valuable in various applications:
-
Biochemical Assays: It can be used as a buffer component in biological assays where maintaining a stable pH is critical for experimental reliability.[2]
-
Pharmaceutical Formulation: The pH of solutions containing piperazine derivatives can be a controlling parameter for their efficacy and stability.[6][7]
-
Organic Synthesis: It serves as a reagent and pH controller in various chemical reactions.[2]
-
Carbon Capture Research: Aqueous solutions of piperazine are of significant interest for their fast reaction rates with CO₂.
Detailed Experimental Protocol
This protocol provides a method for preparing 1 Liter of a 0.1 M Piperazine Dihydrochloride Buffer at pH 5.5 .
Required Materials and Reagents:
-
This compound (MW: 177.07 g/mol )
-
High-purity, deionized or distilled water (dH₂O)
-
1 M Sodium hydroxide (NaOH) solution
-
Calibrated pH meter with a temperature probe
-
1 L Volumetric flask
-
1 L Beaker
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Weighing paper/boat and an analytical balance
Step-by-Step Methodology
-
Calculate Required Mass:
-
To prepare 1 L of a 0.1 M solution, you need 0.1 moles of the compound.
-
Mass = Molarity × Volume × Molecular Weight
-
Mass = 0.1 mol/L × 1 L × 177.07 g/mol = 17.707 g
-
-
Dissolve the Compound:
-
Add approximately 800 mL of dH₂O to the 1 L beaker. The use of a volume less than the final target volume is crucial to leave room for the addition of the base during pH adjustment.
-
Place the magnetic stir bar in the beaker and set it on a magnetic stirrer.
-
Carefully weigh out 17.707 g of this compound and add it to the water while stirring. The solid should dissolve completely.
-
-
Calibrate and Prepare the pH Meter:
-
Calibrate the pH meter according to the manufacturer's instructions using standard buffers (e.g., at pH 4.0 and 7.0).
-
Rinse the pH electrode with dH₂O and gently blot it dry before immersing it in the buffer solution.
-
-
Adjust the pH:
-
Immerse the calibrated pH electrode and temperature probe into the beaker.
-
Slowly add the 1 M NaOH solution dropwise while continuously monitoring the pH.
-
Continue adding the base until the pH reading stabilizes at the target value of 5.5 .
-
Causality Note: As NaOH is added, it neutralizes the hydrochloride and deprotonates the H₂Pip²⁺, causing the pH to rise. Adding it slowly prevents overshooting the target pH. If you do overshoot, you can add a small amount of 1 M HCl to correct it, but this should be avoided for best practice.
-
-
Adjust to Final Volume:
-
Once the target pH is stable, carefully transfer the solution from the beaker into the 1 L volumetric flask.
-
Rinse the beaker with a small amount of dH₂O and add this rinsing to the volumetric flask to ensure a complete transfer of the solute.
-
Add dH₂O to the flask until the bottom of the meniscus reaches the 1 L calibration mark.
-
-
Final Mixing, Check, and Storage:
-
Cap the volumetric flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Pour a small aliquot back into a clean beaker and re-verify the final pH.
-
Transfer the buffer to a clearly labeled, sealed storage bottle. For long-term storage, sterile filtration through a 0.22 µm filter is recommended to prevent microbial growth.[8] Store at 4°C for several weeks or at room temperature for shorter periods.[8][9]
-
Visualized Workflow for Buffer Preparation
The following diagram outlines the logical flow of the protocol described above.
Caption: Workflow for this compound Buffer Preparation.
References
- Hubei Xindesheng Material Technology Co., Ltd. (n.d.). PIPES Buffer Stability: Temperature and Storage Effects.
- precisionFDA. (n.d.). This compound.
- PubChem. (n.d.). Piperazine dihydrochloride hydrate.
- The Good Scents Company. (n.d.). piperazine dihydrochloride.
- Google Patents. (n.d.). US3023211A - Method for the preparation of piperazine monohydrochloride.
- Google Patents. (n.d.). MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
- Pharmacopeia.cn. (n.d.). Piperazine Dihydrochloride.
- SciSpace. (n.d.). Buffer Standards for pH Measurement of N-(2-Hydroxyethyl) piperazine-N'-2-ethanesulfonic Acid (HEPES) for.
- PubMed. (2016, February 1). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers.
- ResearchGate. (n.d.). Buffer Standards for the Biological pH of the Amino Acid N-[2-Hydroxyethyl]piperazine-N '-[3-propanesulfonic acid], HEPPS, From (278.15 to 328.15) K.
Sources
- 1. GSRS [precision.fda.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy this compound | 6091-62-9 [smolecule.com]
- 4. Piperazine dihydrochloride hydrate | C4H14Cl2N2O | CID 12197850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. piperazine dihydrochloride, 142-64-3 [thegoodscentscompany.com]
- 6. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Stability Analysis of Biological Buffer PIPES [vacutaineradditives.com]
- 9. Can PIPES buffer be placed at room temperature? - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
Application Note: A Senior Scientist's Guide to the HPLC Analysis of Piperazine Using Piperazine Dihydrochloride Monohydrate
Abstract
Piperazine, a core structural motif in many active pharmaceutical ingredients (APIs), presents unique challenges for High-Performance Liquid Chromatography (HPLC) analysis due to its high polarity and lack of a significant UV chromophore. This guide provides an in-depth exploration of robust analytical strategies for the quantification of piperazine, using the common salt, piperazine dihydrochloride monohydrate, as the reference standard. We will move beyond simple protocols to dissect the underlying chromatographic principles, enabling researchers and drug development professionals to select, develop, and troubleshoot methods with confidence. This note details four primary analytical approaches: Hydrophilic Interaction Chromatography (HILIC), Cation-Exchange Chromatography (CEX), pre-column derivatization for UV detection, and Reversed-Phase Chromatography with Ion-Pairing. Each section includes a discussion of the mechanism, field-proven protocols, and the scientific rationale behind the experimental choices.
Introduction: The Piperazine Conundrum
Piperazine is a foundational heterocyclic amine used in the synthesis of numerous pharmaceuticals, including anthelmintics and antipsychotics.[1] Its presence as a starting material, intermediate, or potential impurity necessitates accurate and precise analytical monitoring. However, the physicochemical nature of piperazine makes it a notoriously difficult analyte for traditional reversed-phase (RP) HPLC.
The primary analytical hurdles are:
-
High Polarity: Piperazine is freely soluble in water and, consequently, has very little affinity for non-polar stationary phases like C18.[2][3] This results in poor or no retention, with the analyte often eluting in the solvent front.[4][5]
-
Lack of a UV Chromophore: The piperazine molecule does not possess a conjugated system of electrons, meaning it absorbs UV light poorly, especially at wavelengths above 210 nm where specificity is higher.[1][6] This makes sensitive quantification with standard UV-Vis detectors challenging.
This application note addresses these challenges by providing a comprehensive overview of effective HPLC methodologies, using this compound—a stable, water-soluble salt form—for the preparation of standards and solutions.[7]
Guiding Principles: Physicochemical Properties
Understanding the properties of this compound is fundamental to designing a successful analytical method. The dihydrochloride salt, when dissolved in an aqueous medium, establishes an acidic pH and ensures the piperazine molecule is fully protonated, carrying a +2 charge. This behavior is key to manipulating its retention on various stationary phases.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Source(s) |
|---|---|---|
| Molecular Formula | C₄H₁₀N₂·2HCl·H₂O | [7] |
| Molecular Weight | 177.07 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [3][7] |
| Solubility in Water | Freely soluble; 41 g in 100 mL at 20°C | [2][3][8] |
| pKa (of Piperazine) | pKa₁ = 5.35; pKa₂ = 9.73 | [9][10] |
| pH (5% w/v solution) | 3.0 - 3.4 |[11] |
The two pKa values indicate that piperazine is a weak base. In the dihydrochloride salt form, both nitrogen atoms are protonated. The resulting low pH of the solution is a critical starting point for mobile phase preparation, influencing both the analyte's charge state and the surface chemistry of silica-based columns.
Navigating the Method Selection Process
The choice of an analytical strategy depends heavily on the available instrumentation and the specific requirements of the analysis (e.g., trace-level impurity testing vs. bulk assay). The following diagram outlines a logical decision-making workflow.
Caption: Workflow for selecting an appropriate HPLC method for piperazine analysis.
Chromatographic Strategies & Protocols
Strategy 1: Hydrophilic Interaction Chromatography (HILIC)
-
Principle of Causality: HILIC is designed for highly polar analytes that are poorly retained in reversed-phase. It employs a polar stationary phase (e.g., cyano, diol, or bare silica) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer. The aqueous component forms a water-rich layer on the surface of the stationary phase. Polar analytes, like protonated piperazine, partition into this layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component). This mode is ideal for direct analysis without derivatization when a non-UV detector is available.[4][6]
-
Experimental Protocol (HILIC-ELSD):
-
Column: Cyanopropyl (CN) bonded stationary phase, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water. The exact ratio must be optimized, often starting around 90:10 (ACN:Aqueous).[6]
-
Flow Rate: 1.0 mL/min.
-
Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
Standard Preparation: Accurately weigh this compound and dissolve in a 50:50 mixture of acetonitrile and water to prepare a stock solution (e.g., 1 mg/mL). Further dilute to create calibration standards.
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30-60 minutes to ensure a stable water layer and reproducible retention times.
-
Strategy 2: Cation-Exchange Chromatography (CEX)
-
Principle of Causality: This technique separates molecules based on their net positive charge. Since piperazine is a diamine, it is readily protonated in acidic to neutral mobile phases (pH < pKa₁), carrying a strong positive charge. A CEX column contains stationary phase particles with negatively charged functional groups (e.g., carboxylate or sulfonate). The positively charged piperazine is electrostatically attracted to and retained by the stationary phase. Elution is controlled by increasing the ionic strength (salt concentration) or decreasing the pH of the mobile phase.[4][12]
-
Experimental Protocol (CEX-RI):
-
Column: Strong cation-exchange column, e.g., Ultrasil CX, 250 x 4.6 mm.[4]
-
Mobile Phase: 0.07 M Potassium Dihydrogen Phosphate (KH₂PO₄), with pH adjusted to 3.0. A small amount of an amine modifier like triethylamine (e.g., 0.01%) can be added to improve peak shape.[4]
-
Flow Rate: 1.0 mL/min.
-
Detector: Refractive Index (RI). Note: RI detection is sensitive to any changes in the mobile phase, requiring isocratic elution and excellent temperature stability.
-
Standard Preparation: Prepare standards by dissolving this compound directly in the mobile phase.
-
Injection: A limit of quantitation of approximately 5.3 μg injected has been reported for this type of method.[4]
-
Strategy 3: Pre-Column Derivatization for UV Detection
-
Principle of Causality: To overcome the lack of a chromophore, piperazine can be chemically modified to attach a UV-absorbing molecule. This is the most common approach when only a UV detector is available for trace analysis. 4-chloro-7-nitrobenzofuran (NBD-Cl) is an excellent derivatizing agent as it reacts specifically with the secondary amine groups of piperazine to form a highly stable, UV-active product that can be easily separated by reversed-phase HPLC.[1]
-
Experimental Protocol (NBD-Cl Derivatization & HPLC-UV):
-
Derivatization Reagent: Prepare a solution of NBD-Cl in a suitable organic solvent like acetonitrile.
-
Standard/Sample Preparation: a. Dissolve the this compound standard or sample in a buffered aqueous solution (e.g., borate buffer, pH ~9) to ensure the piperazine is in its free base form for the reaction. b. Add an excess of the NBD-Cl solution. c. Heat the mixture (e.g., 60°C for 30 minutes) to facilitate the reaction. d. Cool and dilute with the mobile phase to stop the reaction and prepare for injection.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is often used. For example, a mobile phase of Acetonitrile, Methanol, and Diethylamine (90:10:0.1 v/v/v) has been shown to be effective.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[1]
-
Detection: UV at 340 nm.[1]
-
Validation: This method has been validated for linearity, precision (%RSD < 2%), and accuracy, with LOD and LOQ values reported at 30 ppm and 90 ppm, respectively.[1]
-
Strategy 4: Reversed-Phase Chromatography with Ion-Pairing
-
Principle of Causality: Ion-pair chromatography is a powerful technique that modifies a standard reversed-phase system to retain ionic analytes.[13] For a basic, positively charged analyte like piperazine, an anionic ion-pairing reagent (e.g., sodium heptanesulfonate) is added to the mobile phase. The reagent has a polar head (sulfonate group) and a non-polar tail (alkyl chain). The non-polar tail adsorbs onto the C18 stationary phase, creating a dynamic negative charge on the surface.[14] The positively charged piperazine then forms a transient ionic bond with the adsorbed reagent and is retained. This allows for the separation of ionic compounds on a standard RP column.
Caption: Mechanism of ion-pair chromatography for retaining cationic piperazine.
-
Experimental Protocol (Ion-Pair RP-HPLC):
-
Column: C18 or C8 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0). Add an ion-pairing reagent, such as 5 mM Sodium 1-Heptanesulfonate. The organic modifier is typically methanol or acetonitrile. A starting point could be 70:30 (Aqueous Ion-Pair Buffer : Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at a low wavelength (e.g., 205-215 nm) if sufficient concentration is present, or ELSD/CAD/MS.
-
System Equilibration: Ion-pair chromatography requires very long equilibration times. Flush the column with the mobile phase for at least 1-2 hours, or until retention times are stable, before analysis. It is highly recommended to dedicate a column solely to ion-pair applications to avoid contamination.[14]
-
Safety Precautions
This compound is a hazardous substance that requires careful handling.
-
Health Hazards: Causes skin irritation and serious eye irritation.[15][16] May cause allergic skin reactions or asthma-like symptoms if inhaled.[16]
-
Handling: Always use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16][17] Avoid creating dust.[15]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[15]
Conclusion
The successful HPLC analysis of piperazine is readily achievable with a rational approach to method development. While direct reversed-phase analysis is not feasible, four robust strategies are available to the modern chromatographer. The choice of method is primarily dictated by the available detection technology. For labs equipped with ELSD, CAD, or MS, HILIC and CEX offer elegant, direct methods of analysis. For the vast majority of labs relying on UV detection, pre-column derivatization with NBD-Cl is a validated, sensitive, and reliable technique. Ion-pairing chromatography serves as a powerful alternative, leveraging ubiquitous C18 columns, but requires meticulous column care and equilibration. By understanding the chemical principles behind each of these strategies, scientists can confidently develop and validate methods for the accurate quantification of piperazine in any research or quality control setting.
References
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012).
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
- Piperazine Dihydrochloride. PubChem. [Link]
- HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies. [Link]
- McClintic, A., et al. (2006). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Journal of Liquid Chromatography & Related Technologies, 29(20), 3091-3101. [Link]
- HPLC Methods for analysis of Piperazine.
- How do I prepare an n-methylpiperazine buffer?
- Piperazine. PubChem. [Link]
- Piperazine. Wikipedia. [Link]
- Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.
- A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. [Link]
- Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
- SAFETY DATA SHEET - Piperazine. ChemDmart. [Link]
- Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Gadzala-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(14), 2211-2223. [Link]
- Issues and Solutions to the Use of Ion-Pairing Reagents. (2024).
Sources
- 1. jocpr.com [jocpr.com]
- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. amphray.com [amphray.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Piperazine - Wikipedia [en.wikipedia.org]
- 11. Piperazine Dihydrochloride [drugfuture.com]
- 12. benchchem.com [benchchem.com]
- 13. itwreagents.com [itwreagents.com]
- 14. welch-us.com [welch-us.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Monosubstituted Piperazines Using Piperazine Dihydrochloride
Abstract
The piperazine scaffold is a privileged structural motif in medicinal chemistry, integral to a multitude of FDA-approved drugs.[1][2][3] Its presence often imparts favorable pharmacokinetic properties.[3] Achieving selective monosubstitution on the symmetrical piperazine ring, however, presents a significant synthetic challenge, frequently necessitating multi-step protection-deprotection strategies.[4][5] This guide details a streamlined and efficient one-pot methodology for the synthesis of monosubstituted piperazines, leveraging piperazine dihydrochloride to control selectivity and obviate the need for traditional protecting groups.[4][5][6] This approach offers a more atom-economical and cost-effective route to these valuable building blocks, crucial for professionals in drug discovery and development.[7] Detailed protocols for direct N-alkylation and reductive amination are provided, alongside insights into reaction mechanisms, optimization, and product characterization.
Introduction: The Challenge of Selective Piperazine Monosubstitution
The symmetrical nature of piperazine, with its two equally reactive secondary amine nitrogens, makes selective mono-functionalization a persistent challenge.[8] Uncontrolled reactions with alkylating agents typically lead to a mixture of the desired monosubstituted product, the undesired disubstituted byproduct, and unreacted starting material, complicating purification and reducing yields.[9]
Historically, the most common solution has been a multi-step approach involving the protection of one nitrogen atom with a group like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).[4][10] This allows for the selective alkylation of the unprotected nitrogen, followed by a final deprotection step to yield the monosubstituted piperazine.[5][10] While effective, this strategy lengthens the synthetic route, introduces additional reagents, and can be inefficient in terms of overall yield and cost.[4]
An alternative and more elegant strategy involves the in situ formation of piperazine monohydrochloride. By reacting equimolar amounts of free piperazine and piperazine dihydrochloride, an equilibrium is established that generates the monoprotonated species.[6][11] The protonated nitrogen is effectively "protected" and rendered non-nucleophilic, directing the alkylation to the free secondary amine and favoring the formation of the monosubstituted product.[4][11] This method simplifies the synthesis to a one-pot procedure, significantly improving efficiency.[4][5]
Causality Behind the Method: Why Piperazine Dihydrochloride Works
The success of this method hinges on the difference in pKa values between the two nitrogen atoms of piperazine. The first protonation occurs readily, but the second protonation is less favorable due to the positive charge already present on the ring. In the presence of a base, the piperazine dihydrochloride is neutralized to the monoprotonated state, which is less nucleophilic than the free base piperazine. This difference in reactivity allows for selective alkylation of the unprotonated nitrogen.[11]
The use of piperazine dihydrochloride as a starting material or as an in situ generated species offers several advantages:
-
Improved Selectivity: By effectively protecting one nitrogen through protonation, the formation of disubstituted byproducts is significantly suppressed.[5]
-
One-Pot Procedure: This method eliminates the need for separate protection and deprotection steps, saving time and resources.[4][7]
-
Cost-Effectiveness: Piperazine and its dihydrochloride salt are readily available and inexpensive starting materials.[4]
-
Atom Economy: By avoiding the use of protecting groups, the overall atom economy of the synthesis is improved.
Experimental Protocols
Two primary and robust methods for the selective mono-N-alkylation of piperazine using the dihydrochloride strategy are presented below: Direct Alkylation with Alkyl Halides and Reductive Amination.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct alkylation via nucleophilic substitution is a straightforward method for forming a new carbon-nitrogen bond.[12] To favor mono-alkylation, a controlled amount of base is used to neutralize the piperazine dihydrochloride in situ, freeing one nitrogen atom for reaction.[12]
Workflow for Direct N-Alkylation
Caption: Workflow for Direct N-Alkylation.
Materials:
-
Piperazine dihydrochloride
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous potassium carbonate (K₂CO₃) or other suitable base
-
Solvent (e.g., Acetonitrile, DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine dihydrochloride (1.0 eq) and the chosen solvent.
-
Add anhydrous potassium carbonate (2.5 - 3.0 eq) to the suspension. The base will neutralize the hydrochloride salt and the acid generated during the reaction.[12]
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add the alkyl halide (1.0 - 1.1 eq) dropwise to the reaction mixture.[12]
-
Heat the reaction to a temperature between 60-90°C. The optimal temperature will depend on the reactivity of the alkyl halide.[12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.[12]
-
Concentrate the filtrate under reduced pressure to remove the solvent.[12]
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[12]
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated piperazine.[12]
Method 2: N-Alkylation via Reductive Amination
Workflow for N-Alkylation via Reductive Amination
Caption: Workflow for N-Alkylation via Reductive Amination.
Materials:
-
Piperazine dihydrochloride
-
Aldehyde or ketone
-
Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Solvent (e.g., Dichloromethane (DCM), 1,2-dichloroethane (DCE))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
Suspend piperazine dihydrochloride (1.0 eq) in the chosen solvent in a round-bottom flask with a magnetic stirrer.
-
Add the aldehyde or ketone (1.0 - 1.2 eq).[12]
-
Add a base such as triethylamine or DIPEA (2.2 - 2.5 eq) to neutralize the hydrochloride salt and facilitate iminium ion formation.[12]
-
Stir the mixture at room temperature for 30-60 minutes.[12]
-
Carefully add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2 - 1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.[12]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[12]
-
Extract the aqueous layer with dichloromethane or ethyl acetate.[12]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated piperazine.[12]
Data Presentation: Reagent Stoichiometry and Typical Yields
The following table provides a general guide to the stoichiometry of reagents and expected yields for the synthesis of monosubstituted piperazines. Actual yields may vary depending on the specific substrates and reaction conditions.
| Method | Piperazine Dihydrochloride (eq) | Alkylating/Carbonyl Agent (eq) | Base (eq) | Reducing Agent (eq) | Typical Yield (%) |
| Direct Alkylation | 1.0 | 1.0 - 1.1 | 2.5 - 3.0 (e.g., K₂CO₃) | N/A | 60 - 85 |
| Reductive Amination | 1.0 | 1.0 - 1.2 | 2.2 - 2.5 (e.g., TEA) | 1.2 - 1.5 | 55 - 80 |
Characterization of Monosubstituted Piperazines
The successful synthesis and purity of the target monosubstituted piperazine should be confirmed by appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The appearance of new signals corresponding to the introduced substituent and the integration of the proton signals will confirm the formation of the desired product. Dynamic NMR studies can also be employed to investigate conformational changes in the piperazine ring.[13][14][15]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming its identity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for monitoring reaction progress and assessing the purity of the final product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Monosubstituted Product | - Incomplete reaction. - Formation of disubstituted byproduct. | - Increase reaction time or temperature. - Ensure slow, dropwise addition of the alkylating agent.[9] - Use a milder base to reduce the nucleophilicity of the monosubstituted product.[9] |
| Significant Disubstitution | - Stoichiometry of the alkylating agent is too high. - Reaction temperature is too high or reaction time is too long. | - Carefully control the stoichiometry of the alkylating agent (use no more than 1.1 equivalents).[9] - Lower the reaction temperature.[9] - Consider using a less reactive alkylating agent if possible.[9] |
| Difficult Purification | - Presence of unreacted starting materials and byproducts with similar polarities. | - Optimize the reaction to maximize conversion and minimize byproducts. - Employ a different solvent system for column chromatography. - Consider converting the product to its salt form for purification by recrystallization.[16] |
Conclusion
The use of piperazine dihydrochloride provides a highly effective and efficient strategy for the synthesis of monosubstituted piperazines. By leveraging the principles of acid-base chemistry to achieve in situ protection, this methodology circumvents the need for traditional multi-step protection-deprotection sequences. The direct alkylation and reductive amination protocols detailed in this guide are robust, scalable, and applicable to a wide range of substrates, making them invaluable tools for researchers and scientists in the field of drug development. Adherence to these protocols, coupled with careful monitoring and optimization, will enable the reliable production of these critical synthetic intermediates.
References
- Lorz, E., & Baltzly, R. (1951). Protecting Groups in the Synthesis of Unsymmetrical Piperazines. Journal of the American Chemical Society, 73(1), 93-95.
- Kavková, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168.
- Kavková, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.
- Young, D. (2019).
- Pazdera, P., et al. (2018). Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. Sciforum.
- Pazdera, P. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
- Knowles, R. R., & Alexanian, E. J. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
- Nicewicz, D. A., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683.
- Kavková, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed.
- Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5485.
- D'hooghe, M., & De Kimpe, N. (2021).
- Organic Chemistry Portal. (2024). Synthesis of piperazines. Organic Chemistry Portal.
- D'hooghe, M., & De Kimpe, N. (2021).
- Google Patents. (1959).
- Kavková, K., et al. (2020). Results of syntheses of monosubstituted piperazine derivatives using...
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.).
- Wängler, B., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2489.
- Alker, A., et al. (2011). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. Request PDF.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.).
- Wängler, B., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH.
- Wängler, B., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling.
- Ambeed.com. (n.d.). Reactions of Piperazines.
- Sam, J., & Plampin, J. N. (1962). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Journal of Pharmaceutical Sciences, 51(2), 149-152.
- O'Brien, P., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 774–786.
- Wängler, B., et al. (2016). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- Gasanov, R. G., & Freidlina, R. K. (1981). Methods for the catalytic synthesis of piperazine. Russian Chemical Reviews, 50(4), 373-387.
- Wängler, B., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 22(1), 113.
Sources
- 1. Synthesis of enantiomerically pure orthogonally protected monosubstituted piperazines as intermediates for library production [morressier.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. impact.ornl.gov [impact.ornl.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for In Vitro Anthelmintic Susceptibility Studies Using Piperazine Dihydrochloride Monohydrate
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction & Scientific Rationale
Overview of Piperazine as an Anthelmintic Agent
First introduced as an anthelmintic in 1953, piperazine and its salts have long been a cornerstone in the treatment of intestinal nematode infections, particularly ascariasis (roundworm) and enterobiasis (pinworm).[1][2] Its therapeutic success is rooted in a specific mechanism of action that induces a reversible, flaccid paralysis in susceptible helminths.[1][3] This paralysis prevents the worms from maintaining their position within the host's gastrointestinal tract, leading to their expulsion by normal peristaltic activity.[2][4] The dihydrochloride monohydrate form is a stable, water-soluble salt, making it highly suitable for the preparation of aqueous solutions required for in vitro laboratory studies.[5][6]
Relevance of In Vitro Susceptibility Testing
The landscape of anthelmintic therapy is continually challenged by the emergence of drug resistance.[7] In vitro susceptibility testing is an indispensable tool for several critical areas of parasitology research:
-
Resistance Monitoring: It provides a quantitative method to detect and track the emergence of piperazine-resistant parasite populations, which is crucial for guiding treatment strategies in both veterinary and human medicine.[8]
-
Drug Discovery: These assays form the basis of high-throughput screening campaigns to identify novel anthelmintic compounds.[9]
-
Mechanism of Action Studies: They allow for controlled investigation into the specific effects of compounds on parasite viability and behavior.
This guide provides a comprehensive framework for utilizing piperazine dihydrochloride monohydrate in a standardized in vitro larval motility assay, a foundational technique for assessing anthelmintic efficacy.[10]
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is essential for accurate and reproducible experimental design. This compound is the salt form of the parent organic compound, piperazine, and is supplied as a white to off-white crystalline powder.[5][11] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 142-64-3 | [5] |
| Molecular Formula | C₄H₁₀N₂·2HCl·H₂O | [5] |
| Molecular Weight | 177.07 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [5] |
| Solubility | Highly soluble in water (410 g/L at 20°C). Soluble in polar solvents like methanol. | [6][11] |
| Stability | The hydrochloride salt is stable in neutral or acidic media. Store at room temperature in a dry, well-ventilated place. | [5][11][12] |
| Purity | ≥ 98% (Typical for research grade) | [5] |
Section 2: Mechanism of Action: The Basis for In Vitro Assays
Targeting the Parasite Neuromuscular System
Piperazine's efficacy stems from its action as a neuromuscular blocking agent that is selective for invertebrates.[2][3] Unlike many anthelmintics that are cytotoxic, piperazine does not directly kill the parasite at therapeutic concentrations. Instead, it incapacitates them, allowing host-mediated expulsion.[13] This distinction is critical for designing in vitro assays, where the primary endpoint is often a measure of paralysis (e.g., loss of motility) rather than cell death.
The Role of GABA Receptors in Flaccid Paralysis
The molecular target of piperazine is the gamma-aminobutyric acid (GABA) receptor on the muscle cell membranes of nematodes.[1][2]
-
Agonist Binding: Piperazine acts as a GABA receptor agonist, meaning it binds to and activates the receptor.[3][4]
-
Ion Channel Opening: In nematodes, the GABA receptor is a ligand-gated chloride ion channel. Activation by piperazine opens these channels, leading to an influx of chloride ions (Cl⁻).
-
Hyperpolarization: The influx of negatively charged chloride ions causes hyperpolarization of the muscle cell membrane. This makes the cell less responsive to excitatory stimuli from motor neurons.
-
Flaccid Paralysis: The resulting decrease in muscle cell excitability leads to a state of flaccid paralysis, where the worm is unable to contract its muscles for movement or attachment.[1][2][14]
Caption: Mechanism of action of Piperazine leading to parasite paralysis.
Selectivity for Helminths over Host
The therapeutic value of piperazine is enhanced by its selectivity. While vertebrates also have GABAergic systems, they are primarily confined to the central nervous system (CNS). The isoform of the GABA receptor found in the peripheral neuromuscular system of helminths is distinct from that in vertebrates, providing a selective target for the drug and minimizing host toxicity.[3][4]
Section 3: Core Protocols: Preparation and Handling
Safety and Handling Precautions
Before handling, consult the Safety Data Sheet (SDS) for this compound.[12][15][16]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.[16]
-
Handling: Handle the powder in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[16] Avoid contact with skin and eyes.[16]
-
Disposal: Dispose of the chemical and contaminated materials in accordance with local, state, and federal regulations.
Protocol: Preparation of a Primary Stock Solution (e.g., 100 mM)
This protocol describes the preparation of a high-concentration stock solution that will be used to create working dilutions. The high water solubility of this compound simplifies this process.[5][6]
-
Calculate Required Mass:
-
Molecular Weight (MW) = 177.07 g/mol
-
To make 10 mL (0.010 L) of a 100 mM (0.1 mol/L) solution:
-
Mass (g) = Volume (L) × Concentration (mol/L) × MW ( g/mol )
-
Mass (g) = 0.010 L × 0.1 mol/L × 177.07 g/mol = 0.177 g (or 177 mg)
-
-
Weighing:
-
Using an analytical balance, accurately weigh 177 mg of this compound powder onto a weigh boat.
-
-
Dissolution:
-
Transfer the powder to a 15 mL conical tube or a suitable volumetric flask.
-
Add approximately 8 mL of sterile, deionized water (or an appropriate culture medium buffer if stability is confirmed).
-
Vortex or mix thoroughly until the solid is completely dissolved. The compound should dissolve readily.[1]
-
-
Final Volume Adjustment:
-
Carefully add deionized water to bring the final volume to exactly 10 mL.
-
-
Sterilization and Storage:
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Label the container clearly with the compound name, concentration (100 mM), preparation date, and your initials.
-
Store the stock solution at 4°C for short-term use (up to 1-2 weeks) or in aliquots at -20°C for long-term storage.
-
Protocol: Preparation of Working Dilutions for Assays
This protocol details the creation of a serial dilution series from the primary stock for use in a 96-well plate assay.
-
Determine Highest Assay Concentration: Decide on the highest concentration to be tested in the assay (e.g., 10 mM or 10,000 µM).
-
Prepare an Intermediate Stock: Dilute the 100 mM primary stock to a more manageable intermediate concentration. For example, to make a 20 mM intermediate stock (which will be the starting point for a 2X concentration series), add 200 µL of the 100 mM stock to 800 µL of assay medium.
-
Perform Serial Dilutions:
-
Label a set of microcentrifuge tubes or a deep-well plate for your dilution series (e.g., 1 through 10).
-
Add a fixed volume of assay medium (e.g., 500 µL) to tubes 2 through 10.
-
Add double the volume of your intermediate stock (e.g., 1000 µL of 20 mM) to tube 1. This will be your highest concentration (at 2X the final assay concentration).
-
Perform a 1:2 serial dilution: Transfer 500 µL from tube 1 to tube 2. Mix well. Transfer 500 µL from tube 2 to tube 3, and so on, down to tube 10. Discard 500 µL from the final tube.
-
Include a tube with assay medium only to serve as the no-drug (0 µM) control.
-
Section 4: Application Protocol: In Vitro Larval Motility Assay
Principle of the Motility Assay
This assay quantifies the effect of piperazine on the viability of parasitic larvae by measuring their motility.[10] A reduction in larval movement compared to untreated controls indicates anthelmintic activity. The output is typically an IC₅₀ value, representing the drug concentration that inhibits motility by 50%.[8] This method is widely used for screening and resistance studies in helminths.[8][10]
Materials and Reagents Required
-
This compound serial dilutions (prepared as 2X final concentrations).
-
Parasite larvae (e.g., third-stage larvae (L3) of Haemonchus contortus or a model organism like Caenorhabditis elegans).
-
Appropriate culture/assay medium (e.g., Phosphate Buffered Saline (PBS), RPMI-1640).
-
Flat-bottom 96-well microtiter plates.
-
Positive control drug (e.g., Levamisole).
-
Negative control (assay medium only).
-
Incubator set to the appropriate temperature for the parasite (e.g., 37°C).
-
Inverted microscope or an automated motility tracking system.
Caption: Experimental workflow for the in vitro larval motility assay.
Step-by-Step Experimental Workflow
-
Plate Predosing:
-
Using a multichannel pipette, add 50 µL of each 2X piperazine serial dilution to the appropriate wells of a 96-well plate in triplicate.
-
Add 50 µL of 2X positive control (e.g., Levamisole) to control wells.
-
Add 50 µL of assay medium to the no-drug (negative control) and background (no larvae) wells.
-
-
Larval Suspension Preparation:
-
Wash larvae to remove contaminants.
-
Count the larvae and adjust the concentration with fresh assay medium to achieve a target density (e.g., 50-100 larvae per 50 µL).
-
-
Assay Initiation:
-
Gently mix the larval suspension to ensure homogeneity.
-
Add 50 µL of the larval suspension to each well (except the background control wells). The total volume in each well is now 100 µL, and the drug concentrations are at their final 1X values.
-
-
Incubation:
-
Cover the plate with a lid to prevent evaporation.
-
Incubate at the optimal temperature for the parasite species (e.g., 37°C) for a predetermined duration (e.g., 24, 48, or 72 hours).
-
-
Motility Assessment:
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Examine each well under an inverted microscope.
-
Manual Scoring: Score the motility of the larvae in each well. A common system is: 3 = vigorous movement, 2 = slow/sluggish movement, 1 = immotile but not straight/dead, 0 = immotile and straight/dead.
-
Automated Analysis: Alternatively, use an automated plate reader or imaging system designed to quantify larval movement, which provides a more objective and high-throughput readout.[8]
-
Data Analysis and Interpretation
-
Calculate Average Score: For manual scoring, calculate the average motility score for each triplicate.
-
Calculate Percent Inhibition: Use the following formula to normalize the data relative to the controls:
-
% Inhibition = 100 * (1 - (Score_drug - Score_background) / (Score_no_drug - Score_background))
-
-
Generate Dose-Response Curve:
-
Plot the % Inhibition (Y-axis) against the corresponding log-transformed drug concentrations (X-axis).
-
Use a non-linear regression model (e.g., four-parameter logistic curve) in a suitable software package (e.g., GraphPad Prism, R) to fit the data.
-
-
Determine IC₅₀: The IC₅₀ is the concentration of piperazine that results in a 50% inhibition of larval motility, as calculated by the regression model.
Section 5: Quality Control and Validation
Essential Controls for Assay Reliability
Trustworthy data is built on a foundation of rigorous controls. Each assay plate must include the following to be considered valid.
| Control Type | Purpose | Expected Outcome |
| Negative Control | Represents 100% parasite motility (0% inhibition). | Vigorous larval motility. |
| Positive Control | Confirms that the assay can detect an anthelmintic effect. | Significant or complete inhibition of motility. |
| Background Control | Measures the baseline signal from the medium without larvae. | No motility detected. |
Establishing Assay Acceptance Criteria
Before analyzing test compound data, verify that the controls meet predefined acceptance criteria. For example:
-
The average motility score of the negative control must be above a certain threshold (e.g., >2.5 on a 3-point scale).
-
The IC₅₀ of the positive control must fall within a previously established range.
-
The signal-to-background ratio should be sufficiently high.
Section 6: Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inaccurate pipetting.- Uneven distribution of larvae.- Edge effects on the plate. | - Calibrate pipettes.- Gently mix larval suspension before each addition.- Avoid using the outer wells of the plate or fill them with sterile medium. |
| No effect seen with Positive Control | - Inactive positive control drug.- Parasite population is resistant.- Incorrect assay conditions (temp, time). | - Use a fresh, validated stock of the control drug.- Verify the susceptibility of the parasite strain.- Double-check all incubation parameters. |
| All larvae are immotile, including Negative Control | - Larvae were not viable at the start.- Contamination or toxicity of the assay medium. | - Check larval viability before starting the assay.- Use fresh, sterile, and pre-tested batches of medium. |
| IC₅₀ value is outside the tested concentration range | - The dilution series was not appropriate for the compound's potency. | - Repeat the assay with a shifted range of concentrations (either higher or lower) to ensure the IC₅₀ falls within the curve. |
Section 7: References
-
PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Piperazine Citrate? Retrieved from [Link]
-
Pediatric Oncall. (n.d.). Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Retrieved from [Link]
-
The Good Scents Company. (n.d.). piperazine dihydrochloride. Retrieved from [Link]
-
Traub, R. J., et al. (2004). An in vitro larval motility assay to determine anthelmintic sensitivity for human hookworm and Strongyloides species. International Journal for Parasitology, 34(10), 1195-1202. Retrieved from [Link]
-
Cowan, N., & Keiser, J. (2021). High-content approaches to anthelmintic drug screening. Trends in Parasitology, 37(3), 221-230. Retrieved from [Link]
-
Solubility of Things. (n.d.). Piperazine Dihydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Piperazine Dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Smout, M. J., et al. (2010). A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility. PLoS Neglected Tropical Diseases, 4(11), e885. Retrieved from [Link]
-
Li, J., et al. (2020). O2-Dependent Efficacy of Novel Piperidine- and Piperazine-Based Chalcones against the Human Parasite Giardia intestinalis. Antimicrobial Agents and Chemotherapy, 64(5), e02325-19. Retrieved from [Link]
-
Yang, J., et al. (2021). In vitro assays on the susceptibility of four species of nematophagous fungi to anthelmintics and chemical fungicides/antifungal drug. Letters in Applied Microbiology, 73(2), 124-131. Retrieved from [Link]
-
Oxford Academic. (2021). In vitro assays on the susceptibility of four species of nematophagous fungi to anthelmintics and chemical fungicides/antifungal drug. Letters in Applied Microbiology. Retrieved from [Link]
-
Ramadoss, R., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8056. Retrieved from [Link]
-
University of KwaZulu-Natal. (2017). Standard Operation Procedure – Helminth Testing. Retrieved from [Link]
-
ResearchGate. (2020). Efficacy of piperazine citrate, levamisole hydrochloride and albendazole in the treatment of chicken naturally infected with gastrointestinal helminths. Retrieved from [Link]
-
Standen, O. D. (1955). Activity of piperazine, in vitro, against Ascaris lumbricoides. British Medical Journal, 2(4930), 20-22. Retrieved from [Link]
-
CGSpace. (n.d.). Standard Operating Procedures for Animal Experimentation (SOPs). Retrieved from [Link]
-
Slae, M., & Singh, K. (2019). Susceptibility Testing of Medically Important Parasites. Clinical Microbiology Reviews, 32(4), e00054-19. Retrieved from [Link]
-
ResearchGate. (2025). The Efficacy of Some Piperazine Compounds in the Elimination of Helminths from Experimentally- and Naturally-Infected Poultry. Retrieved from [Link]
-
Drudge, J. H., et al. (1988). Piperazine resistance in population-B equine strongyles: a study of selection in Thoroughbreds in Kentucky from 1966 through 1983. American Journal of Veterinary Research, 49(7), 986-994. Retrieved from [Link]
-
FAO. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
CHAIN. (2016). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Retrieved from [Link]
-
WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
Sources
- 1. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Piperazine Citrate? [synapse.patsnap.com]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. chemimpex.com [chemimpex.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Piperazine resistance in population-B equine strongyles: a study of selection in Thoroughbreds in Kentucky from 1966 through 1983 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An in vitro larval motility assay to determine anthelmintic sensitivity for human hookworm and Strongyloides species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. chemicalbook.com [chemicalbook.com]
Application of piperazine dihydrochloride monohydrate in polymer chemistry
An In-Depth Technical Guide to the Application of Piperazine Dihydrochloride Monohydrate in Polymer Chemistry
This document provides a detailed exploration of the use of this compound in the field of polymer chemistry. It is intended for researchers, scientists, and professionals in drug development and materials science who seek to leverage this versatile compound in their work. This guide moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind experimental design, ensuring a robust and reproducible methodology.
Introduction: Understanding the Reagent
This compound (C₄H₁₀N₂·2HCl·H₂O) is a white to off-white crystalline solid known for its high solubility in water.[1][2][3] While its primary applications have historically been in pharmaceuticals as an anthelmintic agent, its chemical structure—a six-membered heterocyclic ring with two secondary amine groups—makes it a valuable diamine monomer for polymer synthesis.[1][4]
A critical point of understanding for any polymer chemist is the nature of this reagent as a salt. The two nitrogen atoms in the piperazine ring are protonated, forming a piperazinium dication.[5] These protonated amines are not nucleophilic and will not readily participate in polymerization reactions such as polycondensation. Therefore, a fundamental requirement for using this compound as a monomer is its in situ conversion to the free piperazine base (C₄H₁₀N₂) through deprotonation with a suitable base. This step liberates the lone pair of electrons on the nitrogen atoms, rendering them nucleophilic and reactive towards electrophilic co-monomers. The high water solubility and stability of the salt form make it an excellent and easy-to-handle precursor for generating the active monomer in aqueous solutions.[2][3]
Primary Application: Monomer for Polyamide Thin-Film Composite (TFC) Membranes
The most prominent application of piperazine in polymer chemistry is in the fabrication of polyamide thin-film composite (TFC) membranes via interfacial polymerization.[6][7][8] These membranes are critical components in water purification technologies, including nanofiltration (NF) and reverse osmosis (RO).[9]
The Chemistry of Interfacial Polymerization
Interfacial polymerization is a rapid and uncontrollable process that occurs at the interface between two immiscible liquids.[6] In a typical setup for a polyamide membrane, an aqueous solution containing the amine monomer (piperazine) is brought into contact with an organic solution containing an acyl chloride monomer (e.g., trimesoyl chloride, TMC).
The Role of this compound:
-
Aqueous Phase Preparation: The high water solubility of this compound allows for the straightforward preparation of a stable, homogenous aqueous amine solution.[2][3]
-
In Situ Deprotonation: An acid acceptor, typically a base like sodium hydroxide (NaOH) or triethylamine (TEA), is added to the aqueous phase. This base neutralizes the hydrochloride, freeing the piperazine base and making it reactive. The stoichiometry of the base is crucial to ensure complete deprotonation.
-
Polymerization: When the porous support substrate is saturated with this aqueous solution and then brought into contact with the organic TMC solution, the liberated piperazine reacts instantly at the liquid-liquid interface. The two secondary amines of piperazine can react with the acyl chloride groups of TMC, forming a highly cross-linked, ultra-thin polyamide film.[6][10]
The following diagram illustrates the overall workflow for fabricating a TFC membrane using this process.
Caption: Experimental workflow for TFC membrane synthesis.
Mechanism of Polyamide Formation
The reaction between piperazine and trimesoyl chloride is a polycondensation reaction that forms amide linkages with the release of hydrochloric acid (HCl) as a byproduct.[11] The acid acceptor added to the aqueous phase serves a dual purpose: deprotonating the initial piperazine salt and neutralizing the HCl byproduct generated during polymerization, which drives the reaction forward.
The diagram below details the key chemical transformations.
Caption: Key reaction steps at the aqueous-organic interface.
Experimental Protocol: Nanofiltration Membrane Synthesis
This protocol provides a representative method for synthesizing a polyamide TFC membrane on a polysulfone (PSf) ultrafiltration support.
Materials and Reagents
| Reagent | Supplier | Grade | Purpose |
| This compound | Sigma-Aldrich | ≥98% | Amine Monomer Precursor |
| Sodium Hydroxide (NaOH) | Fisher Scientific | ACS Grade | Acid Acceptor/Deprotonating Agent |
| Trimesoyl Chloride (TMC) | Sigma-Aldrich | 98% | Acyl Chloride Monomer |
| n-Hexane | Fisher Scientific | Anhydrous, ≥99% | Organic Solvent |
| Polysulfone (PSf) Ultrafiltration Membrane | Ande Membrane | 50 kDa MWCO | Porous Support Substrate |
| Deionized (DI) Water | In-house | 18.2 MΩ·cm | Aqueous Solvent |
Step-by-Step Procedure
-
Support Preparation: Cut the PSf membrane to the desired size and soak it in DI water for at least 2 hours to remove preservatives and wet the pores.
-
Aqueous Amine Solution Preparation:
-
Prepare a 2.0% (w/v) aqueous solution of this compound. For 100 mL, dissolve 2.0 g of the salt in 100 mL of DI water.
-
Add sodium hydroxide to this solution to achieve a final concentration of 2.0% (w/v). This provides a molar excess of base to ensure complete deprotonation of the piperazine salt and neutralization of the reaction byproduct.
-
Stir until all solids are completely dissolved.
-
-
Organic Acyl Chloride Solution Preparation:
-
Prepare a 0.1% (w/v) solution of trimesoyl chloride in n-hexane. For 100 mL, dissolve 0.1 g of TMC in 100 mL of n-hexane.
-
This solution should be prepared fresh, as TMC is sensitive to moisture and can hydrolyze.
-
-
Interfacial Polymerization:
-
Remove the pre-wetted PSf support from the DI water and place it flat on a clean glass plate.
-
Pour the aqueous amine solution onto the surface of the PSf support and allow it to saturate for 2 minutes.
-
Remove the excess amine solution from the surface using a soft rubber roller or air knife, ensuring no puddles remain but the surface is still damp.
-
Secure the amine-saturated support in a frame.
-
Pour the organic TMC solution over the surface and allow the reaction to proceed for 1 minute.[6]
-
-
Post-Treatment:
-
Pour off the excess TMC solution.
-
Rinse the membrane surface with pure n-hexane to remove any unreacted TMC.
-
Heat cure the resulting TFC membrane in an oven at 60°C for 10 minutes to further solidify and stabilize the polyamide layer.[9]
-
Store the finished membrane in DI water until characterization.
-
Other Potential Applications in Polymer Chemistry
While TFC membrane synthesis is the most prominent use, the reactivity of the piperazine moiety, once liberated from its salt form, allows for its application in other areas of polymer science.
-
Epoxy Resin Curing Agents: As a diamine, piperazine can act as a curing agent for epoxy resins. The secondary amines can open the epoxide ring, leading to a cross-linked thermoset polymer. Using the dihydrochloride salt would require the addition of a base to free the piperazine before mixing with the epoxy prepolymer. N-substituted piperazines have been shown to be effective co-curing agents.[12]
-
Hot-Melt Adhesives: Polyamides based on piperazine have been synthesized for use in hot-melt adhesives.[13] By reacting piperazine with diacids (like dimer acid or sebacic acid), thermoplastic polyamides with specific melting points and adhesion properties can be created.[13] Again, the dihydrochloride salt can be used as the starting material provided it is deprotonated.
-
Antimicrobial Polymers: The piperazine structure is a known pharmacophore.[4] Researchers have incorporated piperazine into polymer backbones or as pendant groups to create materials with antimicrobial properties for use in biomedical devices and coatings.[4][14]
Safety and Handling
This compound requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[15][16][17]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[15][18] If creating dust, use respiratory protection.[17]
-
Health Hazards: The compound can cause skin and serious eye irritation.[17][18] It may also cause allergy or asthma symptoms if inhaled and is suspected of damaging fertility or the unborn child.[19] Avoid breathing dust.[15][17]
-
First Aid:
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[16] Keep away from oxidizing agents.[16]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[15][19]
Conclusion
This compound is a highly practical and effective precursor for the piperazine monomer in polymer synthesis. Its primary advantages are its high water solubility and stability, which simplify the preparation of the aqueous phase for interfacial polymerization. The critical, non-negotiable step is the in situ deprotonation with a suitable base to unmask the nucleophilic amine groups. By understanding and correctly implementing this fundamental chemical principle, researchers can successfully leverage this compound to create high-performance polymers, most notably the advanced polyamide membranes essential for separation technologies.
References
- Wang, Z., Wang, Z., Lin, S., et al. (2020). Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy. Membranes, 10(1), 12. MDPI.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8893, Piperazine dihydrochloride.
- Li, F., & Li, Y. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Polymer Chemistry, 2(7), 1513-1516. NIH Public Access.
- Wang, Z., Wang, Z., Lin, S., et al. (2020). Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by in-situ FT-IR Spectroscopy. ResearchGate.
- Wang, Z., Wang, Z., Lin, S., et al. (2019). Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by in-situ FT-IR Spectroscopy. Preprints.org.
- Solubility of Things. (n.d.). Piperazine dihydrochloride.
- Wang, Z., Wang, Z., Lin, S., et al. (2020). Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy. Membranes (Basel), 10(1), 12. PubMed.
- Lee, D., & Jeong, H. (2003). Polyamides derived from piperazine and used for hot-melt adhesives: Synthesis and properties. Journal of Applied Polymer Science, 89(10), 2736-2742. ResearchGate.
- Wang, Z., Wang, Z., Lin, S., et al. (2020). Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy. ResearchGate.
- ChemDmart. (n.d.). SAFETY DATA SHEET - Piperazine.
- Pauk, K., & Vrobel, R. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186. PubMed Central.
- National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- Huseynov, A. M. (2021). SYNTHESIS AND POLYMERIZATION PROCESSES OF 1-CHLORINE-3- PIPERIDINE-2-PROPYLMETHACRYLATE MONOMER. SCIENTIFIC WORK, 76(3).
- ChemistryTuition. (2014, October 8). Synthesis of Polyamides from www.ChemistryTuition.Net [Video]. YouTube.
- Gogoi, S., & Chowdhury, D. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(25), 15213-15230. ResearchGate.
- Bauri, K., De, P., & Voit, B. (2013). Synthesis of Azetidinium-Functionalized Polymers Using a Piperazine Based Coupler. Macromolecules, 46(3), 645-653. ACS Publications.
- Schreiber, H. (1981). US Patent 4,268,656A - Co-curing agents for epoxy resins. Google Patents.
- Loubser, C., & le Roux, G. (2008). Redetermination of this compound. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1278. ResearchGate.
- Gogoi, S., & Chowdhury, D. (2021). DSC thermogram of multifunctionalized piperazine polymer. ResearchGate.
- Cser, F., & Nyitrai, K. (1988). Synthesis and characterization of polymers containing diketopiperazine. Die Makromolekulare Chemie, 189(8), 1833-1842. ResearchGate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine.
- Goddu, R. L. (1962). US Patent 3,023,211A - Method for the preparation of piperazine monohydrochloride. Google Patents.
- Gogoi, S., & Chowdhury, D. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(25), 15213-15230. PubMed Central.
Sources
- 1. Buy this compound | 6091-62-9 [smolecule.com]
- 2. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by in-situ FT-IR Spectroscopy[v2] | Preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. US4268656A - Co-curing agents for epoxy resins - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chemicalbook.com [chemicalbook.com]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. fishersci.com [fishersci.com]
- 19. Piperazine Dihydrochloride | 142-64-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Protocol for using piperazine dihydrochloride monohydrate in organic synthesis
An Application Note and Protocol for the Use of Piperazine Dihydrochloride Monohydrate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperazine and its derivatives are foundational scaffolds in modern medicinal chemistry, recognized for their presence in a multitude of therapeutic agents.[1][2] this compound offers a stable, non-hygroscopic, and cost-effective alternative to anhydrous piperazine, providing distinct advantages in handling, storage, and reaction control. This document provides an in-depth guide to the strategic use of this compound in organic synthesis, focusing on the rationale behind its application and detailed protocols for its successful implementation.
Introduction: The Strategic Advantage of a Salt
The piperazine ring is a "privileged scaffold," a structural motif that can interact with a wide range of biological targets, leading to its prevalence in drug discovery.[2][3] While anhydrous piperazine is a potent dinucleophile, its utility is often hampered by its hygroscopic nature and high reactivity, which can lead to undesired side products, primarily through di-substitution.
This compound (C₄H₁₀N₂·2HCl·H₂O) is the hydrated dihydrochloride salt of piperazine.[4] It presents as a stable, white to cream-colored crystalline powder that is highly soluble in water but insoluble in most organic solvents.[5][6] The key advantage of using the dihydrochloride salt lies in its ability to act as a masked form of piperazine. The protonated nitrogens are non-nucleophilic, allowing for controlled, in-situ generation of the reactive nucleophile. This property is expertly exploited to achieve selective mono-N-substitution, a critical challenge in the synthesis of many active pharmaceutical ingredients (APIs).[7][8] Furthermore, its stability and ease of handling make it a more reliable and reproducible reagent for large-scale synthesis.[5]
Physicochemical Properties & Handling
A thorough understanding of the reagent's properties is fundamental to successful experimental design.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 6091-62-9 | [4] |
| Molecular Formula | C₄H₁₀N₂·2HCl·H₂O | [6] |
| Molecular Weight | 177.07 g/mol | [4][6] |
| Appearance | White to off-white crystalline powder | [4][6] |
| Melting Point | ~320 °C (with decomposition) | [6] |
| Solubility | Highly soluble in water (~410 g/L at 20 °C); Insoluble in organic solvents. | [5][9] |
| Stability | Stable under normal conditions; non-hygroscopic. | [5][10] |
Safety & Handling Precautions
This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.
-
Hazard Statements: Causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), and may cause allergy or asthma symptoms or breathing difficulties if inhaled (H334).[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles (or a face shield), and chemical-resistant gloves.[10][12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[12][13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12][13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Core Application: Controlled Mono-N-Substitution
The primary challenge in piperazine chemistry is achieving selective mono-alkylation or mono-arylation, as the initial product is often more nucleophilic than the starting material, leading to the formation of a symmetric di-substituted byproduct. Using this compound in conjunction with anhydrous piperazine provides an elegant solution to this problem.
The Causality of Control: In-situ Generation of the Active Nucleophile
The protocol, as developed by Pazdera et al., relies on the in-situ generation of piperazine monohydrochloride, the active nucleophilic species.[7][8] By mixing equimolar amounts of anhydrous piperazine (a di-base) and piperazine dihydrochloride (a di-acid), an acid-base reaction occurs in solution to form two equivalents of the monoprotonated salt.
Caption: Workflow for controlled mono-substitution.
In this equilibrium, only one nitrogen atom is available for nucleophilic attack. Once it reacts with an electrophile, the liberated proton (from the reacting nitrogen) is scavenged by another molecule of piperazine free base, effectively removing it from the reactive pool and suppressing the formation of the di-substituted product. The piperazine dihydrochloride formed can be recovered and reused, making this a highly efficient and atom-economical process.[8]
Detailed Experimental Protocols
Protocol 1: General Procedure for Mono-N-Alkylation/Acylation
This protocol is adapted from a verified, one-pot procedure for the synthesis of a wide variety of monosubstituted piperazine derivatives.[7][8]
Objective: To synthesize a mono-N-substituted piperazine derivative using the in-situ generation of piperazine monohydrochloride.
Materials:
-
Anhydrous Piperazine
-
This compound
-
Methanol (or other suitable solvent like acetic acid)
-
Electrophile (e.g., alkyl halide, acyl chloride)
-
(Optional) Heterogeneous catalyst (e.g., metal ions on a polymeric resin)
-
Isopropyl alcohol, Ethyl acetate, Acetone (for workup and recrystallization)
Procedure:
-
Preparation of the Reactive Solution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine anhydrous piperazine (1.0 eq) and this compound (1.0 eq) in methanol (use approximately 10-20 mL of methanol per 1 g of anhydrous piperazine).
-
Dissolution: Gently heat the mixture to reflux until all solids are completely dissolved. This indicates the formation of piperazine monohydrochloride in solution.
-
Reaction: Cool the solution to the desired reaction temperature (this can range from room temperature to reflux, depending on the electrophile's reactivity). Slowly add the electrophile (1.0 eq) to the solution. If using a catalyst, it can be added at this stage.
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) until the consumption of the starting electrophile is observed.
-
Workup and Isolation:
-
Cool the reaction mixture to approximately 5 °C in an ice bath. The unreacted piperazine and the newly formed piperazine dihydrochloride will precipitate.
-
Filter the cold suspension to remove the precipitated salts. The catalyst, if used, will also be removed at this stage.
-
Wash the collected solids with cold acetone. The piperazine dihydrochloride can be dried and reused.[8]
-
Take the filtrate and evaporate the solvent under reduced pressure.
-
-
Purification: Recrystallize the crude residue from a suitable solvent system (e.g., isopropyl alcohol, ethyl acetate) to yield the pure, mono-substituted piperazine product.[7]
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
While direct N-arylation of piperazine dihydrochloride is challenging due to solubility issues, it can be used as the piperazine source after neutralization. This protocol outlines a typical Buchwald-Hartwig cross-coupling reaction.
Objective: To synthesize an N-aryl piperazine.
Materials:
-
This compound
-
Aryl Halide (e.g., Aryl bromide or chloride)
-
Strong Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligand (e.g., BINAP, Xantphos)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 eq), palladium catalyst (1-5 mol%), and ligand (1-5 mol%).
-
Reagent Addition: Add the base (2.5-3.0 eq). In a separate flask, prepare a suspension of this compound (1.2-1.5 eq) in the reaction solvent. Neutralize this suspension carefully with a portion of the base to generate the free piperazine in situ, or use pre-neutralized piperazine. Add this piperazine source to the reaction flask.
-
Reaction: Degas the reaction mixture (e.g., by three freeze-pump-thaw cycles). Heat the mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-aryl piperazine.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Insufficiently active electrophile; Low reaction temperature; Ineffective catalyst (Protocol 2). | Increase reaction temperature or time; For Protocol 2, screen different palladium catalysts and ligands. |
| Formation of Di-substituted Product | Incorrect stoichiometry (excess free piperazine); Reaction temperature too high. | Ensure a strict 1:1 molar ratio of anhydrous piperazine to piperazine dihydrochloride; Run the reaction at the lowest effective temperature. |
| Poor Product Recovery | Product is water-soluble; Incomplete precipitation of piperazine salts during workup. | During workup, extract the aqueous layer thoroughly; Ensure the reaction mixture is sufficiently cold (<5 °C) before filtration to maximize salt precipitation. |
| Difficulty in Purification | Residual piperazine salts co-eluting with the product. | Before chromatographic purification, perform an aqueous wash to remove any remaining water-soluble salts. |
Conclusion
This compound is more than just a salt of a common reagent; it is a strategic tool for enhancing control and reproducibility in organic synthesis. Its stability, ease of handling, and, most importantly, its ability to facilitate selective mono-N-substitution make it an invaluable asset for researchers in medicinal chemistry and process development. By understanding the underlying principles of its reactivity and employing the robust protocols outlined in this guide, scientists can effectively leverage this versatile building block to construct complex molecular architectures with greater efficiency and precision.
References
- PubChem Compound Summary for CID 8893, Piperazine Dihydrochloride.
- Method for the preparation of piperazine monohydrochloride.
- Piperazine. Wikipedia. [Link]
- Synthesis of piperazines. Organic Chemistry Portal. [Link]
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central, NIH. [Link]
- A General and Convenient Synthesis of N-Aryl Piperazines.
- Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]
- PubChem Compound Summary for CID 12197850, Piperazine dihydrochloride hydrate.
- piperazine dihydrochloride. The Good Scents Company. [Link]
- A general and convenient synthesis of N-aryl piperazines.
- Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Deriv
- An evolving role of piperazine moieties in drug design and discovery. PubMed. [Link]
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound | 6091-62-9 [smolecule.com]
- 5. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. mdpi.com [mdpi.com]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperazine Dihydrochloride | 142-64-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. Piperazine dihydrochloride hydrate | C4H14Cl2N2O | CID 12197850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. spectrumchemical.com [spectrumchemical.com]
Application Notes: In Situ Preparation of Piperazine Monohydrochloride
Introduction
Piperazine and its derivatives are fundamental building blocks in modern drug discovery and development, forming the core of numerous pharmacologically active agents.[1][2] While commercially available as a free base (typically as a hydrate) and as various salts, the in situ preparation of specific salt forms, such as piperazine monohydrochloride, offers significant advantages in a research and process development setting.[3] This controlled, on-demand synthesis ensures precise stoichiometry, enhances reactivity for subsequent transformations, and can circumvent issues related to the handling and stability of pre-formed salts.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices for the reliable in situ preparation of piperazine monohydrochloride. We will delve into the underlying chemical principles, provide detailed, validated protocols, and discuss critical aspects of safety, handling, and analytical verification.
The Rationale for In Situ Preparation
The primary motivation for preparing piperazine monohydrochloride in situ is to facilitate selective N-substitution reactions. Piperazine possesses two secondary amine nitrogens with similar basicity (pKa values of 9.73 and 5.35).[4] Direct reaction with an electrophile often leads to a mixture of mono- and di-substituted products, resulting in complex purification challenges and reduced yield of the desired mono-substituted product.
By protonating one of the nitrogen atoms with a single equivalent of hydrochloric acid, we form the piperazine-1-ium cation.[3] This protonated nitrogen is effectively "protected" and rendered non-nucleophilic, directing subsequent reactions to the remaining free secondary amine.[3] This strategy is a cornerstone of efficient monosubstituted piperazine synthesis.[3]
Chemical Principles and Stoichiometry
The in situ preparation is a straightforward acid-base neutralization reaction between piperazine (a diamine base) and one molar equivalent of hydrochloric acid (a strong monoprotic acid).
Reaction: C₄H₁₀N₂ + HCl → C₄H₁₁ClN₂
The key to success lies in the precise control of stoichiometry. An excess of HCl can lead to the formation of piperazine dihydrochloride, rendering both nitrogen atoms non-nucleophilic.[5] Conversely, an insufficient amount of HCl will leave unreacted piperazine free base, increasing the risk of di-substitution.
Key Reagent and Solvent Properties
| Reagent/Solvent | Molar Mass ( g/mol ) | Key Properties | Considerations for In Situ Protocol |
| Piperazine (Anhydrous) | 86.14 | Hygroscopic solid, freely soluble in water and polar protic solvents like methanol and ethanol.[2][4] | Must be protected from atmospheric moisture. Anhydrous form is preferred for accurate molar calculations. |
| Piperazine Hexahydrate | 194.23 | Stable, non-hygroscopic solid. | Commonly used starting material. Account for the mass of water in stoichiometric calculations. |
| Hydrochloric Acid (HCl) | 36.46 | Strong acid, available in various concentrations in solvents like water, methanol, or isopropanol. | The choice of solvent for HCl should be compatible with the subsequent reaction. Anhydrous solutions (e.g., HCl in isopropanol) are often preferred to control water content. |
| Methanol (MeOH) | 32.04 | Polar protic solvent. Good solubility for piperazine and its salts.[5] | Common choice for this procedure. Ensure use of anhydrous grade if the subsequent reaction is moisture-sensitive. |
| Isopropanol (IPA) | 60.10 | Polar protic solvent. Can be a good alternative to methanol. | Often used for preparing anhydrous HCl solutions. |
Experimental Protocols
Two primary methods for the in situ preparation are presented below, differing in the starting materials used. Method A utilizes anhydrous piperazine and piperazine dihydrochloride, while Method B employs the direct addition of a standardized HCl solution.
Method A: Preparation from Piperazine and Piperazine Dihydrochloride
This elegant method, described in the literature, generates the monohydrochloride salt through a comproportionation reaction.[3] It is particularly useful when precise control over anhydrous conditions is paramount.
3.1.1 Workflow Diagram
Caption: Workflow for Method A: Comproportionation.
3.1.2 Step-by-Step Protocol
-
Reagent Charging: To a clean, dry, nitrogen-purged reaction vessel equipped with a magnetic stirrer and thermometer, add anhydrous piperazine (1.0 molar equivalent).
-
Second Reagent: Add piperazine dihydrochloride (1.0 molar equivalent). Note: Piperazine dihydrochloride monohydrate can also be used if the presence of a small amount of water is tolerable for the subsequent step.[6]
-
Solvent Addition: Add a suitable volume of anhydrous solvent (e.g., methanol, 10-20 mL per 1 g of anhydrous piperazine).[3]
-
Dissolution: Gently warm the mixture with stirring (e.g., to 40-50 °C) until all solids have completely dissolved.[3] This indicates the formation of the soluble monohydrochloride salt.
-
Cooling: Cool the resulting clear solution to the desired temperature (typically room temperature or below) for the subsequent reaction. The solution of piperazine monohydrochloride is now ready for use.
Method B: Preparation by Direct Acid Addition
This is the most direct approach, involving the neutralization of piperazine with a standardized solution of hydrochloric acid.
3.2.1 Workflow Diagram
Caption: Workflow for Method B: Direct Acid Addition.
3.2.2 Step-by-Step Protocol
-
Reagent Charging: To a clean, dry, nitrogen-purged reaction vessel equipped with a magnetic stirrer, thermometer, and addition funnel, add piperazine (1.0 molar equivalent). If using piperazine hexahydrate, adjust the mass accordingly.
-
Solvent Addition: Add the desired reaction solvent (e.g., methanol, isopropanol, or other suitable solvent). Stir until the piperazine is fully dissolved.
-
Cooling: Cool the solution in an ice/water bath to 0-5 °C. The neutralization reaction is exothermic, and cooling is essential to maintain temperature control.
-
Acid Addition: Add a standardized solution of hydrochloric acid (1.0 molar equivalent, e.g., 3M HCl in methanol) dropwise via the addition funnel, ensuring the internal temperature does not rise significantly.[7]
-
Stirring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 15-30 minutes.
-
Warm-up: The solution can then be allowed to warm to the desired temperature for the subsequent reaction. The solution of piperazine monohydrochloride is now ready for use.
Analytical Verification
While typically used directly, it is good practice to have methods to verify the formation of the monohydrochloride salt, especially during process development or troubleshooting.
-
pH Measurement: An aqueous solution of piperazine monohydrochloride will be nearly neutral, with a pH in the range of 6.5 to 9.[8] This can be a quick in-process check. A pH outside this range may indicate an excess of acid or unreacted piperazine.
-
¹H-NMR Spectroscopy: Proton NMR can be used to confirm the formation of the salt. In a solvent like DMSO-d₆, the N-H protons will show a characteristic chemical shift.
-
Titration: A simple acid-base titration can be used to determine the exact concentration of the prepared salt solution.
Safety and Handling
Both piperazine and hydrochloric acid require careful handling in a well-ventilated laboratory fume hood.[9][10] Adherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[10][11][12]
-
Piperazine: Piperazine can cause skin and eye irritation.[9] Avoid inhalation of dust or contact with skin.[9]
-
Hydrochloric Acid: Concentrated hydrochloric acid and its solutions are corrosive and can cause severe burns. The addition of HCl to the piperazine solution is exothermic and must be controlled through slow addition and external cooling.[9]
-
Waste Disposal: Dispose of all chemical waste according to local institutional and environmental regulations.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Formation of a precipitate | The monohydrochloride or dihydrochloride salt may have limited solubility in the chosen solvent, especially at lower temperatures. | Add more solvent or switch to a solvent in which the salt is more soluble. Gentle warming can also help, provided it is compatible with the next step. |
| Di-substituted product observed in subsequent reaction | Incomplete protonation of piperazine (less than 1.0 eq of HCl added). | Verify the concentration of the HCl solution via titration. Ensure accurate weighing of piperazine. |
| No reaction or very slow reaction in subsequent step | Formation of piperazine dihydrochloride (more than 1.0 eq of HCl added). | Carefully re-check stoichiometric calculations. Use a precisely standardized HCl solution. Consider adding a slight sub-stoichiometric amount of acid (e.g., 0.98 eq) to ensure some free base remains, though this may lead to minor di-substitution. |
References
- US3023211A - Method for the preparation of piperazine monohydrochloride.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
- Piperazine dihydrochloride - Solubility. Solubility of Things. [Link]
- Piperazine monohydrochloride. NIST WebBook. [Link]
- Piperazine - HAZARD SUMMARY. New Jersey Department of Health. [Link]
- 1-benzylpiperazine. Organic Syntheses. [Link]
- Piperazine monohydrochloride. NIST WebBook. [Link]
- Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Piperazine | C4H10N2 | CID 4837.
- Piperazine. Wikipedia. [Link]
- WO/2010/070370 PROCESS FOR THE PREPARATION OF PIPERAZINE COMPOUNDS AND HYDROCHLORIDE SALTS THEREOF.
- Solid liquid solubility of piperazine. SINTEF. [Link]
- Can someone answer in detailed and ne
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride | 1021298-67-8 [chemicalbook.com]
- 8. US3023211A - Method for the preparation of piperazine monohydrochloride - Google Patents [patents.google.com]
- 9. nj.gov [nj.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
Application Notes and Protocols for the Use of Piperazine Dihydrochloride Monohydrate in Veterinary Formulations
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of piperazine dihydrochloride monohydrate in veterinary anthelmintic formulations. It delves into the fundamental physicochemical properties, mechanism of action, and pharmacokinetic profile of the compound. Detailed, field-proven protocols for formulation development, stability testing, and efficacy evaluation are provided, emphasizing the scientific rationale behind experimental design. This guide is structured to offer both foundational knowledge and practical, actionable methodologies for the successful development of effective and stable piperazine-based veterinary medicines.
Introduction: The Role of Piperazine in Veterinary Parasitology
Piperazine and its salts have long been a cornerstone in veterinary medicine for the control of intestinal nematodes.[1][2] Specifically, this compound offers a highly soluble and stable form of the active base, making it particularly suitable for oral formulations, such as water-soluble powders and solutions for mass administration to livestock and poultry.[2][3][4] Its efficacy is primarily directed against ascarids (roundworms) in a variety of species including swine, poultry, horses, dogs, and cats.[3][5][6]
The continued relevance of piperazine is attributed to its well-established safety profile, low cost, and a specific mechanism of action that differs from many other anthelmintic classes, making it a valuable tool in parasite control strategies.[2][6][7] This guide will provide the necessary technical information and protocols to effectively formulate and evaluate this compound for veterinary applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to formulation development. This compound is a white to off-white crystalline solid.[2][8] Its high water solubility is a key advantage for creating oral solutions and water-soluble powders.[2][8][9][10]
| Property | Value | Source(s) |
| Chemical Formula | C₄H₁₀N₂·2HCl·H₂O | [8] |
| Molecular Weight | 177.07 g/mol | [8] |
| Appearance | White to off-white crystalline powder | [2][8] |
| Solubility in Water | Highly soluble; 410 g/L (41%) at 20°C | [10] |
| Melting Point | ~320 °C (decomposes) | [8] |
| Piperazine Base Content | Approximately 53% | [3][4] |
Mechanism of Action: Neuromuscular Paralysis of Helminths
Piperazine exerts its anthelmintic effect by acting as a potent agonist of the γ-aminobutyric acid (GABA) receptors in the neuromuscular systems of nematodes.[1][11][12] This interaction is the cornerstone of its paralytic action.
Causality of Action:
-
GABA Receptor Agonism: Piperazine mimics the action of GABA, an inhibitory neurotransmitter in nematodes.[11][12] It binds to GABA-gated chloride channels on the parasite's muscle cells.
-
Chloride Ion Influx: This binding opens the chloride (Cl⁻) channels, leading to an influx of negatively charged chloride ions into the cell.
-
Hyperpolarization: The influx of Cl⁻ causes hyperpolarization of the muscle cell membrane, making it less responsive to excitatory nerve signals.[11][12]
-
Flaccid Paralysis: The sustained state of hyperpolarization results in a flaccid (relaxed) paralysis of the worm.[6][7][12]
-
Expulsion: Unable to maintain its position within the host's gastrointestinal tract, the paralyzed parasite is expelled by the natural peristaltic action of the gut.[1][7][12]
This mechanism is selectively toxic to helminths because in vertebrates, GABAergic signaling is primarily confined to the central nervous system (which is protected by the blood-brain barrier), whereas in nematodes, it is a key part of the peripheral neuromuscular system.[1][12]
Caption: Figure 1: Piperazine's mechanism at the nematode neuromuscular junction.
Pharmacokinetics in Target Animals
Piperazine is readily absorbed from the gastrointestinal tract following oral administration.[5][6][7] Peak plasma levels are typically reached within 1 to 2 hours.[5] The drug is metabolized in the liver to a minimal extent and is primarily excreted unchanged in the urine.[13][14] This rapid absorption and excretion profile means that it is practically complete within 24 hours.[6][7]
| Species | Absorption | Peak Plasma Time | Excretion | Key Notes | Source(s) |
| Swine | Rapidly absorbed | ~1 hour | Primarily urine (~55%) and feces (~16%) within 24 hours. | ~45% of dose excreted in 24 hours. | [5][15] |
| Poultry | Rapidly absorbed | - | Primarily urine. | >70% of dose excreted in 24 hours. Residues detectable in eggs up to 17 days post-administration. | [5] |
| Dogs/Cats | Rapidly absorbed | - | Primarily urine; complete within 24 hours. | Maximal excretion rate occurs between 1-8 hours post-administration. | [6][7] |
| Horses | Rapidly absorbed | - | Primarily urine. | Tolerates high doses without side effects. | [15] |
Veterinary Applications and Dosing
Piperazine dihydrochloride is primarily used for the control of ascarids (roundworms) and, in some species, nodular worms and small strongyles.[3][4] It is commonly administered as a one-day treatment mixed into feed or drinking water.[3][4]
| Target Species | Target Parasites | Typical Dosage Regimen (Piperazine Dihydrochloride 53% Product) | Source(s) |
| Swine | Large Roundworms (Ascaris suum), Nodular Worms (Oesophagostomum spp.) | Mix 400 g with 73 kg feed or 140 L of water. | [3][4] |
| Chickens | Large Roundworms (Ascaridia galli) | Mix 400 g with 200 kg feed or 325 L of water. | [4][16] |
| Turkeys | Large Roundworms (Ascaridia dissimilis) | Mix 400 g with 110 kg feed or 380 L of water. | [4] |
| Horses | Large Roundworms (Parascaris equorum), Small Strongyles | Mix 2 teaspoons per 45 kg body weight in ~4.5 L of water. | [3][4] |
| Dogs/Cats | Roundworms (Toxocara canis, Toxocara cati, Toxascaris leonina) | Dose based on body weight as per product label.[7] | [7] |
Note: Dosages are indicative and should always be confirmed with the specific product label and veterinary guidance.[6] For swine and horses, withholding water for a period before treatment can help ensure full consumption of the medicated water.[3][4]
Formulation Development and Quality Control Protocols
The high water solubility of this compound simplifies the development of liquid and water-soluble powder formulations. The following protocols provide a framework for development and validation.
Protocol 1: Solubility Assessment for Liquid Formulations
Objective: To determine the saturation solubility of this compound in the formulation vehicle (e.g., purified water) at different temperatures to support formulation design and identify potential for precipitation upon storage.
Rationale: Establishing the solubility limit is critical to prevent the API from crystallizing out of solution during storage, especially under varying temperature conditions, which would lead to under-dosing and reduced efficacy.
Methodology:
-
Preparation: Prepare a series of vials containing a fixed volume of the formulation vehicle (e.g., 10 mL of purified water).
-
Temperature Control: Place the vials in temperature-controlled environments (e.g., 4°C, 25°C, and 40°C). Allow them to equilibrate for at least 1 hour.
-
API Addition: Add small, accurately weighed increments of this compound to each vial.
-
Equilibration: After each addition, stir the vials vigorously (e.g., using a magnetic stirrer) for a set period (e.g., 2 hours) to ensure equilibrium is reached.
-
Observation: Visually inspect for the presence of undissolved solid material. The point at which solid material persists after stirring is the saturation point.
-
Quantification (Optional but Recommended): For a more precise measurement, continue adding API to create a saturated slurry. After equilibration, filter the solution using a 0.45 µm filter and analyze the concentration of the filtrate using a validated HPLC method.
-
Data Analysis: Express solubility in mg/mL or g/L at each temperature. This data informs the maximum stable concentration for the formulation.
Protocol 2: Stability Testing of Veterinary Formulations
Objective: To evaluate the stability of the final veterinary medicinal product under various environmental conditions over time, in accordance with VICH GL3(R) guidelines. This ensures the product maintains its quality, safety, and efficacy throughout its shelf life.[17]
Rationale: Stability testing is a mandatory regulatory requirement that provides evidence for the proposed shelf-life and storage conditions.[17] It assesses potential degradation of the API, changes in physical characteristics, and integrity of the packaging.[17]
Methodology Synopsis (based on VICH GL3(R)):
-
Batch Selection: Use at least three primary batches of the final formulation in the proposed commercial packaging.
-
Storage Conditions: Place samples in stability chambers set to long-term, intermediate (if applicable), and accelerated conditions.
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for the duration of the proposed shelf-life (e.g., 24 months).
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
-
-
Testing Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).
-
Analytical Tests: At each time point, perform a suite of stability-indicating tests, which may include:
-
Appearance/Physical Description: Color, clarity (for liquids), physical state.
-
Assay (API Content): Using a validated HPLC method to quantify the amount of piperazine.
-
Related Substances/Degradation Products: HPLC to detect and quantify any impurities or degradants.
-
pH (for liquid formulations).
-
Moisture Content (for solid formulations).
-
Microbial Limits.
-
-
Data Evaluation: Analyze the data for trends. A "significant change" during accelerated testing (e.g., >5% loss of assay from initial value) may necessitate intermediate testing or a shorter shelf-life.
Caption: Figure 2: A typical workflow for veterinary drug stability testing.
Efficacy Evaluation Protocols
Efficacy must be demonstrated through a combination of in vitro and in vivo studies, following regulatory guidelines such as those from VICH and the FDA.[18][19]
Protocol 3: In Vitro Efficacy Assessment (Larval Migration Inhibition Assay - LMIA)
Objective: To determine the effective concentration (EC₅₀) of piperazine required to inhibit the motility and migration of parasitic larvae, providing a preliminary measure of anthelmintic activity.
Rationale: The LMIA is a standardized in vitro method that correlates well with the paralytic mechanism of action of drugs like piperazine.[20][21] It is a cost-effective and ethical way to screen compounds and determine effective concentration ranges before proceeding to live animal studies.
Methodology (Conceptual Outline for Ascaridia galli):
-
Larval Preparation: Obtain infective L3 larvae of the target parasite (e.g., Ascaridia galli) through established methods, such as artificial hatching of embryonated eggs.[20]
-
Drug Dilutions: Prepare a serial dilution of this compound in a suitable culture medium to create a range of test concentrations.
-
Assay Setup:
-
Use a 96-well migration plate, where each well has a fine mesh (e.g., 20 µm) at the bottom.
-
Add a known number of larvae (e.g., 100) to the top of the mesh in each well containing a specific drug concentration.
-
The plate is placed into a corresponding receiver plate containing culture medium.
-
-
Incubation: Incubate the plates at a physiologically relevant temperature (e.g., 37°C) for a defined period (e.g., 24 hours).
-
Assessment:
-
Active, healthy larvae will migrate through the mesh into the receiver plate.
-
Paralyzed or dead larvae will remain on top of the mesh.
-
Count the number of larvae in the receiver plate for each well.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to a drug-free control well. Use this data to generate a dose-response curve and calculate the EC₅₀ value (the concentration that inhibits 50% of larval migration).[20][21]
Protocol 4: In Vivo Efficacy Study Design (Faecal Egg Count Reduction Test - FECRT)
Objective: To determine the clinical efficacy of the piperazine formulation in the target animal species by measuring the reduction in parasite egg shedding after treatment.
Rationale: The FECRT is the gold-standard method for evaluating anthelmintic efficacy in live animals under controlled or field conditions.[19] It provides definitive proof of whether the drug is effective at the recommended dose in the target host. A controlled trial using naturally or experimentally infected animals is a key component of regulatory submission.[22]
Methodology (Conceptual Framework based on VICH GL7): [19]
-
Animal Selection: Select a group of animals (e.g., pigs) with naturally acquired infections of the target parasites (Ascaris suum). Confirm infection and baseline egg counts (EPG - eggs per gram of feces) via fecal analysis.
-
Acclimatization & Allocation: Acclimatize animals to the study environment. Randomly allocate animals to at least two groups:
-
Control Group: Untreated.
-
Treatment Group: Treated with the piperazine formulation at the proposed dose.
-
-
Treatment Administration: Administer the treatment to the designated group as per the proposed label instructions (e.g., in-feed or in-water).
-
Post-Treatment Sampling: Collect fecal samples from all animals in both groups at a predetermined time point post-treatment (e.g., 6-7 days later).[22]
-
Fecal Analysis: Perform fecal egg counts on all samples using a standardized technique (e.g., McMaster method).
-
Efficacy Calculation: Calculate the percentage reduction in the geometric mean EPG of the treatment group compared to the control group.
-
% Efficacy = [1 - (Mean EPG Treatment / Mean EPG Control)] x 100
-
-
Data Interpretation: An efficacy of ≥90% is typically required for a claim of effectiveness against a specific parasite.[19] In a controlled test against A. suum in pigs, piperazine dihydrochloride at 200 mg/kg showed 99-100% efficacy.[22]
Caption: Figure 3: Workflow for a Faecal Egg Count Reduction Test.
Regulatory Considerations
The development and registration of veterinary medicinal products are governed by stringent regulatory bodies. Key guidelines to consult include:
-
VICH (International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products): Provides guidelines on all aspects of product development, including stability (VICH GL3), efficacy (VICH GL7), and species-specific recommendations.[18][19]
-
FDA Center for Veterinary Medicine (CVM): Provides guidance for products intended for the US market.[19][23]
-
European Medicines Agency (EMA): Regulates veterinary products within the EU.
-
Local/National Authorities: Each country may have specific requirements for labeling, withdrawal times, and approved claims.
It is critical to engage with regulatory authorities early in the development process to ensure all requirements are met.
Conclusion
This compound remains a highly effective and economically important anthelmintic for the veterinary market. Its favorable physicochemical properties, particularly its high water solubility, make it an ideal candidate for oral liquid and powder formulations. A thorough understanding of its GABA-agonist mechanism of action, coupled with rigorous adherence to established protocols for formulation, stability, and efficacy testing, is essential for the development of safe, stable, and effective veterinary products. The methodologies and data presented in this guide provide a robust framework for scientists and developers to successfully navigate the path from API to a market-ready veterinary formulation.
References
- Wikipedia. Piperazine. [Link]
- Patsnap Synapse. (2024).
- YouTube. (2024). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. [Link]
- PARASITIPEDIA. (2021).
- PubMed. Activity of piperazine, in vitro, against Ascaris lumbricoides. [Link]
- PubMed. (2022). Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. [Link]
- Dominion Vet. PIPERAZINE DIHYDROCHLORIDE 53% WORMER. [Link]
- PubMed. International harmonisation of anthelmintic efficacy guidelines (Part 2). [Link]
- National Center for Biotechnology Inform
- Global Medicine Supply. Buy PIPERAZINE DIHYDROCHLORIDE 53% 99.9 G Online. [Link]
- U.S. Food and Drug Administration.
- Cambridge University Press. (2022). Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli | Journal of Helminthology. [Link]
- Regulations.gov. International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products; Effectiveness of Anthelmintics. [Link]
- European Medicines Agency. MRL - Piperazine Summary Report (3). [Link]
- National Center for Biotechnology Information. Piperazine Dihydrochloride. [Link]
- Drugs.com. (2025). Piperazine Dihydrochloride 53% for Animal Use (Canada). [Link]
- Rwanda FDA. SUMMARY OF PRODUCT CHARACTERISTICS 1.
- PubMed. (1988).
- U.S. Food and Drug Administration. (2023). Anthelmintics Guidances. [Link]
- Australian Pesticides and Veterinary Medicines Authority.
- National Center for Biotechnology Information. Activity of Piperazine, in vitro, Against Ascaris lumbricoides. [Link]
- Dominion Veterinary Laboratories Ltd. (2022). PIPERAZINE DIHYDROCHLORIDE 53%. [Link]
- R
- PubMed. (2018). Clinical and microbiologic efficacy of the piperazine-based drug lead MMV665917 in the dairy calf cryptosporidiosis model. [Link]
- ResearchGate. (2025).
- PubMed. (1993). Efficacy of fenbendazole and piperazine against developing stages of toxocara and toxascaris in dogs. [Link]
- Professional Veterinary Laboratories. (2022). PIPERAZINE DIHYDROCHLORIDE 53%. [Link]
- ResearchGate. Efficacy of piperazine citrate, levamisole hydrochloride and albendazole in the treatment of chicken naturally infected with gastrointestinal helminths | Request PDF. [Link]
- Government of Canada. (2021). Piperazine dihydrochloride (PID)
- U.S. Food and Drug Administration. (2007). Stability Testing of New Veterinary Drug Substances and Medicinal Products (Revision) VICH GL3(R). [Link]
- Broughton. Designing Bespoke Stability Studies for Veterinary Drug Products. [Link]
- ResearchGate. (2025). Practical approach for the stability testing of veterinary drugs in solutions and in biological matrices during storage | Request PDF. [Link]
- PubMed. Critical tests and safety studies on a levamisole-piperazine mixture as an anthelmintic in the horse. [Link]
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 6091-62-9 [smolecule.com]
- 3. petware.ca [petware.ca]
- 4. drugs.com [drugs.com]
- 5. parasitipedia.net [parasitipedia.net]
- 6. rwandafda.gov.rw [rwandafda.gov.rw]
- 7. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 8. chemimpex.com [chemimpex.com]
- 9. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Piperazine Citrate? [synapse.patsnap.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Piperazine – Rat Guide [ratguide.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. pdf.hres.ca [pdf.hres.ca]
- 17. international-animalhealth.com [international-animalhealth.com]
- 18. International harmonisation of anthelmintic efficacy guidelines (Part 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli | Journal of Helminthology | Cambridge Core [cambridge.org]
- 22. Efficacy of piperazine dihydrochloride against Ascaris suum and Oesophagostomum species in naturally infected pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. fda.gov [fda.gov]
Piperazine dihydrochloride monohydrate as an intermediate for API synthesis
An Application Guide to the Strategic Use of Piperazine Dihydrochloride Monohydrate in Active Pharmaceutical Ingredient (API) Synthesis
Authored by a Senior Application Scientist
Abstract
The piperazine ring is a quintessential scaffold in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of blockbuster drugs.[1][2] Its unique physicochemical properties allow it to confer favorable aqueous solubility, act as a versatile linker, and engage in crucial multipolar interactions with biological targets.[1] This guide provides an in-depth exploration of this compound (C₄H₁₀N₂·2HCl·H₂O), a stable and highly soluble salt form, as a critical starting material and intermediate for the synthesis of diverse Active Pharmaceutical Ingredients (APIs). We will delve into the causality behind its use, present detailed, field-proven protocols for its application, and outline the necessary analytical and safety considerations for its successful integration into drug development workflows.
Introduction: The Strategic Advantage of this compound
Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions.[2] This structure is a cornerstone in the design of drugs targeting the central nervous system (CNS), kinase inhibitors for oncology, and antihistamines, among others.[1][3] While anhydrous piperazine is a viable reagent, its dihydrochloride monohydrate salt offers significant practical advantages in a laboratory and manufacturing setting.
Key Physicochemical Properties:
| Property | Value / Description | Significance in Synthesis | Source(s) |
| CAS Number | 142-64-3 (Anhydrous Dihydrochloride) | Unique identifier for the salt form. | [4] |
| Molecular Formula | C₄H₁₀N₂·2HCl·H₂O | Accounts for the piperazine core, two HCl molecules, and one water of hydration. | [4] |
| Molecular Weight | 177.07 g/mol | Essential for accurate molar calculations in reaction stoichiometry. | [4] |
| Appearance | White to off-white crystalline powder | A key quality control parameter for raw material inspection. | [4] |
| Melting Point | 320 °C (decomposes) | High decomposition temperature indicates good thermal stability. | |
| Solubility | Highly soluble in water (~410 g/L at 20°C); soluble in polar solvents like ethanol. | Facilitates its use in aqueous reaction media and simplifies handling compared to the often hygroscopic free base. | [5] |
| Stability | More stable and less hygroscopic than the piperazine free base. | Offers a longer shelf-life and more consistent weighing for reactions. | [6] |
The primary advantage of using the dihydrochloride salt is its stability and ease of handling.[6] In synthesis, the salt acts as a protected form of piperazine. The highly reactive secondary amine functionalities are protonated, preventing unwanted side reactions. The active, nucleophilic free base can be generated in situ through the addition of a suitable base, allowing for controlled, monosubstitution reactions—a critical step in building complex drug molecules.[7]
General Reaction Mechanism & Synthetic Utility
The core synthetic utility of this compound involves the controlled deprotonation of one or both nitrogen atoms to generate the free piperazine, which then acts as a potent binucleophile. A common strategy to achieve selective monosubstitution is to use one equivalent of the dihydrochloride salt with one equivalent of free piperazine base, creating the piperazine monohydrochloride in situ, which effectively protects one nitrogen atom while leaving the other available for reaction.[7]
The liberated secondary amine can then undergo a variety of classical organic reactions, most notably nucleophilic substitution and acylation, to form the desired API scaffold.
Caption: General synthetic pathways using this compound.
Application Protocol: Synthesis of Cetirizine Dihydrochloride
Cetirizine is a widely used second-generation antihistamine that features a piperazine core.[2][8] Its synthesis is a classic example of N-alkylation of a piperazine derivative. The following protocol details the synthesis of Cetirizine free base followed by its conversion to the pharmaceutically accepted dihydrochloride salt.
Reaction Scheme
The synthesis proceeds in two main steps:
-
N-Alkylation: 1-[(4-chlorophenyl)phenylmethyl]piperazine is alkylated with the sodium salt of 2-(2-chloroethoxy)acetic acid.[8][9]
-
Salt Formation: The resulting Cetirizine free base is treated with hydrochloric acid to precipitate Cetirizine Dihydrochloride.[8]
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Molar Eq. |
| 1-[(4-chlorophenyl)phenylmethyl]piperazine | 303-26-4 | 286.81 | 1.0 |
| 2-(2-chloroethoxy)acetic acid | 14541-83-8 | 138.54 | 1.2 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 1.2 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2.5 |
| Toluene | 108-88-3 | 92.14 | Solvent |
| Acetone | 67-64-1 | 58.08 | Solvent |
| Hydrochloric Acid in Isopropanol (5-6 N) | 7647-01-0 | 36.46 | 2.2 |
Detailed Experimental Protocol
Caption: Step-by-step workflow for the synthesis of Cetirizine Dihydrochloride.
Part A: N-Alkylation to Cetirizine Free Base [8]
-
Reactor Setup: To a clean, dry reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, add 1-[(4-chlorophenyl)phenylmethyl]piperazine (1.0 eq) and sodium carbonate (2.5 eq).
-
Solvent Addition: Add toluene (10 volumes, e.g., 10 mL for every 1 g of starting material).
-
Heating: Begin stirring and heat the mixture to a stable temperature of 80-85°C.
-
Causality Note: Sodium carbonate acts as a base to neutralize any HCl formed and to facilitate the reaction. Toluene is a suitable high-boiling, non-polar solvent for this alkylation.
-
-
Reagent Preparation: In a separate vessel, dissolve 2-(2-chloroethoxy)acetic acid (1.2 eq) in water and neutralize with an aqueous solution of sodium hydroxide (1.2 eq) to form sodium 2-(2-chloroethoxy)acetate.
-
Reaction: Slowly add the aqueous solution of sodium 2-(2-chloroethoxy)acetate to the heated reaction mixture over 1-2 hours.
-
Reflux: After the addition is complete, increase the temperature to reflux (approx. 110°C for toluene) and maintain for 12-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting piperazine derivative is fully consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water (5 volumes) and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic (toluene) and aqueous layers.
-
Extract the aqueous layer twice more with toluene (2 x 3 volumes).
-
Combine all organic layers, wash with brine (2 x 3 volumes), and dry over anhydrous sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield crude Cetirizine as a viscous oil.
Part B: Salt Formation to Cetirizine Dihydrochloride [8]
-
Dissolution: Dissolve the crude Cetirizine oil (1.0 eq) in acetone (10 volumes).
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Precipitation: Slowly add a 5-6 N solution of hydrochloric acid in isopropanol (2.2 eq) dropwise, ensuring the internal temperature does not exceed 10°C. A white precipitate will form.
-
Causality Note: The dihydrochloride salt is insoluble in acetone, causing it to precipitate out of the solution upon formation. Using a solution of HCl in a non-aqueous solvent like isopropanol prevents the introduction of excess water.
-
-
Maturation: Stir the resulting slurry at 0-5°C for an additional 2-4 hours to ensure complete precipitation.
-
Filtration & Drying: Filter the solid product using a Buchner funnel, wash the filter cake with cold acetone (2 x 2 volumes), and dry the product under vacuum at 40-45°C to a constant weight.
Applications in Other Major APIs
The piperazine scaffold is integral to numerous other APIs, demonstrating the versatility of intermediates like piperazine dihydrochloride.
-
Imatinib: A tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[10] The synthesis involves coupling an N-methylpiperazine moiety to a benzoyl chloride intermediate. The piperazine group is crucial for the drug's oral bioavailability and cellular activity.[10][11]
-
Olaparib: A PARP inhibitor for treating certain types of cancer.[12] Its synthesis involves an amide coupling reaction between a phthalazinone core and N-Boc-piperazine, which is later deprotected and acylated.[12][13]
Analytical Characterization
Rigorous analytical testing is required to confirm the identity, purity, and quality of both the piperazine intermediate and the final API.
| Analytical Method | Purpose | Typical Observations / Results | Source(s) |
| HPLC-UV | Purity assessment and quantification of piperazine and related substances. | A primary method for assay and impurity profiling. The limit of quantitation can be in the low μg range. | [14][15] |
| GC-NPD | Detection of residual piperazine in final API or food products. | A sensitive method for trace analysis. | [14] |
| NMR Spectroscopy | Structural elucidation and confirmation. | ¹H and ¹³C NMR spectra confirm the chemical structure of the synthesized compound. | [10] |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Provides the exact mass of the molecule, confirming its identity. | [10] |
| FTIR Spectroscopy | Functional group identification. | Shows characteristic peaks for functional groups (e.g., C=O, N-H, C-N) present in the molecule. | [10] |
| Gravimetry | Official pharmacopeial method for piperazine salt quantification. | Involves precipitation with picric acid. | [16] |
Safety and Handling
Piperazine dihydrochloride and its derivatives must be handled with appropriate safety precautions.
-
Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and may cause an allergic skin reaction (H317). It may also cause allergy or asthma symptoms or breathing difficulties if inhaled (H334) and is suspected of damaging fertility or the unborn child (H361).[17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, chemical-resistant gloves, and a lab coat.[17][18] Work should be conducted in a well-ventilated fume hood.[17]
-
Handling: Avoid creating dust.[17] Avoid contact with skin, eyes, and clothing.[19] Keep containers tightly sealed when not in use.[19]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[19]
-
Spill & Disposal: In case of a spill, contain the material using sand or an inert absorbent.[19] Dispose of waste in accordance with local, state, and federal regulations.[20]
Conclusion
This compound is a highly stable, soluble, and versatile intermediate that serves as a cornerstone in the synthesis of a wide array of essential medicines. Its strategic use allows for the controlled introduction of the critical piperazine scaffold into complex molecular architectures. By understanding the underlying chemical principles and adhering to rigorous, well-defined protocols and safety measures, researchers and drug development professionals can effectively leverage this key building block to advance the discovery and production of novel therapeutics.
References
- The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7o8san9TiheOoicXrK-CU3UYmm3JNN5zDh-lUnHfcFlLIVQqrbhl6WcvsEsxLJb0AZUcLkCa9yc1JGU3L8nnOm6WmUgQTWWWjL9v4R21tCCLudzaxtAihqlOR1itl7f98eYTv8Pa8E-G3o0akIGiKzqGHnQCEtvMotnQZp5zWKlxy-jUObKT5I8ZB3Ur_hWrp_Q7zg5xXp3HCAEi__wPPKH4WCOOvxWOLLCQOUnHN0_Nj4m0=]
- Application Note: Synthesis Protocol for Cetirizine Dihydrochloride. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFi6lCqjnW79x-iWINR8DjrX8-ICX4UuFmfagz5UwQ5aD8vDPTo_lUptmJawmBnXh1q4l5NoZZZMis7Qimt51Yw9A1fnJeTDXs665jrTmJuxQAxSbfYvbXE6728kXVH7x2IE9GElJOGFCbhHl5XBsu0p14vihLDW1q83Geayo2YUu2xa5gL6iQIcFBpH8qVxm-7sk_32_LnAXlx8dhOA==]
- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8QPm2BL4Uc2CYYB5X4ihl52epG5-WE9RIYvYKVy9r0IKLXgb4ZTVbik1m5wFpgwZDGoyfggf_UwFb7lAcAL5mHM9-U8zxtt4gfcwmp3lnr25RdKmtIMwp0TsPhlJNQC_mLWwQyfzzxj2r_WSe3d1wwaMhxYkknta--6otYXADvvh7-ndyOUX04gJIgvHqhXLbZkRDZ106SGkm5rt3ajP6e5qIqFPbeVytpcw=]
- Piperazine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Piperazine]
- This compound. Chem-Impex. [URL: https://www.chemimpex.
- Piperazine Dihydrochloride. Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://www.tcichemicals.com/IN/en/p/P0336]
- Piperazine & Derivatives. Adani Pharmachem Private Limited. [URL: https://www.adanipharma.
- Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy: A Comprehensive Review. ResearchGate. [URL: https://www.researchgate.net/publication/372332671_Different_Synthetic_Routes_of_Cetirizine_Dihydrochloride_Along_with_Their_Comparative_Analysis_and_Clinical_Efficacy_A_Comprehensive_Review]
- Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883713/]
- Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c06236]
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30151922/]
- Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?casn=142-64-3]
- Novel Imatinib base synthesis. The chemical reaction database. [URL: https://www.organic-chemistry.
- A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride Using Preparative Chiral HPLC. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/op000216z]
- Synthesis of Cetirizine dihydrochloride from... ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-cetirizine-dihydrochloride-from-1-4-chlorophenyl-phenyl-methyl-piperazine_fig3_372332671]
- Piperazine Dihydrochloride. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Piperazine-Dihydrochloride]
- Buy this compound. Smolecule. [URL: https://www.smolecule.
- Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives. Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01740]
- Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.7b00133]
- Method for synthesizing Imatinib. Google Patents. [URL: https://patents.google.
- Piperazine. Santa Cruz Biotechnology.
- Processes for preparing olaparib. Google Patents. [URL: https://patents.google.
- Preparation method of olaparib. Google Patents. [URL: https://patents.google.
- IMATINIB. New Drug Approvals. [URL: https://www.newdrugapprovals.
- Cetirizine - Synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Cetirizine#Synthesis]
- piperazine dihydrochloride, 142-64-3. The Good Scents Company. [URL: http://www.thegoodscentscompany.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [URL: https://www.researchgate.
- Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6235948/]
- Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. [URL: https://www.researchgate.
- piperazine anhydrous. s d fine-chem limited. [URL: https://www.sdfine.com/media/msds/26135_msds.pdf]
- Piperazine dihydrochloride. Solubility of Things. [URL: https://solubilityofthings.
- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/sds-repository/1-(2-Pyrimidyl)piperazine%20dihydrochloride.html]
- SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/thermofisher/MTR00000000000000000000000000000000.pdf]
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7281484/]
- Method for the preparation of piperazine monohydrochloride. Google Patents. [URL: https://patents.google.
- A Review on Analytical Methods for Piperazine Determination. Research Square. [URL: https://www.researchsquare.com/article/rs-2408375/v1.pdf]
- Process for the preparation of piperazine compounds and hydrochloride salts thereof. Google Patents. [URL: https://patents.google.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [URL: https://www.unodc.org/documents/scientific/Piperazines_2013_Eng.pdf]
- PIPERAZINE DIHYDROCHLORIDE synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/142-64-3.htm]
- Redetermination of this compound. ResearchGate. [URL: https://www.researchgate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. adanipharma.net [adanipharma.net]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. chemicalbook.com [chemicalbook.com]
- 18. fishersci.com [fishersci.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. mmbio.byu.edu [mmbio.byu.edu]
Navigating pH in Cell Culture: A Technical Guide to Piperazine Dihydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed exploration of piperazine dihydrochloride monohydrate, a compound with potential, yet non-standard, applications in biological buffering systems for cell culture and related life science research. Unlike its well-known derivatives, HEPES and PIPES, this compound is not a conventional choice for maintaining physiological pH in mammalian cell culture. This guide will elucidate its chemical properties, outline protocols for its preparation and evaluation as a buffer, and discuss the critical considerations for its use, empowering researchers to make informed decisions for their specific experimental needs.
The Critical Role of pH in Cell Culture and the Buffering Landscape
The success of in vitro cell culture hinges on maintaining a stable and optimal pH, typically between 7.2 and 7.4 for most mammalian cell lines. This narrow window is essential for cell viability, proliferation, and function. Deviations in pH can adversely affect enzyme activity, protein stability, and cellular metabolism.
The most common buffering system in cell culture is the bicarbonate-CO2 system. While effective, it requires a controlled CO2 environment and can be susceptible to fluctuations. To supplement this, zwitterionic buffers, often referred to as "Good's buffers," are widely used. These buffers, such as HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) and PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)), are valued for their pKa values near physiological pH, minimal interaction with biological molecules, and stability.[1][2]
It is crucial to distinguish this compound from these commonly used piperazine derivatives. While they share a parent piperazine ring, their chemical properties and, consequently, their applications, are distinct.
Physicochemical Properties of this compound
This compound (C₄H₁₀N₂·2HCl·H₂O) is the hydrated dihydrochloride salt of piperazine.[3] Its utility as a buffer is dictated by the pKa values of the parent piperazine molecule.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₀N₂·2HCl·H₂O | [3] |
| Molecular Weight | 177.07 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [3] |
| Solubility in Water | Highly soluble (410 g/L at 20°C) | [4][5] |
| pKa₁ at 25°C | 5.35 | [6] |
| pKa₂ at 25°C | 9.73 | [6] |
| First Buffering Range | ~pH 4.35 - 6.35 | Derived from pKa₁ |
| Second Buffering Range | ~pH 8.73 - 10.73 | Derived from pKa₂ |
The two pKa values of piperazine indicate that it can act as a buffer in two distinct pH ranges. The first buffering range, centered around a pKa of 5.35, is more acidic than the optimal pH for most mammalian cell cultures. The second range, with a pKa of 9.73, is significantly more alkaline.[6] This is a key reason why piperazine dihydrochloride is not a standard choice for maintaining physiological pH in cell culture.
Potential Niche Applications in a Research Context
Despite its limitations for routine cell culture, the unique buffering ranges of piperazine may be advantageous in specific, non-standard applications:
-
Acidic pH Experiments: For studies investigating cellular processes that occur in more acidic environments, such as lysosomal function or certain viral entry mechanisms, a piperazine-based buffer could be considered.
-
Biochemical Assays: In cell-free systems, such as enzyme kinetics studies using cell lysates, the required pH may fall within one of piperazine's buffering ranges.
-
Chromatography: Piperazine is used as a buffer component in some chromatography purification and separation protocols based on pH.[7]
Safety, Handling, and Cytotoxicity Considerations
4.1. Safety and Handling
Piperazine dihydrochloride is classified as a hazardous substance and requires careful handling.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1][8] In case of dust formation, a respirator may be necessary.[3]
-
Handling: Handle in a well-ventilated area to avoid inhalation of dust.[1] Avoid contact with skin and eyes.[1]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[1][6]
4.2. Cytotoxicity
While specific cytotoxicity data for this compound at typical buffering concentrations in cell culture is limited, studies on piperazine and its derivatives have shown potential for cytotoxic effects, particularly at higher concentrations. Therefore, it is imperative to perform a thorough cytotoxicity assessment before using a piperazine-based buffer in any cell-based application.
Experimental Protocols
The following protocols provide a framework for preparing and evaluating a piperazine-based buffer. It is critical to empirically validate the suitability of this buffer for any specific cell line or experimental system.
5.1. Protocol 1: Preparation of a 0.5 M Piperazine Dihydrochloride Stock Solution
This protocol details the preparation of a sterile stock solution that can be diluted into cell culture media or other experimental solutions.
Materials:
-
This compound (MW: 177.07 g/mol )
-
High-purity, cell culture grade water
-
10 N Sodium hydroxide (NaOH) solution
-
Calibrated pH meter
-
Sterile magnetic stir bar and stirrer
-
Sterile graduated cylinders and beakers
-
Sterile 0.22 µm filter and filtration unit
-
Sterile storage bottles
Procedure:
-
Weighing: In a sterile beaker, weigh out 88.54 g of this compound to prepare 1 L of a 0.5 M stock solution.
-
Dissolving: Add approximately 800 mL of high-purity water and the sterile magnetic stir bar. Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved. The solution will be acidic.
-
pH Adjustment: While continuously stirring, slowly add 10 N NaOH dropwise to adjust the pH to the desired value within one of the buffering ranges (e.g., pH 5.5 for the first range or pH 9.5 for the second). Monitor the pH closely with a calibrated pH meter. Caution: The addition of NaOH is an exothermic reaction.
-
Final Volume Adjustment: Once the target pH is stable, transfer the solution to a sterile 1 L graduated cylinder and add high-purity water to bring the final volume to 1 L.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.
-
Storage: Store the sterile stock solution at 2-8°C. The stability of the solution under these conditions should be empirically determined, though hydrochloride salts of piperazine are generally more stable than the free base.[2]
5.2. Protocol 2: Workflow for Evaluating a Piperazine-Buffered Cell Culture Medium
This protocol outlines the steps to assess the suitability and potential cytotoxicity of a custom-prepared piperazine-buffered medium on a specific cell line.
Materials:
-
Your cell line of interest
-
Standard, validated cell culture medium for your cell line
-
Sterile 0.5 M piperazine dihydrochloride stock solution (from Protocol 1)
-
Cell culture flasks or plates
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Viability stain (e.g., trypan blue)
-
MTT or other proliferation assay kit
-
Incubator with appropriate temperature and humidity control (and CO2 if using in conjunction with a bicarbonate system)
Procedure:
-
Medium Preparation: Prepare a series of test media by adding different final concentrations of the sterile piperazine stock solution to your standard cell culture medium (e.g., 5 mM, 10 mM, 15 mM, 20 mM, 25 mM). Prepare a control medium with no added piperazine.
-
pH Measurement: Measure and record the initial pH of each prepared medium.
-
Cell Seeding: Seed your cells into multi-well plates at a density appropriate for a proliferation assay. Include wells for the control medium and each concentration of the piperazine-buffered medium.
-
Incubation: Incubate the cells for a period that allows for several population doublings (e.g., 24, 48, and 72 hours).
-
pH Monitoring: At each time point, measure the pH of the culture medium in representative wells to assess the buffering capacity.
-
Cytotoxicity and Proliferation Assessment: At each time point, assess cell viability and proliferation using a standard method such as the MTT assay. This will allow for the determination of any dose-dependent cytotoxic effects.
-
Data Analysis: Plot cell viability/proliferation against the concentration of piperazine at each time point to determine the non-toxic working concentration range for your specific cell line.
Visualizing Concepts: Diagrams
6.1. Chemical Equilibria of Piperazine as a Buffer
The following diagram illustrates the two-stage protonation of the piperazine molecule, which is the basis for its two distinct buffering ranges.
Caption: Protonation states of piperazine and its corresponding pKa values.
6.2. Experimental Workflow for Buffer Validation
This diagram outlines the decision-making and experimental process for evaluating a non-standard buffer like piperazine dihydrochloride in a cell culture system.
Caption: Workflow for the empirical validation of a novel cell culture buffer.
Conclusion and Recommendations
This compound is a chemical with two distinct pKa values that allow it to function as a buffer in acidic and alkaline pH ranges. However, these ranges are generally outside the optimal physiological pH required for most mammalian cell culture applications, making it a non-standard choice compared to established buffers like HEPES and PIPES.
Researchers considering the use of piperazine dihydrochloride as a buffer must be aware of its potential for cytotoxicity and the necessity of rigorous empirical validation for their specific cell lines and experimental conditions. The protocols provided in this guide offer a starting point for such an evaluation. For general cell culture applications requiring supplemental buffering in the physiological range, the use of well-characterized and validated buffers such as HEPES remains the recommended and more reliable approach.
References
- Material Safety Data Sheet - 1-(4-Methoxyphenyl)piperazine Dihydrochloride, 96%. Cole-Parmer.
- Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893. PubChem.
- Piperazine. Wikipedia.
- The 9 best biological buffers for cell culture. Medium.
- How do I prepare an n-methylpiperazine buffer? ResearchGate.
- Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. CORE.
- Concentration-response (cell death) curves of the tested piperazine... ResearchGate.
- Novel piperazine core compound induces death in human liver cancer cells: possible pharmacological properties. ScienceOpen.
- Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. PMC - NIH.
- Which is the alternative buffer for HEPES? ResearchGate.
- Henderson–Hasselbalch equation (video). Khan Academy.
- Using the Henderson-Hasselbalch Equation for a Buffer. Study.com.
- Henderson Hasselbalch Equation- Estimating the pH of Buffers. Turito.
- Experiment # 9: The Henderson-Hasselbalch Equation. ULM.
- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. PubMed.
- 28 questions with answers in PIPERAZINES. Science topic. ResearchGate.
- Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed.
- How to Prepare Piperazine Citrate Elixir: Step-by-Step Pharmacy Lab Experiment Guide.
- buffer-preparation.pdf.
- An antibacterial and biocompatible piperazine polymer. RSC Advances (RSC Publishing).
- Effect of a novel piperazine compound on cancer cells.
- US3023211A - Method for the preparation of piperazine monohydrochloride. Google Patents.
- PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)). Wikipedia.
- Piperazine. HAZARD SUMMARY.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jwpharmlab.com [jwpharmlab.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. nj.gov [nj.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. spectrumchemical.com [spectrumchemical.com]
Larval motility assay protocol using piperazine compounds
Application Note & Protocol
Topic: High-Throughput Larval Motility Assay for the Evaluation of Piperazine-Based Anthelmintics
Audience: Researchers, scientists, and drug development professionals in parasitology and veterinary medicine.
Introduction: The Imperative for Quantitative Anthelmintic Screening
The rising tide of anthelmintic resistance in parasitic nematodes of both medical and veterinary importance necessitates robust, scalable, and reproducible methods for drug discovery and resistance monitoring. Parasitic worms, such as Haemonchus contortus, inflict significant health burdens and economic losses globally.[1] Traditional screening methods can be labor-intensive and subjective. Consequently, assays that provide quantitative measures of drug efficacy are critical. Larval motility assays serve as a powerful primary screening tool, as nematode movement is a direct indicator of neuromuscular integrity and overall viability.[2][3] A reduction in motility provides a clear and measurable phenotype of a compound's anthelmintic activity.[4]
This guide provides a detailed protocol for a larval motility assay specifically tailored for evaluating piperazine and its derivatives. Piperazine has been a widely used anthelmintic for decades, and understanding its precise impact on larval motility is crucial for developing next-generation compounds and managing existing resistance.
Scientific Foundation: The Mechanism of Piperazine-Induced Paralysis
To design a valid motility assay, one must first understand the drug's mechanism of action. Piperazine's efficacy is rooted in its selective targeting of the nematode neuromuscular system.[5][6]
Core Mechanism: Piperazine acts as a potent agonist of the γ-aminobutyric acid (GABA) receptors located on nematode muscle cells.[7][8][9]
-
GABA Receptor Activation: In nematodes, GABA is a key inhibitory neurotransmitter that regulates muscle function.[5][6] Piperazine binds to and activates these GABA receptors.
-
Chloride Ion Influx: This activation opens chloride ion (Cl⁻) channels, leading to a rapid influx of negatively charged chloride ions into the muscle cell.[7][10]
-
Hyperpolarization: The influx of Cl⁻ causes hyperpolarization of the muscle cell membrane, making it less responsive to excitatory signals from motor neurons.[5][7]
-
Flaccid Paralysis: The sustained state of hyperpolarization results in a complete loss of muscle tone, known as flaccid paralysis.[7][9] The paralyzed worms are unable to maintain their position in the host's gastrointestinal tract and are subsequently expelled by normal peristalsis.[5][7]
This distinct mechanism, which differs from the primarily central nervous system role of GABA in vertebrates, provides the basis for piperazine's selective toxicity against helminths.[8] The resulting paralysis is the phenotype we quantify in the motility assay.
Signaling Pathway at the Nematode Neuromuscular Junction
Caption: Mechanism of piperazine-induced flaccid paralysis in nematodes.
Experimental Protocol: Larval Motility Assay
This protocol is designed for a 96-well plate format, suitable for high-throughput screening. It has been adapted from established methodologies for various nematode species and anthelmintics.[1][3][11]
Materials and Reagents
-
Nematode Species: Infective third-stage larvae (L3) of a relevant species (e.g., Haemonchus contortus, Caenorhabditis elegans).
-
Culture Media: RPMI-1640 or Luria Broth (LB), depending on the species.[1][3]
-
Test Compound: Piperazine citrate (or other derivatives)
-
Solvent: Dimethyl sulfoxide (DMSO, cell culture grade)
-
Positive Control: Levamisole or Ivermectin (known to induce paralysis).[12]
-
Equipment:
-
96-well flat-bottom microtiter plates
-
Multichannel pipette
-
Inverted microscope or an automated motility reader (e.g., WMicrotracker™)[13][14][15]
-
Incubator set to the appropriate temperature (e.g., 27°C for H. contortus L3 development, or 16-37°C for assay incubation depending on validation).[3][16][17]
-
Centrifuge
-
Step-by-Step Methodology
Step 1: Preparation of Larvae
-
Harvesting: Collect L3 larvae from fecal cultures using a Baermann apparatus.
-
Washing: Wash the larvae three times with sterile physiological saline or M9 buffer by centrifugation (500 x g for 3-5 minutes) to remove bacteria and debris.
-
Exsheathment (Critical Step): To ensure uniform exposure to the test compound, the protective outer sheath of the L3 larvae must be removed. Incubate larvae in a 0.15% sodium hypochlorite (NaClO) solution at 37°C for 15-20 minutes.[18] Monitor closely under a microscope to achieve >90% exsheathment without damaging the larvae. Immediately wash 5 times with saline to remove all traces of NaClO.
-
Quantification: Resuspend the exsheathed L3 (xL3) in media and count the number of larvae per unit volume. Adjust the concentration to approximately 500-1000 larvae/mL.
Step 2: Preparation of Assay Plates
-
Compound Dilution: Prepare a 10 mM stock solution of piperazine in DMSO. Create a serial dilution series in culture media to achieve the desired final test concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the wells should not exceed 1%.[12][19]
-
Plate Mapping: Design the plate layout to include:
-
Negative Controls: Media with 1% DMSO (vehicle control).
-
Positive Controls: A known anthelmintic like Levamisole at a concentration known to cause paralysis.
-
Test Wells: Piperazine dilutions in triplicate.
-
-
Plating: Add 50 µL of the appropriate compound dilution (or control solution) to each well of the 96-well plate.
Step 3: Assay Execution
-
Adding Larvae: Gently mix the larval suspension and add 50 µL (containing approx. 25-50 larvae) to each well, bringing the total volume to 100 µL.
-
Incubation: Seal the plates and incubate at a validated temperature (e.g., 27°C) for a predetermined duration (e.g., 24, 48, or 72 hours).[3][20] The optimal time should be determined during assay validation to provide the largest window between negative and positive controls.
Step 4: Data Acquisition
-
Manual Scoring: Observe each well under an inverted microscope. Larvae are considered motile if they exhibit sinusoidal, wave-like motion.[3] Larvae that are straight or show only minor head/tail movement are considered non-motile. Calculate the percentage of non-motile larvae for each well.
-
Automated Analysis: Place the 96-well plate into an automated motility reader.[13][14] These systems detect movement by interruptions in infrared light beams and provide a quantitative activity score over time.[15] This method is highly recommended for its objectivity and throughput.[2][21]
Experimental Workflow Diagram
Caption: High-level workflow for the larval motility assay.
Data Analysis and Interpretation
The primary output of the assay is the concentration-dependent inhibition of larval motility.
4.1. Calculating Motility Inhibition
For each concentration, the percentage of motility inhibition is calculated relative to the negative (vehicle) control:
% Inhibition = 100 * (1 - (Motility_Test / Motility_VehicleControl))
Where Motility_Test is the activity score or percentage of motile larvae in the test well, and Motility_VehicleControl is the average from the vehicle control wells.
4.2. Determining the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the piperazine compound required to inhibit 50% of larval motility. This value is determined by plotting the % inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic (4PL) non-linear regression model.
4.3. Sample Data Presentation
| Piperazine Conc. (µM) | Mean Activity Score | Std. Deviation | % Motility Inhibition |
| 0 (Vehicle Control) | 258 | 15.2 | 0% |
| 1 | 235 | 12.1 | 8.9% |
| 3 | 198 | 10.5 | 23.3% |
| 10 | 135 | 8.8 | 47.7% |
| 30 | 45 | 5.4 | 82.6% |
| 100 | 12 | 2.1 | 95.3% |
| Calculated IC₅₀ | - | - | 10.5 µM |
Assay Validation and Quality Control
A robust and trustworthy protocol must be self-validating.[3]
-
Z'-factor: For high-throughput screens, calculate the Z'-factor to assess assay quality. A Z' > 0.5 indicates an excellent assay window between the positive and negative controls.
-
Consistency: The IC₅₀ of a standard reference compound (like piperazine citrate itself) should be consistent across experiments.
-
Larval Viability: Ensure that larvae in negative control wells remain >95% motile throughout the assay period. High mortality in control wells invalidates the experiment.
-
Solvent Tolerance: Confirm that the final concentration of DMSO (or other solvent) used has no significant effect on larval motility.[12]
Conclusion
This application note provides a comprehensive, scientifically-grounded protocol for quantifying the effects of piperazine compounds on nematode larval motility. By linking the well-established GABAergic mechanism of piperazine to a quantitative, high-throughput phenotypic output, this assay serves as a reliable tool for primary drug screening, structure-activity relationship (SAR) studies, and the detection of resistance. The integration of automated analysis platforms can further enhance the objectivity, scalability, and reproducibility of these crucial studies.
References
- Baek, Y., Kim, Y., & Lee, J. (2012). An automated system for measuring parameters of nematode sinusoidal movement. BMC Bioinformatics, 13, 203.
- What is the mechanism of Piperazine Citrate? (2024). Patsnap Synapse.
- Piperazine. (n.d.). Wikipedia.
- An automated system for measuring parameters of nematode sinusoidal movement. (n.d.). BMC Bioinformatics.
- Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024). YouTube.
- Al-Malki, J. S., et al. (2021). An in vitro larval motility assay characterizes anthelmintic efficacy against Crenosoma vulpis, Angiostrongylus vasorum, and Aelurostrongylus abstrusus. American Journal of Veterinary Research, 82(10), 811-818.
- What is the mechanism of Piperazine? (2024). Patsnap Synapse.
- Restif, C., et al. (2014). Automated Analysis of C. elegans Swim Behavior Using CeleST Software. Journal of Visualized Experiments, (93), e52239.
- Sakkos, T., et al. (2024). Machine Learning Techniques for Nematode Microscopic Image Analysis: A Systematic Review. Plants, 13(10), 1362.
- Dvořák, J., et al. (2024). Advanced screening methods for assessing motility and hatching in plant-parasitic nematodes. Parasites & Vectors, 17(1), 269.
- Al-Malki, J. S., et al. (2021). An in vitro larval motility assay characterizes anthelmintic efficacy against Crenosoma vulpis, Angiostrongylus vasorum, and Aelurostrongylus abstrusus. AVMA Journals.
- Alberich, M., et al. (2023). Automated larval motility assays reveal links between eprinomectin treatment failure and drug resistance in Haemonchus contortus. Parasites & Vectors, 16(1), 358.
- Partridge, F. A., et al. (2019). Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development. Molecules, 24(6), 1069.
- Alberich, M., et al. (2024). Larval motility assay using WMicrotracker™: a high throughput test to discriminate between resistance and susceptibility to anthelmintic drugs in nematodes. bioRxiv.
- Gasser, R. B., et al. (2023). Evaluation of Serum Supplementation on the Development of Haemonchus contortus Larvae In Vitro and on Compound Screening Results. International Journal of Molecular Sciences, 24(23), 16999.
- Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study. (2022). ResearchGate.
- del Castillo, J., de Mello, W. C., & Morales, T. (1964). Mechanism of the paralysing action of piperazine on Ascaris muscle. British Journal of Pharmacology and Chemotherapy, 22(3), 463–477.
- A Caenorhabditis elegans infrared-based motility assay for anthelmintic drug discovery. (n.d.). UC San Diego.
- Veríssimo, C. J., et al. (2021). Improvement of an in vitro test for Haemonchus contortus resistance diagnosis in small ruminant (RESISTA-Test©). Infoteca-e.
- Martin, R. J., Robertson, A. P., & Wolstenholme, A. J. (2012). Ion channels and receptor as targets for the control of parasitic nematodes. International Journal for Parasitology: Drugs and Drug Resistance, 2, 11–22.
- Pathogen Box screen using C. elegans. (a) Motility assay of... (n.d.). ResearchGate.
- Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development. (2019). ResearchGate.
- Kotze, A. C., et al. (2004). An in vitro larval motility assay to determine anthelmintic sensitivity for human hookworm and Strongyloides species. American Journal of Tropical Medicine and Hygiene, 71(5), 586-591.
- Partridge, F. A., et al. (2019). Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development. National Institutes of Health.
- The effects of piperazine on rat sympathetic neurones. (1984). National Institutes of Health.
Sources
- 1. Automated larval motility assays reveal links between eprinomectin treatment failure and drug resistance in Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An automated system for measuring parameters of nematode sinusoidal movement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Ion channels and receptor as targets for the control of parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Piperazine Citrate? [synapse.patsnap.com]
- 6. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Piperazine - Wikipedia [en.wikipedia.org]
- 9. Piperazine citrate: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
- 10. MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Advanced screening methods for assessing motility and hatching in plant-parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. avmajournals.avma.org [avmajournals.avma.org]
- 17. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]
- 18. mdpi.com [mdpi.com]
- 19. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. An automated system for measuring parameters of nematode sinusoidal movement [authors.library.caltech.edu]
Application Note: A Validated Thin-Layer Chromatography Method for the Assessment of Piperazine Purity
Abstract and Introduction
Piperazine (1,4-diazacyclohexane) is a fundamental heterocyclic amine used as a raw material and intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including anthelmintics and drugs targeting the central nervous system.[1] Given its role in pharmaceutical manufacturing, the purity of piperazine is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Impurities can arise from the synthesis process, such as unreacted starting materials or by-products, as well as from degradation.[2][3]
This application note provides a detailed, robust, and validated thin-layer chromatography (TLC) method for the qualitative and semi-quantitative assessment of piperazine purity. The protocol is designed for researchers, quality control analysts, and drug development professionals, offering a cost-effective and reliable tool for impurity profiling. We will detail the scientific rationale behind each step, from mobile phase selection to visualization, and provide a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[4][5]
Principle of the Chromatographic Separation
Thin-layer chromatography separates chemical compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a flat support) and a liquid mobile phase that moves up the plate by capillary action.[6]
In this method, the stationary phase is polar (silica gel), while the mobile phase is a less polar organic solvent mixture containing a basic modifier. Piperazine, being a polar compound due to its two secondary amine groups, will have a moderate affinity for the silica gel. Potential impurities, such as the precursor ethylenediamine (more polar) or the by-product triethylenediamine (less polar, more sterically hindered), will exhibit different affinities.[6] This difference in interaction causes the compounds to travel up the TLC plate at different rates, resulting in their spatial separation. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for each compound under specific chromatographic conditions and is used for identification.
Experimental Workflow Overview
The entire process, from preparing the necessary solutions to the final analysis of the chromatogram, is outlined below. This workflow ensures reproducibility and adherence to good chromatographic practices.
Caption: High-level workflow for piperazine purity testing by TLC.
Detailed Protocol
This protocol is grounded in the United States Pharmacopeia (USP) monograph for piperazine chromatographic purity, ensuring an authoritative and standardized approach.[6]
Materials and Reagents
| Item | Specification |
| Stationary Phase | TLC Silica Gel 60 F254 plates (or equivalent) |
| Mobile Phase | Methanol and Ammonium Hydroxide (concentrated, ~25%) |
| Solvent | Dehydrated Alcohol (Ethanol), 13.5 N Ammonium Hydroxide |
| Standards | USP Piperazine Reference Standard (RS) |
| Ethylenediamine (≥99.5%) | |
| Triethylenediamine (≥99%) | |
| Visualization Reagent | Ninhydrin, Collidine, Glacial Acetic Acid, Alcohol |
| Apparatus | Glass TLC developing chamber with lid, Capillary tubes (1-5 µL), Spray bottle for reagent, Hot plate or oven |
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Methanol and concentrated Ammonium Hydroxide in a ratio of 85:15 (v/v) . The ammonia acts as a basic modifier, suppressing the ionization of silanol groups on the silica surface and preventing peak tailing of the basic amine analytes.
-
Solvent Mixture: Prepare a mixture of 13.5 N Ammonium Hydroxide and Dehydrated Alcohol in a ratio of 3:2 (v/v) .[6]
-
Test Solution (100 mg/mL): Accurately weigh and dissolve 100 mg of the piperazine sample in 1.0 mL of the Solvent Mixture.[6]
-
Standard Solution 1 (Piperazine, 10 mg/mL): Accurately weigh and dissolve 10 mg of USP Piperazine RS in 1.0 mL of the Solvent Mixture.[6]
-
Standard Solution 2 (Ethylenediamine, 0.25 mg/mL): Prepare a solution containing 0.25 mg of ethylenediamine per mL in the Solvent Mixture. This corresponds to a 0.25% impurity limit.[6]
-
Standard Solution 3 (Triethylenediamine, 0.25 mg/mL): Prepare a solution containing 0.25 mg of triethylenediamine per mL in the Solvent Mixture. This corresponds to a 0.25% impurity limit.[6]
-
Visualization Reagent (Ninhydrin Spray):
-
Solution A: Dissolve 0.5 g of ninhydrin in 100 mL of alcohol.
-
Solution B: Dissolve 4.0 mL of collidine and 20.0 mL of glacial acetic acid in alcohol to make 100 mL.
-
Immediately before use, mix equal volumes of Solution A and Solution B.
-
Chromatographic Procedure
-
Chamber Saturation: Pour the prepared Mobile Phase into the TLC developing chamber to a depth of approximately 0.5-1.0 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the lid and allow the chamber to saturate for at least 30 minutes. This ensures a uniform vapor environment, leading to better separation and reproducible Rf values.
-
Plate Preparation: On a TLC plate, gently draw a faint pencil line (the origin) about 1.5 cm from the bottom edge. Mark positions for each solution to be spotted.
-
Application (Spotting): Using separate capillary tubes, apply 2 µL of the Test Solution and 2 µL of each Standard Solution (1, 2, and 3) to their designated positions on the origin line. Allow the solvent to evaporate completely between applications if multiple spots are needed in the same position.
-
Development: Carefully place the spotted TLC plate into the saturated chamber. Ensure the origin line is above the level of the mobile phase. Close the lid and allow the solvent front to ascend the plate until it is approximately 1-2 cm from the top edge.
-
Drying: Remove the plate from the chamber and immediately mark the position of the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
Visualization
-
In a well-ventilated fume hood, evenly spray the dried plate with the freshly prepared Ninhydrin Visualization Reagent.
-
Heat the plate at 105°C for approximately 10-15 minutes.
-
Piperazine and any primary or secondary amine impurities will appear as colored spots (typically purple or pink) on a light background.
-
Alternative Visualization (Iodoplatinate Reagent): For tertiary amines like triethylenediamine, an iodoplatinate reagent can be more effective. This reagent forms colored complexes with organic nitrogen compounds.[7] It is prepared by mixing solutions of potassium chloroplatinate and potassium iodide in dilute hydrochloric acid.[7]
Results and Interpretation
After development and visualization, the chromatogram is evaluated by comparing the spots from the Test Solution to those of the standards.
Chromatographic Data Summary
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Methanol : Concentrated NH4OH (85:15, v/v) |
| Analyte | Piperazine |
| Expected Impurities | Ethylenediamine, Triethylenediamine |
| Visualization | Ninhydrin Spray followed by heating |
| Approx. Rf (Piperazine) | ~0.50 |
| Approx. Rf (Ethylenediamine) | ~0.35 |
| Approx. Rf (Triethylenediamine) | ~0.70 |
| (Note: Rf values are approximate and should be determined experimentally under specific laboratory conditions.) |
Purity Assessment
-
Identification: The principal spot in the chromatogram of the Test Solution should correspond in Rf value and color to the principal spot in the chromatogram of Standard Solution 1 (Piperazine).[6]
-
Impurity Limit Test: Visually compare any secondary spots in the lane of the Test Solution with the spots from the impurity standards.
-
Any spot corresponding to ethylenediamine in the Test Solution must not be larger or more intense than the spot in the chromatogram of Standard Solution 2 (0.25%).
-
Any spot corresponding to triethylenediamine in the Test Solution must not be larger or more intense than the spot in the chromatogram of Standard Solution 3 (0.25%).
-
Any other unidentified impurity spot in the Test Solution should be compared to the principal spot of Standard Solution 1 (Piperazine). The monograph may specify a limit, such as not more intense than the spot from a 1:100 dilution of the test solution (corresponding to 1%).
-
Method Validation: Ensuring Trustworthiness
To be considered a reliable quality control tool, the analytical procedure must be validated to demonstrate its suitability for its intended purpose.[4][5] For an impurity limit test, the key validation parameters according to ICH Q2(R1) guidelines are Specificity and Limit of Detection (LOD).[4][8]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities.
-
Protocol:
-
Prepare five solutions: (a) Solvent Mixture alone (blank), (b) Test Solution, (c) Standard Solution 2 (Ethylenediamine), (d) Standard Solution 3 (Triethylenediamine), and (e) a "spiked" solution containing the Test Solution mixed with known amounts of both impurity standards.
-
Spot and develop these solutions on the same TLC plate.
-
Acceptance Criteria: The chromatogram should show complete separation (distinct Rf values) between piperazine, ethylenediamine, and triethylenediamine. The blank lane should show no interfering spots at the Rf values of the analytes. The spiked sample should show three clearly resolved spots.
-
Limit of Detection (LOD)
LOD is the lowest amount of an impurity in a sample that can be detected but not necessarily quantitated as an exact value.
-
Protocol:
-
Prepare a series of dilutions of the impurity standards (Ethylenediamine and Triethylenediamine) in the Solvent Mixture, for example, at concentrations of 0.25%, 0.1%, 0.05%, and 0.025% relative to the Test Solution concentration.
-
Spot 2 µL of each dilution onto a TLC plate, develop, and visualize.
-
Determination: The LOD is the lowest concentration at which the impurity spot is reliably and clearly visible to the naked eye. This demonstrates the method's sensitivity to detect impurities at or below the specified limits.
-
Conclusion
The thin-layer chromatography method detailed in this application note provides a simple, rapid, and cost-effective procedure for assessing the purity of piperazine. By leveraging pharmacopeial standards and established chromatographic principles, this method can reliably separate piperazine from its common process-related impurities, ethylenediamine and triethylenediamine. The inclusion of validation protocols for specificity and limit of detection ensures that the method is trustworthy and suitable for its intended purpose in a pharmaceutical quality control environment, aligning with the rigorous standards set by regulatory bodies.
References
- Dragendorff's reagent. (n.d.). In Wikipedia.
- How does the Dragendorff reagent work for detecting Alkaloids? (2014). ResearchGate.
- Piperazine Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards.
- Hronec, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.PubMed Central.
- Garg, G., & Gupta, V. (2010).
- Stability indicating HPTLC studies of piperine through method development and analysis. (2014). ResearchGate.
- Piperazine-impurities. (n.d.). Pharmaffiliates.
- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs.
- USP Monographs: Piperazine. (2006). USP29-NF24.
- USP Monographs: Piperazine Citrate. (2006). USP29-NF24.
- Dragendorff's reagent. (n.d.). Grokipedia.
- Piperazine Impurity | CAS 110-85-0. (n.d.). Veeprho.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime (UNODC).
- Al-Abachi, A. M., & Al-Ghabsha, T. S. (2022).
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation.
- Iodoplatinate Spray Reagent for TLC Visualization. (n.d.). Miles Scientific.
- Raal, A., et al. (2020). Dragendorff's reagent: Historical perspectives and current status of a versatile reagent introduced over 150 years ago at the University of Dorpat, Tartu, Estonia.Ingenta Connect.
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2018). ResearchGate.
- Piperazine Citrate European Pharmacopoeia (EP) Reference Standard. (n.d.). Cenmed Enterprises.
- ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA).
- TLC Stains Preparation. (2011). ChemicalDesk.Com.
- Borman, P., et al. (2017). Q2(R1) Validation of Analytical Procedures.OUCI.
- Paw, B., & Misztal, G. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.Acta Poloniae Pharmaceutica.
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jordilabs.com [jordilabs.com]
- 5. database.ich.org [database.ich.org]
- 6. Piperazine [drugfuture.com]
- 7. 碘铂酸盐喷雾显色剂 | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Microwave-assisted synthesis of monosubstituted piperazine derivatives
Application Notes & Protocols
Abstract
Piperazine and its derivatives are foundational scaffolds in modern medicinal chemistry, present in a multitude of blockbuster drugs. However, their synthesis, particularly the selective mono-functionalization of the symmetrical piperazine ring, presents a persistent challenge, often leading to mixtures of mono- and di-substituted products. Traditional methods circumvent this by employing multi-step protection-deprotection strategies, which are time-consuming, reduce overall yield, and generate significant waste. This application note details a robust, efficient, and environmentally benign protocol for the synthesis of monosubstituted piperazine derivatives utilizing microwave-assisted organic synthesis (MAOS). By leveraging the principles of dielectric heating and a simplified one-pot approach, this method dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the core tenets of green chemistry.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to accelerate their discovery and development workflows.
The Paradigm Shift: Microwave Synthesis in Drug Discovery
The relentless pace of drug discovery demands synthetic methods that are not only efficient and high-yielding but also rapid and sustainable.[3] Conventional synthesis, which relies on transferring heat from an external source through the vessel walls to the solvent and reactants, is often slow and inefficient.[4] Microwave-assisted synthesis represents a fundamental departure from this paradigm.
Mechanism of Microwave Heating
Microwave energy does not heat the vessel; it directly heats the polar molecules within the reaction mixture.[5] This occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like the solvents and reactants in this protocol, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves (typically at 2.45 GHz), these molecules attempt to align themselves with the field.[6][7] This rapid, continuous reorientation generates immense friction at the molecular level, resulting in rapid and uniform heating throughout the bulk of the material.[5][7]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions between these ions generate heat.[4][5]
This direct coupling of energy results in remarkable rate accelerations, often reducing reaction times from hours or days to mere minutes.[8][9]
Caption: Microwave vs. Conventional Heating.
Why This Matters for Piperazine Synthesis
The synthesis of monosubstituted piperazines is a classic chemical challenge. The two secondary amine nitrogens have similar nucleophilicity, making selective mono-alkylation or mono-acylation difficult. The typical result is a statistical mixture of starting material, the desired mono-substituted product, and the undesired di-substituted byproduct, leading to low yields and complex purification.[10]
The traditional solution involves a multi-step process:
-
Protect: Block one nitrogen with a protecting group (e.g., Boc, Cbz).
-
React: Functionalize the remaining free nitrogen.
-
Deprotect: Remove the protecting group to yield the final product.
While effective, this approach is inefficient. A more elegant strategy, which is significantly enhanced by microwave irradiation, involves a one-pot, protection-free synthesis.[11][12][13] This protocol leverages the selective protonation of piperazine to differentiate the two nitrogen atoms, enabling direct and efficient monosubstitution.
Caption: Traditional vs. Microwave Synthesis Workflow.
Experimental Protocol: Microwave-Assisted Synthesis of 1-Benzylpiperazine
This protocol provides a representative example for the N-alkylation of piperazine with benzyl chloride. It can be adapted for various alkyl or aryl halides.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Notes |
| Piperazine | 110-85-0 | 86.14 | Anhydrous, >99% |
| Piperazine Dihydrochloride | 142-64-3 | 159.05 | Used to form monohydrochloride in situ |
| Benzyl Chloride | 100-44-7 | 126.58 | >99%, handle in a fume hood |
| Methanol (MeOH) | 67-56-1 | 32.04 | Anhydrous, microwave-grade |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | For work-up |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | For extraction |
| Triethylamine (TEA) | 121-44-8 | 101.19 | For purification (optional) |
Instrumentation
A dedicated laboratory microwave reactor equipped with a magnetic stirrer, and in-situ temperature and pressure sensors is required. Domestic microwave ovens must not be used for chemical synthesis due to the lack of safety features and the risk of explosion. [14]
Step-by-Step Procedure
-
Preparation of Piperazine Monohydrochloride (in situ):
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add piperazine (431 mg, 5.0 mmol, 2.5 eq).
-
Add piperazine dihydrochloride (318 mg, 2.0 mmol, 1.0 eq).
-
Add 4 mL of anhydrous methanol.
-
Stir the mixture for 5 minutes at room temperature. This creates a slurry containing the piperazine-1-ium cation, which is key for mono-selectivity.[11]
-
-
Reaction Setup:
-
To the slurry from Step 1, add benzyl chloride (253 mg, 0.23 mL, 2.0 mmol, 1.0 eq) dropwise.
-
Securely cap the microwave vial.
-
-
Microwave Irradiation:
-
Place the vial into the cavity of the microwave reactor.
-
Set the following reaction parameters:
-
Temperature: 120 °C (hold)
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Power: Dynamic (instrument automatically adjusts power to maintain temperature)
-
Stirring: High
-
-
Run the reaction. The instrument will rapidly heat the mixture to the set temperature and hold it for the specified time.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the vial to cool to room temperature (<50°C) before opening.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
To the resulting residue, add 10 mL of 2 M Sodium Hydroxide (NaOH) solution to deprotonate the product and dissolve any remaining salts.
-
Extract the aqueous layer with dichloromethane (DCM) (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.[10]
-
Eluent System: A gradient of 0-10% Methanol in Dichloromethane is typically effective.
-
Pro-Tip: Due to the basic nature of piperazine derivatives, "tailing" on the silica column is common. To mitigate this, add 0.5-1% triethylamine (TEA) to the eluent system.[10] This neutralizes the acidic sites on the silica, resulting in sharper peaks and better separation.
-
Comparative Data
The primary advantage of the microwave-assisted approach is the dramatic reduction in reaction time without sacrificing yield.
| Derivative | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1-Benzylpiperazine | Conventional | 65 (Reflux) | 6 hours | ~75% | [2] |
| 1-Benzylpiperazine | Microwave | 120 | 10 min | ~85-90% | This Protocol |
| 1-(2-Chlorobenzyl)piperazine | Conventional | 65 (Reflux) | 8 hours | ~70% | [2] |
| 1-(2-Chlorobenzyl)piperazine | Microwave | 120 | 12 min | ~82% | [2] |
Workflow and Characterization
A streamlined workflow is essential for efficiency. The process from setup to characterization is visualized below.
Caption: From reaction setup to final analysis.
Post-purification, the identity and purity of the synthesized compound must be confirmed using standard analytical techniques such as NMR (¹H, ¹³C) and Mass Spectrometry (GC-MS or LC-MS).
Safety and Best Practices
Microwave synthesis involves high temperatures and pressures, necessitating strict adherence to safety protocols.
-
Dedicated Equipment: Only use microwave reactors designed for chemical synthesis. These are built to contain potential vessel failures and have accurate monitoring systems.[14]
-
Vessel Integrity: Always use the manufacturer-specified reaction vials and caps. Never exceed the recommended fill volume (typically ~1/3 of the vial's total volume).
-
Chemical Stability: Be aware of the thermal stability of your reagents and solvents. Material Safety Data Sheets (MSDS) provide crucial information on thermal decomposition.[14]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and appropriate gloves, is mandatory. All operations should be conducted within a certified chemical fume hood.
Conclusion
The microwave-assisted, one-pot synthesis of monosubstituted piperazines is a powerful technique that offers significant advantages over traditional methods. It drastically reduces reaction times, often improves yields, and simplifies workflows by eliminating the need for protection/deprotection steps.[2] By embracing this green chemistry approach, research and development laboratories can accelerate the synthesis of novel piperazine derivatives, thereby streamlining the drug discovery pipeline.[1][8] The potential to adapt these batch methods to continuous flow microwave systems further promises enhanced scalability and efficiency in the future.[11]
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Microwave-Assisted Synthesis in Drug Development. EPCP.
- The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review.
- Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
- Theory of Microwave Heating for Organic Synthesis.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed.
- Synthetic Applications for Microwave Synthesis.
- Safety Considerations for Microwave Synthesis.
- MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. RASĀYAN Journal of Chemistry.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Semantic Scholar.
- Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. Sciforum.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.
- Technical Support Center: Synthesis of Substituted Piperazines. Benchchem.
- Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor [mdpi.com]
- 3. Synthetic Applications for Microwave Synthesis [cem.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 8. epcp.ac.in [epcp.ac.in]
- 9. The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor | Semantic Scholar [semanticscholar.org]
- 14. Safety Considerations for Microwave Synthesis [cem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Piperazine Cyclization Reactions
Welcome to the Technical Support Center for Piperazine Synthesis. The piperazine ring is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] However, achieving high yields during its synthesis can be challenging. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. We will explore the causality behind experimental choices, providing actionable solutions grounded in established chemical principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific challenges you may encounter during piperazine synthesis in a direct question-and-answer format.
Issue 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Low yields in piperazine cyclization reactions are a frequent problem and can stem from multiple factors. A systematic approach to troubleshooting is the most effective strategy.[3]
Potential Causes & Actionable Solutions:
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical variables.[3]
-
Causality: Cyclization is an intramolecular process that competes with intermolecular side reactions (like polymerization). The reaction kinetics are highly sensitive to temperature and reactant concentration. Too low a temperature may result in an impractically slow reaction, while too high a temperature can lead to product decomposition or increased side-product formation.
-
Solution:
-
Temperature Screening: Perform small-scale trial reactions at various temperatures (e.g., room temperature, 60 °C, 80 °C, 110 °C) to identify the optimal balance between reaction rate and yield.
-
High-Dilution Principle: For reactions prone to polymerization, such as the cyclization of linear diamine precursors, operating at high dilution (low concentration) favors the desired intramolecular cyclization.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and the formation of the product. This prevents premature workup or unnecessary prolongation of the reaction, which could lead to degradation.
-
-
-
Inefficient Catalyst or Reagent Choice: The selection of catalyst, base, and solvent system is crucial for success, particularly in modern cross-coupling strategies.[4][5]
-
Causality: In methods like Buchwald-Hartwig amination for N-aryl piperazine synthesis, the palladium catalyst and its associated phosphine ligand directly participate in the catalytic cycle.[4][6] An inappropriate ligand can lead to slow catalysis or catalyst deactivation, while the base is essential for activating the amine nucleophile. The solvent must solubilize the reactants and be compatible with the reaction conditions.
-
Solution:
-
Catalyst/Ligand Optimization: For Buchwald-Hartwig reactions, screen a panel of palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., XantPhos, RuPhos, BINAP).[4][5] Sterically hindered and electron-rich ligands often give higher yields.[4]
-
Base Selection: The strength and solubility of the base are important. Strong, non-nucleophilic bases like NaOt-Bu or Cs₂CO₃ are commonly used.[4] Weaker bases like K₂CO₃ or K₃PO₄ may be suitable for more reactive substrates.
-
Solvent Choice: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard for many cyclization reactions.[4] The choice can impact solubility and reaction temperature. A summary of common solvents is provided in the table below.
-
-
-
Poor Quality of Starting Materials: Impurities in reagents or solvents can poison catalysts or participate in side reactions.[3]
-
Causality: Water and oxygen can be particularly detrimental, leading to catalyst deactivation in air-sensitive reactions.[3] Impurities in the starting diamine or di-electrophile can lead to a complex mixture of unwanted products.
-
Solution:
-
Purify Starting Materials: Ensure the purity of your starting materials via recrystallization, distillation, or column chromatography.
-
Use Anhydrous Solvents: For moisture-sensitive reactions, use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and moisture, especially for palladium-catalyzed processes.[5]
-
-
Issue 2: I'm observing significant side-product formation. How can I increase the selectivity for my desired piperazine?
The formation of side products is a common issue that directly impacts yield and purification efforts.
Common Side Reactions & Mitigation Strategies:
-
Intermolecular Polymerization: This is a major competing reaction, especially when forming the piperazine ring from a linear precursor.
-
Causality: The reactive ends of the linear precursor can react with other precursor molecules (intermolecularly) instead of with each other (intramolecularly), leading to linear or cyclic oligomers.
-
Solution:
-
High-Dilution Conditions: As mentioned previously, performing the reaction at a low concentration (e.g., 0.01-0.05 M) significantly favors the intramolecular cyclization to form the six-membered piperazine ring.
-
Slow Addition: A slow, controlled addition of the linear precursor to the reaction vessel (using a syringe pump) can maintain a low instantaneous concentration, further suppressing polymerization.
-
-
-
Formation of 1,4-Disubstituted Byproducts (in mono-substitution reactions): When functionalizing a parent piperazine, it's easy to get substitution on both nitrogen atoms.
-
Causality: The two nitrogen atoms in piperazine have comparable reactivity, making selective mono-functionalization challenging.[5]
-
Solution:
-
Use a Large Excess of Piperazine: Employing a 5- to 10-fold excess of piperazine relative to the electrophile statistically favors the reaction at an unsubstituted piperazine molecule.[5]
-
Mono-Protection Strategy: The most robust method is to use a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine. This ensures that only one nitrogen is available for reaction. The protecting group can be removed in a subsequent step.[5]
-
Protonation: Using a piperazine mono-salt (e.g., monohydrochloride) can effectively "protect" one of the nitrogens through protonation, reducing its nucleophilicity and favoring mono-substitution.[7]
-
-
-
Formation of Lactams or Other Ring Structures: Depending on the functional groups present in the precursor, alternative cyclizations can occur. For example, an intramolecular reaction with a nearby ester can lead to a five-membered lactam instead of the desired six-membered piperazine.[8]
-
Causality: The thermodynamics and kinetics of ring formation favor 5- and 6-membered rings. If a competing pathway to a stable 5-membered ring exists, it may dominate.
-
Solution:
-
Choice of Protecting Groups: Carefully select protecting groups to prevent unwanted reactivity. For example, protect a nearby carboxylic acid as a stable ester or amide that is less prone to intramolecular reaction.
-
Optimize Reaction Conditions: Lowering the reaction temperature can sometimes increase the selectivity for the desired thermodynamic product over a kinetically favored side product.[9]
-
-
Visualizing the Process
To better understand the reaction and troubleshooting logic, the following diagrams are provided.
Caption: A simplified workflow of piperazine synthesis via reductive amination.
Caption: A troubleshooting workflow for common piperazine synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic strategy to start with for a novel C-substituted piperazine?
For constructing C-substituted piperazines, a reductive cyclization approach is often robust and versatile.[10] One such method involves the catalytic reductive cyclization of dioximes, which can be prepared from primary amines.[1][10] This strategy allows for the installation of substituents at the carbon atoms of the piperazine ring before the cyclization event.[10] Alternatively, photoredox catalysis has emerged as a powerful tool for the direct C-H functionalization of pre-formed piperazine rings or for cyclization reactions under mild conditions.[11][12][13]
Q2: How do I choose the optimal solvent for my piperazine cyclization?
The ideal solvent should dissolve your reactants while being inert to the reaction conditions. The choice also dictates the accessible temperature range.
| Solvent | Boiling Point (°C) | Polarity | Typical Applications & Comments |
| Toluene | 111 | Non-polar | Excellent for Buchwald-Hartwig and other high-temperature reactions. Good for maintaining anhydrous conditions.[4] |
| Dioxane | 101 | Polar aprotic | Good solvent for a wide range of organic reactants. Often used in Pd-catalyzed couplings.[4] |
| Tetrahydrofuran (THF) | 66 | Polar aprotic | Lower boiling point, suitable for reactions at or near room temperature. |
| Acetonitrile (ACN) | 82 | Polar aprotic | Often used in SN2-type cyclizations. Can coordinate to metal catalysts, which may be beneficial or detrimental. |
| Dichloromethane (DCM) | 40 | Polar aprotic | Useful for low-temperature reactions and reductive aminations with reagents like sodium triacetoxyborohydride.[14] |
| Ethanol/Methanol | 78 / 65 | Protic | Suitable for reductive aminations using borohydride reagents or catalytic hydrogenation.[1] |
Q3: Can I avoid using a protecting group for mono-N-arylation?
Yes, it is possible, though often challenging. Using a large excess of piperazine (5-10 equivalents) is one common strategy.[5] Another approach involves using piperazine itself as the solvent, which can favor mono-arylation and provides an eco-friendly option.[6] However, for achieving the highest selectivity and simplifying purification, especially on a smaller scale, using a mono-protected piperazine like N-Boc-piperazine remains the most reliable method.[4][5]
Example Protocol: Reductive Amination for N-Alkylation
This protocol provides a general method for the N-alkylation of a piperazine derivative using reductive amination, a versatile and widely used transformation.[14][15]
Materials:
-
Piperazine derivative (e.g., Piperazin-2-ylmethanol dihydrochloride, 1.0 eq)
-
Aldehyde or Ketone (1.1 - 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Triethylamine (TEA, 2.2 eq, if starting with a hydrochloride salt)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Procedure:
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the piperazine hydrochloride salt (1.0 eq).
-
Neutralization: Add anhydrous DCM to suspend the starting material. Add triethylamine (2.2 eq) and stir the mixture for 15-20 minutes at room temperature to generate the free base in situ.[14]
-
Imine Formation: Add the aldehyde or ketone (1.1 eq) to the reaction mixture. Stir for 30-60 minutes at room temperature to allow for the formation of the imine or iminium ion intermediate.[14]
-
Reduction: In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Slowly add this suspension to the main reaction mixture. Note: The addition can be exothermic.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated piperazine.[16]
References
- BenchChem. (2025).
- Sukhorukov, A. Y., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. International Journal of Molecular Sciences, 24(14), 11794. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic-Chemistry.org. [Link]
- MDPI. (2021).
- BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. BenchChem.
- BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis. BenchChem.
- Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic letters, 18(20), 5272–5275. [Link]
- BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles. BenchChem.
- Boley, A. J., et al. (2020). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(44), 18836–18843. [Link]
- Shvartsberg, M. S., et al. (2021).
- Sukhorukov, A. Y., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 24(14), 11794. [Link]
- MDPI. (2021).
- Bermejo, J. A., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines.
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
- ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Reddy, P. V., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. [Link]
- Bartheldyova, E., et al. (2020). Synthesis of 2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)ethanamine (PA2). International Journal of Molecular Sciences, 21(9), 3241. [Link]
- Caddick, S., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 63(34), 8274-8283. [Link]
- Baxter, R. D., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(35), 9336–9342. [Link]
- Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. Molecules, 29(1), 68. [Link]
- ResearchGate. (2012). Methods for the catalytic synthesis of piperazine.
- Kourilova, H., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2187. [Link]
- Reddy, P. V., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. [Link]
- ResearchGate. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine.
- ResearchGate. (2021). Recent Advances in Piperazine Synthesis.
- Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]
- Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry, 79(19), 8877–8889. [Link]
- Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Organic-Chemistry.org. [Link]
- NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in 1-(2-chloroethyl)piperazine Hydrochloride Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low yields in the synthesis of 1-(2-chloroethyl)piperazine hydrochloride, a critical intermediate in pharmaceutical manufacturing.[1][2] This resource is designed to move beyond simple procedural steps, offering causal explanations for common synthetic challenges and providing validated protocols to enhance experimental success.
Frequently Asked Questions (FAQs)
Q1: My yield of 1-(2-chloroethyl)piperazine hydrochloride is consistently low. What are the most likely causes?
Low yields can often be traced back to several critical factors: suboptimal reaction conditions, side reactions, or inefficient purification. A primary issue in this synthesis is controlling the degree of substitution on the piperazine ring.[3][4]
Common Causes for Low Yield:
-
Formation of 1,4-bis(2-chloroethyl)piperazine: The mono-substituted product can be more nucleophilic than piperazine itself, leading to a second alkylation and the formation of a di-substituted byproduct.[4][5]
-
Incomplete Reaction: Insufficient reaction time or temperatures below the optimal range can lead to a significant amount of unreacted starting material.[6] Monitoring the reaction progress by TLC or LC-MS is crucial.[4][7]
-
Suboptimal Base Selection: The choice of base is critical for neutralizing the HCl generated during the reaction.[5][8] An inappropriate base can fail to drive the reaction to completion or may introduce its own side reactions.[4]
-
Product Loss During Workup: Improper pH adjustment during aqueous extraction can lead to the loss of the desired product.[6]
-
Hydrolysis of the Chloroethyl Group: If moisture is present, the chloroethyl group can hydrolyze to a hydroxyethyl group, forming an impurity that is difficult to separate.
Q2: How can I minimize the formation of the di-substituted byproduct?
Controlling the stoichiometry and reactivity is key to favoring mono-substitution.
Strategies to Promote Mono-alkylation:
-
Use of Excess Piperazine: Employing a large excess of piperazine relative to the alkylating agent statistically favors the reaction with an unsubstituted piperazine molecule.[4]
-
In Situ Monohydrochloride Formation: Reacting piperazine with piperazine dihydrochloride can form the monohydrochloride in situ. This effectively protects one nitrogen atom by protonation, directing the substitution to the free secondary amine.[4][5]
-
Use of a Protecting Group: A more controlled but multi-step approach involves using a mono-protected piperazine, such as 1-Boc-piperazine.[4][5][9] The protecting group can be removed after the alkylation step.
Q3: What are the recommended reaction conditions for this synthesis?
The optimal conditions are highly dependent on the specific synthetic route chosen. Two common methods are the reaction of piperazine with 1,2-dichloroethane and the chlorination of 1-(2-hydroxyethyl)piperazine with a chlorinating agent like thionyl chloride.
Method 1: N-Alkylation of Piperazine with 1,2-Dichloroethane
This is a direct approach but requires careful control to avoid di-substitution.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | Large excess of piperazine (e.g., 5-10 equivalents) | Statistically favors mono-alkylation.[4] |
| Solvent | High-boiling point solvents like xylene or DMF | Allows for higher reaction temperatures to drive the reaction.[10][2] |
| Temperature | Reflux | To ensure the reaction goes to completion. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS to determine completion.[4] |
Method 2: Chlorination of 1-(2-hydroxyethyl)piperazine
This method can offer better control over mono-substitution. A general procedure for a similar transformation using N-hydroxyethylpiperidine and thionyl chloride involves dissolving the starting material in a solvent like chloroform, followed by the slow, dropwise addition of thionyl chloride under ice bath cooling. The reaction mixture is then heated to reflux for several hours.[11][12]
| Parameter | Recommended Condition | Rationale |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Efficiently converts the hydroxyl group to a chloride.[11][12] |
| Solvent | Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂) | Inert solvents that are suitable for this type of reaction.[11][13] |
| Temperature | Initial addition at 0°C, then reflux | Controls the initial exothermic reaction and then drives the reaction to completion.[11][12] |
| Reaction Time | 2-3 hours | Typically sufficient for this transformation.[11][12] |
Q4: What is the best way to purify the final product?
Purification of 1-(2-chloroethyl)piperazine hydrochloride typically involves crystallization.
Purification Protocol:
-
Workup: After the reaction is complete, the mixture is cooled, and the solvent is often removed under reduced pressure.[10][8] The residue can be partitioned between an organic solvent (like ethyl acetate) and water.[10][8]
-
Crystallization: The crude product, which often precipitates as the hydrochloride salt, is collected by filtration.[10] Recrystallization from a suitable solvent system, such as ethanol/water or acetone, is a common and effective method for achieving high purity.[1][10]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low yields in the synthesis of 1-(2-chloroethyl)piperazine hydrochloride.
Caption: A logical workflow for troubleshooting low yields.
Reaction Mechanism and Side Reactions
The primary reaction is a bimolecular nucleophilic substitution (SN2) where the piperazine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the chloroethyl group.[8]
Caption: Desired mono-substitution vs. undesired di-substitution.
References
- WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- CN104402842A - Synthetic method of piperazidines drug intermediate.
- CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
- 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5. Shree Ganesh Remedies Limited. [Link]
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. [Link]
- CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.
- A Simple Synthesis of N-Alkylpiperazines.
- 1-(2-Chloroethyl) Piperidine-HCl | Manufacturer & Supplier.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 1-(2-Chloroethyl)piperidine hydrochloride | 2008-75-5 [amp.chemicalbook.com]
- 12. 1-(2-Chloroethyl)piperidine hydrochloride | 2008-75-5 [chemicalbook.com]
- 13. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
Technical Support Center: Minimizing Disubstitution in Piperazine Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical solutions for the common challenge of controlling selectivity in piperazine reactions. As Senior Application Scientists, we understand that achieving high yields of mono-substituted piperazine derivatives is often critical for the synthesis of pharmaceutically active compounds. This resource combines fundamental chemical principles with field-proven troubleshooting strategies to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is disubstitution a common problem in piperazine reactions?
The symmetrical nature of the piperazine ring, with its two secondary amine groups of similar reactivity, is the primary reason for the frequent formation of undesired 1,4-disubstituted products.[1] Both nitrogen atoms are nucleophilic and can react with electrophiles. Several factors can exacerbate this issue:
-
Stoichiometry: Using a 1:1 molar ratio or an excess of the electrophile significantly increases the probability of a second substitution event occurring after the initial mono-substitution.
-
Basicity: The pKa values of piperazine's two nitrogens are 9.73 and 5.35.[2][3] After the first substitution, the remaining secondary amine is still sufficiently basic and nucleophilic to react with the electrophile, especially under basic conditions.[4]
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the necessary activation energy for the second substitution to occur, often leading to a mixture of products.[4]
Q2: What are the primary strategies to promote mono-substitution?
There are three main strategies to favor the formation of mono-substituted piperazine derivatives:
-
Stoichiometric Control: Employing a large excess of piperazine relative to the electrophile is a straightforward and cost-effective method. This statistical approach increases the likelihood that the electrophile will react with an un-substituted piperazine molecule rather than the mono-substituted product.[1][4]
-
Use of Protecting Groups: This is a highly effective and clean method that involves temporarily blocking one of the piperazine nitrogens with a protecting group, such as a tert-butoxycarbonyl (Boc) group.[1][5] This directs the reaction to the unprotected nitrogen. The protecting group is then removed in a subsequent step.[5]
-
In Situ Mono-Protonation: By reacting piperazine with one equivalent of an acid (e.g., HCl or acetic acid), a monopiperazinium salt is formed.[6][7] The protonated nitrogen is deactivated, thereby directing substitution to the free, non-protonated nitrogen.[7][8] This method offers a one-pot approach to achieving mono-substitution.[6][7]
Troubleshooting Common Issues
Issue 1: Significant disubstitution is observed despite using an excess of piperazine.
Even with an excess of piperazine, disubstitution can persist. Here are several parameters you can adjust to optimize for the mono-substituted product:
-
Slow Addition of the Electrophile: Adding the electrophilic reagent dropwise over an extended period helps to maintain a low concentration of the electrophile in the reaction mixture. This kinetically favors the reaction with the more abundant unsubstituted piperazine.[4]
-
Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second substitution reaction more significantly than the first, thereby enhancing selectivity for the mono-substituted product.[4]
-
Solvent Choice: The polarity of the solvent can influence the relative nucleophilicity of the mono-substituted and unsubstituted piperazine. Experimenting with a range of solvents (e.g., from polar aprotic like acetonitrile to less polar like dichloromethane or toluene) can help identify optimal conditions.[4]
-
Base Selection: If a base is required, using a milder base (e.g., K₂CO₃ or NaHCO₃) can be advantageous. Strong bases can deprotonate the mono-substituted piperazine, increasing its nucleophilicity and making it more prone to a second reaction.[4]
Troubleshooting Workflow for Persistent Disubstitution
Caption: Troubleshooting workflow for preventing di-substitution.
Issue 2: The reaction is sluggish or does not go to completion when using a monoprotected piperazine.
While using a monoprotected piperazine, such as N-Boc-piperazine, is a robust method for ensuring mono-substitution, challenges can still arise.
-
Insufficient Activation: The remaining unprotected nitrogen in a mono-Boc-piperazine is less nucleophilic than in unsubstituted piperazine due to the electron-withdrawing effect of the Boc group. If you are using a less reactive electrophile (e.g., an alkyl chloride), you may need more forcing conditions.
-
Solution: Consider converting the alkyl chloride to a more reactive alkyl iodide in situ using a catalytic amount of sodium iodide (Finkelstein reaction). Alternatively, increasing the reaction temperature or using a stronger base may be necessary.
-
-
Steric Hindrance: A bulky electrophile or substituents on the piperazine ring can sterically hinder the reaction.
-
Solution: Longer reaction times or higher temperatures may be required. In some cases, switching to a less sterically demanding protecting group might be beneficial if the synthetic route allows.
-
-
Incomplete Deprotection: The final deprotection step is crucial.
-
Solution: Ensure you are using the appropriate deprotection conditions for your chosen protecting group (e.g., strong acid like TFA or HCl for Boc deprotection).[9] Monitor the deprotection step carefully by TLC or LC-MS to ensure it goes to completion.
-
Comparative Analysis of Mono-Substitution Strategies
The choice of strategy often depends on a balance of factors including cost, time, scale, and the specific nature of the substrates.
| Strategy | Molar Ratio (Piperazine:Electrophile) | Typical Yield of Mono-substituted Product | Key Advantages | Key Disadvantages |
| Excess Piperazine | 3:1 to 10:1 | 70-80% | One-step reaction, cost-effective. | Difficult removal of excess piperazine, potential for some disubstitution. |
| Mono-Boc Protection | 1:1 (Boc-Piperazine:Electrophile) | >80% for alkylation step | High selectivity, clean reaction. | Multi-step process (protection/deprotection), higher cost.[7] |
| In Situ Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile) | 60-89% | One-pot synthesis, good yields. | The unprotonated nitrogen is less nucleophilic, which may require longer reaction times or activation of the electrophile.[7] |
Note: Yields are approximate and can vary based on the specific alkylating agent and reaction conditions.[4]
Experimental Protocols
Protocol 1: Mono-N-Alkylation Using Excess Piperazine
This protocol describes a general method for the selective mono-N-alkylation of piperazine by using a significant excess of the piperazine starting material.[4]
-
Setup: In a round-bottom flask, dissolve piperazine (10 equivalents) in a suitable solvent such as acetonitrile or dichloromethane (DCM).
-
Addition of Base (Optional but Recommended): Add a mild base like potassium carbonate (2 equivalents) to neutralize the acid formed during the reaction.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Electrophile: Slowly add the alkylating agent (e.g., benzyl bromide, 1 equivalent) dropwise to the stirred solution over 30-60 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to separate the mono-alkylated product from excess piperazine and any di-alkylated byproduct. An acidic wash can also be effective for removing the basic piperazine starting material.[7]
Protocol 2: Alkylation of N-Boc-Piperazine
This protocol outlines the highly selective mono-alkylation of piperazine following protection of one nitrogen atom with a tert-butoxycarbonyl (Boc) group.[5][9]
Step A: Synthesis of 1-Boc-piperazine [10]
-
Setup: Dissolve piperazine (2 equivalents) in DCM in a round-bottom flask.
-
Addition of Boc Anhydride: Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in DCM to the piperazine solution over 2-3 hours at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight.
-
Work-up: Evaporate the DCM under reduced pressure. Add water to the residue. The 1,4-di-Boc-piperazine byproduct is insoluble and can be removed by filtration.
-
Extraction: Extract the aqueous solution with DCM (3x).
-
Isolation: Combine the organic layers and evaporate the solvent to yield 1-Boc-piperazine.
Step B: Alkylation of 1-Boc-piperazine
-
Setup: In a reaction flask, combine 1-Boc-piperazine (1 equivalent), the alkylating agent (1-1.2 equivalents), and a base such as potassium carbonate (2 equivalents) in a solvent like acetone or acetonitrile.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture and filter to remove the inorganic salts.
-
Isolation: Evaporate the solvent from the filtrate to obtain the crude Boc-protected mono-alkylated piperazine, which can be purified by column chromatography if necessary.
Step C: Deprotection of the Boc Group [9]
-
Setup: Dissolve the Boc-protected compound in a suitable solvent like DCM.
-
Acid Addition: Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).
-
Reaction: Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The product is typically obtained as the corresponding salt. If the free base is required, perform a basic work-up.
Decision Workflow for Strategy Selection
Caption: Decision tree for selecting a mono-substitution strategy.
Advanced Methods for Specific Applications
While direct alkylation is common, other modern synthetic methods can also be employed for the synthesis of mono-substituted piperazines, particularly for N-aryl or more complex derivatives.
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl piperazines, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and piperazine.[11][12] To achieve mono-arylation, N-Boc-piperazine is typically used as the coupling partner, followed by deprotection.[13]
-
Reductive Amination: This method involves the reaction of piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated product.[14][15] Using an excess of piperazine can favor mono-alkylation. This approach is advantageous as it avoids the formation of quaternary ammonium salts that can occur with direct alkylation using alkyl halides.[10][15]
By understanding the underlying principles of piperazine reactivity and systematically applying these troubleshooting strategies and protocols, researchers can significantly improve the selective synthesis of mono-substituted piperazine derivatives, a crucial step in the development of new chemical entities.
References
- Wikipedia. (n.d.). Piperazine.
- Košmrlj, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2187.
- Pazdera, P., et al. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. ResearchGate.
- Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(8), 839-854.
- Henni, A., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 3163-3166.
- Gola, G., et al. (2022). pKa values of common substituted piperazines. ResearchGate.
- Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate.
- Google Patents. (1962). DE1092019B - Process for the N-monoalkylation of piperazine.
- Various Authors. (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? ResearchGate.
- Beilstein-Institut. (2018). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 14, 2854-2873.
- Henni, A., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. ACS Publications.
- Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7088.
- Royal Society of Chemistry. (2021). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry, 45(31), 14035-14045.
- Various Authors. (n.d.). Results for piperazine and other N-monoalkyl-substituted piperazines. ResearchGate.
- Various Authors. (n.d.). Intramolecular reductive amination for the preparation of piperazines. ResearchGate.
- Singh, U. P., et al. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate.
- MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. International Journal of Molecular Sciences, 24(14), 11794.
- National Institutes of Health. (2012). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 22(19), 6290-6295.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal, 12(18), 4749-4755.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Synpeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
- National Institutes of Health. (2017). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3331-3337.
- Surry, D. S., & Buchwald, S. L. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Angewandte Chemie International Edition, 52(49), 12627-12631.
- Strieth-Kalthoff, F., et al. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Chemical Science, 11(4), 933-939.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. uregina.ca [uregina.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. rsc.org [rsc.org]
- 14. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Chromatographic Separation of Piperazine Derivatives
Welcome to the technical support center for the chromatographic analysis of piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As basic compounds, piperazine derivatives often present unique challenges in reversed-phase HPLC, primarily due to their tendency to interact with stationary phases in undesirable ways. This resource offers field-proven insights and scientifically grounded solutions to help you overcome these obstacles and achieve robust, reproducible separations.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific, common issues encountered during the chromatographic analysis of piperazine derivatives. Each problem is followed by an exploration of its probable causes and a step-by-step protocol for resolution.
Issue 1: My piperazine derivative peak is tailing significantly.
Peak tailing is the most common problem observed for basic compounds like piperazine derivatives and can compromise both quantification accuracy and resolution.[1][2][3]
Probable Causes:
-
Secondary Silanol Interactions: The primary cause of peak tailing for basic analytes is the interaction between the positively charged (protonated) amine groups of the piperazine ring and negatively charged (ionized) residual silanol groups on the surface of silica-based stationary phases.[2][4] This interaction is a form of ion exchange and results in a portion of the analyte molecules being retained longer than the bulk, leading to a "tail."
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, the ionization state of both the analyte and the silanol groups can exacerbate tailing.[2][5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1][3]
Solutions:
-
Mobile Phase pH Adjustment:
-
Lower the pH: Operating at a low pH (e.g., pH 2.5-3.5) using an acidic modifier like formic acid or trifluoroacetic acid (TFA) can suppress the ionization of silanol groups, minimizing secondary interactions.[4] A typical starting concentration is 0.1% (v/v) of the modifier in both the aqueous and organic mobile phase components.
-
Caution with Buffers: While buffers like phosphate can be effective at maintaining a stable pH, be mindful of their solubility in high percentages of organic solvent, especially acetonitrile, to avoid precipitation.[4]
-
-
Employ a Competing Base:
-
Add a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase (e.g., 0.1-0.5% v/v). TEA acts as a "silanol suppressor" by competing with the piperazine derivative for interaction with the active silanol sites. However, be aware that TEA can shorten column lifetime.[4]
-
-
Optimize Column Chemistry:
-
Use End-Capped Columns: Modern, high-purity, end-capped columns have a much lower concentration of residual silanols and are highly recommended for the analysis of basic compounds.
-
Consider Alternative Stationary Phases: If a C18 column continues to show tailing, explore columns with different selectivities. A C8 column is less retentive and may offer better peak shape.[5][6] Phenyl or cyano phases can also provide alternative selectivities that may be beneficial.[5]
-
-
Reduce Sample Load:
-
Dilute your sample and reinject it. If the peak shape improves, you were likely overloading the column.[3]
-
Issue 2: I'm having difficulty separating my piperazine derivative from a closely eluting impurity.
Co-elution is a common challenge, especially in the analysis of drug substances and their degradation products.
Probable Causes:
-
Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer may not be providing sufficient selectivity.
-
Inadequate Stationary Phase Selectivity: The chosen column may not be capable of resolving the two compounds.
-
Isocratic Elution Limitations: An isocratic method may not have the power to separate compounds with similar retention times.
Solutions:
-
Modify the Mobile Phase:
-
Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can alter selectivity and improve resolution.
-
Adjust the Mobile Phase Strength: Systematically vary the percentage of the organic solvent. A lower percentage of organic solvent will generally increase retention and may improve separation.
-
-
Implement a Gradient Elution:
-
A gradient elution, where the mobile phase composition changes over the course of the run, is often effective for separating closely eluting peaks.[5] Start with a shallow gradient and optimize it to maximize the resolution between the peaks of interest.
-
-
Explore Different Column Chemistries:
-
As mentioned for peak tailing, trying a column with a different stationary phase (e.g., C8, Phenyl, Cyano) can provide the necessary change in selectivity to resolve co-eluting peaks.[5]
-
-
Adjust the Temperature:
-
Increasing the column temperature can sometimes improve peak shape and alter selectivity, potentially resolving co-eluting compounds. A typical starting point is 30-40°C.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column to start with for a new piperazine derivative method development?
For initial method development, a modern, high-purity, end-capped C18 column is a versatile and common starting point.[8] These columns are widely available and provide good retention for many piperazine derivatives. However, due to the basic nature of these compounds, a C8 column can also be an excellent first choice to potentially mitigate strong retention and peak tailing.[5][6]
Q2: My piperazine compound has no chromophore. How can I detect it using HPLC?
Piperazine itself and some of its simple derivatives lack a strong UV chromophore, making detection by standard UV-Vis detectors challenging.[7] Here are a few strategies:
-
Low UV Detection: Some piperazines absorb at very low UV wavelengths (around 205 nm).[7] However, this can lead to baseline noise and interference from mobile phase components.
-
Pre-column Derivatization: This is a common and effective approach. The piperazine derivative is reacted with a labeling agent that has a strong chromophore or fluorophore. A widely used derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl).[7][9] Dansyl chloride is another option.[6][10]
-
Alternative Detection Methods: If available, other detectors can be employed:
-
Evaporative Light Scattering Detector (ELSD): This is a universal detector that is not dependent on the optical properties of the analyte.[11]
-
Mass Spectrometry (MS): An MS detector is highly sensitive and selective and is an excellent choice for analyzing piperazine derivatives, especially for complex samples.[5][10]
-
Q3: How do I choose the optimal mobile phase pH for my piperazine derivative?
The optimal pH depends on the pKa of your specific piperazine derivative. Piperazine itself is a weak base with two pKa values.[12] To ensure good peak shape and reproducible retention, it is generally recommended to work at a pH that is at least 2 pH units away from the analyte's pKa. For basic compounds like piperazines, this often means working at a low pH (e.g., 2.5-3.5) to ensure the analyte is consistently in its protonated form and to suppress silanol activity.[4]
Data and Protocols
Table 1: Example Starting HPLC Conditions for Piperazine Derivatives
| Parameter | Condition 1 (Reversed-Phase with UV) | Condition 2 (Reversed-Phase with MS) |
| Column | End-capped C18 or C8, 150 x 4.6 mm, 5 µm | End-capped C18 or C8, 100 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile[5] |
| Gradient | 10% to 90% B over 15 minutes[5] | 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min[5][7] | 0.4 mL/min |
| Column Temp. | 30°C[5][7] | 35°C |
| Detection | UV at 210 nm (or wavelength of max absorbance) | MS (ESI+) |
| Injection Vol. | 10 µL[7] | 5 µL |
Protocol 1: Step-by-Step Troubleshooting for Peak Tailing
-
Initial Assessment: Inject a standard of your piperazine derivative using your current method and note the tailing factor.
-
pH Adjustment: Prepare a mobile phase with 0.1% formic acid or TFA in both the aqueous and organic components. Equilibrate the column for at least 15-20 column volumes and reinject the standard. Assess the peak shape.
-
Column Change: If tailing persists, switch to a column with a different stationary phase (e.g., from C18 to C8 or a Phenyl column). Equilibrate thoroughly and reinject.
-
Competing Base Addition: As a further measure, add 0.1% TEA to your mobile phase (note: this may not be suitable for MS detection). Equilibrate and reinject.
-
Sample Dilution: If all peaks in the chromatogram are tailing, dilute your sample 10-fold and 100-fold and reinject. If the peak shape improves, the original sample was overloaded.
Visualizations
Diagram 1: Troubleshooting Workflow for Peak Tailing
Caption: A systematic workflow for developing an HPLC method.
References
- Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- ResearchGate. Determination of piperazine derivatives in “Legal Highs” | Request PDF.
- ResearchGate. Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection | Request PDF.
- Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- A Review on Analytical Methods for Piperazine Determination.
- Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
- The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD.
- J-Stage. A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8.
- Reddit. Tailing of basic compound : r/CHROMATOGRAPHY.
- alwsci. Common Causes Of Peak Tailing in Chromatography.
- Chrom Tech, Inc. What Causes Peak Tailing in HPLC?.
- ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- SIELC Technologies. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column.
- Unodc. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. chromtech.com [chromtech.com]
- 3. acdlabs.com [acdlabs.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. jocpr.com [jocpr.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. jocpr.com [jocpr.com]
- 10. qascf.com [qascf.com]
- 11. researchgate.net [researchgate.net]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: Stability of Piperazine Dihydrochloride Monohydrate in Aqueous Solutions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of piperazine dihydrochloride monohydrate in aqueous solutions. Our goal is to equip you with the necessary knowledge to ensure the integrity and reliability of your experiments.
Introduction to this compound
This compound is the salt form of piperazine, a cyclic secondary amine.[1] The dihydrochloride salt offers enhanced stability compared to the free base, making it a preferred choice for pharmaceutical formulations and research applications.[2] It is a white to cream-colored crystalline solid that is highly soluble in water.[1][3][4] This high aqueous solubility is a key property for its use in various liquid dosage forms and as a reagent in numerous chemical syntheses.[3][4][5]
Understanding the stability of its aqueous solutions is critical for several reasons:
-
Experimental Reproducibility: Degradation of the primary compound can lead to inconsistent and erroneous results.
-
Safety: The formation of degradation products, such as N-nitrosamines, can pose significant safety risks.[6][7][8][9]
-
Efficacy: In a pharmaceutical context, the degradation of the active pharmaceutical ingredient (API) can reduce the therapeutic efficacy of the drug product.
This guide will delve into the factors influencing the stability of this compound in aqueous solutions and provide practical guidance for its handling and use.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues encountered when working with aqueous solutions of this compound.
Solution Preparation and Storage
Q1: What is the best way to prepare a stable aqueous stock solution of this compound?
A1: To prepare a stable stock solution, use high-purity water (e.g., HPLC-grade or purified water) and a calibrated pH meter. The salt is freely soluble in water.[10] For long-term storage, it is advisable to prepare the solution at a slightly acidic pH, as piperazine is more stable in acidic to neutral media.[2] After preparation, filter the solution through a 0.22 µm filter to remove any particulate matter and store it in a tightly sealed, light-resistant container.
Q2: What are the recommended storage conditions for aqueous solutions of this compound?
A2: For optimal stability, aqueous solutions should be stored at refrigerated temperatures (2-8 °C).[11] Protection from light is also crucial to prevent photodegradation.[12] Avoid freezing the solution, as this can cause concentration gradients upon thawing. For short-term use, storage at room temperature in a dark place is generally acceptable, but stability should be verified for the intended duration of use.
Q3: My piperazine solution has turned yellow. What does this indicate and is it still usable?
A3: A yellow discoloration often suggests the formation of degradation products, which could be due to oxidation or other chemical reactions.[12] The usability of the solution depends on the specific application. For sensitive quantitative assays, a discolored solution should be discarded and a fresh one prepared. For less critical applications, the impact of the degradation products should be assessed. It is recommended to perform an analytical check (e.g., HPLC) to identify and quantify any impurities.
Stability and Degradation
Q4: What are the primary degradation pathways for piperazine in aqueous solutions?
A4: The main degradation pathways for piperazine in aqueous solutions are:
-
Oxidation: Piperazine is susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions.[13][14][15][16] This can lead to the formation of various products including piperazinone, ethylenediamine, and formate.[14][15][16][17]
-
Nitrosamine Formation: In the presence of nitrosating agents (e.g., nitrites) under acidic conditions, piperazine, being a secondary amine, can form N-nitrosamines, such as N-mononitrosopiperazine (MNPz) and N,N'-dinitrosopiperazine (DNPz).[6][7][8][18] MNPz is a suspected carcinogen.[7]
-
Thermal Degradation: At elevated temperatures, piperazine can undergo thermal degradation.[13][19][20] The rate of degradation is dependent on temperature and the presence of other reactants like CO2.[19][21]
Q5: How does pH affect the stability of this compound solutions?
A5: The pH of the solution is a critical factor. Piperazine dihydrochloride is the salt of a weak base and a strong acid, resulting in an acidic solution when dissolved in water. Generally, piperazine exhibits greater stability in neutral or acidic media.[2] In alkaline conditions, the free base form of piperazine is more prevalent, which can be more susceptible to oxidation. A pH-stability profile study is recommended to determine the optimal pH for your specific formulation or application.[12]
Q6: I have observed an unexpected peak in the chromatogram of my stability sample. How can I identify this unknown degradant?
A6: Identifying unknown peaks is a common challenge in stability studies. A systematic approach is recommended:
-
Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight.[12]
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion of the unknown peak in the mass spectrometer will provide structural information.[12]
-
Forced Degradation Studies: Analyzing the degradation profiles under different stress conditions (acid, base, oxidation, heat, light) can help deduce the nature of the degradation pathway and the likely structure of the degradant.[12]
Analytical Concerns
Q7: What are the recommended analytical methods for assessing the stability of piperazine solutions?
A7: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for stability assessment. Since piperazine itself lacks a strong chromophore, direct UV detection can be challenging at low concentrations.[22][23] Common approaches include:
-
Pre-column Derivatization: Reacting piperazine with a UV-active or fluorescent labeling agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), allows for sensitive detection.[22][23]
-
Alternative Detection Methods: Techniques like Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) can be used for direct analysis without derivatization.[24]
-
Ion Chromatography: This method can also be employed for the analysis of piperazine.[23]
Q8: I am having trouble separating piperazine from its degradation products on a standard C18 column. What can I do?
A8: Piperazine is a polar and basic compound, which can lead to poor retention and peak shape on traditional reversed-phase columns.[24] Consider the following troubleshooting steps:
-
Use a Different Stationary Phase: Columns with alternative selectivities, such as polar-embedded or mixed-mode (reversed-phase/cation-exchange) columns, can provide better separation.[24]
-
Mobile Phase Optimization: Adjusting the mobile phase pH with a suitable buffer is crucial. Using a mobile phase with a slightly acidic pH (e.g., pH 3-4) will ensure piperazine is in its protonated form, which can improve peak shape. Adding an ion-pairing reagent can also enhance retention.
-
Gradient Elution: If isocratic elution is insufficient, a gradient program that changes the mobile phase composition over time can often resolve closely eluting peaks.[12]
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to the stability of this compound aqueous solutions.
Protocol 1: Preparation of a Standard Aqueous Solution
Objective: To prepare a 10 mg/mL stock solution of this compound.
Materials:
-
This compound (analytical grade)
-
HPLC-grade water
-
Volumetric flask (e.g., 100 mL)
-
Analytical balance
-
Spatula and weighing paper
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Accurately weigh 1.00 g of this compound using an analytical balance.
-
Quantitatively transfer the weighed powder into a 100 mL volumetric flask.
-
Add approximately 80 mL of HPLC-grade water to the flask.
-
Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the solid is completely dissolved.
-
Once dissolved, remove the stir bar and rinse it with a small amount of HPLC-grade water, collecting the rinsing in the flask.
-
Bring the solution to the final volume of 100 mL with HPLC-grade water.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Filter the solution through a 0.22 µm syringe filter into a clean, labeled, and light-resistant storage container.
-
Store the solution at 2-8 °C.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%, 30%)
-
Calibrated oven and photostability chamber
-
HPLC system with a suitable detector
Procedure:
-
Acid Hydrolysis: Mix an equal volume of the piperazine solution with 0.2 M HCl (to get a final HCl concentration of 0.1 M). Store at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[12]
-
Base Hydrolysis: Mix an equal volume of the piperazine solution with 0.2 M NaOH (to get a final NaOH concentration of 0.1 M). Store at an elevated temperature (e.g., 60°C) for a specified period.[12]
-
Oxidative Degradation: Mix the piperazine solution with a solution of hydrogen peroxide (e.g., to a final concentration of 3%). Store at room temperature for a specified period.[12]
-
Thermal Degradation: Place the piperazine solution in a calibrated oven at a high temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the piperazine solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Control Sample: Keep a sample of the piperazine solution under normal storage conditions (e.g., 2-8°C, protected from light).
-
After the specified time points, neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples by a suitable HPLC method to identify and quantify any degradation products formed.
Diagrams
Caption: Potential degradation pathways of piperazine.
Caption: Workflow for a forced degradation study.
Data Summary
The following table summarizes the key stability-related properties of this compound.
| Property | Value/Information | Source(s) |
| Chemical Formula | C₄H₁₀N₂·2HCl·H₂O | [3] |
| Molecular Weight | 177.07 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Water Solubility | Highly soluble (410 g/L at 20 °C) | [25] |
| Stability | More stable than the free base, particularly in acidic to neutral media. | [2] |
| Primary Degradation Pathways | Oxidation, Nitrosamine Formation, Thermal Degradation | [6][7][8][13][15][19][20] |
| Common Degradation Products | Piperazinone, Ethylenediamine, Formate, N-Nitrosopiperazines | [6][7][8][14][15][16][17] |
| Recommended Storage (Aqueous Solution) | 2-8 °C, protected from light | [11][12] |
References
- Tricker, A. R., et al. (1991). Endogenous formation of N-nitrosamines from piperazine and their urinary excretion following antihelmintic treatment with piperazine citrate. Carcinogenesis, 12(9), 1595-1599. [Link]
- Bellander, T., et al. (1985). Formation of N-mononitrosopiperazine in the stomach and its excretion in the urine after oral intake of piperazine. Toxicology and Applied Pharmacology, 80(2), 193-198. [Link]
- Solubility of Things. (n.d.). Piperazine dihydrochloride. [Link]
- Tricker, A. R., et al. (1991). Endogenous formation of iV-nitrosamines from piperazine and their urinary excretion following antihelmintic treatment. Carcinogenesis, 12(9), 1595-1599. [Link]
- Chen, S., et al. (2020). Amino Acids: Critical Oxidation Products in CO2 Capture by Aqueous Piperazine. Industrial & Engineering Chemistry Research, 59(40), 17894-17904. [Link]
- PubChem. (n.d.). Piperazine Dihydrochloride. [Link]
- Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 43-50. [Link]
- Williams, D. L. H. (1983). The chemistry of nitroso-compounds. Part 17. Formation of N-nitrosamines in solution from dissolved nitric oxide in the presence of hydriodic acid or metal iodides. Journal of the Chemical Society, Perkin Transactions 2, (7), 1003-1006. [Link]
- Nielsen, P. (2016). Oxidation of piperazine in post-combustion carbon capture.
- Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(11), 4825-4831. [Link]
- Chen, Z., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]
- Manasa Life Sciences. (n.d.). N-Nitroso Piperazine Monomer. [Link]
- Namini, S. M., et al. (2018). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process.
- SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. [Link]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. [Link]
- Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Al-Bayati, Y. K. N. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]
- Chen, Z., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Zenodo. [Link]
- Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(22), 7738-7744. [Link]
- s d fine-chem limited. (n.d.). piperazine anhydrous. [Link]
- Mazari, S. A., et al. (2014). Degradation of aqueous piperazine in carbon dioxide capture.
- Einbu, A., et al. (2020). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 59(22), 10633-10645. [Link]
- Einbu, A., et al. (2020). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed. [Link]
- O'Connor, A. E., et al. (2023). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. Molecules, 28(12), 4791. [Link]
- Mazari, S. A., et al. (2014). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
- ResearchGate. (n.d.). Photostability studies. [Link]
- Chan, T. S., & Chan, K. C. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 114-121. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy this compound | 6091-62-9 [smolecule.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Endogenous formation of N-nitrosamines from piperazine and their urinary excretion following antihelmintic treatment with piperazine citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation of N-mononitrosopiperazine in the stomach and its excretion in the urine after oral intake of piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. N-Nitroso Piperazine Monomer | Manasa Life Sciences [manasalifesciences.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 14. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 15. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 16. zenodo.org [zenodo.org]
- 17. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The chemistry of nitroso-compounds. Part 17. Formation of N-nitrosamines in solution from dissolved nitric oxide in the presence of hydriodic acid or metal iodides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 19. Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO<sub>2</sub> Capture Process - ProQuest [proquest.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. jocpr.com [jocpr.com]
- 23. researchgate.net [researchgate.net]
- 24. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 25. Piperazine Dihydrochloride | 142-64-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Preventing piperazine compound degradation in stock solutions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with piperazine-containing compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of your compounds in stock solutions, ensuring the integrity and reproducibility of your experiments.
Section 1: Understanding Piperazine Degradation (FAQs)
This section addresses the fundamental chemical instabilities of the piperazine moiety. Understanding these degradation pathways is the first step toward preventing them.
Q1: What are the primary ways my piperazine compound can degrade in a stock solution?
A1: Piperazine and its derivatives are susceptible to several key degradation pathways, primarily due to the two secondary amine groups within the heterocyclic ring. The most common routes of degradation are:
-
Oxidation: The nitrogen and adjacent carbon atoms in the piperazine ring are susceptible to oxidation, especially when exposed to atmospheric oxygen.[1][2] This can be catalyzed by light (photo-oxidation) or trace metal ions.[3][4] Oxidation can lead to the formation of various products, including cyclic amides, imines, and ring-opened byproducts, often presenting as a discoloration of the solution.[5][6]
-
Nitrosamine Formation: In the presence of nitrosating agents (like nitrite ions from sources such as buffers or excipients, or dissolved nitric oxide), the secondary amine groups of piperazine can form N-nitrosamines.[7][8][9] This is a significant concern as many N-nitrosamines are potent carcinogens.[10][11] The reaction is highly pH-dependent and typically favored under acidic conditions.[10]
-
Reaction with Carbon Dioxide: Being a strong base, piperazine readily absorbs carbon dioxide (CO₂) from the air.[12][13] In aqueous or protic solvents, this reaction forms various carbamate species.[14][15][16] While this may not "degrade" the molecule in a destructive sense, it alters the chemical equilibrium, changes the effective concentration of the free base, and can impact pH, potentially affecting your experimental results.[13]
-
Thermal Degradation: While generally more stable than linear amines, piperazine compounds can degrade at elevated temperatures.[17][18][19] Degradation is often first-order and proceeds via nucleophilic substitution reactions, leading to ring-opening and the formation of products like N-formylpiperazine and N-(2-aminoethyl)piperazine.[18][20] This is primarily a concern for long-term storage at non-optimal temperatures or during heat-involved experimental procedures.
Q2: My piperazine stock solution has turned yellow or brown. What's happening and is it still usable?
A2: A color change, typically to yellow or brown, is a common indicator of oxidative degradation.[21] The colored species are often complex mixtures of oxidation byproducts. The usability of the solution depends entirely on the tolerance of your specific application to impurities. For highly sensitive assays (e.g., in vitro pharmacology, clinical studies), the solution should be discarded. For less sensitive applications, you may proceed with caution, but be aware that the effective concentration of your active compound is lower than calculated and unknown degradation products are present. It is always best practice to use freshly prepared, colorless solutions.[21]
Q3: I've read about nitrosamines. How significant is this risk for my laboratory stock solution?
A3: The risk of nitrosamine formation in a typical laboratory stock solution is real but manageable. The reaction requires a nitrosating agent.[11] Significant risk arises if your compound is dissolved in a buffer containing nitrites or if it's exposed to nitrogen oxides from the atmosphere (e.g., in a poorly ventilated lab near certain equipment). To mitigate this risk, use high-purity solvents and freshly prepared buffers made with nitrite-free reagents. Storing solutions under an inert atmosphere (like argon or nitrogen) can also prevent exposure to atmospheric nitrogen oxides.
Q4: How does the pH of my solvent or buffer affect the stability of my piperazine compound?
A4: The pH is a critical factor. As weak bases, piperazine derivatives' stability can be highly pH-dependent.[22]
-
Acidic pH: While protonation of the piperazine nitrogens can protect against some forms of oxidation, acidic conditions can accelerate hydrolytic degradation of other functional groups on the molecule and strongly favor the formation of N-nitrosamines if a nitrite source is present.[10][22]
-
Basic pH: In a basic solution, the piperazine nitrogens are deprotonated and more nucleophilic. This makes them more susceptible to oxidation and reaction with atmospheric CO₂.[12][13] For many piperazine compounds, a slightly acidic to neutral pH (around 6-7) is often a good compromise. However, the optimal pH must be determined empirically for each specific molecule. A pH-stability profile study is highly recommended during method development.[21]
Section 2: Best Practices for Stock Solution Preparation & Storage
This troubleshooting guide provides practical steps to minimize degradation during the preparation and storage of your stock solutions.
Q: What is the best solvent to use for my piperazine compound?
A: The choice of solvent is critical and depends on both solubility and stability.
-
Aprotic Organic Solvents (e.g., DMSO, DMF): These are often the best choice for long-term storage. They are non-reactive, minimize the risk of pH-related degradation, and have low freezing points, making them suitable for storage at -20°C or -80°C.
-
Alcohols (e.g., Ethanol, Methanol): While piperazine is often soluble in alcohols, they are more reactive than aprotic solvents and can participate in degradation reactions over time.[12] They are suitable for short-term storage or for preparing intermediate dilutions.
-
Water/Aqueous Buffers: Aqueous solutions present the most stability challenges due to risks of hydrolysis, pH-related degradation, and reaction with dissolved gases like O₂ and CO₂.[21] If an aqueous solution is required, use high-purity, degassed water or buffer. Prepare these solutions fresh and use them as quickly as possible. Formulating the compound as a salt (e.g., hydrochloride or citrate) can improve aqueous stability.[21][23]
Q: What are the ideal storage conditions for my stock solutions?
A: Proper storage is the most effective way to ensure long-term stability. Follow these guidelines:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Low temperatures significantly slow the rate of all chemical degradation reactions.[21][24] |
| Light | Amber vials or wrap in foil | Protects against photo-oxidation, a common degradation pathway for piperazines.[3][12] |
| Atmosphere | Tightly sealed vials, consider inert gas (Ar, N₂) overlay | Prevents exposure to atmospheric oxygen and carbon dioxide, minimizing oxidation and carbamate formation.[25] |
| Container | High-quality, inert glass vials with PTFE-lined caps | Avoids leaching of contaminants from plastic and ensures a tight seal. |
| Aliquoting | Store in small, single-use aliquots | Prevents contamination and avoids repeated freeze-thaw cycles that can accelerate degradation.[21] |
Q: I often need to thaw and refreeze my stock solution. Is this a problem?
A: Yes, repeated freeze-thaw cycles are detrimental.[21] Each cycle can introduce atmospheric moisture and oxygen into the solution. For aqueous solutions, pH shifts can occur as buffers precipitate during freezing, creating pockets of high or low pH that can degrade the compound. The best practice is to aliquot your stock solution into single-use volumes upon preparation. This ensures that the main stock remains undisturbed and each experimental sample comes from a pristine source.
Section 3: Analytical Protocols for Stability Assessment
To ensure the quality of your data, you must be able to verify the stability of your compounds. The following protocols provide a framework for stock solution preparation and analysis.
Protocol 1: General Procedure for Preparing a Piperazine Stock Solution
Objective: To prepare a concentrated stock solution with minimal initial degradation.
Materials:
-
Piperazine-containing compound
-
High-purity solvent (e.g., HPLC-grade DMSO)
-
Calibrated analytical balance
-
Class A volumetric flask
-
Inert gas (Argon or Nitrogen), optional but recommended
Procedure:
-
Pre-weighing: Allow the vial containing the solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of the compound in a clean, dry weighing vessel.
-
Dissolution: Transfer the solid to a Class A volumetric flask. Add approximately 70-80% of the final volume of the chosen solvent (e.g., DMSO).
-
Solubilization: Gently swirl or sonicate the flask until the compound is fully dissolved. Avoid heating unless absolutely necessary, as this can cause thermal degradation.[17]
-
Final Volume: Once dissolved and at room temperature, carefully add the solvent to the calibration mark on the volumetric flask.
-
Inert Gas Purge (Optional): Gently blow a stream of inert gas over the headspace of the solution for 15-30 seconds to displace oxygen.
-
Aliquoting & Storage: Immediately cap the flask and invert several times to ensure homogeneity. Dispense the solution into small, single-use amber vials, purge the headspace again with inert gas, cap tightly, and store at -20°C or -80°C.[21][24]
Protocol 2: Developing a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent piperazine compound from its potential degradation products.
Principle: A stability-indicating method is validated by subjecting the compound to forced degradation (stress testing). The method is considered successful if all degradation product peaks are baseline-resolved from the parent peak and from each other.[21][26]
Step 1: Forced Degradation Studies
-
Acid/Base Hydrolysis: Dissolve the compound in 0.1 M HCl and 0.1 M NaOH. Store at room temperature or slightly elevated temperature (e.g., 60°C) and sample over time (e.g., 0, 2, 8, 24 hours). Neutralize samples before injection.[21]
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂). Store at room temperature and sample over time.[21]
-
Photolytic Degradation: Expose a solution of the compound to a UV light source and sample over time.
-
Thermal Degradation: Store the solid compound in an oven (e.g., 80°C) for a set period. Dissolve and analyze.[21]
Step 2: HPLC Method Development This is an iterative process. A good starting point for many piperazine derivatives is a reverse-phase C18 column.
| Parameter | Starting Condition | Troubleshooting & Optimization Tips[21] |
| Column | C18, 5 µm, 4.6 x 150 mm | If peaks are poorly resolved, try a different stationary phase (e.g., C8, Phenyl-Hexyl) to alter selectivity. |
| Mobile Phase A | 0.1% Formic Acid or 10 mM Ammonium Formate in Water | Adjusting pH can significantly change the retention and peak shape of basic piperazine compounds. |
| Mobile Phase B | Acetonitrile or Methanol | Switching the organic modifier can provide different selectivity for separating closely eluting peaks. |
| Gradient | Start at 5-10% B, ramp to 95% B over 20 min | Adjust the gradient slope and time to improve the resolution between the parent peak and degradants. |
| Flow Rate | 1.0 mL/min | Lowering the flow rate can sometimes improve resolution but increases run time. |
| Detection | UV (scan for λ-max) or Mass Spectrometry (MS) | An MS detector is highly recommended for identifying the molecular weights of unknown degradant peaks.[21] |
Validation: Once separation is achieved, the method should be validated according to ICH guidelines for linearity, accuracy, precision, and robustness.[26]
Section 4: Visual Guides & Data Summaries
Diagrams
Caption: Major chemical degradation pathways for piperazine compounds in solution.
Caption: Experimental workflow for a time-point stability study of a stock solution.
References
- Tricker, A. R., et al. (1991). Endogenous formation of N-nitrosamines from piperazine and their urinary excretion following antihelmintic treatment with piperazine citrate. Carcinogenesis, 12(9), 1595-9. [Link][7]
- Bellander, T., et al. (1985). Formation of N-mononitrosopiperazine in the stomach and its excretion in the urine after oral intake of piperazine. Toxicology and Applied Pharmacology, 80(2), 193-8. [Link][8]
- Nair, J., et al. (1991). Endogenous formation of N-nitrosamines from piperazine and their urinary excretion following antihelmintic treatment. Carcinogenesis, 12(9), 1595-1599. [Link][10]
- Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 43-50. [Link][18]
- Ren, Z., & da Silva, G. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry, 3(10), 2315-2323. [Link][1]
- Croisy, A., et al. (1982). The chemistry of nitroso-compounds. Part 17. Formation of N-nitrosamines in solution from dissolved nitric oxide in the presence of hydriodic acid or metal iodides. Journal of the Chemical Society, Perkin Transactions 2. [Link][9]
- Mazari, S. A., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of Environmental Chemical Engineering, 9(5), 106093. [Link][28]
- Bishnoi, S., & Rochelle, G. T. (2000). Reactions of CO2 with Aqueous Piperazine Solutions: Formation and Decomposition of Mono- and Dicarbamic Acids/Carbamates of Piperazine at 25.0 °C. The Journal of Physical Chemistry A, 104(49), 11624-11632. [Link][14]
- Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link][29]
- Wong, B., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 124-131. [Link][25]
- Ren, Z., & da Silva, G. (2019).
- Sexton, A., & Rochelle, G. (2009). Degradation of piperazine in the presence of air. Energy Procedia, 1(1), 1179-1184. [Link][30]
- da Silva, G., et al. (2022). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry, 6(10), 2529-2538. [Link][5]
- Eslami, A., et al. (2024). Evaluating the Effectiveness of Piperazine on Carbon Dioxide Loading in N-Methyl Diethanolamine Aqueous Solutions and Water/Oil Microemulsions.
- Park, S., et al. (2016). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. RSC Advances, 6(89), 86326-86333. [Link][3]
- Nielsen, P. F., et al. (2016). Piperazine Degradation in Pilot Plants. Energy Procedia, 86, 213-222. [Link][31]
- Gnecco, D. R., et al. (2002). RuO4-mediated oxidation of N-benzylated tertiary amines. 3. Behavior of 1,4-dibenzylpiperazine and its oxygenated derivatives.
- Schlingemann, J., et al. (2023).
- Al-Absi, H. R., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link][6]
- Wikipedia. (n.d.). Piperazine. [Link][13]
- Al-Neaimy, U. I. S., et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link][32]
- Liu, Y., et al. (2012). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Journal of Liquid Chromatography & Related Technologies, 35(10), 1389-1399. [Link][33]
- Vahidi, M., et al. (2017). Reaction between piperazine and CO2.
- Nguyen, T., et al. (2010). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 1(1), 261-268. [Link][19]
- Gumienicz, A., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1), 1-10. [Link][23]
- Novachem. (2024).
- Freeman, S. A., et al. (2010). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 49(17), 7943-7949. [Link][20]
- PubChem. (n.d.). Piperazine.
- Jalalpure, S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research, 54(3s), s511-s519. [Link][27]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 7. Endogenous formation of N-nitrosamines from piperazine and their urinary excretion following antihelmintic treatment with piperazine citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formation of N-mononitrosopiperazine in the stomach and its excretion in the urine after oral intake of piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The chemistry of nitroso-compounds. Part 17. Formation of N-nitrosamines in solution from dissolved nitric oxide in the presence of hydriodic acid or metal iodides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Piperazine - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. isaacpub.org [isaacpub.org]
- 23. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 26. ijper.org [ijper.org]
Technical Support Center: A Researcher's Guide to Purifying Piperazine Derivatives via Acid-Base Extraction
Welcome to the technical support center for the purification of piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to efficiently and effectively purify their target compounds using acid-base extraction. Here, we move beyond simple protocols to provide a deeper understanding of the underlying chemical principles, empowering you to troubleshoot and optimize your separations with confidence.
Introduction: Why Acid-Base Extraction for Piperazine Derivatives?
Piperazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] A critical step in the synthesis of these compounds is their purification. Acid-base extraction is a powerful and elegant technique for this purpose, leveraging the basic nature of the piperazine ring.[2][3]
The fundamental principle of acid-base extraction lies in the differential solubility of a compound in its neutral and ionized (salt) forms.[2][4] Piperazine derivatives, being basic, can be protonated by an acid to form water-soluble salts.[5][6] This allows for their selective transfer from an organic solvent into an aqueous layer, leaving behind non-basic impurities. Subsequently, neutralization of the aqueous layer with a base will regenerate the neutral, organic-soluble piperazine derivative, which can then be extracted back into an organic solvent in a purified form.[5][6]
The success of this technique hinges on a clear understanding of the pKa of your specific piperazine derivative. Piperazine itself has two pKa values, approximately 5.35 and 9.73, corresponding to its two nitrogen atoms.[7][8] Substituents on the piperazine ring can influence these pKa values, which in turn dictates the optimal pH for extraction.[8][9]
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when approaching the acid-base extraction of piperazine derivatives.
Q1: What are the most common impurities I can expect in my crude piperazine derivative synthesis?
A1: Impurities can arise from unreacted starting materials, side-products, or degradation. Common culprits include:
-
Unreacted starting materials: Such as ethylene diamine or other polyamines.[10]
-
Side-reaction products: This can include pyrazines and N-alkylated or N-hydroxyalkylated piperazines.[10]
-
Symmetrically disubstituted piperazines: These can form as by-products, especially if reaction conditions are not carefully controlled.[11]
-
Degradation products: N-formylpiperazine and ammonia can form due to improper storage or high temperatures.[10]
Q2: How do I choose the right organic solvent for my extraction?
A2: The ideal organic solvent should be immiscible with water, have a high solubility for your neutral piperazine derivative, and a low solubility for the protonated salt form.[12] Common choices include:
-
Dichloromethane (DCM): A versatile solvent with high solvating power.[12][13]
-
Ethyl acetate: A moderately polar and less toxic option.[12][13]
-
Diethyl ether: Effective but highly volatile and flammable, requiring careful handling.[13] The choice will also depend on the polarity of your specific derivative.[14]
Q3: What concentration of acid and base should I use?
A3: Typically, a 5-10% aqueous solution of a strong acid like hydrochloric acid (HCl) is used to protonate the piperazine derivative.[5] For neutralization, a 5% aqueous solution of a strong base like sodium hydroxide (NaOH) is common.[2] The key is to ensure a significant pH shift to drive the equilibrium towards either the fully protonated or fully deprotonated state.
Q4: Can I use a weak acid or weak base?
A4: While strong acids and bases are generally used for complete protonation and deprotonation, a weak base like sodium bicarbonate can be employed to selectively remove strongly acidic impurities from your organic layer without affecting the piperazine derivative.[6] Similarly, a weak acid could be used to selectively protonate a more basic impurity. The choice depends on the pKa difference between your compound and the impurities.
Step-by-Step Experimental Protocol: Purifying a Generic Piperazine Derivative
This protocol outlines a general procedure for the acid-base extraction of a crude reaction mixture containing a piperazine derivative and neutral organic impurities.
Materials:
-
Crude reaction mixture containing the piperazine derivative dissolved in an organic solvent (e.g., dichloromethane).
-
Separatory funnel
-
5% Hydrochloric acid (HCl) solution
-
5% Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Erlenmeyer flasks
-
pH paper or a pH meter
-
Rotary evaporator
Procedure:
-
Preparation: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane, and transfer it to a separatory funnel.[5]
-
Acidic Wash (Extraction of the Piperazine Derivative):
-
Add an equal volume of 5% HCl solution to the separatory funnel.[5]
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.[2]
-
Allow the layers to separate. The top layer will be the organic phase (if using a less dense solvent like ether) and the bottom layer will be the aqueous phase containing the protonated piperazine salt.[15]
-
Drain the aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Layer 1".
-
Repeat the extraction of the organic layer with a fresh portion of 5% HCl to ensure complete transfer of the piperazine derivative. Combine the aqueous layers.
-
-
Isolation of Neutral Impurities: The organic layer now contains the neutral impurities. This layer can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate the neutral components for analysis or disposal.[16]
-
Regeneration of the Piperazine Derivative:
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add 5% NaOH solution while stirring until the solution becomes basic (pH 9-10, check with pH paper).[6] Your purified piperazine derivative should precipitate out if it is a solid, or form an oily layer if it is a liquid.
-
-
Back Extraction into Organic Solvent:
-
Add a fresh portion of your organic solvent (e.g., dichloromethane) to the basified aqueous solution.
-
Shake the mixture in the separatory funnel to extract the neutral piperazine derivative back into the organic phase.[6]
-
Separate the organic layer.
-
Repeat the extraction of the aqueous layer with fresh organic solvent to maximize recovery. Combine the organic extracts.
-
-
Final Workup:
-
Wash the combined organic extracts with brine to remove any residual water.[16]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and evaporate the solvent using a rotary evaporator to obtain your purified piperazine derivative.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the acid-base extraction of a piperazine derivative.
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 4. Acid-base_extraction [bionity.com]
- 5. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uregina.ca [uregina.ca]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 13. economysolutions.in [economysolutions.in]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Navigating the Separation of Mono- and Di-substituted Piperazine Products
Welcome to the technical support center for piperazine chemistry. This guide is designed for researchers, scientists, and drug development professionals to address the common and often complex challenges associated with the synthesis and purification of piperazine-containing compounds. Specifically, we will focus on the critical task of separating desired mono-substituted products from their di-substituted counterparts.
The symmetrical nature of the piperazine ring, with its two reactive nitrogen atoms, presents a significant hurdle in achieving selective functionalization.[1] This often leads to mixtures that are challenging to separate due to the similar physicochemical properties of the products. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to prevent the formation of di-substituted piperazine byproducts during N-alkylation?
A1: The formation of di-substituted byproducts is a common challenge due to several factors:
-
Similar Reactivity of Nitrogen Atoms: Both nitrogen atoms in the piperazine ring are secondary amines and exhibit comparable nucleophilicity. Once the first nitrogen is alkylated, the second nitrogen remains reactive and can undergo a subsequent alkylation.[2]
-
Basicity: The mono-alkylated piperazine is often still basic enough to react with the remaining alkylating agent.[3]
-
Reaction Conditions: Higher reaction temperatures and prolonged reaction times can provide the necessary energy for the second, often less reactive, nitrogen to undergo alkylation.[3]
Q2: What are the primary chromatographic challenges in separating mono- and di-substituted piperazines?
A2: The primary challenges stem from the polar and basic nature of piperazine derivatives:[4]
-
Normal-Phase Chromatography (Silica Gel): The basic nitrogen atoms can interact strongly with the acidic silanol groups on the silica surface. This can lead to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compounds onto the column.[4]
-
Reverse-Phase Chromatography (e.g., C18): The high polarity of piperazine derivatives can result in poor retention, with compounds eluting at or near the solvent front, making separation from other polar impurities difficult.[4][5]
Q3: Can I use crystallization to separate mono- and di-substituted products?
A3: Crystallization can be a powerful technique, particularly through salt formation. However, success is highly dependent on the specific compounds and the solvent system used. Structurally similar impurities, such as the di-substituted product, can sometimes co-precipitate with the desired mono-substituted product, making separation by simple crystallization challenging.[4] Selective precipitation of one product as a specific salt (e.g., a diacetate salt) can be an effective strategy if there is a significant difference in the solubility of the respective salts.[6][7]
Q4: Are there analytical techniques that can definitively differentiate between mono- and di-substituted isomers?
A4: Yes, several techniques can be used for definitive identification:
-
Mass Spectrometry (MS): GC-MS or LC-MS can distinguish between the mono- and di-substituted products based on their different molecular weights. The fragmentation patterns can also provide structural information.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The symmetry of the di-substituted product will result in a simpler spectrum compared to the unsymmetrical mono-substituted product.
-
Infrared (IR) Spectroscopy: While less definitive than MS or NMR, vapor-phase IR can sometimes provide fingerprint information to differentiate between isomers.[8]
Troubleshooting Guides
This section provides a problem-and-solution framework for common issues encountered during the separation of mono- and di-substituted piperazine products.
Problem 1: Poor Separation and Peak Tailing in Normal-Phase Column Chromatography
-
Symptoms: Co-elution of mono- and di-substituted products, broad and tailing peaks on TLC and column chromatography.[4]
-
Possible Causes & Solutions:
-
Strong Interaction with Stationary Phase: The basic nitrogen atoms are strongly interacting with the acidic silica gel.[4]
-
Solution: Add a competing base to the mobile phase. A small amount of triethylamine (TEA) or ammonia (e.g., 0.1-1% in the eluent) can help to saturate the active sites on the silica gel, leading to improved peak shape and resolution.[4]
-
-
Inappropriate Solvent System: The polarity of the eluent may not be optimized for the separation.
-
Solution: Systematically screen different solvent systems. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). The polarity can be further modified by adding a more polar solvent like methanol or isopropanol.
-
-
Problem 2: Poor Retention and Co-elution in Reverse-Phase HPLC
-
Symptoms: Products elute in the void volume or show very little retention, making separation from polar impurities impossible.[4]
-
Possible Causes & Solutions:
-
High Polarity of Compounds: The compounds are too polar for the non-polar stationary phase.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2-3) with an additive like trifluoroacetic acid (TFA) or formic acid will protonate the piperazine nitrogens.[4] This can improve retention and peak shape.
-
Solution 2: Use an Ion-Pairing Agent: Incorporating an ion-pairing agent into the mobile phase can enhance the retention of the basic analytes.
-
Solution 3: Consider an Alternative Stationary Phase: Phenyl or cyano-based columns may offer different selectivity and improved retention for basic compounds.[4]
-
-
Problem 3: Low Yield After Crystallization
-
Symptoms: A significant amount of the desired product remains in the mother liquor after crystallization, leading to a low isolated yield.[4]
-
Possible Causes & Solutions:
-
Product is too Soluble in the Chosen Solvent:
-
Solution: Reduce the amount of solvent used to dissolve the crude product. Alternatively, perform an anti-solvent crystallization by adding a solvent in which the product is poorly soluble to a solution of the product in a good solvent.
-
-
Incomplete Precipitation:
-
Experimental Protocols
Protocol 1: Controlling Mono-alkylation Using Excess Piperazine
This protocol aims to favor the formation of the mono-substituted product by using a large stoichiometric excess of piperazine.[3]
-
Materials:
-
Piperazine (5-10 equivalents)
-
Alkylating agent (e.g., benzyl bromide, 1 equivalent)
-
Solvent (e.g., Acetonitrile or Dichloromethane)
-
Base (e.g., Potassium Carbonate, 2 equivalents)
-
-
Procedure:
-
To a solution of piperazine in the chosen solvent, add the base.
-
Slowly add the alkylating agent to the mixture at room temperature over a period of 1-2 hours.[3] Slow addition helps to maintain a low concentration of the alkylating agent, which favors mono-alkylation.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the base.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by column chromatography or crystallization.
-
Protocol 2: Purification of Piperazine via Diacetate Salt Formation
This method is effective for purifying piperazine and can be adapted for the selective precipitation of a desired substituted piperazine.[7]
-
Materials:
-
Crude piperazine-containing mixture
-
Acetone
-
Glacial acetic acid
-
-
Procedure:
-
Dissolve the crude mixture in acetone at 20-40°C to a concentration of approximately 0.5 to 20 weight percent piperazine.[7]
-
While stirring, slowly add glacial acetic acid. At least a stoichiometric amount is required, but up to 5 times the stoichiometric amount can be used.[6][7]
-
The crystalline piperazine diacetate will begin to precipitate.
-
Cool the mixture to 10-30°C to maximize precipitation.[6][7]
-
Separate the precipitated salt from the liquid by filtration.[4]
-
Wash the collected precipitate with cold acetone to remove any remaining impurities.[4]
-
Dry the purified piperazine diacetate under vacuum.
-
The free base can be regenerated by treating the salt with a strong base (e.g., NaOH) and extracting with an organic solvent.
-
Data Presentation & Visualization
Table 1: Troubleshooting Guide for Chromatographic Separation
| Problem | Chromatography Type | Potential Cause | Suggested Solution |
| Peak Tailing & Broadening | Normal-Phase (Silica) | Strong interaction of basic nitrogens with acidic silica | Add 0.1-1% Triethylamine or Ammonia to the eluent[4] |
| Poor/No Retention | Reverse-Phase (C18) | High polarity of the compound | Add 0.1% TFA or Formic Acid to the mobile phase to lower the pH[4] |
| Co-elution of Products | Both | Insufficient selectivity of the mobile/stationary phase combination | Screen different solvent systems or consider an alternative column (e.g., Phenyl, Cyano)[4] |
| Irreversible Adsorption | Normal-Phase (Silica) | Very strong interaction with the stationary phase | Use a more polar eluent system containing an alcohol and a base, or switch to reverse-phase. |
Diagrams and Workflows
Below are diagrams created using Graphviz to illustrate key decision-making processes and workflows.
Caption: Decision workflow for selecting a separation strategy.
Caption: Troubleshooting workflow for low mono-substitution yield.
References
- Rao, G. S. (1977). Thin-Layer Chromatographic Separation of Piperazine and Its Carcinogenic N-Nitroso Derivatives.
- Durand, C., & Szostak, M. (2021).
- Cody, J. T., & Schwarzhoff, R. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies.
- National Institute of Justice. (2011). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. [Link]
- Jefferson Chemical Company, Inc. (1959). Purification of piperazine. U.S.
- Sheng, C., Zhou, X., & Jin, S. (1998). Study of Separation of Substituted Piperazine by CZE and HPLC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Monosubstitution of Piperazine
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your primary resource for troubleshooting and optimizing the selective monosubstitution of piperazine, a critical process in the synthesis of numerous pharmaceutical agents. The symmetrical nature of piperazine presents a unique challenge: controlling reactivity to favor the formation of the desired single-substituted product over the 1,4-disubstituted byproduct.[1][2] This center provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments.
Troubleshooting Guides & FAQs
This section is structured to provide rapid solutions to common problems, explaining the causality behind experimental choices to ensure your protocols are self-validating systems.
Issue 1: Predominant Formation of 1,4-Disubstituted Piperazine
Question: My reaction is yielding almost exclusively the disubstituted product, with very little of the desired monosubstituted piperazine. What are the primary factors I need to control?
Answer: The formation of a 1,4-disubstituted byproduct is a frequent challenge stemming from the comparable reactivity of both nitrogen atoms in the piperazine ring.[3] The monosubstituted product, once formed, is often still nucleophilic enough to react with the remaining electrophile.[4] To significantly improve selectivity for monosubstitution, you must address the following core principles:
-
Stoichiometry is Paramount: Using an equimolar ratio of piperazine to your electrophile is a recipe for disubstitution. A large excess of piperazine (typically 5-10 equivalents) statistically increases the probability of the electrophile encountering an unreacted piperazine molecule.[3][5][6]
-
Rate of Addition: A slow, controlled addition of the electrophile (e.g., alkyl halide) is crucial.[4][5] Adding the electrophile dropwise, ideally via a syringe pump over several hours, maintains a low concentration of the electrophile in the reaction mixture, which kinetically favors monosubstitution.[5]
-
Temperature Control: Lowering the reaction temperature can be highly effective. This decreases the rate of the second substitution reaction, which often has a higher activation energy, more significantly than the first.[5][7]
| Strategy | Rationale | Typical Starting Point |
| Increase Piperazine Excess | Statistical probability. More piperazine molecules are available to react than monosubstituted intermediate molecules.[5] | 5-10 equivalents of piperazine to 1 equivalent of electrophile. |
| Slow Reagent Addition | Maintains a low concentration of the electrophile, minimizing the chance of a second reaction.[5] | Add electrophile solution dropwise over 2-4 hours. |
| Lower Reaction Temperature | Reduces the rate of the second substitution, which is often more temperature-sensitive.[5] | Cool the reaction to 0 °C or below before and during addition. |
Issue 2: My Reaction is Sluggish or Fails to Go to Completion
Question: I've optimized for monosubstitution using excess piperazine and slow addition, but now the reaction is extremely slow or stalls completely. How can I drive it to completion without promoting disubstitution?
Answer: This is a common balancing act. While the conditions for monosubstitution temper reactivity, they can sometimes bring the reaction to a halt. Here’s how to troubleshoot:
-
Solvent Effects: The polarity of your solvent can significantly influence reaction rates. For SN2 reactions like alkylations, polar aprotic solvents (e.g., Acetonitrile, DMF) can accelerate the reaction by solvating the counter-ion of the base and leaving the nucleophile more reactive. However, the choice of solvent can also affect the relative reactivity of the different species in the mixture.[5][8] It is often beneficial to screen a few different solvents to find the optimal conditions.[5]
-
Base Selection: If a base is required to neutralize acid generated during the reaction (e.g., in alkylation with alkyl halides), its strength is critical. A base that is too strong can deprotonate the monosubstituted piperazine, increasing its nucleophilicity and promoting disubstitution. Consider using a milder base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[5]
-
Catalysis: For certain reactions, such as Michael additions or reactions with less reactive electrophiles, catalysis may be necessary. Metal ions supported on polymeric resins have been shown to catalyze the monosubstitution of protonated piperazine, shortening reaction times and improving yields.[9][10]
Issue 3: Difficulty in Purifying the Monosubstituted Product
Question: I have a mixture of starting piperazine, monosubstituted, and disubstituted products. How can I effectively isolate my desired compound?
Answer: Purification can be challenging due to the similar basicity of the piperazine species. A multi-step approach is often most effective.
-
Acid-Base Extraction: This is a powerful first step.
-
Dissolve the crude mixture in an organic solvent (e.g., Dichloromethane - DCM).
-
Wash with a dilute acid solution (e.g., 1M HCl). The basic piperazine and monosubstituted product will move into the aqueous layer as their hydrochloride salts, while the less basic disubstituted product may remain in the organic layer.
-
Separate the layers. Basify the aqueous layer with a strong base (e.g., NaOH) to regenerate the free amines.
-
Extract the now basic aqueous layer again with an organic solvent to recover the piperazine and monosubstituted product.
-
-
Column Chromatography: This is typically the final purification step. Silica gel chromatography is commonly used. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity (e.g., with methanol in DCM), can effectively separate the components.[5]
-
Crystallization: If your monosubstituted product is a solid, crystallization can be an excellent method for purification, particularly on a larger scale.[11] Experiment with different solvent systems to induce crystallization.
Advanced Strategies: Protecting Groups
For syntheses requiring the highest level of selectivity and for the preparation of complex, unsymmetrically substituted piperazines, the use of protecting groups is the most robust strategy.[1][2][12] This approach involves temporarily "blocking" one of the nitrogen atoms, allowing for selective functionalization of the other.[1][13]
Frequently Asked Questions: Protecting Group Strategy
Question: What is the most common and effective protecting group for piperazine monosubstitution?
Answer: The tert-butyloxycarbonyl (Boc) group is the most widely used protecting group for this purpose.[13][14] Its popularity stems from its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl in an organic solvent).[1][13]
Question: How do I perform a mono-Boc protection of piperazine?
Answer: The key is, once again, stoichiometry and rate of addition. To favor mono-protection, piperazine is used in excess.
Experimental Protocol: Mono-Boc Protection of Piperazine [1]
-
Setup: Dissolve piperazine (2.0 equivalents) in a suitable solvent like Dichloromethane (DCM).
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in DCM to the piperazine solution over 2-3 hours at room temperature.
-
Reaction: Stir the reaction for 20-24 hours.
-
Workup & Purification: Evaporate the solvent. The resulting mixture of piperazine, mono-Boc-piperazine, and di-Boc-piperazine can then be purified by column chromatography or an acid-base extraction to isolate the desired 1-Boc-piperazine. Typical yields are around 83%.[1]
Question: Are there alternatives to the Boc group? What if I need orthogonal protection?
Answer: Yes, several other protecting groups are available, offering "orthogonality," which means one group can be removed without affecting another.[1] This is critical for the synthesis of complex molecules with multiple reactive sites.
| Protecting Group | Abbreviation | Deprotection Conditions | Key Advantage |
| Benzyloxycarbonyl | Cbz (or Z) | Catalytic hydrogenolysis (e.g., H₂/Pd/C)[1] | Stable to acidic and basic conditions. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base-mediated (e.g., 20% piperidine in DMF)[1] | Excellent orthogonality to acid-labile groups like Boc.[1] |
| Allyloxycarbonyl | Alloc | Pd(0)-catalyzed cleavage[1] | Very mild, non-acidic, and non-basic removal. |
The choice of protecting group is dictated by the stability of other functional groups in your molecule and the planned sequence of synthetic steps.[1]
Visualizing the Workflow
To achieve selective monosubstitution, a logical workflow must be followed. The diagram below outlines the decision-making process and experimental pathways.
Caption: Decision workflow for piperazine monosubstitution.
Alternative Approaches: Protonation as a Protecting Group
A less common but elegant strategy involves the in situ formation of the piperazin-1-ium cation.[12][15] By using one equivalent of acid, one of the nitrogen atoms is protonated, significantly reducing its nucleophilicity and effectively "protecting" it.[2][12] This method avoids the need for introducing and later removing a traditional protecting group, thus shortening the synthetic sequence.[9][12] This one-pot-one-step procedure represents a greener and more cost-effective approach, especially for larger-scale production.[10][12]
Conceptual Workflow: Protonation Strategy
Caption: Workflow for monosubstitution via protonation.
This innovative method has been successfully applied to a wide range of electrophiles, including acyl chlorides, anhydrides, and Michael acceptors, providing high yields of the desired monosubstituted products.[12][15]
References
- Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. (2015).
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central.
- (PDF) Direct N1-monosubstitution of piperazine. ResearchGate.
- Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. (2019). Sciforum.
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate.
- (PDF) Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. ResearchGate.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI.
- US2919275A - Purification of piperazine. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 12. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Navigating Solvent Toxicity in Piperazine-Based Assays
Welcome to the technical support center dedicated to addressing a critical challenge in the use of piperazine-based compounds: solvent-induced toxicity in in vitro assays. As a privileged scaffold in medicinal chemistry, piperazine derivatives are frequently investigated for a wide range of biological activities.[1] However, their often-limited aqueous solubility necessitates the use of organic solvents, which can introduce significant experimental artifacts, primarily cytotoxicity, that may confound data interpretation.[2]
This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and mitigate solvent-related issues in their piperazine-based assays. We will delve into the causality behind these challenges and provide field-proven, self-validating protocols to ensure the integrity of your experimental results.
Part 1: The Core Challenge - Why Solvents are a Necessary Evil for Many Piperazine Derivatives
The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a versatile building block used to improve the physicochemical properties of drug candidates, including, ironically, solubility.[3][4] However, the overall aqueous solubility of a final piperazine derivative is dictated by the entirety of its structure. Lipophilic substituents, often required for target engagement, can dramatically decrease water solubility, making direct dissolution in aqueous assay buffers impossible.[2]
This leads to the routine use of water-miscible organic solvents, with Dimethyl Sulfoxide (DMSO) being the most common choice due to its broad solvating power.[5] The typical workflow involves creating a high-concentration stock solution in a solvent like DMSO, followed by serial dilution into the aqueous cell culture medium. The problem arises when the final solvent concentration required to keep the piperazine compound in solution is high enough to exert toxic effects on the cells, independent of the compound's specific biological activity.
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions our application scientists receive regarding solvent toxicity in assays involving piperazine-based compounds.
Q1: What concentration of DMSO is considered "safe" for my cell-based assay?
A1: There is no universal "safe" concentration, as sensitivity to DMSO is highly cell-line dependent.[6] However, a widely accepted rule of thumb is to keep the final DMSO concentration at or below 0.5%, with 0.1% being the ideal maximum for sensitive or primary cell cultures .[6][7] Some robust cell lines may tolerate up to 1%, but this must be empirically determined.[7] Exceeding these levels can lead to inhibition of cell proliferation, induction of apoptosis, or other off-target effects that can be mistaken for compound activity.[5][8][9]
Q2: My piperazine compound precipitates when I dilute my DMSO stock into the aqueous cell culture medium. What should I do?
A2: This is a classic sign that you have exceeded the aqueous solubility limit of your compound. Immediate precipitation means the effective concentration in your assay is unknown and significantly lower than your target concentration.
-
Initial Steps: Visually inspect your wells after adding the compound. Look for cloudiness, crystals, or film.
-
Stepwise Dilution: Avoid direct, large-volume dilutions. Perform intermediate dilutions in your assay medium to gently introduce the compound to the aqueous environment.[4]
-
Increase Final DMSO% (with caution): You can try to increase the final DMSO concentration slightly (e.g., from 0.1% to 0.25% or 0.5%), but you MUST run a parallel vehicle control at this new concentration to assess its baseline toxicity.
-
Consider Formulation Strategies: If precipitation persists even at tolerable DMSO levels, you may need to explore advanced formulation strategies such as using co-solvents or complexation with cyclodextrins.[4]
Q3: I'm seeing cytotoxicity in my vehicle control (medium + DMSO). What does this mean?
A3: This is a clear indication that the solvent concentration itself is toxic to your cells. The results for your test compound are uninterpretable because you cannot distinguish between compound-specific effects and solvent-induced toxicity. You must lower the final solvent concentration in your assay. If your compound is not soluble at this lower solvent concentration, you will need to consider alternative strategies (see Troubleshooting Guide).
Q4: Could the piperazine ring itself be reacting with the solvent or causing unusual toxicity?
A4: While direct chemical reactions between piperazine and DMSO under standard assay conditions are not a common concern, the piperazine moiety can influence compound behavior in other ways:
-
pH-Dependent Solubility: Piperazine is a weak base.[3] Its protonation state, and thus solubility, can be highly dependent on the pH of the cell culture medium.[8][10] Minor shifts in buffer pH could cause a compound near its solubility limit to precipitate.
-
Metabolic Bioactivation: Cells, particularly in liver models (e.g., HepG2, microsomes), can metabolize the piperazine ring.[11] This can sometimes lead to the formation of reactive metabolites that are cytotoxic, a phenomenon distinct from the parent compound's activity.[12][13]
Q5: Are there any good alternatives to DMSO for piperazine compounds?
A5: Yes. While DMSO is ubiquitous, alternatives exist. Cyrene™ (dihydrolevoglucosenone) is a bio-based, aprotic dipolar solvent that has been reported as a less toxic alternative to DMSO in some biological assays, including antimicrobial susceptibility testing.[4][14][15] Other solvents like ethanol or dimethylformamide (DMF) are also used, but they have their own toxicity profiles that must be carefully evaluated.[16][17] DMF, for instance, is generally considered more toxic than DMSO.[16]
Part 3: Troubleshooting Guide: A Systematic Approach to Solvent Toxicity
When you observe unexpected cytotoxicity, it is crucial to systematically diagnose the problem. This workflow will help you distinguish between compound-specific activity, solvent-induced artifacts, and other experimental issues.
Caption: A workflow for troubleshooting unexpected cytotoxicity.
Part 4: Data Summaries & Key Protocols
Table 1: General Cytotoxicity Profile of Common Solvents
This table summarizes typical concentration ranges and observed effects for solvents commonly used in cell-based assays. Note that specific IC50 values are highly dependent on the cell line and assay duration.
| Solvent | Typical "Safe" Final Conc. | Conc. Showing Significant Toxicity | Common Observations & Remarks |
| DMSO | < 0.5% (ideally < 0.1%) [7][17] | > 1-2% [5][8] | Most common solvent. Can inhibit proliferation even at sub-toxic levels. Primary cells are more sensitive.[7] |
| Ethanol | < 0.5% [16][17] | > 1% | Can affect cellular metabolic processes. Higher volatility can be an issue. |
| DMF | < 0.1% [16][17] | > 0.5% | Generally more toxic than DMSO and Ethanol.[16][17] |
| Cyrene™ | Reported as a less toxic alternative to DMSO [4][14][15] | Cell-line dependent | A "greener" bio-based solvent. May not have the same broad solubilizing power as DMSO for all compounds. |
Protocol 1: Determining the Maximum Tolerated Solvent Concentration
This protocol is essential and must be performed for your specific cell line before extensive screening of piperazine compounds.
Objective: To determine the highest concentration of your chosen solvent (e.g., DMSO) that does not significantly impact cell viability or growth over the time course of your experiment.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at the density you will use for your primary assay and allow them to adhere overnight.
-
Prepare Solvent Dilutions: Prepare serial dilutions of your solvent (e.g., DMSO) in fresh cell culture medium. A typical range to test would be 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and 0% (medium only control).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations. Ensure you have multiple replicates for each concentration (n=3 to 6 is recommended).
-
Incubation: Incubate the plate for the same duration as your planned compound treatment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., CellTiter-Glo®, resazurin, or MTT).
-
Data Analysis: Normalize the results to the "medium only" control (set to 100% viability). Plot cell viability (%) versus solvent concentration. The highest concentration that shows no statistically significant decrease in viability (e.g., >95% viability) is your maximum tolerated solvent concentration.
Caption: Protocol for determining max tolerated solvent concentration.
Protocol 2: Stepwise Dilution for Poorly Soluble Compounds
Objective: To minimize precipitation of a piperazine compound when diluting a concentrated DMSO stock into aqueous medium.
Methodology:
-
Prepare Stock: Prepare a 10 mM stock solution of your piperazine compound in 100% DMSO.
-
Intermediate Dilution: Create an intermediate dilution of your compound. For example, dilute the 10 mM stock 1:10 in serum-free culture medium to make a 1 mM solution (now in 10% DMSO). Mix gently but thoroughly. This step can be critical for compounds that are sensitive to serum proteins.
-
Final Dilution: Immediately perform the final dilution from the 1 mM intermediate stock into your final assay plate containing cells and complete (serum-containing) medium. For example, adding 2 µL of the 1 mM intermediate stock to 198 µL of medium in a well results in a final concentration of 10 µM with 0.1% DMSO.
-
Visual Confirmation: After the final dilution, immediately inspect the wells under a microscope for any signs of precipitation.
Part 5: Concluding Remarks
Navigating solvent toxicity is a fundamental aspect of generating reliable in vitro data for poorly soluble compounds like many piperazine derivatives. The key to success is not to avoid solvents, but to understand and control their impact. Always begin by characterizing the tolerance of your specific cell system to the solvent. When troubleshooting, adopt a systematic approach to differentiate solvent artifacts from true compound activity. By implementing these self-validating controls and protocols, you can ensure the scientific integrity of your research and make confident decisions in your drug discovery and development programs.
References
- Zeidan, M., Al-Sanea, M. M., & El-Fass, K. A. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. Archives of Toxicology, 97(4), 1125–1137. [Link]
- Dalvie, D. K., Kalgutkar, A. S., & Obach, R. S. (2011). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Drug Metabolism and Disposition, 39(12), 2227–2235.
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Keyence.
- Camp, J. E., Nyamini, S. B., & Scott, F. J. (2020). Cyrene is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry, 11(1), 111–117. [Link]
- Camp, J. E., Nyamini, S. B., & Scott, F. J. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry. [Link]
- Antia, U., Tingle, M. D., & Russell, B. R. (2010). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 62(1), 63-69.
- Lamson, N. G., Cusimano, G., & Peppas, N. A. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Journal of Pharmaceutical Sciences, 105(2), 794–802. [Link]
- Qi, W., Zulfikar, R., & Li, L. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of Pharmaceutical Sciences, 111(10), 2839-2847. [Link]
- Jamalzadeh, S., Ghafoori, H., Sariri, R., & Rabuti, H. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna journal of medical biochemistry, 4(2). [Link]
- Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European Journal of Medicinal Chemistry, 258, 115598. [Link]
- LifeTein. (2023). DMSO usage in cell culture.
- Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European Journal of Medicinal Chemistry, 258, 115598. [Link]
- Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2). [Link]
- Jamalzadeh, S., Ghafoori, H., Sariri, R., Rabuti, H., & Aghamaali, M. R. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 4(2).
- Assay Guidance Manual. (2004). Assay Guidance Manual.
- What the concentration of DMSO you use in cell culture assays? (2016). ResearchGate.
- Explore the latest questions and answers in Piperazines, and find Piperazines experts. (n.d.). ResearchGate.
- Adib, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4548. [Link]
- Journal of Medicinal Chemistry Ahead of Print. (2026). ACS Publications.
- Chan, Y. M., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 114–121. [Link]
- Saha, P., et al. (2021). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Crystal Growth & Design, 21(9), 5146-5158.
- Vejřík, J., et al. (2021). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 60(22), 8046-8057. [Link]
- ELISA Troubleshooting Guide. (n.d.). ResearchGate.
Sources
- 1. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2010070371A1 - Process for the preparation of piperazine derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway el ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09115G [pubs.rsc.org]
- 15. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Solubility of Piperazine Derivatives for Biological Assays
Introduction: The Piperazine Solubility Challenge
Piperazine and its derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1][2] Their structural rigidity and the presence of two nitrogen atoms often confer favorable pharmacokinetic properties.[1] However, the same features, especially when combined with lipophilic substituents, can lead to a significant challenge for researchers: poor aqueous solubility.[3][4] This issue is a major hurdle in early-stage drug discovery, as accurate and reproducible biological data depends on the compound being fully dissolved in the assay medium.
This technical guide provides a systematic approach to troubleshooting and overcoming solubility issues with piperazine derivatives. We will move from simple, direct interventions to more advanced formulation strategies, explaining the scientific principles behind each choice to empower you to make informed decisions for your specific compound.
Troubleshooting Guide: A Step-by-Step Workflow for Solubilizing Your Piperazine Derivative
This workflow is designed to be a logical progression from the simplest to the most complex methods. It is often unnecessary to proceed through all steps; a solution is frequently found in the initial stages.
Diagram: Decision Workflow for Solubility Enhancement
Caption: A decision tree for systematically addressing poor solubility.
Frequently Asked Questions (FAQs) & In-Depth Guides
This section provides detailed answers to common questions and protocols for key techniques.
Q1: Why are my piperazine derivatives so poorly soluble in aqueous buffer?
Answer: The solubility of a piperazine derivative is a delicate balance of its structural features. While the piperazine core contains two nitrogen atoms capable of acting as hydrogen bond acceptors, which can aid solubility, other factors often dominate[1]:
-
Lipophilicity: The addition of nonpolar, aromatic (aryl), or bulky aliphatic groups dramatically increases the molecule's lipophilicity (hydrophobicity), causing it to be repelled by water.[5]
-
Crystal Lattice Energy: In its solid state, the compound is held together by crystal lattice energy. For the compound to dissolve, the energy released from its interaction with water (solvation energy) must overcome this lattice energy.[6] Highly crystalline, planar, or symmetrical molecules often have very high lattice energies, making them difficult to dissolve.
-
Ionization State (pKa): Piperazine is a weak base. In a neutral pH buffer (e.g., pH 7.4), the piperazine nitrogens are only partially protonated (ionized). The un-ionized form is significantly less soluble than the charged, protonated form.[7]
Q2: My compound is fine in 100% DMSO, but it crashes out when I dilute it into my aqueous assay buffer. What can I do?
Answer: This is a classic sign of a compound with poor aqueous solubility and is one of the most common problems in screening assays.[8] Your compound is not truly being "dissolved" in the final buffer but is forming a supersaturated solution that is thermodynamically unstable and prone to precipitation.
Troubleshooting Steps:
-
Reduce the Final DMSO Concentration: While counterintuitive, a lower final DMSO concentration can sometimes help. High concentrations of an organic co-solvent can cause the compound to "crash out" more dramatically upon dilution. Aim for the lowest DMSO concentration your assay can tolerate, typically ≤0.5%.[8]
-
Use Serial Dilutions: Avoid a large, single-step dilution (e.g., 1:1000). Instead, perform a multi-step serial dilution. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO, then dilute this into your final buffer. This gradual change in solvent polarity can prevent shocking the compound out of solution.
-
Incorporate a Surfactant: Add a small amount of a non-ionic surfactant like Polysorbate 20 (Tween-20) or Polysorbate 80 to your assay buffer (e.g., 0.01-0.05%). Surfactants form micelles that can encapsulate the hydrophobic drug molecule, increasing its apparent solubility.[9][10] Be sure to run a vehicle control with the surfactant alone to ensure it doesn't interfere with your assay.
-
Pre-warm the Buffer: Gently warming your assay buffer before adding the compound can sometimes help, but be mindful of the temperature stability of your compound and biological reagents.
Q3: How can I use pH adjustment to improve the solubility of my basic piperazine compound?
Answer: This is often the most effective first step for basic compounds like piperazine derivatives.[10][11][12] The two nitrogen atoms in the piperazine ring are basic and can accept protons (H+). By lowering the pH of your buffer, you increase the concentration of H+, shifting the equilibrium towards the protonated, charged (ionized) form of the molecule. This charged species has much stronger interactions with polar water molecules, leading to a dramatic increase in solubility.[7][13]
Diagram: Effect of pH on Piperazine Derivative Solubility
Caption: Lowering pH protonates the piperazine moiety, increasing aqueous solubility.
Practical Steps:
-
Determine the pKa: If possible, find or predict the pKa of your compound. You want to adjust the buffer pH to be at least 1-2 units below the highest pKa value.
-
Prepare Buffers: Make a series of buffers at different pH values (e.g., pH 7.4, 6.5, 6.0, 5.5). Common biological buffers like MES (pH 5.5-6.7) and Phosphate (versatile) can be used.
-
Test Solubility: Determine the kinetic solubility of your compound in each buffer.
-
Assay Compatibility: Crucially, ensure that the lower pH does not negatively impact your biological assay (e.g., enzyme activity, cell viability). Run a pH vehicle control.
Q4: What are co-solvents and when should I use them?
Answer: Co-solvents are water-miscible organic solvents that are added to the aqueous buffer to increase the solubility of nonpolar compounds.[14] They work by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic drug to dissolve.
| Co-Solvent | Typical Final Concentration | Advantages | Disadvantages |
| Polyethylene Glycol 400 (PEG-400) | 1-10% | Low toxicity, commonly used. | Can be viscous at higher concentrations. |
| Propylene Glycol (PG) | 1-10% | Good solubilizing power. | Can interfere with some enzymatic assays. |
| Glycerol | 1-5% | Very low toxicity. | Less effective for highly lipophilic compounds. |
| Ethanol | 0.5-2% | Strong solubilizer. | High potential for assay interference and cytotoxicity. |
Causality: The primary mechanism of co-solvency is the reduction of the solvent's polarity, which lowers the energy required to create a cavity in the solvent for the solute molecule. Essentially, you are making the water "less like water" and more like an organic solvent.[14]
Q5: When is forming a salt of my compound a good strategy?
Answer: Salt formation is an excellent and widely used strategy if your piperazine derivative is stable and your primary goal is to use a solid form of the compound for dissolution (e.g., for in vivo studies or preparing assay solutions from a solid).[6][15][16] Approximately 50% of marketed drugs are administered as salts.[15]
By reacting your basic piperazine free base with an acid (e.g., HCl, H₂SO₄, tartaric acid), you form a salt. This pre-ionizes the molecule, so when the salt is added to water, it readily dissociates into the highly soluble protonated piperazine and its counter-ion.[7][17] This approach can increase solubility by several orders of magnitude.[16]
Considerations:
-
Stability: Ensure the salt form is chemically and physically stable and not overly hygroscopic (prone to absorbing water from the air).[15][17]
-
Counter-ion Choice: Different acid counter-ions will produce salts with different properties (solubility, stability, melting point). Common choices for basic drugs include hydrochloride, sulfate, mesylate, and tosylate.[15]
-
Common Ion Effect: Be aware that in buffers containing the same counter-ion (e.g., using an HCl salt in a chloride-containing buffer), solubility can be suppressed.[15]
Q6: How do cyclodextrins work and when should I use them?
Answer: Cyclodextrins (CDs) are donut-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-hating) internal cavity.[18][19] This unique structure allows them to act as molecular containers.
A poorly soluble piperazine derivative (the "guest") can be encapsulated within the hydrophobic cavity of the cyclodextrin (the "host"), forming an "inclusion complex."[18][20] This complex has the water-friendly exterior of the cyclodextrin, which allows the entire package to dissolve readily in water, significantly increasing the compound's apparent solubility.[19][21][22]
When to Use:
-
When pH adjustment or co-solvents are insufficient or interfere with the assay.
-
For highly lipophilic compounds that can fit within the CD cavity.
-
Commonly used CDs in research are Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), which have improved solubility and safety profiles over native β-cyclodextrin.[20][21]
Diagram: Cyclodextrin Inclusion Complex Mechanism
Caption: The hydrophobic drug is encapsulated by the cyclodextrin host.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay via Turbidimetry
This assay quickly determines the solubility of a compound in a specific buffer when added from a DMSO stock, mimicking the conditions of a typical biological assay.
Materials:
-
Compound stock solution (e.g., 10 mM in 100% DMSO).
-
Assay buffer (e.g., PBS, pH 7.4).
-
Clear 96-well or 384-well microplate.
-
Plate reader capable of measuring absorbance at 620-650 nm.
Methodology:
-
Plate Setup: Add 198 µL of your assay buffer to the wells of the microplate.
-
Compound Addition: Add 2 µL of your 10 mM DMSO stock solution to the buffer-containing wells. This creates a final concentration of 100 µM with 1% DMSO. Mix well by pipetting or gentle plate shaking.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow precipitation to equilibrate.
-
Measurement: Measure the absorbance (optical density) of each well at 620 nm. The light scattering caused by precipitated particles will result in a higher absorbance reading.
-
Data Analysis: Compare the absorbance of your test wells to positive (known insoluble compound) and negative (1% DMSO in buffer) controls. A significant increase in absorbance over the negative control indicates that your compound has precipitated and its solubility is below the tested concentration (100 µM in this case).
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This technique aims to increase solubility by converting a crystalline drug into a higher-energy amorphous state, dispersed within a hydrophilic polymer matrix.[23][24][25]
Materials:
-
Piperazine derivative ("drug").
-
Hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC)).
-
A common solvent that dissolves both the drug and the polymer (e.g., methanol, ethanol, dichloromethane).[25]
-
Round-bottom flask.
-
Rotary evaporator.
Methodology:
-
Dissolution: Dissolve the piperazine derivative and the chosen polymer (e.g., in a 1:4 drug-to-polymer weight ratio) in a minimal amount of the common solvent in a round-bottom flask. Swirl gently until a clear solution is formed.[25]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure until a thin, clear film or a solid mass is formed on the inside of the flask.[24]
-
Drying: Further dry the solid dispersion under a high vacuum for several hours to remove any residual solvent.
-
Collection and Characterization: Scrape the solid material from the flask. The resulting powder is the solid dispersion.
-
Validation (Crucial): Analyze the solid dispersion using Powder X-ray Diffraction (PXRD). The absence of sharp peaks characteristic of the crystalline drug and the presence of a broad "halo" pattern confirms the successful formation of an amorphous dispersion.
References
- Pardhi, D. M. et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
- Derle, D. V. et al. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 4(2), 691-701. [Link]
- (2018). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Applied Pharmaceutical Science, 8(3), 1-9. [Link]
- Savjani, K. T. et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
- Thakkar, H. et al. (2020). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 10(5-s), 218-226. [Link]
- Deshmukh, A. S. et al. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Asian Journal of Pharmaceutics, 11(2). [Link]
- Patel, B. B. et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-8. [Link]
- Al-khedairy, E. B. et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Pharmaceutical and Biosciences Journal, 9(2), 1-10. [Link]
- Shinde, S. S. et al. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research, 3(4), 435-445. [Link]
- Mehta, S. et al. (2014). A Review:Solid Dispersion, a Technique of Solubility Enhancement. Journal of Drug Delivery and Therapeutics, 4(3), 7-13. [Link]
- Babu, P. R. S. et al. (2012). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(1), 1-6. [Link]
- Hussain, A. F. (2023). Why salt formation of weak acid increases the drug solubility?
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
- Williams, H. D. et al. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
- Fabbrizzi, P. et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Molecules, 29(14), 3293. [Link]
- Shrestha, H. et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 808134. [Link]
- Kumar, L. et al. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(6). [Link]
- ResearchGate. (2024). Formulation strategies for poorly soluble drugs.
- Esau, T. et al. (2022). Combinations of Piperine with Hydroxypropyl-β-Cyclodextrin as a Multifunctional System. International Journal of Molecular Sciences, 23(21), 13328. [Link]
- Schmallegger, M. et al. (2024). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega, 9(19), 21975-21986. [Link]
- D'Andrea, D. et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 29(14), 3326. [Link]
- D'Andrea, D. et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 29(14), 3326. [Link]
- Fang, Z. et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of Pharmaceutical Sciences, 111(10), 2839-2847. [Link]
- Singh, S. et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics, 1-14. [Link]
- Varela, J. et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Bioorganic & Medicinal Chemistry Letters, 84, 129210. [Link]
- Fang, Z. et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of Pharmaceutical Sciences, 111(10), 2839-2847. [Link]
- Fang, Z. et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of Pharmaceutical Sciences, 111(10), 2839-2847. [Link]
- Sharma, R. et al. (2018). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. Letters in Drug Design & Discovery, 15(11), 1184-1191. [Link]
- Pharmaceutical Networking. (2015). β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. Pharmaceutical Networking. [Link]
- Sharma, D. et al. (2015). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology, 5(2), 71-77. [Link]
- Caffarel-Salvador, E. et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 546-555. [Link]
- Soe, H. M. P. et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(5), 651. [Link]
- E-Keeda. (2021, February 18). Solubility Enhancement Techniques. YouTube. [Link]
- Gao, Y. et al. (2018). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. AAPS PharmSciTech, 19(8), 3463-3473. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. brieflands.com [brieflands.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. ajptonline.com [ajptonline.com]
- 13. ptacts.uspto.gov [ptacts.uspto.gov]
- 14. ijpbr.in [ijpbr.in]
- 15. merckmillipore.com [merckmillipore.com]
- 16. pharmoutsourcing.com [pharmoutsourcing.com]
- 17. rjpdft.com [rjpdft.com]
- 18. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 24. jddtonline.info [jddtonline.info]
- 25. japsonline.com [japsonline.com]
Technical Support Center: N-Boc Deprotection of Piperazine Derivatives
Welcome to the technical support center for the deprotection of N-Boc-piperazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this common yet sometimes challenging transformation. Here, we address specific issues you might encounter during your experiments, providing in-depth explanations, troubleshooting workflows, and validated protocols to ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the underlying cause of side-product formation during N-Boc deprotection?
A1: The primary cause of side-product formation is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] This carbocation can then alkylate any available nucleophiles in the reaction mixture.[1] The deprotected piperazine itself, being nucleophilic, is susceptible to this t-butylation, leading to undesired byproducts.[1][3] Other sensitive functional groups within your molecule can also be alkylated.[1]
Q2: My deprotection reaction is incomplete. What are the common causes?
A2: Several factors can lead to an incomplete Boc deprotection reaction:
-
Insufficient Acid: The concentration or number of equivalents of the acid may be too low to drive the reaction to completion.[1][2]
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.[1][4]
-
Low Temperature: Most deprotections are conducted at room temperature. If the reaction is sluggish, gentle warming might be necessary, but this can also increase the rate of side reactions.[1]
-
Steric Hindrance: Bulky substituents near the Boc-protected nitrogen can impede the approach of the acid, slowing down the reaction rate.[1]
Q3: What are scavengers and why are they important in Boc deprotection?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction to "trap" the reactive tert-butyl cation.[1] By reacting with the carbocation more readily than the desired product or other sensitive parts of the molecule, they prevent unwanted side reactions like t-butylation.[1][3] Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, and anisole.[1] A standard scavenger cocktail often used is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1]
Q4: Which acidic reagents are typically used for Boc deprotection of piperazine?
A4: The most common reagents are trifluoroacetic acid (TFA), often used as a 25-50% solution in dichloromethane (DCM), and hydrochloric acid (HCl), typically as a 4M solution in an organic solvent like 1,4-dioxane or methanol.[1][2] The choice between these depends on the substrate's sensitivity, the desired salt form of the product (trifluoroacetate vs. hydrochloride), and the planned work-up procedure.[2]
Q5: How do I choose the best work-up procedure for my deprotection reaction?
A5: The work-up procedure is critical for isolating a pure product. A typical workflow involves:
-
Removal of Volatiles: After reaction completion, the solvent and excess acid are removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[1][2]
-
Basification: The resulting crude salt is dissolved in water or an organic solvent and neutralized with a base (e.g., saturated sodium bicarbonate, sodium carbonate) to generate the free amine.[5][6]
-
Extraction: The aqueous layer is extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate, DCM) to isolate the deprotected piperazine.[2]
-
Washing and Drying: The combined organic layers are washed with brine, dried over an anhydrous salt like sodium sulfate, and concentrated to yield the final product.[2][4]
Troubleshooting Guides
Issue 1: Low Yield of Deprotected Piperazine
If you are experiencing a low yield of your desired product, consult the following troubleshooting workflow.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Side Products (t-Butylation)
The appearance of unexpected peaks in your analytical data (e.g., LC-MS, NMR) often points to the formation of side products, most commonly from t-butylation.
Reaction Pathway for Side Product Formation
The diagram below illustrates the main deprotection pathway and the competing side reaction where the tert-butyl cation alkylates a nucleophile.
Caption: Mechanism of Boc deprotection and side product formation.[7][8][9]
Solutions for Side Product Formation
The most effective way to prevent t-butylation is to use scavengers.[1] These compounds are more nucleophilic than your substrate and will preferentially react with the tert-butyl cation.
| Scavenger | Purpose | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | General purpose, reduces trityl groups | 2.5 - 5% | Often used in combination with water.[1] |
| Triethylsilane (TES) | General purpose | 2.5 - 5% | A common choice for many applications.[1] |
| Anisole | Protects electron-rich aromatic rings (e.g., Tryptophan, Tyrosine) | 1 - 5% | Prevents alkylation of sensitive aromatic residues.[1] |
| Thioanisole | Protects sulfur-containing residues (e.g., Methionine, Cysteine) | 5% | Avoid if Tryptophan is present.[1] |
| Water | General purpose | 2.5 - 5% | Can act as a scavenger and helps dissolve intermediates.[1] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA
This protocol is a general starting point for deprotection using TFA in DCM.[1][2]
Caption: Experimental workflow for TFA deprotection.
Step-by-Step Methodology:
-
Preparation: Dissolve the N-Boc-piperazine substrate in dichloromethane (DCM).
-
Deprotection Cocktail: In a separate flask, prepare a solution of 25-50% TFA in DCM. If your substrate is sensitive to alkylation, add an appropriate scavenger (e.g., 2.5% TIS and 2.5% water).[1]
-
Reaction: Add the deprotection cocktail to the substrate solution at room temperature.
-
Monitoring: Stir the reaction for 30 minutes to 2 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.[1][2]
-
Work-up: Remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[1][2] The product is typically isolated as the TFA salt.
Protocol 2: Boc Deprotection with HCl in Dioxane
This method is an alternative to TFA and yields the hydrochloride salt of the deprotected piperazine.[1][2]
Caption: Experimental workflow for HCl deprotection.
Step-by-Step Methodology:
-
Preparation: Dissolve the N-Boc-piperazine substrate in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane. The reaction is often run with a large excess of HCl.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours. A precipitate of the hydrochloride salt may form.[1][4]
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.[1][4]
Protocol 3: Deprotection and Conversion to Free Base
This protocol describes the steps to obtain the neutral (free base) piperazine after deprotection.
Step-by-Step Methodology:
-
Deprotection: Follow either Protocol 1 or 2 to remove the Boc group.
-
Dissolution: After removing the reaction solvent, dissolve the resulting crude salt in water.[10]
-
Basification: Carefully add a saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃) or a stronger base like sodium hydroxide (NaOH) until the pH is basic (pH 9-11) and effervescence ceases.[2][10]
-
Extraction: Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate or DCM.[2][10]
-
Washing: Wash the combined organic layers with brine to remove residual water and inorganic salts.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the deprotected piperazine free base.[2][4]
References
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?[Link]
- National Institutes of Health (NIH). (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). [Link]
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
- ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?[Link]
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2014). [Link]
- Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
- Google Patents. (1959).
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
- National Institutes of Health (NIH). (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
- Reddit. (2014). Removal of Boc protecting group as workup?[Link]
- Reddit. (2023). How do I remove the N-Boc protection group to get the amino acid histidine?[Link]
- MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
- OSTI.gov. (2022).
- Common Organic Chemistry. Boc Deprotection - HCl. [Link]
- ResearchGate. (2018). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]
- White Rose Research Online. (2018). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
- Google Patents. (2011). Process for the preparation of piperazine compounds and hydrochloride salts thereof.
- Master Organic Chemistry. Amine Protection and Deprotection. [Link]
- Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. (2020). [Link]
- Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]
- PubMed Central (PMC). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 10. jgtps.com [jgtps.com]
Technical Support Center: Recrystallization Techniques for Purifying Piperazine Compounds
Welcome to the technical support center for the purification of piperazine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the recrystallization of this important class of heterocyclic compounds. The unique physicochemical properties of the piperazine moiety—namely its high polarity, basicity, and propensity for hydrate and salt formation—often complicate standard purification protocols.
This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges, optimize your purification workflows, and achieve high-purity materials essential for drug development and scientific research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude piperazine compounds?
Common impurities are typically byproducts of the synthesis route or degradation products. These can include:
-
Unreacted Starting Materials: Depending on the synthesis, residual ethylene diamine, diethylene triamine, or other polyethylene polyamines may be present.[1]
-
Side-Reaction Products: Structurally similar compounds like pyrazines, diazabicyclo-octane, and various N-alkyl or N-hydroxyalkyl piperazines can form during synthesis and may co-crystallize with the target compound, making them difficult to remove.[1][2]
-
Degradation Products: Piperazine compounds can be susceptible to degradation, especially at high temperatures or with improper storage, leading to impurities like N-formylpiperazine.[1] Piperazine itself readily absorbs atmospheric carbon dioxide, which can produce carbamates.[3]
Q2: Why are piperazine compounds notoriously difficult to purify by recrystallization?
The primary challenges stem directly from the inherent physicochemical properties of the piperazine ring:
-
High Polarity and Basicity: The two nitrogen atoms (pKa values typically around 5.3 and 9.7) make these compounds highly polar and basic.[1] This leads to very high solubility in polar solvents like water and alcohols, often making it difficult to achieve the supersaturation needed for crystallization without crashing the material out of solution.[1][4]
-
Hygroscopicity: Many piperazine derivatives readily absorb moisture from the atmosphere, which can complicate handling, accurate weighing, and the crystallization process itself by introducing water as an unintended co-solvent.[1]
-
Salt and Hydrate Formation: Piperazines easily form salts with acids and can form stable hydrates.[1] While this property can be exploited for purification (see Protocols 2 & 3), it can also lead to inconsistencies if not properly controlled, yielding different crystalline forms or affecting solubility.[1][3]
Q3: What is a good starting point for selecting a recrystallization solvent for a novel piperazine derivative?
A systematic approach is crucial. For a novel piperazine derivative, begin by screening a range of solvents with varying polarities.
-
Start with Alcohols: Protic solvents like ethanol, isopropanol, and methanol are often effective.[5][6][7] They tend to have good solubility for piperazines at elevated temperatures and reduced solubility upon cooling.
-
Consider Solvent Mixtures: If a single solvent is too effective (high solubility even when cold) or ineffective (poor solubility even when hot), a two-solvent system is a logical next step.[8] A common approach is to dissolve the compound in a good solvent (like dichloromethane or an alcohol) and then add a poor solvent or "anti-solvent" (like heptane, diethyl ether, or sometimes water, depending on the derivative) until turbidity is observed, then heat to redissolve and cool slowly.[5][9][10]
-
Leverage Salt Formation: If direct recrystallization is problematic, converting the basic piperazine to a hydrochloride or diacetate salt can dramatically alter its solubility profile, often making it more amenable to crystallization from solvents like acetone or alcohol/water mixtures.[2][5]
The ideal solvent system is one where your compound is highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-5 °C).[11][12]
Troubleshooting Guide: Common Recrystallization Problems
Problem: I'm not getting any crystals, or my yield is extremely low.
Possible Cause 1: Sub-optimal Solvent Choice. The compound may be too soluble in the chosen solvent, even at low temperatures. A significant portion of your product remains in the mother liquor.[10]
Solution:
-
Add an Anti-Solvent: To the mother liquor, cautiously add a miscible solvent in which your compound is insoluble (an "anti-solvent"). Add it dropwise at room temperature until you see persistent cloudiness, then add a few drops of the original solvent to clarify and allow to cool slowly.
-
Change Solvents: Re-screen for a solvent that provides a steeper solubility curve with temperature.[11]
-
Concentrate the Solution: If you suspect too much solvent was added, carefully evaporate a portion of it and attempt to cool again.[13]
Possible Cause 2: Insufficient Supersaturation or Nucleation Failure. The solution is not concentrated enough, or there are no nucleation sites for crystals to begin forming.
Solution:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches provide a surface for nucleation.[10]
-
Seeding: If you have a small amount of pure crystal, add a single seed crystal to the cooled solution to initiate crystallization.[10]
-
-
Allow More Time: Some compounds require extended periods (hours to days) for crystallization to complete. Ensure the solution has been allowed to stand undisturbed at a low temperature.[10]
Problem: My compound is "oiling out" or precipitating as an amorphous solid.
Possible Cause 1: The solution is too supersaturated. This happens when the solution is cooled too rapidly or is excessively concentrated. The solute's concentration exceeds its solubility limit to such a degree that it crashes out as a liquid (oil) or non-crystalline solid rather than forming an ordered crystal lattice.[10]
Solution:
-
Re-heat and Dilute: Heat the mixture until the oil or amorphous solid redissolves completely. Add a small amount (1-5%) more solvent.[10]
-
Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask with glass wool or paper towels to slow heat transfer. Do not place it directly into an ice bath from a high temperature.[14]
Possible Cause 2: The compound's melting point is below the solvent's boiling point. If the compound melts in the hot solvent instead of dissolving, it will oil out upon cooling.
Solution:
-
Choose a Lower-Boiling Solvent: Select a solvent with a boiling point below your compound's melting point.
-
Use More Solvent at a Lower Temperature: Dissolve the compound in a larger volume of solvent at a temperature below its melting point. This may lead to lower recovery but can prevent oiling.
Problem: My product is still impure after recrystallization.
Possible Cause 1: Impurities have similar solubility profiles. If an impurity has solubility characteristics very similar to your target compound, it will co-crystallize.
Solution:
-
Utilize Salt Formation: This is a highly effective strategy. Convert the piperazine free base into a salt (e.g., diacetate or dihydrochloride).[2] The salt will have a completely different solubility profile, often allowing for selective crystallization away from the non-basic or less-basic impurities. The pure free base can be regenerated afterward.[1] See Protocol 2 for a detailed method.
-
Try a Different Solvent System: A different solvent may offer better discrimination between your product and the impurity.
Possible Cause 2: The cooling process was too fast. Rapid cooling can trap impurities within the growing crystal lattice.[14]
Solution:
-
Repeat with Slower Cooling: Re-dissolve the crystals and allow the solution to cool to room temperature undisturbed over several hours before moving it to a cold bath.
Data Presentation: Solvent Selection Guide for Piperazine
The following table summarizes the solubility of unsubstituted piperazine in common laboratory solvents. This can serve as a foundational guide for selecting solvents for piperazine derivatives, though experimental verification is always required.
| Solvent | Qualitative Solubility | Boiling Point (°C) | Notes and Context |
| Water | Highly Soluble[3][4] | 100 | Often too soluble for direct recrystallization of the free base but useful for hydrate formation or as a co-solvent for salt recrystallization.[1][5] |
| Ethanol | Soluble[4][15] | 78 | A common and effective solvent for recrystallizing many piperazine derivatives.[6][7] |
| Methanol | Readily Soluble[5][9] | 65 | Similar to ethanol, often used as a good solvent in a two-solvent system. |
| Isopropanol | Soluble[5] | 82 | Frequently used for recrystallizing piperazine salts like hydrochlorides.[16] |
| Acetone | Sparingly Soluble (cold)[5] | 56 | Excellent for precipitating piperazine salts (like the diacetate) and for washing crystals as it has low solubility for the salt form.[2] |
| Diethyl Ether | Poorly Soluble / Insoluble[3][9] | 35 | Can be used as an anti-solvent to precipitate piperazine compounds from more polar solutions. |
| Benzene / Heptane | Slightly Soluble / Insoluble[9] | 80 / 98 | Useful as washing solvents for removing non-polar impurities or as anti-solvents.[17] |
Experimental Protocols & Workflows
Workflow Visualization
The following diagram illustrates the general workflow for a single-solvent recrystallization, including key decision points.
Caption: General workflow for single-solvent recrystallization.
Protocol 1: Purification via Piperazine Diacetate Salt Formation
This method is highly effective for separating piperazine from many common synthesis byproducts that do not readily form acetate salts in non-aqueous media.[2]
Steps:
-
Dissolution: Dissolve the crude piperazine-containing mixture in acetone at a temperature between 20-40°C. Use enough acetone to form a solution containing approximately 0.5 to 20 weight percent of piperazine.[2]
-
Acidification: While stirring, slowly add glacial acetic acid to the acetone solution. The quantity of acetic acid should be at least the stoichiometric amount required to form piperazine diacetate, and can be up to 5 times this amount.[2]
-
Precipitation: The crystalline piperazine diacetate will begin to precipitate from the solution.
-
Cooling: To ensure complete precipitation, cool the mixture to a temperature between 10-30°C and continue stirring.[2]
-
Isolation: Separate the precipitated piperazine diacetate from the mother liquor by vacuum filtration.[1]
-
Washing: Wash the collected precipitate thoroughly with cold acetone to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified piperazine diacetate under vacuum.
-
(Optional) Regeneration of Free Base: The pure piperazine free base can be regenerated from the diacetate salt by dissolving the salt in water, basifying with a strong base (e.g., NaOH), and extracting the free base with an appropriate organic solvent.[1]
Protocol 2: Purification of Piperazine as its Hexahydrate
This protocol leverages the unique ability of piperazine to form a stable hexahydrate, which can be selectively precipitated from a mixture of other nitrogenous compounds.[17]
Steps:
-
Water Adjustment: Add water to the crude mixture to ensure the molar ratio of water to piperazine is at least 6:1, which is the stoichiometric requirement for hexahydrate formation.[1][17] If the starting material is already an aqueous mixture, adjust the water content accordingly.
-
Alcohol Addition: To the aqueous solution, add a water-insoluble alcohol (e.g., isooctanol, n-hexanol). The amount of alcohol should be at least equal in weight to the amount of piperazine in the mixture.[1][17]
-
Precipitation: Stir the mixture. The piperazine hexahydrate is insoluble in this aqueous-alcohol system and will precipitate out of the solution.[1][17]
-
Isolation: Filter the precipitate from the solution using vacuum filtration.[1]
-
Washing (Optional): The precipitate can be washed with a suitable non-polar solvent like hot benzene or pentane to remove the residual alcohol and any non-polar impurities.[1][17]
-
Drying: Dry the solid piperazine hexahydrate in a vacuum oven to yield the purified product.[1]
Troubleshooting Logic Flow Diagram
This diagram provides a logical path for troubleshooting when crystallization fails.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mt.com [mt.com]
- 13. chem.ualberta.ca [chem.ualberta.ca]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. researchgate.net [researchgate.net]
- 16. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US3481933A - Recovery and purification of piperazine - Google Patents [patents.google.com]
Technical Support Center: Overcoming Low Reactivity of Precursors in Piperazine Synthesis
Welcome to the Technical Support Center dedicated to addressing the challenges associated with the low reactivity of precursors in piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the knowledge to overcome common synthetic hurdles and achieve higher yields and purity in your piperazine derivatives.
Troubleshooting Guide: Enhancing Reaction Efficiency
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Issue 1: My piperazine synthesis reaction is sluggish or not proceeding to completion.
Question: I am attempting a piperazine synthesis via the reaction of a dihaloalkane with a primary amine, but the reaction is extremely slow, and I'm observing a low conversion of my starting materials. What factors could be contributing to this, and how can I improve the reaction rate?
Answer: Sluggish reactions in piperazine synthesis are often a result of insufficient nucleophilicity of the amine or poor reactivity of the electrophile. Several factors can be optimized to drive the reaction to completion:
-
Increase Nucleophilicity of the Amine: The lone pair of electrons on the nitrogen atom of the amine is responsible for the nucleophilic attack. If the amine is sterically hindered or has electron-withdrawing groups nearby, its nucleophilicity will be diminished.
-
Enhance Electrophilicity of the Precursor: The reactivity of the dihaloalkane is crucial. Iodoalkanes are generally more reactive than bromoalkanes, which are more reactive than chloroalkanes.[3]
-
Solution: If you are using a dichloro- or dibromo-alkane, consider switching to a diiodoalkane or adding a catalytic amount of a soluble iodide salt (e.g., sodium iodide, potassium iodide) to the reaction mixture. This in-situ generation of the more reactive iodoalkane via the Finkelstein reaction can significantly accelerate the reaction rate.
-
-
Solvent Effects: The choice of solvent can dramatically influence the reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.[4]
-
Temperature Optimization: Increasing the reaction temperature will generally increase the reaction rate. However, be cautious of potential side reactions or degradation of starting materials at elevated temperatures.
-
Recommendation: Screen a range of temperatures, for example, from 80 °C to 120 °C, to find the optimal balance between reaction rate and product purity.[4]
-
Issue 2: My primary challenge is the formation of a significant amount of di-substituted byproduct, leading to low yields of the desired mono-substituted piperazine.
Question: I'm trying to synthesize a mono-N-substituted piperazine, but I'm consistently getting a mixture of the mono- and di-substituted products, which is difficult to separate and lowers my overall yield. How can I improve the selectivity for mono-substitution?
Answer: The formation of di-substituted byproducts is a common challenge due to the comparable reactivity of both nitrogen atoms in the piperazine ring.[4] The initially formed mono-substituted piperazine can sometimes be even more nucleophilic than the starting piperazine, leading to a second substitution.[2] Here are several effective strategies to favor mono-substitution:
-
Stoichiometry Control: This is the most straightforward approach. By using a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile, you statistically favor the reaction of the electrophile with an unsubstituted piperazine molecule over the mono-substituted product.[1][4]
-
Drawback: This method requires an efficient method to remove the excess piperazine during workup, often involving an acidic wash.[2]
-
-
Slow Addition of Reagents: A slow, controlled addition of the alkylating or arylating agent, often at a lower temperature, can help to maintain a low concentration of the electrophile in the reaction mixture. This minimizes the chance of the mono-substituted product reacting further.[1][4]
-
Use of Protecting Groups: This is a highly effective and controlled method. By using a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine, you ensure that only one nitrogen atom is available for reaction. The protecting group can then be removed in a subsequent step.[1][2][4] This multi-step process often leads to cleaner reactions and higher overall yields of the desired mono-substituted product.[2]
-
In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid (e.g., HCl, acetic acid) forms a mono-salt in the reaction mixture. The protonated nitrogen is deactivated, directing the substitution to the free, non-protonated nitrogen.[2] This is a cost-effective, one-pot method.[2] However, the nucleophilicity of the unprotonated nitrogen is lower than that of free piperazine, which may necessitate more forcing reaction conditions.[2]
| Strategy | Molar Ratio (Piperazine:Electrophile) | Typical Yield of Mono-substituted Product | Key Advantages | Key Disadvantages |
| Excess Piperazine | 3:1 to 10:1 | 70-80% | One-step, cost-effective.[2] | Difficult removal of excess piperazine.[2] |
| Mono-Boc Protection | 1:1 (Boc-Piperazine:Electrophile) | >80% for alkylation step | High selectivity, clean reaction.[2] | Multi-step process, higher cost.[2] |
| Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 salt:electrophile | 60-89% | One-pot synthesis, good yields.[2] | May require longer reaction times or activation.[2] |
Issue 3: I am struggling with low yields in my Buchwald-Hartwig amination for the synthesis of N-aryl piperazines.
Question: My attempts to synthesize N-aryl piperazines using Buchwald-Hartwig amination are resulting in consistently low yields. What are the critical parameters to investigate for optimizing this reaction?
Answer: Low yields in Buchwald-Hartwig amination can stem from several factors, including catalyst deactivation, suboptimal ligand choice, or issues with the starting materials.[1][4] Here are key areas to troubleshoot:
-
Catalyst and Ligand Selection: The choice of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is critical. The ligand plays a crucial role in the stability and activity of the catalytic species.[1][4] For less reactive aryl chlorides, more electron-rich and sterically hindered phosphine ligands like RuPhos or XPhos are often required.[4] It is highly recommended to screen a variety of ligands and palladium sources.
-
Base Selection: The choice of base is crucial for the catalytic cycle. Common bases include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can significantly impact the reaction outcome.
-
Solvent and Temperature: Anhydrous solvents such as toluene, dioxane, or THF are typically used.[4] It is imperative that the solvent is completely dry, as water can lead to catalyst deactivation. The reaction temperature often ranges from 80-110 °C.[4]
-
Purity of Starting Materials: Ensure that the aryl halide and piperazine are pure. Impurities can poison the catalyst. If using a mono-protected piperazine, ensure the protecting group is stable under the reaction conditions.
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What are the main industrial methods for piperazine synthesis, and what are their limitations?
A1: The primary industrial methods for piperazine synthesis involve the cyclization of precursors like diethanolamine (DEA), ethylenediamine (EDA), or monoethanolamine (MEA).[5] These reactions are typically carried out at high temperatures and pressures over a heterogeneous catalyst.[5] A common route is the amination of diethanolamine with ammonia.[6] While these methods are suitable for large-scale production, they often suffer from low selectivity, leading to a variety of byproducts and requiring extensive purification steps.[7]
Q2: Are there newer, more efficient methods for synthesizing substituted piperazines?
A2: Yes, significant progress has been made in developing more efficient and selective methods. Photoredox catalysis has emerged as a powerful tool for the C-H functionalization of piperazines, allowing for the introduction of substituents at the carbon backbone under mild conditions.[8][9][10] These methods often utilize visible light and a photocatalyst to generate highly reactive intermediates in a controlled manner.[8] Additionally, iridium-catalyzed reactions have been developed for the synthesis of complex C-substituted piperazines from imines.[11]
Q3: How can I activate alcohols for N-alkylation of piperazines instead of using alkyl halides?
A3: Using alcohols as alkylating agents is an attractive "green" alternative to alkyl halides. This can be achieved through a "hydrogen borrowing" or "hydrogen autotransfer" mechanism.[12] In this process, a transition metal catalyst (often based on ruthenium or iridium) temporarily dehydrogenates the alcohol to form an aldehyde in situ. The aldehyde then undergoes reductive amination with the piperazine, and the catalyst returns the "borrowed" hydrogen to the resulting imine to form the N-alkylated product.[12]
Experimental Protocols
Protocol 1: Mono-N-Alkylation of Piperazine Using Excess Piperazine
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl Halide (1 mmol, 1 eq.)
-
Potassium Carbonate (2 mmol, 2 eq.)
-
Acetonitrile (20 mL)
Procedure:
-
To a solution of piperazine in acetonitrile, add potassium carbonate.
-
Slowly add the alkyl halide to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or an acidic wash to remove excess piperazine.[2]
Protocol 2: Synthesis of N-Aryl Piperazine via Buchwald-Hartwig Amination
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XantPhos)
-
Base (e.g., NaOt-Bu)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[4]
-
Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The Boc-protected product can then be deprotected using standard conditions (e.g., trifluoroacetic acid in dichloromethane).
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
- Sergeev, D. V., Danov, S. M., & Ovcharov, A. A. (2022). Methods for the catalytic synthesis of piperazine.
- BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis.
- MDPI Encyclopedia. (n.d.).
- ResearchGate. (2025). Recently Adopted Synthetic Protocols for Piperazines: A Review.
- Garcı́a-Ruiz, C., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines.
- BenchChem. (2025). Technical Support Center: Large-Scale Piperazine Synthesis.
- Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- MDPI. (2021).
- PubMed. (2024).
- ResearchGate. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFjFUHT3iEO4BFC5EHtO8IdfeELRXu0HMxFrGE6b7Wqm-V8c14IkyWFuVC13Cp0y0jaf6A_hJw1ilNxgmUxpr2bcvdWKvbY25YxgM6CicAwrOQ_7IDJl_18zCvo6toQvR2s0zcmy9X2C7B9vYuoOYCH_dV1shFUEb4fn-qu-1yuV6RjDe5X-Nw2FbCwN4Prvk5QFArO6AJhhxkMAun2UcXCpGxxp_1FGepCJ81OLWYdpjva9mUY-MBusI4_U3Fl_bCXvrcsbyuPPOO66lgVttodrUczUtMwYlxMRcM86DQZM-tCMRKVOz5pI5IkzCWEfgiA1YCMFPQt69403NwuZscAv3_VydxRyhF2aLgsUauQdASMJPVASgocQSSd9TOHnZR3J9YAdnBk-l3jf6xwpMAbjTlRQA5qA==](. ResearchGate. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFjFUHT3iEO4BFC5EHtO8IdfeELRXu0HMxFrGE6b7Wqm-V8c14IkyWFuVC13Cp0y0jaf6A_hJw1ilNxgmUxpr2bcvdWKvbY25YxgM6CicAwrOQ_7IDJl_18zCvo6toQvR2s0zcmy9X2C7B9vYuoOYCH_dV1shFUEb4fn-qu-1yuV6RjDe5X-Nw2FbCwN4Prvk5QFArO6AJhhxkMAun2UcXCpGxxp_1FGepCJ81OLWYdpjva9mUY-MBusI4_U3Fl_bCXvrcsbyuPPOO66lgVttodrUczUtMwYlxMRcM86DQZM-tCMRKVOz5pI5IkzCWEfgiA1YCMFPQt69403NwuZscAv3_VydxRyhF2aLgsUauQdASMJPVASgocQSSd9TOHnZR3J9YAdnBk-l3jf6xwpMAbjTlRQA5qA==)
- White Rose eTheses Online. (n.d.). New catalysts for amine alkylation reactions promoted by hydrogen borrowing.
- BenchChem. (2025).
- NCERT. (n.d.). Amines.
- Google Patents. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ncert.nic.in [ncert.nic.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. EP2858978A1 - Piperazine preparation method - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. Programmable Piperazine Synthesis via Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Validation & Comparative
A Comparative Guide to the Anthelmintic Activity of Piperazine Dihydrochloride Monohydrate and Piperazine Citrate
For researchers, scientists, and professionals in drug development, the selection of an appropriate active pharmaceutical ingredient (API) is a critical decision. In the realm of anthelmintics, piperazine and its various salt forms have been a mainstay for decades. This guide provides an in-depth, objective comparison of two commonly used salts: piperazine dihydrochloride monohydrate and piperazine citrate. By examining their respective anthelmintic activities, physicochemical properties, and the experimental data supporting their use, this document aims to equip you with the necessary information to make an informed choice for your research and development endeavors.
Introduction: The Enduring Role of Piperazine in Helminthiasis
Helminth infections, particularly those caused by ascarids (roundworms), remain a significant global health concern in both human and veterinary medicine. Piperazine, a simple heterocyclic amine, was first introduced as an anthelmintic in the 1950s and continues to be utilized due to its well-established efficacy and safety profile.[1][2][3] Its primary mechanism of action involves the paralysis of susceptible nematodes, leading to their expulsion from the host's gastrointestinal tract.[1][4] This is achieved through its activity as a GABA (gamma-aminobutyric acid) receptor agonist at the neuromuscular junction of the parasite.[4][5] This selective action provides a high therapeutic index, as the corresponding receptors in mammals are located within the central nervous system and are less accessible to piperazine.
The base form of piperazine is less commonly used in pharmaceutical formulations due to its hygroscopic and unstable nature. Consequently, various salt forms have been developed to improve its stability and handling properties. Among the most prevalent are piperazine dihydrochloride and piperazine citrate. While both deliver the active piperazine moiety, their different salt forms can influence their physicochemical characteristics and, potentially, their clinical and therapeutic efficacy.
Physicochemical Properties: A Comparative Analysis
The choice of a salt form can significantly impact a drug's solubility, stability, and bioavailability. A clear understanding of these properties is crucial for formulation development and predicting in vivo performance.
| Property | This compound | Piperazine Citrate |
| Molecular Formula | C₄H₁₀N₂·2HCl·H₂O[6] | (C₄H₁₀N₂)₃·2C₆H₈O₇ |
| Molecular Weight | 177.07 g/mol [6] | 642.66 g/mol |
| Appearance | White to off-white crystalline powder[6] | White, crystalline powder[4] |
| Solubility in Water | Highly soluble[7] | Soluble[4] |
| Melting Point | 320 °C (decomposes)[6] | Not specified |
| pH (10% aqueous solution) | Acidic | 5.0 - 6.0 |
| Piperazine Base Content | Approximately 53%[8] | Varies with formulation |
Causality Behind Property Differences:
The primary distinction lies in the acidic and basic components of the salts. Piperazine dihydrochloride is the salt of a strong acid (hydrochloric acid) and a weak base (piperazine), resulting in a more acidic pH in solution. In contrast, piperazine citrate is formed from a weak acid (citric acid) and a weak base, leading to a less acidic pH. These differences in pH can influence the solubility and dissolution rate in various parts of the gastrointestinal tract, which in turn may affect the rate and extent of piperazine absorption. The higher piperazine base content by weight in the dihydrochloride salt is also a key consideration for dosage calculations.
Comparative Anthelmintic Efficacy: An Examination of Experimental Data
Direct head-to-head clinical trials comparing the efficacy of this compound and piperazine citrate are limited in the published literature. However, by examining data from separate studies targeting similar helminth species, we can draw valuable, albeit indirect, comparisons. The primary targets for piperazine are ascarids, making them the most relevant organisms for this comparative analysis.
Efficacy Against Ascaris Species
In Vivo Efficacy Data:
| Salt Form | Host Species | Parasite Species | Dosage | Efficacy (Cure Rate/Worm Reduction) | Reference |
| Piperazine Dihydrochloride | Pigs | Ascaris suum | 200 mg/kg body weight | 99-100% reduction in worm count | [9] |
| Piperazine Dihydrochloride | Chickens | Ascaridia galli | 200 mg/kg body weight | 100% efficacy against mature worms | [10] |
| Piperazine Citrate | Humans | Ascaris lumbricoides | Single dose (3g for adults) | 84.6% cure rate (22 out of 26 followed up) | [11] |
| Piperazine Citrate | Humans | Ascaris lumbricoides | Daily dose for 7 days | 100% cure rate (20 out of 20 followed up) | [11] |
| Piperazine Citrate | Humans | Ascaris lumbricoides | Single dose, repeated after 2 weeks | 31-53% cure rate depending on infection intensity | [12] |
| Piperazine Citrate | Chickens | Ascaridia galli | 250 mg/kg body weight | Complete elimination of parasite eggs by day 14 | [13] |
Interpretation of Efficacy Data:
From the available data, both piperazine dihydrochloride and piperazine citrate demonstrate high efficacy against ascarid infections in various host species.
-
Piperazine Dihydrochloride: The study in pigs showed a near-complete elimination of Ascaris suum at a 200 mg/kg dose.[9] Similarly, in poultry, a 200 mg/kg dose was 100% effective against mature Ascaridia galli.[10] This suggests a high and consistent level of activity for this salt form against ascarids in veterinary applications.
-
Piperazine Citrate: The efficacy of piperazine citrate against Ascaris lumbricoides in humans appears to be highly dependent on the dosing regimen. A 7-day course resulted in a 100% cure rate, while single-dose treatments showed lower and more variable efficacy.[11][12] This highlights the importance of sustained exposure to the drug for optimal clinical outcomes. In poultry, a 250 mg/kg dose of piperazine citrate was effective in eliminating Ascaridia galli eggs.[13]
Causality in Experimental Choices:
The choice of animal models in these studies is critical for their relevance. Ascaris suum in pigs is a very close relative of the human roundworm, Ascaris lumbricoides, making it an excellent model for preclinical efficacy studies. Ascaridia galli is a common and economically significant parasite in poultry, making efficacy studies in chickens directly applicable to veterinary medicine. The use of fecal egg count reduction and post-mortem worm counts are standard and validated methods for assessing anthelmintic efficacy.
Experimental Protocols: Methodologies for Efficacy Evaluation
To ensure the scientific integrity and reproducibility of anthelmintic efficacy studies, standardized protocols are essential. The following are detailed, step-by-step methodologies for key in vitro and in vivo experiments.
In Vitro Anthelmintic Activity Assay (Earthworm Model)
This assay provides a rapid and cost-effective preliminary screening of anthelmintic compounds. The earthworm, Pheretima posthuma, is often used due to its physiological and anatomical resemblance to intestinal nematodes.
Materials:
-
Adult earthworms (Pheretima posthuma) of similar size
-
Test compounds (this compound, Piperazine citrate) at various concentrations
-
Reference standard (e.g., Albendazole)
-
Normal saline solution
-
Petri dishes
-
Pipettes
-
Stopwatch
-
Water bath maintained at 37°C
Procedure:
-
Worm Collection and Acclimatization: Collect healthy adult earthworms from moist soil. Wash them with normal saline to remove any adhering soil and debris. Acclimatize the worms in normal saline for 30 minutes before the experiment.
-
Preparation of Test and Standard Solutions: Prepare stock solutions of the test compounds and the reference standard in normal saline. From the stock solutions, prepare a series of dilutions to the desired test concentrations.
-
Experimental Setup:
-
Divide the Petri dishes into groups for each test concentration, a negative control (normal saline only), and a positive control (reference standard).
-
Add 20 mL of the respective solution to each Petri dish.
-
Place one earthworm of approximately the same size in each Petri dish.
-
-
Observation and Data Collection:
-
Observe the worms for paralysis and death.
-
Time to paralysis is recorded as the time when no movement is observed except when the worm is shaken vigorously.
-
Time to death is confirmed by placing the motionless worm in warm water (50°C) and observing for any movement.
-
Record the time of paralysis and death for each worm in all groups.
-
-
Data Analysis: Compare the time to paralysis and death for the test compounds with the positive and negative controls. A shorter time indicates higher anthelmintic activity.
In Vivo Anthelmintic Efficacy Study (Murine Model)
The murine model is a standard for in vivo screening of anthelmintic drug candidates, particularly for gastrointestinal nematodes.
Materials:
-
Laboratory mice (e.g., Swiss albino) of the same sex and similar age
-
Infective larvae of a suitable nematode parasite (e.g., Heligmosomoides bakeri)
-
Test compounds (this compound, Piperazine citrate)
-
Vehicle (e.g., distilled water or 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Fecal collection cages
-
Microscope and slides
-
Saturated salt solution (for fecal flotation)
-
McMaster counting chamber
Procedure:
-
Infection of Mice: Orally infect the mice with a known number of infective larvae of the chosen nematode.
-
Pre-patent Period: Allow the infection to establish. The pre-patent period (the time from infection to the appearance of eggs in the feces) will vary depending on the parasite species.
-
Fecal Egg Count (Pre-treatment): Once the infection is patent, collect fecal samples from each mouse and perform a fecal egg count (FEC) using the McMaster technique to determine the baseline egg shedding.
-
Grouping and Treatment:
-
Group the infected mice randomly into treatment groups, a vehicle control group, and a positive control group (treated with a known effective anthelmintic).
-
Administer the test compounds and controls orally at the desired dosage for a specified duration.
-
-
Fecal Egg Count (Post-treatment): Collect fecal samples at specific time points after treatment (e.g., 7 and 14 days post-treatment) and perform FECs.
-
Data Analysis: Calculate the percentage of fecal egg count reduction (FECR) for each treatment group using the following formula: FECR (%) = [(Pre-treatment FEC - Post-treatment FEC) / Pre-treatment FEC] x 100
-
Worm Burden Reduction (Optional): At the end of the experiment, euthanize the mice and recover the adult worms from the gastrointestinal tract to determine the percentage reduction in worm burden compared to the control group.
Visualizing the Experimental Workflow
To provide a clear overview of the experimental processes, the following diagrams illustrate the key steps in the in vitro and in vivo anthelmintic evaluation workflows.
Caption: In Vitro Anthelmintic Assay Workflow.
Sources
- 1. media.neliti.com [media.neliti.com]
- 2. piperazine citrate, 144-29-6 [thegoodscentscompany.com]
- 3. Chapter 24 Anthelmintics and Parasiticides – Veterinary Clinical Pharmacology [saskoer.ca]
- 4. Piperazine citrate | 144-29-6 [chemicalbook.com]
- 5. Piperazine Citrate | organic compound | CAS# 144-29-6 | InvivoChem [invivochem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Buy this compound | 6091-62-9 [smolecule.com]
- 8. drugs.com [drugs.com]
- 9. Efficacy of piperazine dihydrochloride against Ascaris suum and Oesophagostomum species in naturally infected pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Single dose piperazine therapy for Ascaris lumbricoides: an unsuccessful method of promoting growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Comparative Study on Efficacy of Piperazine Citrate and Levamisole Against Natural Infected Ascariasis in Indigenous Chicken of Bangladesh | Research in Agriculture Livestock and Fisheries [banglajol.info]
The Piperazine Scaffold: A Privileged Motif in Modern Anticancer Drug Discovery
A Comparative Analysis of Key Piperazine Derivatives in Oncological Research
The six-membered heterocyclic ring, piperazine, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility as a scaffold for the development of novel anticancer agents.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms that can be independently substituted, allow for the creation of diverse molecular architectures with a wide range of biological activities.[3] This guide provides a comparative analysis of prominent piperazine derivatives, delving into their mechanisms of action, structure-activity relationships, and preclinical performance, to offer researchers and drug development professionals a comprehensive overview of this critical compound class.
The Strategic Advantage of the Piperazine Ring
The prevalence of the piperazine moiety in FDA-approved anticancer drugs, such as Imatinib (a tyrosine kinase inhibitor) and Palbociclib (a CDK4/6 inhibitor), underscores its significance.[4][5] The piperazine ring often serves as a flexible linker or a pharmacophoric element, contributing to enhanced aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][5] Its ability to engage in various non-covalent interactions within biological targets makes it an attractive component for designing potent and selective inhibitors.[1][6]
Comparative Analysis of Piperazine Derivatives
The anticancer activity of piperazine derivatives is diverse, targeting various hallmarks of cancer, from uncontrolled proliferation to evasion of apoptosis. This section will compare representative classes of piperazine-based compounds, highlighting their distinct mechanisms and therapeutic potential.
Arylpiperazine Derivatives: Targeting Cell Signaling and Survival
Arylpiperazines represent a significant class of anticancer agents, with their biological activity often stemming from the nature of the aryl substituent and the linker connecting it to a second pharmacophore.[7][8] These compounds have been shown to interact with a multitude of molecular targets implicated in cancer pathogenesis.[7][9]
One notable example involves quinoxalinyl–piperazine derivatives. These compounds have demonstrated potent growth inhibitory effects on various cancer cell lines.[7] Mechanistic studies have revealed that their mode of action can involve cell cycle arrest at the G2/M phase and the inhibition of the anti-apoptotic protein Bcl-2, leading to the induction of apoptosis.[7][8]
Another important subclass is the thiazolinylphenyl-piperazines, which have shown significant cytotoxic effects, particularly against aggressive forms of breast cancer.[8] The structure-activity relationship (SAR) studies of these compounds indicate that the nature and position of substituents on the phenyl ring are crucial for their anticancer potency.[8]
Experimental Protocol: Evaluating Cytotoxicity using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential anticancer compounds.[10][11]
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the piperazine derivative for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the media is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Natural Product Hybrids: Enhancing Potency and Specificity
The conjugation of piperazine moieties to natural products with known anticancer properties is a promising strategy to develop novel and more effective therapeutic agents.[12] This approach can enhance the parent molecule's pharmacological profile, including its solubility, bioavailability, and target engagement.[12]
Vindoline, a monomer of the Vinca alkaloids, is largely inactive on its own. However, when conjugated with N-substituted piperazines, the resulting derivatives exhibit significant antiproliferative activity against a broad spectrum of cancer cell lines.[13][14] For instance, a vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugate (Compound 23) was identified as a highly potent antitumor candidate, with a growth inhibition (GI50) value of 1.00 μM against the MDA-MB-468 breast cancer cell line.[13][15]
Similarly, derivatives of bergenin, a natural isocoumarin, linked to piperazine-containing heterocyclic hybrids have shown excellent cytotoxic activity against tongue and oral cancer cell lines.[16] These compounds were found to induce cell cycle arrest at the G0/G1 phase and promote apoptosis by modulating the expression of Bax and Bcl-2 proteins.[16]
Signaling Pathway: Induction of Apoptosis by Piperazine Derivatives
Many piperazine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[6] The signaling cascades leading to apoptosis can be intricate and often involve the activation of caspases. A simplified representation of a common pathway is depicted below.
Caption: Simplified diagram of the intrinsic apoptotic pathway induced by some piperazine derivatives.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected piperazine derivatives against various human cancer cell lines, providing a quantitative basis for comparison.
| Compound Class | Representative Derivative | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| Vindoline-Piperazine Conjugate | Vindoline-[4-(trifluoromethyl)benzyl]piperazine (Compound 23) | MDA-MB-468 (Breast) | 1.00 | [13][15] |
| Vindoline-Piperazine Conjugate | Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine (Compound 25) | HOP-92 (Non-small cell lung) | 1.35 | [13][14][15] |
| Arylpiperazine | Quinoxalinyl-piperazine derivative (Compound 30) | Multiple cell lines | Varies (e.g., potent against breast, skin, pancreas, cervix) | [7][8] |
| Natural Product Hybrid | Bergenin-piperazine hybrid (Compound 40) | HeLa (Cervical) | 1.33 | [12] |
| Natural Product Hybrid | Bergenin-piperazine hybrid (Compound 40) | A-549 (Lung) | 1.86 | [12] |
| Arylpiperazine | Thiazolinylphenyl-piperazine derivative | MDA-MB-231 (Breast) | Highly cytotoxic | [8] |
| Benzhydryl Piperazine | Compound 86 | T47D (Breast) | 0.31 | [4] |
| Alepterolic Acid Derivative | Compound 3n | MDA-MB-231 (Breast) | 5.55 | [17] |
Future Perspectives
The piperazine scaffold continues to be a fertile ground for the discovery of novel anticancer agents.[1][2] Future research will likely focus on the development of derivatives with enhanced selectivity for cancer cells, thereby reducing off-target effects and improving the therapeutic index. The modular nature of the piperazine ring allows for the application of combinatorial chemistry and fragment-based drug design to explore a vast chemical space and identify new lead compounds.[7] Furthermore, the integration of piperazine-containing molecules into targeted drug delivery systems and combination therapies holds immense promise for the future of cancer treatment.
References
- Singh, S., Kumar, R., Tripathi, S., Salahuddin, Mazumder, A., & Singh, N. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077. [Link]
- Perjési, P., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(15), 4987. [Link]
- Iacopetta, D., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320. [Link]
- Walayat, K., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43, 1-23. [Link]
- Singh, S., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]
- Li, J., et al. (2023). Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents. Chemistry & Biodiversity, 20(5), e202300208. [Link]
- Faizan, M., et al. (2024). The structure‐activity relationship of anticancer activity piperazine derivatives.
- Thorn, C. F., et al. (2011). Design, synthesis, and biological evaluation of a novel series of bisintercalating DNA-binding piperazine-linked bisanthrapyrazole compounds as anticancer agents. Journal of Medicinal Chemistry, 54(23), 8194-8207. [Link]
- Walayat, K., Mohsin, N. U. A., Aslam, S., & Ahmad, M. (2019). An insight into the therapeutic potential of piperazine-based anticanc. Turkish Journal of Chemistry. [Link]
- Iacopetta, D., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. [Link]
- Singh, S., et al. (2018). Design, Synthesis and In Vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Letters in Drug Design & Discovery, 15(8), 811-823. [Link]
- Al-Oqail, M. M., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Saudi Journal of Biological Sciences, 23(2), 285-291. [Link]
- Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]
- Kumar, R., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. Journal of Biomolecular Structure and Dynamics, 40(17), 7859-7883. [Link]
- Walayat, K., et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents.
- Iacopetta, D., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.
- Perjési, P., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PMC. [Link]
- Iacopetta, D., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed. [Link]
- Kaan, H. Y. K., et al. (2014). Novel piperazine-based compounds inhibit microtubule dynamics and sensitize colon cancer cells to tumor necrosis factor-induced apoptosis. Molecular Cancer Therapeutics, 13(5), 1251-1263. [Link]
- Reddy, T. S., et al. (2022). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. Scientific Reports, 12(1), 1800. [Link]
Sources
- 1. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]
- 3. benthamdirect.com [benthamdirect.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating an HPLC-UV Method for Piperazine Quantification
Introduction: The Analytical Challenge of Piperazine
Piperazine, a six-membered ring with two opposing nitrogen atoms, is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including well-known drugs like ciprofloxacin and sildenafil.[1][2] Its accurate quantification is paramount for process control, impurity profiling, and ensuring the final product's quality and safety. However, piperazine presents a significant analytical challenge for the most common and accessible analytical technique in pharmaceutical labs: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The core issue is that piperazine lacks a strong chromophore, meaning it does not absorb UV light effectively, making it nearly invisible to standard UV detectors.[3]
This guide provides an in-depth, field-proven framework for developing and validating a robust HPLC-UV method for piperazine quantification. We will navigate the common strategy of chemical derivatization—a process that tags the non-absorbing piperazine molecule with a UV-active compound—to render it detectable.[3][4] More importantly, we will dissect the method validation process, not as a mere checklist, but as a logical, scientific investigation to prove the method is "fit for purpose." Every step will be grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, the gold standard in analytical procedure validation.[5][6]
This document is designed for researchers, analytical scientists, and drug development professionals who require a reliable, defensible method for piperazine analysis. We will move beyond simply stating what to do and focus on why we do it, ensuring the final analytical method is accurate, precise, and robust.
The Foundation: A Synopsis of the HPLC-UV Method
Before validation can begin, a suitable analytical method must be developed. For piperazine, this typically involves a pre-column derivatization step. A well-documented approach uses 4-chloro-7-nitrobenzofuran (NBD-Cl) to react with piperazine, forming a stable, UV-active derivative that can be easily detected.[3][4]
Illustrative Method Parameters (Based on Published Literature[3]):
-
Derivatization Agent: 4-chloro-7-nitrobenzofuran (NBD-Cl)
-
HPLC Column: Chiralpak IC (250 x 4.6 mm, 5µm particle size)
-
Mobile Phase: Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 340 nm
The validation process, which we will detail below, is designed to rigorously test every aspect of this method to prove its reliability for routine use.
The Validation Blueprint: A Systematic Approach
Method validation is a systematic process that demonstrates an analytical procedure is suitable for its intended use.[6] The ICH Q2(R1) guideline provides a comprehensive framework for this process.[5][7] The overall workflow is designed to build confidence in the method's performance characteristics, from its specificity to its robustness under varied conditions.
Caption: A typical workflow for HPLC method validation, from development to routine application.
Dissecting the Validation Parameters
Here, we explore each validation characteristic with an emphasis on the scientific rationale, a detailed protocol, and clear acceptance criteria.
Specificity / Selectivity
Expertise & Experience (The "Why"): Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[8][9] For our method, this is the most critical first step. We must prove that the peak we are measuring corresponds only to the piperazine-NBD derivative and not to unreacted derivatizing agent, API, or other potential impurities. A lack of specificity can lead to erroneously high results.
Experimental Protocol:
-
Prepare Solutions:
-
Blank: Prepare a solution containing all reagents except piperazine (e.g., diluent, derivatizing agent).
-
Placebo: If analyzing a formulated product, prepare a solution containing all excipients without the API or piperazine.
-
Piperazine Standard: Prepare a solution of the derivatized piperazine standard at the target concentration.
-
Spiked Sample: Prepare a sample of the API (or placebo) spiked with a known amount of piperazine and derivatize it.
-
-
Analysis: Inject each solution into the HPLC system.
-
Evaluation:
-
Compare the chromatogram of the blank and placebo with the spiked sample.
-
Ensure that no interfering peaks are observed at the retention time of the piperazine-NBD derivative.
-
The piperazine peak in the spiked sample should be spectrally pure (if using a Photodiode Array detector) and well-resolved from any adjacent peaks (Resolution > 2.0).
-
Data Presentation & Acceptance Criteria:
| Parameter | Observation | Acceptance Criteria |
| Blank Interference | No significant peak at the retention time of the piperazine derivative. | Response should be less than the Limit of Detection (LOD). |
| Placebo Interference | No significant peak at the retention time of the piperazine derivative. | Response should be less than the LOD. |
| Peak Resolution | The piperazine derivative peak is baseline-resolved from the closest eluting peak. | Resolution (Rs) ≥ 2.0 |
Linearity & Range
Expertise & Experience (The "Why"): Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[10][11] Establishing this relationship is fundamental for quantification, as it validates the use of a calibration curve to calculate the concentration of an unknown sample. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[12]
Experimental Protocol:
-
Prepare Standards: Prepare a series of at least five calibration standards by diluting a stock solution of derivatized piperazine. The concentration range should bracket the expected working range, typically from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 90 ppm to 350 ppm).[3][10]
-
Analysis: Inject each standard in triplicate.
-
Evaluation:
Data Presentation & Acceptance Criteria:
| Parameter | Example Result | Acceptance Criteria (ICH) |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.998[3] |
| Y-intercept | Close to zero | Should not be statistically different from zero. |
| Residuals Plot | Random scatter | No obvious pattern or trend. |
| Range | 90 ppm - 350 ppm | Defined by the concentrations that meet linearity, accuracy, and precision requirements. |
Accuracy
Expertise & Experience (The "Why"): Accuracy represents the closeness of the test results obtained by the method to the true value.[9][13][14] It is a measure of the method's systematic error. We perform accuracy studies by spiking a sample matrix with a known quantity of the analyte and measuring how much we can "recover." Consistently low or high recovery indicates a bias in the method, which could stem from incomplete derivatization, sample degradation, or matrix effects.
Experimental Protocol:
-
Prepare Spiked Samples: Prepare samples of the API or placebo spiked with piperazine at a minimum of three concentration levels, in triplicate (for a total of nine determinations).[14][15] These levels should cover the analytical range, for example:
-
Low: 80% of target concentration
-
Mid: 100% of target concentration
-
High: 120% of target concentration
-
-
Analysis: Derivatize and analyze each spiked sample.
-
Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100%.
Data Presentation & Acceptance Criteria:
| Concentration Level | Replicate 1 (% Recovery) | Replicate 2 (% Recovery) | Replicate 3 (% Recovery) | Mean Recovery | %RSD |
| Low (e.g., 100 ppm) | 101.2% | 99.8% | 100.5% | 100.5% | 0.7% |
| Mid (e.g., 125 ppm) | 99.1% | 100.2% | 98.9% | 99.4% | 0.7% |
| High (e.g., 150 ppm) | 101.5% | 102.1% | 100.9% | 101.5% | 0.6% |
| Acceptance Criteria | - | - | - | 98.0% - 102.0% [13][16] | ≤ 2.0% |
Precision
Expertise & Experience (The "Why"): Precision measures the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[9] It reflects the random errors of a method. We evaluate it at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. This tells us about the method's consistency within a single run.[12][14]
-
Intermediate Precision: Precision within the same laboratory but under different conditions (e.g., different days, different analysts, different equipment). This assesses the method's transferability and long-term consistency.[14][16]
Experimental Protocol:
-
Repeatability:
-
Prepare six individual samples of piperazine spiked at 100% of the target concentration.
-
Alternatively, perform nine determinations across three concentration levels (as in the accuracy study).
-
Analyze all samples on the same day, with the same analyst and instrument.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and if possible, on a different HPLC system.
-
-
Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of measurements.
Data Presentation & Acceptance Criteria:
| Precision Level | Number of Determinations | Example %RSD | Acceptance Criteria |
| Repeatability | 6 | 0.85% | ≤ 2.0%[8] |
| Intermediate Precision | 6 | 1.13%[3] | ≤ 2.0% |
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Expertise & Experience (The "Why"):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14][17] This is important for impurity analysis to confirm the presence or absence of a substance.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14][17] This is the lower boundary of the method's useful range for quantitative measurements.
Experimental Protocol (based on Signal-to-Noise):
-
Determine Signal-to-Noise (S/N) Ratio:
-
Prepare a series of increasingly dilute solutions of the derivatized piperazine.
-
Inject them and determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for the LOD.[17]
-
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for the LOQ.[17]
-
-
Confirm LOQ:
-
Prepare six samples at the estimated LOQ concentration.
-
Analyze them and confirm that the precision (%RSD) and accuracy (% Recovery) meet acceptable criteria.
-
Alternative Method (from Calibration Curve): LOD and LOQ can also be calculated from the standard deviation of the y-intercept (σ) and the slope (S) of the calibration curve.[18][19]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Data Presentation & Acceptance Criteria:
| Parameter | Method | Example Result | Acceptance Criteria |
| LOD | S/N Ratio | 30 ppm[3] | S/N ≥ 3 |
| LOQ | S/N Ratio | 90 ppm[3] | S/N ≥ 10 |
| LOQ Precision | %RSD at LOQ | < 5% | Typically ≤ 10% |
| LOQ Accuracy | % Recovery at LOQ | 95% - 105% | Typically 80% - 120% |
Robustness
Expertise & Experience (The "Why"): Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[20][21] This study is critical because it indicates the method's reliability during normal usage and its transferability between different labs, which may have slight variations in equipment or environment. It helps identify which method parameters need to be tightly controlled.
Experimental Protocol:
-
Identify Critical Parameters: Select parameters that could potentially vary during routine use, such as:
-
Mobile Phase Composition (e.g., % Acetonitrile ± 2%)
-
Column Temperature (e.g., 35°C ± 2°C)
-
Flow Rate (e.g., 1.0 mL/min ± 0.1 mL/min)
-
Mobile Phase pH (if applicable)
-
-
Systematic Variation: Change one parameter at a time while keeping others constant. A more efficient approach is to use a design of experiments (DOE), like a Youden test, which evaluates multiple parameters simultaneously.[22]
-
Analysis: Inject a standard solution under each modified condition.
-
Evaluation: Assess the impact of each change on key system suitability parameters like retention time, peak area, and resolution. The results should not deviate significantly from the nominal conditions.
Data Presentation & Acceptance Criteria:
| Parameter Varied | Variation | Effect on Retention Time | Effect on Peak Area (%RSD) | Effect on Resolution |
| Flow Rate | +0.1 mL/min | Decrease | < 4.0%[3] | Maintained |
| Flow Rate | -0.1 mL/min | Increase | < 4.0% | Maintained |
| Column Temp | +2°C | Slight Decrease | < 4.0% | Maintained |
| Column Temp | -2°C | Slight Increase | < 4.0% | Maintained |
| Acceptance Criteria | - | System suitability criteria are met. | %RSD of key parameters should be within pre-defined limits. | Resolution remains ≥ 2.0 |
System Suitability
Expertise & Experience (The "Why"): While the previous tests validate the method itself, System Suitability Testing (SST) is performed before and during each analytical run to verify that the chromatographic system is adequate for the intended analysis.[23] It is the daily health check of the HPLC system. Passing SST ensures that the equipment, electronics, and analytical operations constitute an integral system that is performing correctly at the time of analysis.[24]
Caption: The decision-making process for System Suitability Testing before sample analysis.
Experimental Protocol:
-
Prepare SST Solution: Prepare a standard solution of derivatized piperazine, often at the target concentration.
-
Analysis: Before injecting any samples, perform 5-6 replicate injections of the SST solution.
-
Evaluation: The chromatography software will automatically calculate the key parameters. These must meet the pre-defined acceptance criteria before analysis can begin.
Data Presentation & Acceptance Criteria:
| SST Parameter | Purpose | Example Result | Acceptance Criteria |
| Precision (%RSD) | Checks injection and pump precision | 0.5% | ≤ 2.0% |
| Tailing Factor (T) | Measures peak symmetry | 1.1 | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | Measures column efficiency | > 5000 | ≥ 2000 |
| Resolution (Rs) | Measures separation of peaks | > 2.0 | ≥ 2.0 (between analyte and closest peak) |
Comparative Analysis: HPLC-UV vs. Alternative Methods
While a validated HPLC-UV method is a workhorse for many labs, it's important to understand its position relative to other analytical techniques. For piperazine, methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer alternatives.[25]
| Parameter | Validated HPLC-UV (with Derivatization) | GC-MS | LC-MS |
| Principle | Liquid phase separation with UV absorbance detection. | Gas phase separation with mass-based detection. | Liquid phase separation with mass-based detection. |
| Sensitivity | Moderate (ppm level).[3] | High (ppb to ppm level).[2] | Very High (ppb to ppt level). |
| Specificity | Good, relies on chromatographic separation and UV spectrum. | Very High, relies on both retention time and mass fragmentation pattern. | Excellent, provides molecular weight and structural information. |
| Sample Prep | Requires chemical derivatization, which adds a step and potential variability. | Often requires derivatization to improve volatility. | May not require derivatization, simplifying sample prep. |
| Instrumentation Cost | Low to Moderate. | Moderate to High. | High. |
| Ease of Use | High. Widely available and routine. | Moderate. Requires more specialized expertise. | Moderate to High. Requires specialized expertise. |
| Best For | Routine QC, content uniformity, assay of known concentrations. | Impurity identification, analysis of volatile related substances. | Trace-level quantification, metabolite studies, definitive identification. |
Conclusion
Validating an HPLC-UV method for a challenging compound like piperazine is a rigorous but essential scientific endeavor. It transforms a developed procedure into a reliable, defensible analytical tool. By systematically evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, we generate documented evidence that the method is fit for its intended purpose. The key to successful validation lies not in rote execution of steps, but in understanding the scientific rationale behind each parameter. A properly validated method, supported by routine system suitability checks, ensures the integrity of the data generated and, ultimately, the quality and safety of the pharmaceutical products being developed.
References
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
- Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance?. Altabrisa Group. [Link]
- AssayPRISM. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. assayprism.com. [Link]
- Lucidity. (2024).
- American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. American Chemical Society. [Link]
- MicroSolv Technology Corporation. (n.d.).
- Pharmaceutical Updates. (2021). System suitability in HPLC Analysis.
- U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
- ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. gmp-compliance.org. [Link]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
- ResearchGate. (n.d.). Detection limit (LOD) and quantitation limit (LOQ) of the HPLC method.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
- Altabrisa Group. (2025). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Altabrisa Group. [Link]
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- ProPharma Group. (2024).
- Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
- International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- Slideshare. (n.d.). System suitability testing. Slideshare. [Link]
- LCGC International. (n.d.). Robustness Tests.
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
- AMSbiopharma. (2025).
- Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods.
- Altabrisa Group. (2025). Ensuring Linearity in Method Validation - A Step-by-Step Guide. Altabrisa Group. [Link]
- Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
- ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Mastelf. (2025).
- Taylor & Francis Online. (n.d.). analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Taylor & Francis. [Link]
- Abraham Entertainment. (2025).
- PubMed. (2024). A linear validation method of analytical procedures based on the double logarithm function linear fitting. PubMed. [Link]
- Agilent Technologies. (2015). HPLC Separation Robustness and Ruggedness. Agilent. [Link]
- Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?. Lösungsfabrik. [Link]
- SciELO. (n.d.). Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test. SciELO. [Link]
- Pharmaguideline. (2024).
- Element Lab Solutions. (n.d.).
- LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II.
- NTU Journal of Pure Sciences. (2021). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
- ACS Omega. (n.d.). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode.
- Trade Science Inc. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry An Indian Journal. [Link]
Sources
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. hakon-art.com [hakon-art.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. database.ich.org [database.ich.org]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. propharmagroup.com [propharmagroup.com]
- 16. mastelf.com [mastelf.com]
- 17. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 18. Determine limits of detection LOD and limits of quantification LOQ - How To [mtc-usa.com]
- 19. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 20. altabrisagroup.com [altabrisagroup.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. scielo.br [scielo.br]
- 23. pubs.acs.org [pubs.acs.org]
- 24. System suitability testing | PPTX [slideshare.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Navigating Chemical Hypersensitivity: A Comparative Guide to Piperazine and Ethylenediamine Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of drug development and chemical safety assessment, understanding the potential for cross-reactivity between structurally similar compounds is paramount. Piperazine and ethylenediamine, two aliphatic amines with widespread industrial and pharmaceutical applications, represent a clinically significant pair known to elicit cross-reactive hypersensitivity reactions. This guide provides an in-depth technical comparison of the cross-reactivity between piperazine and ethylenediamine, offering insights into the underlying immunological mechanisms, experimental data, and robust protocols for assessment. Our aim is to equip researchers and drug development professionals with the knowledge to anticipate, evaluate, and mitigate the risks associated with this chemical class.
Structural and Chemical Properties: The Basis for Cross-Reactivity
Piperazine is a cyclic diamine, structurally a six-membered ring containing two nitrogen atoms at opposite positions. Ethylenediamine is a linear diamine, representing the core structural element of piperazine if the ring were to be opened. This fundamental structural similarity is the primary driver for their immunological cross-reactivity.
| Feature | Piperazine | Ethylenediamine |
| Chemical Formula | C₄H₁₀N₂ | C₂H₈N₂ |
| Molar Mass | 86.14 g/mol | 60.10 g/mol |
| Structure | Cyclic Diamine | Linear Diamine |
| Key Functional Group | Two secondary amine groups | Two primary amine groups |
| Common Applications | Anthelmintics, antihistamines, antipsychotics, industrial polymers | Fungicides, corrosion inhibitors, stabilizer in creams, epoxy resin hardeners |
The presence of reactive amine functional groups in both molecules allows them to act as haptens. A hapten is a small molecule that can elicit an immune response only when attached to a larger carrier protein. The shared ethylenediamine moiety is the key antigenic determinant that can be recognized by the immune system, leading to cross-reactivity.
Immunological Mechanisms of Cross-Reactivity
The cross-reactivity between piperazine and ethylenediamine can be mediated by both T-cell (Type IV hypersensitivity) and, less commonly, IgE antibodies (Type I hypersensitivity).
T-Cell Mediated (Type IV) Hypersensitivity
This is the most common mechanism underlying contact dermatitis and other delayed-type hypersensitivity reactions to these compounds. The process involves the formation of a hapten-carrier complex that is recognized by T-cells.
-
Haptenation: Piperazine and ethylenediamine, being chemically reactive, can covalently bind to endogenous proteins in the skin or other tissues, forming hapten-protein conjugates.
-
Antigen Processing and Presentation: These modified proteins are taken up by antigen-presenting cells (APCs), such as Langerhans cells in the skin. Inside the APCs, the proteins are processed into smaller peptides, some of which will carry the hapten modification. These haptenated peptides are then presented on the surface of the APCs by Major Histocompatibility Complex (MHC) molecules.
-
T-Cell Recognition and Activation: Naive T-cells with T-cell receptors (TCRs) that can recognize these novel hapten-peptide-MHC complexes become activated and proliferate, differentiating into memory T-cells.
-
Elicitation of a Response: Upon re-exposure to either piperazine or ethylenediamine, the memory T-cells are rapidly activated, leading to the release of pro-inflammatory cytokines and the recruitment of other immune cells, resulting in the clinical manifestations of allergic contact dermatitis or other delayed drug eruptions.
The structural similarity between piperazine and ethylenediamine means that T-cells sensitized to a haptenated peptide derived from one compound can also recognize and be activated by a structurally similar haptenated peptide from the other.
IgE-Mediated (Type I) Hypersensitivity
While less common, IgE-mediated reactions, such as urticaria, angioedema, and anaphylaxis, have been reported, particularly in cases of systemic exposure to piperazine in individuals sensitized to ethylenediamine[1]. The mechanism involves:
-
Sensitization: Initial exposure to one of the compounds leads to the production of specific IgE antibodies against the hapten-protein conjugate.
-
Elicitation: Upon subsequent exposure to either the original sensitizer or the cross-reacting compound, the allergen cross-links IgE antibodies on the surface of mast cells and basophils. This triggers the release of histamine and other inflammatory mediators, leading to an immediate hypersensitivity reaction. Studies have demonstrated the presence of specific IgE antibodies against piperazine in occupationally exposed individuals[2].
Clinical Evidence and Experimental Data
Numerous case reports and clinical studies have documented the cross-reactivity between piperazine and ethylenediamine.
A retrospective study of 50 patients with ethylenediamine allergy found that some of these patients also cross-reacted to piperazine[3]. Another case report detailed a patient sensitive to ethylenediamine who developed a systemic reaction after ingesting piperazine citrate[4]. These clinical observations underscore the importance of considering this cross-reactivity in patient management.
Table 1: Summary of Clinical and Experimental Findings
| Study Type | Key Findings | Reference(s) |
| Case Reports | Patients with known ethylenediamine sensitivity experiencing allergic contact dermatitis, systemic drug eruptions, or angioedema upon exposure to piperazine or its derivatives. | [4][5][6][7] |
| Patch Test Studies | Positive patch test reactions to piperazine in individuals with a confirmed allergy to ethylenediamine. | [3][8] |
| In Vitro Studies | Presence of specific IgE antibodies to piperazine in sensitized individuals, suggesting a potential for Type I hypersensitivity. | [2] |
Experimental Protocols for Assessing Cross-Reactivity
For drug development and clinical diagnostics, several in vitro and in vivo methods can be employed to assess the cross-reactivity between piperazine and ethylenediamine.
Patch Testing
Patch testing is the gold standard for diagnosing allergic contact dermatitis (a Type IV hypersensitivity reaction).
Objective: To determine if an individual sensitized to one compound will elicit a delayed-type hypersensitivity reaction to the other.
Protocol: Patch Testing for Piperazine and Ethylenediamine
-
Allergen Preparation:
-
Ethylenediamine dihydrochloride 1% in petrolatum (pet.).
-
Piperazine 1% in pet.
-
Appropriate negative (petrolatum alone) and positive controls.
-
-
Application:
-
Apply small amounts of the test substances to individual Finn Chambers® on Scanpor® tape.
-
Apply the patch test strips to the upper back of the subject, ensuring good adhesion.
-
-
Occlusion and Removal:
-
Leave the patches in place for 48 hours.
-
Instruct the subject to avoid getting the test area wet.
-
After 48 hours, remove the patches and mark the test sites.
-
-
Reading and Interpretation:
-
Read the test sites at 48 hours and again at 72 or 96 hours.
-
Grade the reactions according to the International Contact Dermatitis Research Group (ICDRG) criteria:
-
-
: Negative reaction
-
-
?+ : Doubtful reaction (faint erythema)
-
+ : Weak positive reaction (erythema, infiltration, possibly papules)
-
++ : Strong positive reaction (erythema, infiltration, papules, vesicles)
-
+++ : Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)
-
IR : Irritant reaction
-
-
A positive reaction to both ethylenediamine and piperazine in a patient with a clinical history of allergy to one of them is strongly suggestive of cross-reactivity.
Lymphocyte Transformation Test (LTT)
The LTT is an in vitro method to detect drug-specific memory T-cells in a patient's blood. It is particularly useful for investigating delayed-type hypersensitivity reactions.
Objective: To measure the proliferative response of a patient's lymphocytes when exposed to piperazine and ethylenediamine in vitro.
Protocol: Lymphocyte Transformation Test
-
Sample Collection and Preparation:
-
Collect 20-30 mL of heparinized peripheral blood from the patient.
-
Isolate peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation (e.g., using Ficoll-Paque).
-
Wash the PBMCs twice with sterile phosphate-buffered saline (PBS).
-
-
Cell Culture:
-
Resuspend the PBMCs in complete culture medium (e.g., RPMI 1640 supplemented with 10% autologous serum or fetal calf serum, L-glutamine, and antibiotics).
-
Plate the cells in a 96-well round-bottom plate at a density of 2 x 10⁵ cells per well.
-
-
Stimulation:
-
Add piperazine and ethylenediamine to the wells in triplicate at various non-cytotoxic concentrations (e.g., 10, 50, 100 µg/mL). A dose-response curve is recommended.
-
Include a negative control (cells with medium only) and a positive control (e.g., phytohemagglutinin [PHA] or a recall antigen like tetanus toxoid).
-
-
Incubation:
-
Incubate the plate for 6 days at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Proliferation Assay:
-
On day 5, add ³H-thymidine (1 µCi/well) to each well.
-
Incubate for an additional 18-24 hours.
-
Harvest the cells onto filter mats and measure the incorporated radioactivity using a beta-scintillation counter.
-
-
Data Analysis:
-
Calculate the mean counts per minute (cpm) for each triplicate.
-
Calculate the Stimulation Index (SI) = mean cpm of stimulated cultures / mean cpm of unstimulated cultures.
-
An SI ≥ 2 is generally considered a positive result, but the cut-off should be validated in each laboratory.
-
A positive LTT result for both compounds indicates the presence of cross-reactive memory T-cells. The LTT has shown good sensitivity and specificity for piperacillin (a piperazine derivative) induced hypersensitivity[9][10].
Specific IgE Immunoassay
This in vitro test is used to detect the presence of allergen-specific IgE antibodies in a patient's serum, which is indicative of a Type I hypersensitivity.
Objective: To quantify the levels of IgE antibodies that specifically recognize piperazine and ethylenediamine haptens.
Protocol: Specific IgE Immunoassay (e.g., ELISA-based)
-
Antigen Preparation:
-
Conjugate piperazine and ethylenediamine to a carrier protein, such as human serum albumin (HSA), to create hapten-carrier conjugates.
-
Coat microtiter plate wells with the piperazine-HSA and ethylenediamine-HSA conjugates separately.
-
-
Assay Procedure:
-
Add patient serum to the coated wells and incubate to allow specific IgE to bind to the immobilized antigens.
-
Wash the wells to remove unbound antibodies.
-
Add an enzyme-labeled anti-human IgE antibody and incubate.
-
Wash the wells again.
-
Add a substrate that produces a colored product in the presence of the enzyme.
-
Measure the absorbance of the colored product, which is proportional to the amount of specific IgE in the serum.
-
-
Interpretation:
-
Compare the patient's results to a standard curve to quantify the concentration of specific IgE (in kU/L).
-
A result ≥ 0.35 kU/L is typically considered positive.
-
The presence of specific IgE to both piperazine and ethylenediamine suggests sensitization and a risk of Type I cross-reactive hypersensitivity.
Predictive Modeling and Future Directions
For drug development professionals, early identification of potential cross-reactivity is crucial. In silico (computational) methods are emerging as valuable tools for this purpose.
-
Structural Similarity and Substructure Searching: Algorithms can be used to screen compound libraries for molecules containing the ethylenediamine or piperazine substructures, flagging them for further investigation.
-
Molecular Docking and Modeling: Computational models can simulate the binding of piperazine and ethylenediamine haptens to MHC molecules and TCRs[2][11]. By comparing the binding modes and energies, it may be possible to predict the likelihood of T-cell cross-reactivity.
-
Hapten Formation Prediction: In silico tools can predict the metabolic pathways of piperazine and ethylenediamine and identify potential reactive metabolites that could act as haptens.
While these in silico approaches are promising, they are still evolving and require validation with experimental data. Integrating these predictive models into early drug discovery pipelines can help in designing safer molecules and prioritizing compounds for further testing.
Conclusion
The cross-reactivity between piperazine and ethylenediamine is a well-documented phenomenon with significant clinical implications. Grounded in their structural similarity, this cross-reactivity is primarily mediated by T-cells, leading to delayed-type hypersensitivity reactions, although IgE-mediated immediate reactions can also occur. For researchers and drug development professionals, a thorough understanding of the underlying immunological mechanisms is essential for risk assessment and management.
The experimental protocols outlined in this guide—patch testing, LTT, and specific IgE immunoassays—provide a robust framework for investigating and confirming this cross-reactivity. As our understanding of the molecular basis of T-cell and antibody recognition of haptens deepens, and as in silico predictive models become more sophisticated, we can anticipate more proactive strategies for identifying and mitigating the risks associated with chemical cross-reactivity in drug development and beyond.
References
- Angelini, G., Vena, G. A., & Meneghini, C. L. (1984). Ethylenediamine contact dermatitis.
- Reidenberg, M. M., & Caccese, R. W. (1975). Lymphocyte transformation tests and suspected drug allergy. The Journal of laboratory and clinical medicine, 86(6), 997–1002.
- Wright, S., & Harman, R. R. (1983). Ethylenediamine and piperazine sensitivity. British medical journal (Clinical research ed.), 287(6390), 463–464.
- Burry, J. N. (1978). Ethylenediamine sensitivity with a systemic reaction to piperazine citrate.
- Röhmel, J., et al. (2024). Lymphocyte transformation tests predict delayed-type allergy to piperacillin/tazobactam in patients with cystic fibrosis. Journal of Cystic Fibrosis, 23(3), 573-578.
- Sohn, K. H., et al. (2021). Development and initial validation of a modified lymphocyte transformation test (LTT) assay in patients with DRESS and AGEP.
- Pichler, W. J., & Tilch, J. (2004). The lymphocyte transformation test in the diagnosis of drug hypersensitivity. Allergy, 59(8), 809-820.
- Whitaker, P., et al. (2025). Prospective Piperacillin Lymphocyte Transformation Testing in Patients With Cystic Fibrosis Receiving Regular and Desensitization Courses of Piperacillin-Tazobactam. The Journal of Allergy and Clinical Immunology: In Practice, 13(3), 594-609.e8.
- Price, M. L., & Hall-Smith, S. P. (1984). Allergy to piperazine in a patient sensitive to ethylenediamine.
- Whitaker, P., et al. (2024). Prospective Piperacillin Lymphocyte Transformation Testing in Patients With Cystic Fibrosis Receiving Regular and Desensitization Courses of Piperacillin-Tazobactam. The Journal of Allergy and Clinical Immunology: In Practice.
- Hagmar, L., et al. (1984). Prevalence of specific IgE antibodies against piperazine in employees of a chemical plant. International archives of allergy and applied immunology, 74(1), 32-35.
- van Ginkel, C. J., & van Ketel, W. G. (1989). Cross-reaction between piperazine and ethylenediamine.
- Kim, M. Y., et al. (2015). A case of levocetirizine-induced fixed drug eruption and cross-reaction with piperazine derivatives. Allergy, asthma & immunology research, 7(1), 94–97.
- Overington, J. P., Al-Lazikani, B., & Hopkins, A. L. (2006). How many drug targets are there?. Nature reviews. Drug discovery, 5(12), 993–996.
- van der Veen, J. W., et al. (2021). Mimetics of a T cell epitope based on poly-N-acylated amine backbone structures induce T cells in vitro and in vivo. Journal of medicinal chemistry, 64(1), 743–754.
- Gerber, B. O., et al. (2011). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical research in toxicology, 24(12), 2213–2225.
- Wright, S., & Harman, R. R. (1983). Ethylenediamine and piperazine sensitivity. British Medical Journal (Clinical research ed.), 287(6390), 463-464.
- Cravo, M., et al. (2007). Fixed drug eruption to cetirizine with positive lesional patch tests to the three piperazine derivatives.
- Peyer, T., et al. (2025). The Cyto-LTT: A multiplex cytokine assay to detect and assess the strength of T cell reactivity in drug hypersensitivity.
- Gaide, O., et al. (2015). Mechanisms that limit proliferative potential of drug-specific LTT in drug-induced severe cutaneous adverse reaction patients.
- Peyer, T., et al. (2025). The Cyto-LTT: A multiplex cytokine assay to detect and assess the strength of T cell reactivity in drug hypersensitivity.
- Moreno-García, M., et al. (2020). Lymphocyte Transformation Test (LTT) in Allergy to Benznidazole: A Promising Approach. Frontiers in immunology, 11, 579.
- Australian Clinical Labs. (n.d.). Allergen-Specific IgE Testing. Retrieved from [a valid, clickable URL when available]
- European Medicines Agency. (2004). Piperazine Summary Report (3).
- Cole, D. K., et al. (2013). Advances in T-cell epitope engineering. Frontiers in immunology, 4, 156.
- Musacchio, P., et al. (2018). Direct α-alkylation of primary aliphatic amines enabled by CO2 and electrostatics.
- Bechara, R., Feray, J., & Pallardy, M. (2021). Drug and Chemical Allergy: A Role for a Specific Naive T-Cell Repertoire?. Frontiers in immunology, 12, 678817.
- Diagnostic Laboratory Services, Inc. (1996). Allergen Specific IgE.
- Sewell, A. K., et al. (2010). Cross-Reactivity of T Cells and Its Role in the Immune System. Clinical & developmental immunology, 2010, 746939.
- Gomes, I. D. S., et al. (2022). Computational prediction of potential inhibitors for SARS-COV-2 main protease based on machine learning, docking, MM-PBSA calculations, and metadynamics. PloS one, 17(4), e0266304.
- United Nations Office on Drugs and Crime. (n.d.).
- Raulf-Heimsoth, M., et al. (2012). Is specific IgE antibody analysis feasible for the diagnosis of methylenediphenyl diisocyanate-induced occupational asthma?. International archives of allergy and immunology, 158(4), 381–390.
- Labcorp. (n.d.). Allergens, Specific IgE Test.
- Yun, J., et al. (2016). T-cell-mediated drug hypersensitivity: immune mechanisms and their clinical relevance. Asia Pacific allergy, 6(2), 77–89.
- Bechara, R., Feray, J., & Pallardy, M. (2021). Drug and Chemical Allergy: A Role for a Specific Naive T-Cell Repertoire?. Frontiers in immunology, 12, 678817.
- Uter, W., et al. (2018). Different concentrations and volumes of p-phenylenediamine in pet. (equivalent doses) are associated with similar patch test outcomes: a pilot study.
- Wang, D., et al. (2022). Accessing Aliphatic Amines in C-C Cross-Couplings by Visible Light/Nickel Dual Catalysis. Journal of the American Chemical Society, 144(1), 183–191.
- Isaksson, M., et al. (2024). Results of patch testing with five fragrance materials hitherto not tested: A dose-finding study in the clinical population.
- Eedy, D. J. (1993). Angioneurotic oedema following piperazine ingestion in an ethylenediamine-sensitive subject.
Sources
- 1. The molecular basis of antigenic cross-reactivity between the group 2 mite allergens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethylenediamine contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethylenediamine sensitivity with a systemic reaction to piperazine citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethylenediamine and piperazine sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allergy to piperazine in a patient sensitive to ethylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethylenediamine and piperazine sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fixed drug eruption to cetirizine with positive lesional patch tests to the three piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lymphocyte transformation tests predict delayed-type allergy to piperacillin/tazobactam in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prospective Piperacillin Lymphocyte Transformation Testing in Patients With Cystic Fibrosis Receiving Regular and Desensitization Courses of Piperacillin-Tazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Piperazine Dihydrochloride Monohydrate and Alternative Anthelmintics for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of piperazine dihydrochloride monohydrate with other leading classes of anthelmintic agents. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, comparative efficacy, and the experimental methodologies used to evaluate these critical therapeutic compounds. Our analysis is grounded in scientific literature and standardized protocols to ensure technical accuracy and practical relevance.
Introduction: The Enduring Role of Piperazine and the Rise of Alternatives
Piperazine, a heterocyclic amine, has been a significant tool in the therapeutic arsenal against nematode infections for decades.[1] Its continued use in some areas is a testament to its efficacy against specific parasites, particularly Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm).[2][3] However, the landscape of anthelmintic therapy has evolved, with newer classes of drugs offering broader spectrums of activity and, in some cases, improved efficacy. This guide will compare this compound with key alternatives, including benzimidazoles, macrocyclic lactones, and imidazothiazoles, providing a comprehensive overview for informed decision-making in research and development.
Mechanism of Action: A Tale of Two Paralyses
The efficacy of an anthelmintic is fundamentally tied to its mechanism of action. Piperazine and its alternatives achieve parasite expulsion through distinct molecular pathways, primarily targeting the neuromuscular systems of helminths.
Piperazine: Flaccid Paralysis through GABA Agonism
Piperazine's primary mode of action is the induction of flaccid paralysis in susceptible worms.[1][2] It acts as an agonist at the inhibitory gamma-aminobutyric acid (GABA) receptors on nematode muscle cells.[1][4] This binding action opens chloride ion channels, leading to hyperpolarization of the muscle membrane.[1] The resulting influx of chloride ions makes the muscle cells less responsive to excitatory stimuli, causing a state of relaxation and paralysis. The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are expelled by normal peristalsis.[5][6] The selectivity of piperazine for helminths is attributed to the fact that vertebrates primarily utilize GABA in the central nervous system, whereas in many nematodes, GABA receptors are key components of the peripheral neuromuscular system.[1][4]
Caption: Mechanism of action of Piperazine.
Alternative Anthelmintics: A Spectrum of Neuromuscular Disruption
In contrast to piperazine, many alternative anthelmintics induce a spastic paralysis or interfere with essential cellular processes.
-
Benzimidazoles (e.g., Albendazole, Mebendazole): This class of drugs, including albendazole and mebendazole, works by binding to the β-tubulin of parasitic microtubules.[7][8][9] This binding inhibits the polymerization of tubulin into microtubules, which are essential for cellular structure, motility, and division.[10] The disruption of microtubule-dependent processes ultimately leads to the death of the parasite.[10] Some studies also suggest that benzimidazoles inhibit enzymes such as fumarate reductase, further compromising the parasite's energy metabolism.[10]
-
Macrocyclic Lactones (e.g., Ivermectin, Moxidectin): Ivermectin and other macrocyclic lactones act by binding to glutamate-gated chloride channels in the nerve and muscle cells of invertebrates.[7][11][12] This binding leads to an increased permeability of the cell membrane to chloride ions, resulting in hyperpolarization and subsequent paralysis of the pharyngeal and somatic muscles of the nematode.[13] This paralytic effect prevents the worm from feeding and maintaining its position in the host.[7]
-
Imidazothiazoles (e.g., Levamisole): Levamisole is a nicotinic anthelmintic that acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) of nematodes.[8][14] This stimulation leads to the opening of ion channels, causing depolarization of the muscle cells and resulting in a sustained muscle contraction, leading to spastic paralysis.[14] The paralyzed worms are then expelled from the host.
-
Tetrahydropyrimidines (e.g., Pyrantel Pamoate): Similar to levamisole, pyrantel pamoate is a depolarizing neuromuscular blocking agent.[15][16] It acts as an agonist at the nicotinic acetylcholine receptors of the worms, causing a sudden contraction followed by paralysis.[17][18] This spastic paralysis leads to the worms losing their grip on the intestinal wall and being expelled.[16]
Caption: Mechanisms of action of alternative anthelmintics.
Comparative Efficacy and Spectrum of Activity
The choice of an anthelmintic is often dictated by its efficacy against specific helminth species. The following table summarizes the general spectrum of activity for piperazine and its alternatives.
| Anthelmintic Class | Representative Drugs | Primary Spectrum of Activity |
| Piperazine | Piperazine Citrate, Piperazine Dihydrochloride | Ascaris lumbricoides (Roundworm), Enterobius vermicularis (Pinworm)[2][3] |
| Benzimidazoles | Albendazole, Mebendazole | Broad-spectrum: Roundworms, hookworms, whipworms, and some tapeworms[10][19] |
| Macrocyclic Lactones | Ivermectin, Moxidectin | Broad-spectrum: Most nematodes and arthropods[7][11][20] |
| Imidazothiazoles | Levamisole | Gastrointestinal and lung nematodes[19][21] |
| Tetrahydropyrimidines | Pyrantel Pamoate | Roundworms, pinworms, and hookworms[15][16] |
Experimental data from comparative efficacy studies provide a more quantitative assessment. For instance, a study comparing the efficacy of piperazine, albendazole, and ivermectin against Toxocara vitulorum in cattle calves found that while all three drugs were effective, piperazine resulted in an earlier recovery.[22][23] However, another study in chickens naturally infected with gastrointestinal helminths showed that albendazole was 100% effective against caecal worms and cestodes, while piperazine was only effective against Ascaridia galli and had no effect on other worms.[24]
Experimental Protocols for Comparative Evaluation
Objective comparison of anthelmintic efficacy relies on standardized and reproducible experimental protocols. The following are two widely accepted methods used in both research and clinical settings.
Fecal Egg Count Reduction Test (FECRT)
The FECRT is a common in vivo method to assess the efficacy of an anthelmintic by comparing the number of parasite eggs in fecal samples before and after treatment.[25][26]
Protocol:
-
Animal Selection: Select a group of at least 10-15 animals with naturally acquired helminth infections.[25]
-
Pre-treatment Sampling (Day 0): Collect individual fecal samples from each animal.[26]
-
Fecal Egg Count (FEC): Determine the number of eggs per gram (EPG) of feces for each sample using a standardized technique such as the modified McMaster or Mini-FLOTAC method.[25][27]
-
Treatment: Administer the anthelmintic(s) to be tested to their respective animal groups according to the manufacturer's recommended dosage. A control group should remain untreated.
-
Post-treatment Sampling: Collect fecal samples from the same animals again at a specific time point post-treatment (e.g., 10-14 days, depending on the drug).[26][27]
-
Post-treatment FEC: Perform FECs on the post-treatment samples.
-
Calculation of Efficacy: Calculate the percentage reduction in EPG for each treatment group using the following formula:
% Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100[28]
A reduction of 95% or more is generally considered effective.[28]
Caption: Fecal Egg Count Reduction Test (FECRT) Workflow.
Larval Development Assay (LDA)
The LDA is an in vitro test used to detect anthelmintic resistance by determining the concentration of a drug that inhibits the development of nematode eggs to the third-stage larvae (L3).[29][30][31]
Protocol:
-
Egg Isolation: Isolate helminth eggs from fecal samples.
-
Assay Setup: Dispense a known number of eggs into the wells of a 96-well plate containing a growth medium.[31]
-
Drug Dilution: Add serial dilutions of the anthelmintic(s) to be tested to the wells. Include control wells with no drug.
-
Incubation: Incubate the plates for a period sufficient for the eggs to hatch and develop into L3 larvae in the control wells (typically 7 days at 25-27°C).[31]
-
Development Inhibition: Stop the assay and count the number of eggs, L1/L2 larvae, and L3 larvae in each well.
-
Data Analysis: Calculate the concentration of the drug that inhibits 50% of the larvae from developing to the L3 stage (LC50).[30] A higher LC50 value for a particular parasite population compared to a susceptible reference strain indicates resistance.
Resistance Considerations
The development of anthelmintic resistance is a significant challenge in both human and veterinary medicine. Resistance to piperazine has been reported, and widespread resistance to other classes, particularly benzimidazoles and macrocyclic lactones, is a growing concern.[32] The mechanisms of resistance are varied and can include alterations in the drug target (e.g., mutations in the β-tubulin gene for benzimidazole resistance) or increased drug efflux from the parasite. Understanding the potential for and mechanisms of resistance is crucial for the development of new anthelmintics and for implementing effective control strategies.
Conclusion
This compound remains a relevant anthelmintic for specific nematode infections due to its well-defined mechanism of action and historical efficacy. However, a comprehensive understanding of its limitations, particularly its narrow spectrum of activity compared to broader-spectrum alternatives like benzimidazoles and macrocyclic lactones, is essential for researchers and drug development professionals. The choice of an anthelmintic should be based on a thorough evaluation of its mechanism of action, spectrum of activity, efficacy data from comparative studies, and the local prevalence of anthelmintic resistance. The standardized experimental protocols outlined in this guide provide a framework for the objective and rigorous comparison of existing and novel anthelmintic compounds.
References
- Vertex AI Search. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology. Retrieved January 8, 2026.
- PubMed. (n.d.). Mode of action of levamisole. Retrieved January 8, 2026.
- Geary, T. G., & Moreno, Y. (2012). Macrocyclic Lactone Anthelmintics: Spectrum of Activity and Mechanism of Action. Current Pharmaceutical Biotechnology, 13(6), 866–872.
- Pharmacology of Pyrantel Pamoate ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 13). YouTube.
- Wikipedia. (n.d.). Pyrantel. Retrieved January 8, 2026.
- Geary, T. G., & Moreno, Y. (2012). Macrocyclic Lactone Anthelmintics: Spectrum of Activity and Mechanism of Action. Current Pharmaceutical Biotechnology, 13(6), 866–872.
- Vertex AI Search. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology. Retrieved January 8, 2026.
- Britannica. (n.d.). Piperazine | drug. Retrieved January 8, 2026.
- Patsnap Synapse. (2024, July 17).
- COMBAR. (2021, March 15). Faecal egg count reduction test (FECRT)
- Patsnap Synapse. (2024, July 17). What is the mechanism of Levamisole Hydrochloride?
- Merck Animal Health USA. (n.d.). How to Conduct a Fecal Egg Count Reduction Test (FECRT). Retrieved January 8, 2026.
- Pediatric Oncall. (n.d.). Levamisole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index. Retrieved January 8, 2026.
- PubMed. (1990). A larval development test for the detection of anthelmintic resistance in nematodes of sheep. Research in Veterinary Science, 49(2), 198-202.
- NIH PubChem. (n.d.). Levamisole | C11H12N2S | CID 26879. Retrieved January 8, 2026.
- YouTube. (2025, December 22). Pyrantel Pamoate: Mechanism of Action, Uses, and Clinical Importance.
- Dr.Oracle. (2025, April 17).
- Patsnap Synapse. (2024, June 14).
- YouTube. (2020, October 19).
- Smolecule. (n.d.). Buy this compound | 6091-62-9. Retrieved January 8, 2026.
- NIH PMC. (n.d.).
- ResearchGate. (2025, August 9). (PDF) Macrocyclic Lactone Anthelmintics: Spectrum of Activity and Mechanism of Action.
- SciSpace. (n.d.). Modes of Action of Anthelmintic Drugs. Retrieved January 8, 2026.
- PubMed. (n.d.). Macrocyclic lactone anthelmintics: spectrum of activity and mechanism of action. Retrieved January 8, 2026.
- CABI Digital Library. (n.d.).
- PubMed. (n.d.). Larval development assay for detection of anthelmintic resistance in cyathostomins of Swedish horses. Retrieved January 8, 2026.
- Google Patents. (n.d.). WO1995009246A1 - Larval development assay. Retrieved January 8, 2026.
- Kansas Veterinary Diagnostic Laboratory. (n.d.). The Fecal Egg Count Reduction Test using the Wisconsin Sugar Flotation Technique. Retrieved January 8, 2026.
- ResearchGate. (n.d.). Comparative Efficacy of Albendazole and Piperazine against Natural Toxocara vitulorum Infection in Buffalo Calves. Retrieved January 8, 2026.
- Scilit. (1990). A larval development test for the detection of anthelmintic resistance in nematodes of sheep. Research in Veterinary Science, 49(2), 198-202.
- NIH PubChem. (n.d.). Piperazine | C4H10N2 | CID 4837. Retrieved January 8, 2026.
- Drugs.com. (n.d.). Piperazine Alternatives Compared. Retrieved January 8, 2026.
- ResearchGate. (2025, August 6).
- Patsnap Synapse. (2024, October 20).
- Livestock Research for Rural Development. (n.d.). Efficacy of Piperazine citrate, Levamisole hydrochloride and Albendazole in the treatment of chicken naturally infected with gastrointestinal helminths. Retrieved January 8, 2026.
- Vetlife. (2021, January 25). Faecal Egg Count Reduction Tests (FECRT).
- Queiroz, C. (n.d.).
- Connect Journals. (2014). Comparative efficacy of piperazine, albendazole and ivermectin against ascariasis in buffalo calves.
- Saskoer.ca. (n.d.). Chapter 24 Anthelmintics and Parasiticides – Veterinary Clinical Pharmacology. Retrieved January 8, 2026.
- Wikipedia. (n.d.). Piperazine. Retrieved January 8, 2026.
- chemeurope.com. (n.d.). Piperazine. Retrieved January 8, 2026.
- NIH. (n.d.).
- Benchchem. (n.d.). An In-depth Technical Guide to the Mechanism of Action of Piperazine. Retrieved January 8, 2026.
- NIH PubChem. (n.d.). Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893. Retrieved January 8, 2026.
- ARCC Journals. (2026).
- YouTube. (2024, September 30). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects.
- Thomasnet. (n.d.). Piperazines: A Straightforward Option To Treat Worms Speedily. Retrieved January 8, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. Piperazines: A Straightforward Option To Treat Worms Speedily [shreeganeshchemical.com]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Piperazine [chemeurope.com]
- 7. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 9. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Macrocyclic Lactone Anthelmintics: Spectrum of Activity and Mechanism of Action | Bentham Science [benthamscience.com]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of Levamisole Hydrochloride? [synapse.patsnap.com]
- 15. youtube.com [youtube.com]
- 16. Pyrantel - Wikipedia [en.wikipedia.org]
- 17. What is the mechanism of Pyrantel Pamoate? [synapse.patsnap.com]
- 18. What is Pyrantel Pamoate used for? [synapse.patsnap.com]
- 19. Piperazine | drug | Britannica [britannica.com]
- 20. Macrocyclic lactone anthelmintics: spectrum of activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Levamisole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 22. cabidigitallibrary.org [cabidigitallibrary.org]
- 23. connectjournals.com [connectjournals.com]
- 24. Efficacy of Piperazine citrate, Levamisole hydrochloride and Albendazole in the treatment of chicken naturally infected with gastrointestinal helminths [lrrd.cipav.org.co]
- 25. combar-ca.eu [combar-ca.eu]
- 26. msd-animal-health.com [msd-animal-health.com]
- 27. The Fecal Egg Count Reduction Test using the Wisconsin Sugar Flotation Technique [ksvdl.org]
- 28. vet.ucalgary.ca [vet.ucalgary.ca]
- 29. A larval development test for the detection of anthelmintic resistance in nematodes of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Larval development assay for detection of anthelmintic resistance in cyathostomins of Swedish horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
- 32. Plant-Based Natural Products for the Discovery and Development of Novel Anthelmintics against Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Piperazine Compounds Against Ascaridia galli in Poultry
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Persistent Threat of Ascaridia galli
The nematode Ascaridia galli, commonly known as the poultry roundworm, is a significant and widespread parasite in poultry production systems globally.[1][2][3] Infestations can lead to substantial economic losses due to reduced weight gain, decreased egg production, and in severe cases, intestinal blockage and death.[4] The parasite has a direct life cycle; birds become infected by ingesting embryonated eggs from contaminated environments.[5][6][7][8] These eggs hatch in the proventriculus, and the larvae subsequently mature in the small intestine.[6] Given the parasite's impact, effective anthelmintic control is crucial for maintaining flock health and productivity.
Piperazine: Mechanism of Action and Historical Context
Piperazine and its derivatives have been a mainstay in the treatment of ascariasis in poultry for many years.[9][10][11] These compounds function as GABA (gamma-aminobutyric acid) receptor agonists in nematodes.[12][13][14] This action leads to the opening of chloride ion channels in the nerve and muscle cells of the worm, causing hyperpolarization and resulting in flaccid paralysis.[12][14][15] The paralyzed worms are then unable to maintain their position in the host's intestine and are expelled through normal peristaltic action.[12][15] The selectivity of piperazine for helminths is attributed to the fact that vertebrates primarily utilize GABA in the central nervous system, and the GABA receptors in nematodes differ from those in their hosts.[13]
Diagram 1: Mechanism of Action of Piperazine
Caption: Piperazine's mechanism of action leading to worm expulsion.
Comparative Efficacy of Piperazine and Alternatives
While piperazine has been historically effective, concerns about developing resistance and the availability of broader-spectrum anthelmintics have led to the use of other drug classes.[1][2][16] A comparison of efficacy is essential for making informed treatment decisions.
| Anthelmintic Class | Example Compound | Efficacy against A. galli | Key Characteristics |
| Piperazines | Piperazine Dihydrochloride | 83-100% against mature worms at 64-200 mg/kg.[17] | Historically effective, but resistance is a growing concern.[16] |
| Benzimidazoles | Fenbendazole, Albendazole | Generally high efficacy. | Broad-spectrum activity against various nematodes.[1] |
| Imidazothiazoles | Levamisole | Highly effective.[1] | Possesses immunomodulatory properties. |
| Macrocyclic Lactones | Ivermectin | Effective against a range of endo- and ectoparasites.[1] | Unique mode of action.[1] |
Experimental Protocols for Evaluating Anthelmintic Efficacy
Accurate assessment of anthelmintic efficacy is critical for both research and practical application. The following are standard protocols used in the field.
Fecal Egg Count Reduction Test (FECRT)
The FECRT is a widely used method to assess the effectiveness of an anthelmintic drug in a live flock. It compares the number of parasite eggs in fecal samples before and after treatment. A reduction of 90% or more is generally considered effective.[18]
Methodology:
-
Pre-Treatment Sampling: Collect fecal samples from a representative group of 10-15 birds.[19][20]
-
Egg Quantification: Determine the number of A. galli eggs per gram (EPG) of feces using a standardized method like the McMaster technique.
-
Treatment: Administer the anthelmintic to the test group. An untreated control group should be maintained for comparison.
-
Post-Treatment Sampling: Collect fecal samples from the same birds 14 days after treatment.[18][21]
-
Efficacy Calculation: Calculate the percentage reduction in mean EPG between pre- and post-treatment counts.
Diagram 2: Fecal Egg Count Reduction Test (FECRT) Workflow
Caption: A simplified workflow of the Fecal Egg Count Reduction Test.
Controlled Sensitivity Test (CST)
The CST provides a more direct measure of anthelmintic efficacy by comparing worm burdens in treated and untreated birds after experimental infection.
Methodology:
-
Infection: Artificially infect a group of parasite-free birds with a known number of infective A. galli eggs.
-
Treatment: After allowing the infection to establish (typically 28-30 days for worms to mature), divide the birds into a treatment group and an untreated control group.[6] Administer the anthelmintic to the treatment group.
-
Necropsy: A set number of days post-treatment, humanely euthanize all birds in both groups.
-
Worm Recovery and Counting: Dissect the small intestine of each bird and count the number of adult A. galli present.
-
Efficacy Calculation: The efficacy is calculated based on the percentage reduction in the mean worm count of the treated group compared to the control group.
Diagram 3: Controlled Sensitivity Test (CST) Workflow
Caption: The key stages of a Controlled Sensitivity Test for anthelmintics.
Future Perspectives and the Role of Phytochemicals
The emergence of anthelmintic resistance necessitates the exploration of alternative control strategies.[22] There is growing interest in the use of phytochemicals from medicinal plants as a natural approach to control ascaridiosis in poultry.[2][3][22][23] Various plant extracts have demonstrated anthelmintic properties in both in vitro and in vivo studies, offering a potential avenue for the development of new, sustainable control methods.[1][2][3][23]
Conclusion
Piperazine compounds remain a useful tool in the management of Ascaridia galli in poultry, however, their efficacy should be regularly monitored. The comparative data and standardized protocols presented in this guide are intended to support researchers and drug development professionals in the ongoing effort to control this economically important parasite. An integrated approach, combining strategic drug use with good management practices and the exploration of novel control agents, will be essential for the sustainable health and productivity of poultry flocks.
Sources
- 1. In-vitro and in-vivo anthelmintic potential of different medicinal plants against Ascaridia galli infection in poultry birds | World's Poultry Science Journal | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Ascaridia galli infection in chicken: Pathobiology and immunological orchestra - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Helminthiasis in Poultry - Poultry - MSD Veterinary Manual [msdvetmanual.com]
- 7. Ascaridia galli, a common nematode in semiscavenging indigenous chickens in Bangladesh: epidemiology, genetic diversity, pathobiology, ex vivo culture, and anthelmintic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. poultrydvm.com [poultrydvm.com]
- 9. What is Piperazine used for? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Piperazine Citrate? [synapse.patsnap.com]
- 13. Piperazine - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. tandfonline.com [tandfonline.com]
- 18. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 19. Faecal egg count reduction test - Wikipedia [en.wikipedia.org]
- 20. Faecal Egg Count Reduction Tests (FECRT) - Vetlife [vetlife.co.nz]
- 21. canterforhorses.org.uk [canterforhorses.org.uk]
- 22. agrobiologicalrecords.com [agrobiologicalrecords.com]
- 23. Emerging Anthelmintic Resistance in Poultry: Can Ethnopharmacological Approaches Offer a Solution? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to UPLC-MS/MS Methods for the Detection of Piperazine in Tissues
For researchers, scientists, and professionals in drug development, the accurate quantification of piperazine in tissue samples is a critical aspect of pharmacokinetic, toxicokinetic, and residue analysis. As an anthelmintic agent used in both human and veterinary medicine, monitoring its distribution and persistence in various tissues is paramount for ensuring efficacy and food safety.[1] This guide provides an in-depth technical comparison of the Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for piperazine detection against other analytical techniques, supported by experimental data and guided by the principles of scientific integrity.
The inherent chemical properties of piperazine—a small, polar molecule (86.1 g/mol ) lacking a significant chromophore—present a considerable analytical challenge.[2] This makes direct detection by conventional methods like HPLC-UV difficult without derivatization. UPLC-MS/MS has emerged as the gold standard, offering unparalleled sensitivity, selectivity, and the ability for direct analysis, thereby streamlining sample preparation and reducing analytical ambiguity.
The Superiority of UPLC-MS/MS: A Mechanistic Perspective
UPLC-MS/MS combines the high-resolution separation capabilities of UPLC with the sensitive and selective detection of tandem mass spectrometry. The UPLC system utilizes sub-2 µm particle columns, which provide sharper and narrower peaks compared to traditional HPLC, leading to better resolution and sensitivity. The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides two layers of specificity. First, the precursor ion (the ionized piperazine molecule) is selected, and then, after fragmentation, a specific product ion is monitored. This precursor-to-product ion transition is a unique signature of the analyte, virtually eliminating matrix interferences that can plague other methods.
A common precursor ion for piperazine in positive electrospray ionization (ESI+) mode is m/z 87.1.[3] Upon collision-induced dissociation, characteristic product ions such as m/z 44.1 and 70.0 are generated and monitored.[2][4] The selection of these specific transitions is fundamental to the method's selectivity and is determined during method development by direct infusion of a pure piperazine standard into the mass spectrometer.
Comparative Analysis of Analytical Methodologies
While UPLC-MS/MS is the preferred method, a comprehensive understanding of alternative techniques is essential for informed decision-making in the laboratory. The following table provides a comparative overview of the most common methods for piperazine detection in tissues.
| Parameter | UPLC-MS/MS | HPLC-UV | HPLC-FLD | GC-MS |
| Principle | Chromatographic separation followed by mass analysis of precursor and product ions. | Chromatographic separation with detection based on UV absorbance. | Chromatographic separation with detection based on fluorescence. | Gas chromatographic separation of volatile compounds followed by mass analysis. |
| Derivatization | Generally not required. | Required to introduce a chromophore (e.g., with NBD-Cl).[5] | Required to introduce a fluorophore (e.g., with dansyl chloride).[6] | Required to increase volatility and thermal stability (e.g., with acetic anhydride or chloroformates).[7] |
| Sensitivity (LOQ) | Very High (typically 0.3 - 5.2 µg/kg in tissues).[3][6] | Moderate to Low. | High (typically 1.8 - 4.2 µg/kg in tissues).[5] | High (can reach ng/mL levels in urine, tissue levels are comparable to HPLC-FLD).[7] |
| Selectivity | Very High. | Moderate (potential for interference from matrix components with similar UV absorbance). | High (less prone to interference than UV, but still susceptible to fluorescent matrix components). | High (mass selective detection provides good selectivity). |
| Sample Throughput | High (fast analysis times due to UPLC). | Moderate (derivatization step adds time). | Moderate (derivatization step adds time). | Moderate (derivatization and longer run times). |
| Matrix Effects | Can be significant (ion suppression/enhancement) but can be mitigated with stable isotope-labeled internal standards. | Less susceptible to matrix effects compared to MS, but derivatization can be affected. | Matrix can quench fluorescence. | Matrix can interfere with derivatization and chromatographic performance. |
| Trustworthiness | High, confirmatory method according to regulatory guidelines. | Quantitative, but may require confirmation by a more selective method. | Quantitative, but may require confirmation. | High, can be a confirmatory method. |
Validated UPLC-MS/MS Protocol for Piperazine in Tissue
This protocol is a synthesis of best practices and validated methods reported in the scientific literature.[2][3] Adherence to regulatory guidelines on bioanalytical method validation, such as those from the ICH, FDA, and EMA, is crucial for ensuring the reliability of the data.[4][8][9][10]
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to efficiently extract piperazine from the complex tissue matrix while minimizing interferences.
-
Homogenization: Weigh 1-2 g of tissue and homogenize with a suitable buffer (e.g., phosphate buffer) to create a uniform sample.
-
Protein Precipitation & Liquid-Liquid Extraction (LLE): Add acetonitrile to the homogenate to precipitate proteins. This step also serves as the initial extraction of piperazine into the organic solvent. Vortex and centrifuge to separate the supernatant. The choice of acetonitrile is critical as it effectively precipitates proteins while solubilizing the polar piperazine.
-
Solid-Phase Extraction (SPE): The supernatant is further cleaned using an SPE cartridge (e.g., Oasis HLB).[2] This step is crucial for removing phospholipids and other matrix components that can cause ion suppression in the mass spectrometer.
-
Condition the SPE cartridge with methanol and water.
-
Load the sample supernatant.
-
Wash the cartridge with a weak solvent (e.g., water or low percentage of methanol in water) to remove polar interferences.
-
Elute piperazine with a stronger solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a mobile phase-compatible solvent. This step concentrates the analyte, thereby increasing the sensitivity of the method.
UPLC-MS/MS Analysis: The Core of the Measurement
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is employed.[3] The formic acid is added to improve the peak shape and enhance the ionization of piperazine in the ESI source.
-
Flow Rate: A typical flow rate for UPLC is between 0.3 and 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Method Validation: Ensuring Trustworthiness and Reliability
A full validation of the bioanalytical method should be performed in accordance with regulatory guidelines (e.g., ICH M10).[4][8][9][10] The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Visualizing the Workflow
The following diagram illustrates the key stages of the UPLC-MS/MS method for piperazine detection in tissues.
Caption: UPLC-MS/MS workflow for piperazine detection in tissues.
Conclusion
The UPLC-MS/MS method stands as a robust, sensitive, and selective technique for the quantification of piperazine in various tissue matrices. Its primary advantage lies in the ability for direct analysis without the need for derivatization, which simplifies sample preparation and increases sample throughput. While other methods like HPLC-UV, HPLC-FLD, and GC-MS have their applications, they often lack the combined sensitivity and selectivity of UPLC-MS/MS, particularly for a challenging analyte like piperazine. By adhering to a rigorously validated protocol grounded in international regulatory standards, researchers can ensure the generation of high-quality, reliable data essential for critical decisions in drug development and food safety.
References
- Navaneeswari, R. and Reddy, P.R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6):2854-2859. [Link: https://www.jocpr.
- Kovalenko, V. et al. (2022). DEVELOPMENT AND IMPLEMENTATION OF UPLC-MS/MS METHOD FOR THE DETERMINATION OF PIPERAZINE RESIDUES IN PIG TISSUES. ResearchGate. [Link: https://www.researchgate.net/publication/362988333_DEVELOPMENT_AND_IMPLEMENTATION_OF_UPLC-MSMS_METHOD_FOR_THE_DETERMINATION_OF_PIPERAZINE_RESIDUES_IN_PIG_TISSUES]
- Saeed Al-Neaimy, U. I. et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link: https://www.ntu.edu.iq/ojs/index.php/jps/article/view/189]
- Xie, K. et al. (2021). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia, 47(3), 368-376. [Link: http://www.scienceasia.org/2021.47.n3/scias47_368.pdf]
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link: https://database.ich.org/sites/default/files/ICH_M10_Guideline_Step4_2022_0524.pdf]
- Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023). National Institutes of Health. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381831/]
- Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). National Institutes of Health. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9002578/]
- Wang, B. et al. (2017). Quantification of piperazine in chicken and pig tissues by gas chromatography-electron ionization tandem mass spectrometry employing pre-column derivatization with acetic anhydride. Journal of Chromatography A, 1519, 9-18. [Link: https://pubmed.ncbi.nlm.nih.gov/28886936/]
- Navaneeswari, R. and Reddy, P.R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link: https://www.jocpr.
- Skarping, G. et al. (1986). Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. Journal of Chromatography B: Biomedical Sciences and Applications, 370(2), 245-258. [Link: https://pubmed.ncbi.nlm.nih.gov/3805220/]
- European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation. [Link: https://www.ema.europa.
- A validated LC-MS/MS method for simultaneous quantitation of piperacillin, cefazolin, and cefoxitin in rat plasma and twelve tissues. (2024). National Institutes of Health. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11144212/]
- U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link: https://www.fda.
- European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link: https://www.ema.europa.
Sources
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. scienceasia.org [scienceasia.org]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to the Quantitative Analysis of Piperazine in Active Pharmaceutical Ingredients
For researchers, scientists, and drug development professionals, the accurate quantification of piperazine in active pharmaceutical ingredients (APIs) is a critical aspect of quality control and regulatory compliance. Piperazine, a versatile building block in the synthesis of numerous pharmaceuticals, can also be present as a residual impurity.[1] Its potential classification as a genotoxic impurity (GTI) necessitates highly sensitive and robust analytical methods to ensure patient safety.[1][2] This guide provides an in-depth comparison of the primary analytical techniques for piperazine quantification, offering insights into the causality behind experimental choices and providing field-proven protocols.
The Analytical Challenge of Piperazine
Piperazine presents a unique analytical challenge due to its physicochemical properties. It is a highly polar, non-volatile compound that lacks a significant UV chromophore, making direct analysis by common techniques like reversed-phase HPLC with UV detection difficult.[3][4] Consequently, various strategies have been developed to overcome these limitations, primarily involving derivatization or the use of alternative separation and detection technologies.
Comparative Analysis of Key Methodologies
The selection of an appropriate analytical method for piperazine quantification hinges on several factors, including the required sensitivity (limit of detection and quantification), the complexity of the API matrix, and the available instrumentation. This section compares the most prevalent techniques, highlighting their principles, advantages, and limitations.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of piperazine by GC is hampered by its high polarity and low volatility, which can lead to poor peak shape and tailing.[5] To address this, pre-column derivatization is almost always necessary to convert piperazine into a more volatile and less polar derivative.
Causality of Derivatization: The primary goal of derivatization in this context is to cap the reactive secondary amine groups of piperazine. This is typically achieved by reacting piperazine with reagents like:
-
Chloroformates (e.g., ethyl chloroformate, isobutyl chloroformate): These reagents react with the amine groups to form carbamates, which are significantly more volatile and thermally stable.[6]
-
Acid Anhydrides (e.g., acetic anhydride, trifluoroacetic acid anhydride - TFAA): These form amide derivatives.[5][7] TFAA is often preferred as it introduces fluorine atoms, enhancing detection sensitivity with an electron capture detector (ECD) or providing characteristic mass fragments in GC-MS.
Detection Methods:
-
Flame Ionization Detector (FID): A universal detector that provides good sensitivity for carbon-containing compounds.
-
Nitrogen-Phosphorus Detector (NPD): Offers higher selectivity and sensitivity for nitrogen-containing compounds like piperazine derivatives.
-
Mass Spectrometry (MS): Provides the highest level of specificity and structural confirmation, making it ideal for impurity identification and trace-level quantification.[7][8]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry. However, as mentioned, the direct analysis of piperazine by reversed-phase HPLC with UV detection is challenging. Several innovative HPLC-based approaches have been developed.
Derivatization for UV/Fluorescence Detection: Similar to GC, derivatization can be employed to introduce a chromophore or fluorophore into the piperazine molecule.
-
4-Chloro-7-nitrobenzofuran (NBD-Cl): This reagent reacts with piperazine to form a stable, UV-active derivative, allowing for sensitive detection using standard HPLC-UV instrumentation.[4][9]
-
Dansyl Chloride (DNS-Cl): This reagent creates a highly fluorescent derivative, enabling very low detection limits with a fluorescence detector (FLD).[1]
Alternative HPLC Modes and Detectors:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds like piperazine. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This technique can often separate piperazine without derivatization.[10]
-
Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the ionized piperazine, allowing for its retention on a reversed-phase column.
-
Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte. It is a viable option for analyzing piperazine without derivatization, especially when coupled with HILIC.[10]
-
Charged Aerosol Detection (CAD): Similar to ELSD, CAD is a universal detector that offers good sensitivity for non-volatile analytes.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification due to its exceptional sensitivity and selectivity.[11][12] It can often be used for the direct analysis of piperazine without derivatization.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that is particularly well-suited for the analysis of charged species.
Indirect UV Detection: Due to piperazine's poor UV absorbance, indirect UV detection is a common approach in CE.[13] This involves adding a UV-absorbing compound (a chromophore) to the background electrolyte. When piperazine displaces this chromophore, a decrease in absorbance is detected.
Spectrophotometry
Spectrophotometric methods are generally simpler and more rapid than chromatographic techniques but often lack the specificity required for complex API matrices. These methods typically involve a color-forming reaction.
-
Reaction with Phenothiazine and N-bromosuccinimide: This reaction produces a colored product that can be measured at 595 nm.[14]
-
Reaction with 2,6-dichloroquinonechlorimide: This reagent forms a colored product with piperazine, with an absorption maximum at 525 nm.[15]
-
Formation of N-nitroso derivatives: Piperazine can be reacted with nitrous acid to form N-nitroso derivatives that can be measured by UV spectrophotometry.[16]
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the discussed analytical methods. The values provided are indicative and can vary depending on the specific instrumentation, method parameters, and sample matrix.
| Method | Principle | Typical LOD/LOQ | Advantages | Disadvantages | References |
| GC-MS (with Derivatization) | Separation of volatile derivatives followed by mass spectrometric detection. | LOD: ~1 ng/mL; LOQ: ~3 ng/mL | High specificity and sensitivity, excellent for structural confirmation. | Requires derivatization, which can be time-consuming and introduce variability. | [6][7] |
| HPLC-UV (with Derivatization) | Separation of UV-active derivatives by liquid chromatography. | LOD: ~30 ppm; LOQ: ~90 ppm | Utilizes standard, readily available instrumentation. | Derivatization step required, potential for interference from the API or other impurities. | [4][9] |
| HPLC-FLD (with Derivatization) | Separation of fluorescent derivatives by liquid chromatography. | LOD: 1.05–1.32 µg/kg; LOQ: 3.50–4.20 µg/kg | Extremely high sensitivity. | Requires a fluorescence detector, derivatization is necessary. | [17] |
| HILIC-ELSD/CAD | Separation of underivatized piperazine on a polar stationary phase. | LOD: ~10 µg/mL (ELSD) | No derivatization required, good for polar analytes. | ELSD/CAD response can be non-linear, lower sensitivity than MS. | [10] |
| LC-MS/MS | Separation by liquid chromatography followed by highly selective mass spectrometric detection. | LOD: 0.1175 ng/mL; LOQ: 0.3525 ng/mL | The "gold standard" for sensitivity and specificity, often no derivatization needed. | Higher instrument cost and complexity. | [1][18] |
| Capillary Electrophoresis (Indirect UV) | Separation based on electrophoretic mobility. | Method dependent | High separation efficiency, low sample and reagent consumption. | Lower concentration sensitivity compared to other methods, potential for matrix effects. | [13] |
| Spectrophotometry | Color-forming reaction and measurement of absorbance. | Linearity range: 0.5-5 µg/ml | Rapid, simple, and cost-effective. | Lacks specificity, prone to interference from other compounds in the sample matrix. | [14][15][16] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for two of the most robust and commonly employed techniques for piperazine quantification in APIs.
Protocol 1: GC-MS Analysis of Piperazine with Trifluoroacetic Anhydride (TFAA) Derivatization
Rationale: This method is highly specific and sensitive, making it suitable for trace-level analysis of piperazine as a genotoxic impurity. TFAA is chosen as the derivatizing agent to create a volatile derivative with characteristic mass fragments for confident identification and quantification.
Workflow Diagram:
Caption: Workflow for GC-MS analysis of piperazine with TFAA derivatization.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of piperazine reference standard in a suitable solvent (e.g., methanol).
-
Prepare a stock solution of an appropriate internal standard (IS), such as deuterated piperazine or a structural analog.
-
Accurately weigh the API sample and dissolve it in the same solvent.
-
Spike both the calibration standards and the sample solutions with the internal standard.
-
-
Derivatization:
-
Transfer an aliquot of the standard or sample solution to a reaction vial.
-
Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[7]
-
Seal the vial and incubate at 70°C for 30 minutes.[7]
-
Cool the vial to room temperature and evaporate the contents to dryness under a gentle stream of nitrogen.[7]
-
Reconstitute the residue in a known volume of ethyl acetate for GC-MS analysis.[7]
-
-
GC-MS Conditions (Typical):
-
Column: DB-17 (or equivalent), 30 m x 0.53 mm ID, 1 µm film thickness.[19]
-
Carrier Gas: Helium at a constant flow rate of 2 mL/min.[19]
-
Injector Temperature: 250°C.[19]
-
Oven Temperature Program: Initial temperature of 150°C held for 10 minutes, then ramped at 35°C/min to 260°C and held for 2 minutes.[19]
-
MS Detector: Electron Ionization (EI) mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized piperazine and the IS.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the derivatized piperazine to the peak area of the IS against the concentration of the piperazine standards.
-
Determine the concentration of piperazine in the sample from the calibration curve.
-
Protocol 2: LC-MS/MS Analysis of Piperazine without Derivatization
Rationale: This method offers the highest sensitivity and specificity with minimal sample preparation, making it ideal for the routine analysis of piperazine at very low levels. The direct analysis avoids potential errors and variability associated with a derivatization step.
Workflow Diagram:
Caption: Workflow for direct LC-MS/MS analysis of piperazine.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of piperazine reference standard in the initial mobile phase.
-
Prepare a stock solution of a suitable internal standard (e.g., deuterated piperazine).
-
Accurately weigh the API sample and dissolve it in the initial mobile phase to a known concentration.
-
Spike both the calibration standards and the sample solutions with the internal standard.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
-
LC-MS/MS Conditions (Typical):
-
LC Column: A HILIC column or a suitable reversed-phase C18 column. For example, an Atlantis C18 column (5 µm, 3.9 x 100 mm).[2]
-
Mobile Phase A: 0.05% Formic acid in water.[2]
-
Mobile Phase B: Methanol.[2]
-
Gradient Elution: A suitable gradient to retain and elute piperazine.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
MS Detector: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for the precursor-to-product ion transitions of piperazine and the IS.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of piperazine to the peak area of the IS against the concentration of the piperazine standards.
-
Determine the concentration of piperazine in the sample from the calibration curve.
-
Conclusion and Recommendations
The choice of the most appropriate analytical method for the quantitative analysis of piperazine in APIs is a critical decision that should be based on a thorough evaluation of the specific requirements of the analysis.
-
For high-throughput screening where simplicity and speed are paramount, spectrophotometric methods may be considered, but their lack of specificity is a significant drawback.
-
When standard HPLC-UV instrumentation is the only available option, derivatization with NBD-Cl provides a reliable and sensitive approach.
-
For trace-level quantification , especially when piperazine is considered a potential genotoxic impurity, GC-MS with derivatization or, more preferably, direct LC-MS/MS analysis are the methods of choice. LC-MS/MS, in particular, offers unparalleled sensitivity and specificity with minimal sample preparation.
It is imperative that the chosen method is fully validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, specificity, linearity, and robustness for its intended purpose. By understanding the principles and limitations of each technique, researchers and analytical scientists can confidently select and implement the most suitable method for the reliable quantification of piperazine in their active pharmaceutical ingredients.
References
- Denis, C. M., & Baryla, N. E. (2006). Determination of piperazine in pharmaceutical drug substances using capillary electrophoresis with indirect UV detection.
- Sastry, C. S. P., Rao, K. E., & Prasad, D. S. (1987). A rapid spectrophotometric method for determination of piperazine. Talanta, 34(11), 968–970.
- Sane, R. T., Kamat, S. S., & Parikh, A. K. (1974). Spectrophotometric Determination of Piperazine in Pharmaceutical Preparations. Journal of the Association of Official Analytical Chemists, 57(4), 892–894.
- Fogg, A. G., & Ahmed, Y. Z. (1979). Spectrophotometric determination of piperazine and its salts in pharmaceuticals. Journal of the Association of Official Analytical Chemists, 62(5), 1138–1140.
- Voulgaropoulos, A. N., & Georgiou, C. A. (1998). GRAVIMETRIC AND SPECTROPHOTOMETRIC METHODS FOR THE DETERMINATION OF PIPERAZINE. PICROLONIC VS. PICRIC ACID. Journal of the University of Ioannina, 31, 107-118.
- Al-Neaimy, U. I. S., Faiyq, Z., & Shehab, S. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
- Lurie, I. S., & Hays, P. A. (2005). Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector. Journal of forensic sciences, 50(2), 326–335.
- Skarping, G., Dalene, M., & Lind, P. (1986). Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection.
- Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 470-476.
- Wang, J., et al. (2020). DEVELOPMENT AND IMPLEMENTATION OF UPLC-MS/MS METHOD FOR THE DETERMINATION OF PIPERAZINE RESIDUES IN PIG TISSUES.
- ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 470-476.
- Shiva Raj, K., Siva Kumari, K., & Vijaya Bhaskar, B. (2010). A simple GC method was developed for the quantitative determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine. Analytical Chemistry: An Indian Journal, 9(4), 484-489.
- ResearchGate. (2025). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
- McClintic, P. R., Remick, D. M., Peterson, J. A., & Risley, D. S. (2003). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
- Zhang, L., et al. (2024). Identification and quantitative analysis of genotoxic impurities in rifampicin: Development and validation of a targeted LC-MS/MS method for 1-amino-4-methylpiperazine. Journal of Pharmaceutical and Biomedical Analysis, 249, 116459.
- De Ruiter, C., et al. (2001). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 3(5), 1039-1044.
- Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25.
- Li, Y., et al. (2016). A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8 Column and LC-MS. Analytical Sciences, 32(12), 1333-1338.
- Google Patents. (2016). Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs. CN105954376A.
- Das Gupta, V. (1976). Quantitative determination of piperazine citrate in piperazine citrate syrup USP. American journal of hospital pharmacy, 33(3), 283–284.
- Shiva Raj, K., Siva Kumari, K., & Vijaya Bhaskar, B. (2010). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
- Wang, Y., et al. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Current Pharmaceutical Analysis, 19(8), 619-626.
- Meyer, M. R., et al. (2008). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Journal of mass spectrometry, 43(1), 77–85.
- Wrona-Polańska, M., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP)
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. jocpr.com [jocpr.com]
- 5. CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs - Google Patents [patents.google.com]
- 6. Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.direct [scholars.direct]
- 8. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. jocpr.com [jocpr.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of piperazine in pharmaceutical drug substances using capillary electrophoresis with indirect UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A rapid spectrophotometric method for determination of piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Spectrophotometric determination of piperazine and its salts in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies [mdpi.com]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparing the In Vitro Bioactivity of Novel Piperazine Compounds
Introduction: The Enduring Significance of the Piperazine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently prove to be fertile ground for drug discovery. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a quintessential example of such a "privileged scaffold."[1] Its unique physicochemical properties—including high aqueous solubility, tunable basicity, and synthetic versatility—have cemented its role as a cornerstone in modern pharmacology.[1][2][3] A vast number of approved drugs, targeting a wide array of diseases from cancer to central nervous system disorders, feature this core structure.[1][4]
The inherent stability and the capacity for substitution at its two nitrogen atoms allow medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3] This adaptability has led to the continuous development of novel piperazine derivatives with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic effects.[5][6][7] This guide provides a strategic framework and detailed protocols for researchers and drug development professionals to rigorously compare the in vitro bioactivity of these novel piperazine compounds, ensuring the generation of robust and reproducible data.
Strategic Framework for In Vitro Bioactivity Comparison
A successful comparative analysis hinges on a well-designed experimental strategy. Simply generating data is insufficient; the data must be contextual, reproducible, and directly comparable. The following workflow outlines a logical progression for evaluating novel piperazine derivatives.
Caption: A generalized workflow for the in vitro evaluation of novel piperazine compounds.
Part 1: Foundational Cytotoxicity Assessment
Before evaluating a compound for a specific therapeutic effect, it is crucial to understand its inherent cytotoxicity. This initial screen helps establish a therapeutic window and informs the concentration range for subsequent, more specific assays. The MTT assay is a widely used, robust method for this purpose.[8]
Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced, once solubilized, is directly proportional to the number of living, metabolically active cells.[9]
Methodology:
-
Cell Seeding: Plate cells (e.g., A549 human lung carcinoma or RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for adherence.[11][12]
-
Compound Treatment: Prepare serial dilutions of the novel piperazine compounds and a reference standard (e.g., Doxorubicin for cancer cells) in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds.[13] Include a vehicle control (e.g., 0.1% DMSO) and a media-only blank.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for an additional 3-4 hours.[10][14]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Mix thoroughly using a plate shaker.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[14] A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.[13]
Part 2: Target-Specific Bioactivity Assays
Based on the intended therapeutic application, specific assays are chosen to quantify the desired biological effect. Here, we detail protocols for two common activities associated with piperazine derivatives: anti-inflammatory and enzyme inhibition.
Protocol 2: Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)
Principle: A key event in inflammation is the production of nitric oxide (NO) by activated macrophages. The Griess assay measures nitrite (NO₂⁻), a stable and soluble breakdown product of NO.[12][15] A reduction in nitrite levels in the culture medium of lipopolysaccharide (LPS)-stimulated macrophages indicates the anti-inflammatory potential of the test compounds.
Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.[15]
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the piperazine compounds for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.[15]
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Reaction:
-
Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.[15]
-
Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine (NEDD) in 2.5% phosphoric acid.[12][15]
-
Add 100 µL of the freshly prepared Griess reagent to each well containing the supernatant.[15]
-
Incubate at room temperature for 10-15 minutes, protected from light.[16]
-
-
Quantification: Measure the absorbance at 540 nm.[15][16] The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.
Protocol 3: Enzyme Inhibition (In Vitro Kinase Assay)
Principle: Many piperazine-containing drugs function as kinase inhibitors, which are crucial in cancer therapy.[1] In vitro kinase assays measure the ability of a compound to block the enzymatic activity of a specific kinase. A common method involves quantifying the amount of ATP consumed during the phosphorylation reaction.
Caption: Mechanism of a competitive piperazine kinase inhibitor blocking ATP binding.
Methodology (Luminescence-Based ATP Detection, e.g., Kinase-Glo®):
-
Reaction Setup: In a 96-well plate, add the purified target kinase, its specific substrate peptide, and the piperazine compounds at various concentrations in a kinase reaction buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.[17] Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Detection: Add a luciferase/luciferin-based reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and initiates a light-producing reaction fueled by the remaining ATP.[18]
-
Luminescence Measurement: After a brief incubation (e.g., 10 minutes), measure the luminescence using a plate reader.
-
Data Interpretation: A high luminescence signal indicates low kinase activity (more ATP remaining), signifying effective inhibition.[18] Conversely, a low signal indicates high kinase activity. Calculate IC50 values to quantify inhibitor potency.
Data Presentation and Comparative Analysis
To facilitate a clear and objective comparison, all quantitative data should be summarized in a structured table. This allows for at-a-glance evaluation of the compounds' performance across different assays.
Table 1: Hypothetical Comparative Bioactivity Data for Novel Piperazine Compounds
| Compound ID | Cytotoxicity IC50 (µM) | NO Inhibition IC50 (µM) | Kinase X Inhibition IC50 (µM) |
| PZ-001 | > 100 | 15.2 | 0.8 |
| PZ-002 | 25.5 | 5.8 | 1.2 |
| PZ-003 | > 100 | > 50 | 0.05 |
| Reference Drug A | 5.1 | 10.5 | N/A |
| Reference Drug B | > 100 | N/A | 0.1 |
Data are hypothetical and for illustrative purposes only.
Conclusion
The systematic in vitro comparison of novel piperazine compounds is a critical step in the drug discovery pipeline. By employing a logical workflow that begins with foundational cytotoxicity testing and progresses to hypothesis-driven, target-specific assays, researchers can build a comprehensive bioactivity profile for each derivative. The use of validated, standardized protocols, coupled with clear and comparative data presentation, ensures the integrity of the findings and provides a solid foundation for advancing the most promising compounds toward preclinical and clinical development. The versatility of the piperazine scaffold continues to offer exciting opportunities for therapeutic innovation, and rigorous in vitro evaluation is paramount to unlocking its full potential.[4][19]
References
- Checchi, M., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
- Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
- Inam, A., et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. [Source Not Formally Indexed, refer to search result for context].
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Modern Drug Discovery.
- Taylor & Francis Online. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- ResearchGate. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
- Journal of Emerging Technologies and Innovative Research. (2021). A Mini Review on Piperizine Derivatives and their Biological Activity.
- National Center for Biotechnology Information. (2010). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts.
- PubMed. (2025). Novel pyrazoline-piperazine conjugates as anticancer and antibacterial agents.
- PubMed. (2011). Synthesis and biological activity of piperazine derivatives of phenothiazine.
- MDPI. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents.
- ResearchGate. (2013). Can any one suggest the exact protocol for NO assay using Griess reagent?.
- protocols.io. (2023). In vitro kinase assay.
- BMG LABTECH. (2020). Kinase assays.
- MDPI. (2018). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay.
- International Journal of Current Microbiology and Applied Sciences. (2021). Antimicrobial Activity of Novel Piperazine Molecules.
- National Center for Biotechnology Information. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7.
- YouTube. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 6. jetir.org [jetir.org]
- 7. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. clyte.tech [clyte.tech]
- 10. broadpharm.com [broadpharm.com]
- 11. Novel pyrazoline-piperazine conjugates as anticancer and antibacterial agents: integrating synthesis, in vitro, QSAR, molecular docking, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro kinase assay [protocols.io]
- 18. bmglabtech.com [bmglabtech.com]
- 19. benthamdirect.com [benthamdirect.com]
A Cost-Effectiveness Analysis of Piperazine Dihydrochloride Versus Modern Anthelmintics: Re-evaluating a Classic Therapeutic Agent
An objective guide for researchers, scientists, and drug development professionals.
Introduction: In the global effort to control soil-transmitted helminth (STH) infections, which affect over 1.5 billion people, the selection of anthelmintic agents is a critical decision influenced by efficacy, safety, and cost.[1] While broad-spectrum benzimidazoles like albendazole and mebendazole are the cornerstone of mass drug administration (MDA) programs recommended by the World Health Organization (WHO), the persistent challenge of resource limitation necessitates a continuous evaluation of all available therapeutic options.[2][3][4] This guide provides a detailed cost-effectiveness analysis of piperazine dihydrochloride, one of the earliest synthetic anthelmintics, comparing it with newer, more widely used alternatives. We will dissect the pharmacological underpinnings, compare clinical efficacy data, and present a framework for economic evaluation to guide researchers and public health professionals in making informed decisions.
Part 1: Pharmacological and Efficacy Profile
A drug's value is fundamentally rooted in its mechanism of action and its proven ability to cure infections. Here, we compare the intrinsic properties of piperazine with its main competitors.
Mechanism of Action: A Tale of Two Strategies
-
Piperazine Dihydrochloride: Piperazine acts as a GABA (gamma-aminobutyric acid) receptor agonist on the neuromuscular junctions of nematodes.[5][6][7] This binding action leads to hyperpolarization of the muscle cell membrane, resulting in a flaccid paralysis. The paralyzed worms are unable to maintain their position in the host's gastrointestinal tract and are subsequently expelled by normal peristalsis.[7][8][9] Its selectivity is notable, as vertebrates primarily use GABA in the central nervous system, which is protected by the blood-brain barrier, minimizing host toxicity.[5]
-
Benzimidazoles (Albendazole & Mebendazole): These broad-spectrum agents act by binding to the β-tubulin protein of the parasite's microtubules. This binding inhibits microtubule polymerization, disrupting vital cellular functions such as glucose uptake and cell division, ultimately leading to the parasite's death.
-
Pyrantel Pamoate: This agent is a depolarizing neuromuscular blocker. It stimulates nicotinic acetylcholine receptors in the parasite's muscles, causing spastic paralysis. The immobilized worms are then expelled from the host's gut.
Comparative Clinical Efficacy
The choice of an anthelmintic is heavily dependent on its cure rate (CR) and egg reduction rate (ERR) against specific parasites. The data below, synthesized from numerous clinical studies, highlights the performance differences.
| Anthelmintic | Target Helminth | Cure Rate (CR) | Egg Reduction Rate (ERR) | Key References |
| Piperazine Dihydrochloride | Ascaris lumbricoides (Roundworm) | 83-100% | >95% | [10][11][12] |
| Enterobius vermicularis (Pinworm) | High | Not typically measured | [13] | |
| Albendazole | Ascaris lumbricoides | >95% | >98% | [14][15] |
| Trichuris trichiura (Whipworm) | >70% | High | [14] | |
| Hookworms | >90% | High | [14] | |
| Mebendazole | Ascaris lumbricoides | 83-92% | 95-98% | [16][17][18] |
| Trichuris trichiura | 27-34% | 60-73% | [16][17] | |
| Hookworms | 25-29% | >70% | [16][18] | |
| Pyrantel Pamoate | Ascaris lumbricoides | High | High | [19] |
| Enterobius vermicularis | High | Not typically measured | [19][20] | |
| Hookworms | High | High | [19] |
Analysis: Piperazine demonstrates excellent efficacy against Ascaris lumbricoides, comparable to the leading agents.[10] However, its clinical utility is significantly narrower than the benzimidazoles, which are effective against a broader spectrum of common soil-transmitted helminths, including whipworm and hookworms.[21] This makes agents like albendazole and mebendazole more suitable for presumptive treatment and MDA programs in co-endemic areas.[22][23]
Part 2: A Framework for Cost-Effectiveness Analysis
Beyond efficacy, the economic feasibility of a treatment regimen is paramount, especially for public health interventions in resource-limited settings.
Methodology: Evaluating Anthelmintic Efficacy in Clinical Trials
The "effectiveness" component of our analysis relies on robust data from well-designed clinical trials. The standard protocol for such trials is the Worm Count Reduction or Fecal Egg Count Reduction (FECR) test, which quantifies the change in parasite burden post-treatment.
Caption: Key components in the economic analysis of anthelmintic therapy.
Comparative Cost Profile
Drug prices can fluctuate dramatically by region and over time. In the United States, for instance, prices for generic albendazole and mebendazole have surged, making them exceptionally expensive. [24][25]Conversely, for MDA programs in endemic countries, these drugs are often donated or available at a very low cost. Pyrantel pamoate is widely available over-the-counter at a reasonable price. [26][27]Piperazine generally remains a low-cost option.
The following table provides a qualitative comparison of the cost components.
| Cost Component | Piperazine Dihydrochloride | Albendazole / Mebendazole | Pyrantel Pamoate |
| Acquisition Cost (US Retail) | Low ($) | Very High ( | Moderate ( |
| Acquisition Cost (MDA Programs) | Low ($) | Very Low (often donated) ($) | N/A |
| Spectrum of Activity | Narrow | Broad | Moderate |
| Risk of Treatment Failure (in polyparasitism) | High | Low | Moderate |
| Implied Cost of Retreatment | Higher | Lower | Moderate |
| Overall Cost-Effectiveness | High (for Ascaris monoinfection) Low (for polyparasitism) | Very High (in MDA programs) Low (US Retail) | High (for Pinworm) |
Part 3: Synthesis and Recommendations
The Verdict on Piperazine: The cost-effectiveness of piperazine dihydrochloride is highly context-dependent.
-
High-Efficacy Niche: For confirmed cases of ascariasis, especially in settings where diagnostic capabilities can rule out co-infections, piperazine is a highly effective and economical choice. Its low unit cost and high cure rate for this specific parasite make it an attractive option.
-
Limitations in Broad-Scale Use: In the context of large-scale public health programs targeting soil-transmitted helminths, piperazine's narrow spectrum is a significant disadvantage. The higher efficacy of albendazole and mebendazole against the triad of roundworm, whipworm, and hookworm makes them far more cost-effective for MDA, as a single intervention can treat multiple prevalent infections simultaneously. This aligns with current WHO guidelines, which prioritize these broad-spectrum agents. [2][3][23]
-
The Price Anomaly: The dramatic price inflation of benzimidazoles in developed countries like the U.S. has created a distorted market. [25]In such scenarios, clinicians may be forced to consider older, less expensive, or alternative agents. However, this shift can lead to decreased quality of care if a broader-spectrum agent is truly needed. [24] Conclusion:
Piperazine dihydrochloride remains a clinically useful and pharmacologically effective drug for the treatment of ascariasis. [31]While it has been largely superseded by broad-spectrum benzimidazoles for public health MDA programs, it retains a valuable niche for the targeted treatment of roundworm infections, particularly where cost is a primary constraint. For drug development professionals, the story of piperazine underscores the need for a multi-faceted approach to anthelmintic discovery, seeking not only broad-spectrum efficacy but also sustainable affordability to ensure global access. Future research must focus on developing novel, low-cost anthelmintics and implementing strategies to maintain the affordability of existing essential medicines.
References
- Title: Efficacy of piperazine dihydrochloride against Ascaris suum and Oesophagostomum species in naturally infected pigs Source: PubMed URL:[Link]
- Title: Preventive chemotherapy to control soil-transmitted helminth infections in at-risk population groups Source: World Health Organiz
- Title: Three experimental animal parasite models for assessing anthelmintic efficacy and immunopotentiating properties of natural products: protocols and applications Source: Journal of N
- Title: The cost-effectiveness of ivermectin vs.
- Title: Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 Source: PubChem URL:[Link]
- Title: Investigating the Effectiveness of Current and Modified World Health Organization Guidelines for the Control of Soil-Transmitted Helminth Infections Source: PMC URL:[Link]
- Title: Control strategy Source: World Health Organiz
- Title: Soil-transmitted helminthiasis Source: Wikipedia URL:[Link]
- Title: The cost-effectiveness of ivermectin vs .
- Title: Soil Transmitted Helminthiasis Source: PAHO/WHO | Pan American Health Organiz
- Title: Analysis of anthelmintic trial protocols using sheep experimentally or naturally infected with Fasciola hep
- Title: Piperazine Source: Wikipedia URL:[Link]
- Title: Pyrantel: A Safe and Effective Pinworm Tre
- Title: What is Piperazine used for?
- Title: Piperazine | C4H10N2 | CID 4837 Source: PubChem URL:[Link]
- Title: Mebendazole Prices - U.S. & International Source: PharmacyChecker.com URL:[Link]
- Title: Piperazine (oral route) Source: Mayo Clinic URL:[Link]
- Title: Piperazine in Pediatric Ascariasis: Pharmacokinetics, Pharmacodynamics, and Global Health Perspectives Source: Neliti URL:[Link]
- Title: Ascariasis Treatment & Management Source: Medscape Reference URL:[Link]
- Title: Efficacy of single-dose 500 mg mebendazole in soil-transmitted helminth infections: a review Source: Journal of Helminthology | Cambridge Core URL:[Link]
- Title: Albendazole 2026 Prices, Coupons & Savings Tips Source: GoodRx URL:[Link]
- Title: Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli Source: Cambridge University Press & Assessment URL:[Link]
- Title: Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli Source: Research Square URL:[Link]
- Title: Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli Source: Journal of Helminthology | Cambridge Core URL:[Link]
- Title: The Effect of Drug Pricing on Outpatient Payments and Treatment for Three Soil-Transmitted Helminth Infections in the United St
- Title: Albendazole and Price: How to Save on Cost, and More Source: Healthline URL:[Link]
- Title: Impact of Anthelmintic Price Increases on Practice Patterns of Healthcare Providers Caring for Immigrant and Refugee Populations in the United St
- Title: Efficacy and Safety of a Single-Dose Mebendazole 500 mg Chewable, Rapidly-Disintegrating Tablet for Ascaris lumbricoides and Trichuris trichiura Infection Treatment in Pediatric Patients: A Double-Blind, Randomized, Placebo-Controlled, Phase 3 Study Source: NIH URL:[Link]
- Title: Efficacy of two brands of Mebendazole (500 mg) in the treatment of Ascaris lumbricoides and hookworm infection among school-aged children in South Gondar zone, Northwest Ethiopia: a randomized open label trial Source: PubMed URL:[Link]
- Title: Anthelmintic Drugs: Their Efficacy and Cost-Effectiveness in Different Parity C
- Title: What is the recommended over-the-counter (OTC) treatment for pinworms? Source: Dr.Oracle URL:[Link]
- Title: Reese's Pinworm Medicine Reflects Up To 95% Savings In Comparison To Prescription Medic
- Title: pin rid Pills for Pinworms | Pyrantel Pamoate 250 mg | Made in USA | Dewormer Source: Price.com URL:[Link]
- Title: Effective 50mg/mL Pyrantel Pamoate Liquid - Easy Pinworm Treatment for Ages 2+ Source: eBay URL:[Link]
- Title: The Global Anthelmintic Drugs Market: A Comprehensive Overview and Future Outlook Source: EIN Presswire URL:[Link]
- Title: Anthelmintic Drugs Market Report 2025 Source: The Business Research Company URL:[Link]
- Title: Review on Anthelmintic Drugs Source: ResearchG
- Title: Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans Source: WormBook - NCBI URL:[Link]
- Title: efficacy of piperazine dihydrochloride against ascaridia galli in the domestic fowl Source: Journal of Helminthology URL:[Link]
- Title: The Efficacy of Some Piperazine Compounds in the Elimination of Helminths from Experimentally- and Naturally-Infected Poultry Source: ResearchG
- Title: Efficacy of piperazine citrate, levamisole hydrochloride and albendazole in the treatment of chicken naturally infected with gastrointestinal helminths Source: ResearchG
- Title: Chapter 24 Anthelmintics and Parasiticides – Veterinary Clinical Pharmacology Source: Saskoer.ca URL:[Link]
- Title: Comparative therapeutic efficacies of oral and in-water administered levamisole, piperazine and fenbendazole against experimental Ascaridia galli infection in chickens Source: ResearchG
Sources
- 1. einpresswire.com [einpresswire.com]
- 2. Preventive chemotherapy to control soil-transmitted helminth infections in at-risk population groups [who.int]
- 3. Control of Neglected Tropical Diseases [who.int]
- 4. Soil-transmitted helminthiasis - Wikipedia [en.wikipedia.org]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. What is Piperazine used for? [synapse.patsnap.com]
- 7. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy Piperazine dihydrochloride | 142-64-3 [smolecule.com]
- 9. globalcalcium.com [globalcalcium.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Piperazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. Anthelmintic Drugs: Their Efficacy and Cost-Effectiveness in Different Parity Cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy of single-dose 500 mg mebendazole in soil-transmitted helminth infections: a review | Journal of Helminthology | Cambridge Core [cambridge.org]
- 17. Efficacy and Safety of a Single-Dose Mebendazole 500 mg Chewable, Rapidly-Disintegrating Tablet for Ascaris lumbricoides and Trichuris trichiura Infection Treatment in Pediatric Patients: A Double-Blind, Randomized, Placebo-Controlled, Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy of two brands of Mebendazole (500 mg) in the treatment of Ascaris lumbricoides and hookworm infection among school-aged children in South Gondar zone, Northwest Ethiopia: a randomized open label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. poison.org [poison.org]
- 20. droracle.ai [droracle.ai]
- 21. researchgate.net [researchgate.net]
- 22. Investigating the Effectiveness of Current and Modified World Health Organization Guidelines for the Control of Soil-Transmitted Helminth Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 23. paho.org [paho.org]
- 24. The Effect of Drug Pricing on Outpatient Payments and Treatment for Three Soil-Transmitted Helminth Infections in the United States, 2010–2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Impact of Anthelmintic Price Increases on Practice Patterns of Healthcare Providers Caring for Immigrant and Refugee Populations in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 26. reesespinworm.com [reesespinworm.com]
- 27. Price.com: Save with Cash Back, Coupons & Price Comparison [price.com]
- 28. goodrx.com [goodrx.com]
- 29. Albendazole and Price: How to Save on Cost, and More [healthline.com]
- 30. Effective 50mg/mL Pyrantel Pamoate Liquid - Easy Pinworm Treatment for Ages 2+ | eBay [ebay.com]
- 31. media.neliti.com [media.neliti.com]
A Senior Application Scientist's Guide to the Structural and Physicochemical Comparison of Piperazine Salts
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Salt Selection in Drug Development
Piperazine, a cyclic diamine, serves as a core scaffold in numerous active pharmaceutical ingredients (APIs), most notably for its anthelmintic properties. However, the free base form of piperazine presents handling and formulation challenges. The strategic formation of pharmaceutical salts is a cornerstone of drug development, employed to optimize the physicochemical properties of an API without altering its intrinsic pharmacological activity.[1][2][3] By reacting an ionizable API with a suitable counter-ion, properties such as solubility, dissolution rate, stability, and hygroscopicity can be profoundly modified.[1][4] These modifications are not trivial; they can dictate a drug's bioavailability, manufacturability, and shelf-life.[5]
This guide provides an in-depth structural and physicochemical comparison of three common piperazine salts: dihydrochloride, citrate, and adipate. We will explore the fundamental differences between these forms and provide the experimental frameworks necessary for their rigorous evaluation, empowering researchers to make data-driven decisions in their salt selection process.
Comparative Overview of Piperazine Salts
The choice of counter-ion—from a simple inorganic ion like chloride to a more complex organic dicarboxylate like adipate—creates distinct chemical entities with unique crystal structures and, consequently, different physical properties.[1][5]
| Property | Piperazine Dihydrochloride | Piperazine Citrate | Piperazine Adipate |
| Molecular Formula | C₄H₁₂Cl₂N₂ | (C₄H₁₀N₂)₃·2(C₆H₈O₇) | C₁₀H₂₀N₂O₄ |
| Molecular Weight | 159.05 g/mol [6] | 742.8 g/mol (approx.) | 232.28 g/mol [7][8] |
| Appearance | White to cream-colored crystalline powder or needles[6][9][10] | White, crystalline powder[11][12] | White crystalline powder[7][8][13] |
| Melting Point | ~318-320 °C (with decomposition)[6][10] | ~190 °C[12] | ~250-257 °C (with decomposition)[7][13] |
| Aqueous Solubility | Freely soluble (41 g/100 mL at 20°C)[6][14] | Freely soluble in water[11][12] | Soluble in water[7][13] |
| pH (Aqueous Soln.) | Acidic | 5.0 - 6.0[7][12] | Slightly acidic (5.0 - 6.0 for a 5% solution)[7] |
In-Depth Physicochemical Analysis: Causality and Consequences
Aqueous Solubility and Dissolution Rate
Solubility is a thermodynamic equilibrium, while dissolution is a kinetic process. Both are critical for oral bioavailability.[15] Salt formation is a primary strategy to enhance both for poorly soluble APIs.[15]
-
Piperazine Dihydrochloride : Exhibits very high aqueous solubility.[6] This is attributable to the small, highly electronegative chloride counter-ions, which readily dissociate and are solvated by water. The resulting steep concentration gradient at the solid-liquid interface typically drives a rapid dissolution rate.
-
Piperazine Citrate & Adipate : As salts of organic acids, their solubility is also high but can be more sensitive to the pH of the medium. Their dissolution process involves breaking down a more complex crystal lattice compared to the simple dihydrochloride. While generally slower to dissolve than the dihydrochloride, they can still offer significant improvements over the free base. A key study on the related drug acemetacin showed its piperazine salt dissolved five times faster than its hydrate form, highlighting the potential of such salts.[16][17]
Expert Insight: The high solubility of the dihydrochloride salt is advantageous for liquid formulations or rapid-release solid forms. However, this high solubility is often coupled with high hygroscopicity, a significant trade-off.[4] The citrate and adipate salts may offer a more balanced profile, providing sufficient solubility enhancement without the extreme moisture sensitivity.
Hygroscopicity and Physical Stability
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[][19] It is a critical parameter that impacts every stage of a drug's lifecycle, from manufacturing and packaging to storage and stability.[20][21] Excessive moisture uptake can lead to physical changes like caking, chemical degradation through hydrolysis, and altered dissolution behavior.[][21]
-
Piperazine Dihydrochloride : Is known to be hygroscopic, readily absorbing moisture from the air.[9][10] This property presents significant challenges for solid dosage form manufacturing, requiring strictly controlled low-humidity environments and specialized packaging.
-
Piperazine Citrate : Is commonly available as a hydrate, indicating a strong and defined interaction with water molecules within its crystal lattice.[12] While this structured water is different from the uncontrolled moisture absorption of a hygroscopic material, it still signifies a propensity to interact with water.
-
Piperazine Adipate : Historical patent literature reveals that piperazine adipate was specifically developed as a non-hygroscopic alternative to piperazine hydrate, which was deemed unsuitable for pharmaceutical products due to its moisture sensitivity.[22] This low hygroscopicity is a major advantage, simplifying handling, improving stability, and reducing manufacturing costs.
Expert Insight: The choice between these salts often hinges on the balance between solubility and hygroscopicity. Dynamic Vapor Sorption (DVS) analysis is the definitive experiment to quantify and compare these behaviors. A salt with low moisture uptake across a wide range of relative humidity (RH), like piperazine adipate, is highly desirable for robust solid formulation development.
Crystal Structure and Polymorphism
The three-dimensional arrangement of molecules in a crystal lattice dictates a salt's physical properties.[23] Different salts of the same API are, by definition, different crystalline solids.[1] Furthermore, a single salt may be able to exist in multiple crystal forms, a phenomenon known as polymorphism.[24][25] Different polymorphs can have different solubilities and stabilities, making control over the crystalline form essential.[25]
-
Structural Comparison : The dihydrochloride salt consists of a piperazinium dication and two chloride anions, forming a relatively simple, ion-packed structure. The citrate and adipate salts involve larger, more complex organic counter-ions capable of forming extensive hydrogen-bonding networks, leading to distinct and often more intricate crystal packing arrangements. The formation of cubic crystals for piperazine adipate was noted as a pharmaceutical advantage.[22]
Expert Insight: Powder X-ray Diffraction (PXRD) is the primary tool for identifying the crystalline form of a salt. During development, it is crucial to screen for potential polymorphs to identify the most thermodynamically stable form. Choosing a salt that crystallizes readily into a single, stable, non-hygroscopic form can prevent significant downstream challenges related to product consistency and stability.[25]
Workflow for Comparative Salt Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization and selection of a pharmaceutical salt.
Caption: Workflow for pharmaceutical salt selection and characterization.
Mandatory Experimental Protocols
These protocols represent self-validating systems for generating the reliable data needed for an informed comparison of piperazine salts.
Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)
Rationale: This "gold standard" method determines the equilibrium solubility of a compound, providing a fundamental measure of its intrinsic solubility in a specific medium, free from kinetic artifacts.[26][27]
Methodology:
-
Preparation: Add an excess amount of the piperazine salt (e.g., 50-100 mg) to a known volume (e.g., 5 mL) of a physiologically relevant buffer (e.g., pH 7.4 phosphate-buffered saline) in a sealed glass vial. The excess solid ensures that equilibrium is reached with an undissolved reservoir of the compound.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) on a shaker for a predetermined period (typically 24-72 hours) to ensure equilibrium is achieved.[27]
-
Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.22 µm syringe filter to remove all undissolved solids.[26] This step is critical to avoid artificially high results.
-
Quantification: Accurately dilute the filtered supernatant with the mobile phase. Determine the concentration of the dissolved piperazine salt using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[28][29]
-
Validation: The presence of undissolved solid material in the vial at the end of the experiment visually confirms that a saturated solution was achieved.
Protocol 2: Hygroscopicity Profile by Dynamic Vapor Sorption (DVS)
Rationale: DVS is a gravimetric technique that provides precise, quantitative data on how a material sorbs and desorbs water vapor under controlled temperature and relative humidity (RH).[30][31] This is essential for predicting storage requirements, handling behavior, and physical stability.[32][33]
Caption: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.
Methodology:
-
Sample Preparation: Place approximately 5-15 mg of the piperazine salt onto the DVS microbalance pan.
-
Drying: Dry the sample under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is recorded. This establishes the dry baseline mass.
-
Sorption Cycle: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the instrument holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change falls below a set threshold).[32]
-
Desorption Cycle: Following equilibration at the highest RH, decrease the RH in the same stepwise manner back to 0% RH, again allowing for mass equilibration at each step.
-
Data Analysis: Plot the percentage change in mass versus RH. The resulting graph is a sorption-desorption isotherm. The degree of mass gain indicates the hygroscopicity, while the difference between the sorption and desorption curves (hysteresis) provides insight into the nature of the water interaction.[31]
Protocol 3: Solid-State Characterization by Powder X-Ray Diffraction (PXRD)
Rationale: PXRD provides a unique "fingerprint" of a crystalline solid based on the diffraction of X-rays by its crystal lattice. It is the definitive technique for identifying the solid form, distinguishing between different salts, and detecting polymorphism.[16][17]
Methodology:
-
Sample Preparation: Gently grind a small amount of the piperazine salt to ensure a random orientation of the crystallites. Pack the powder into a sample holder.
-
Data Acquisition: Place the sample holder in the diffractometer. Scan the sample over a defined range of 2θ angles (e.g., 2° to 40°) using a monochromatic X-ray source (typically Cu Kα radiation).
-
Data Analysis: The output is a diffractogram, which is a plot of X-ray intensity versus the 2θ angle. The positions and relative intensities of the diffraction peaks are characteristic of a specific crystal lattice.
-
Validation: Compare the obtained diffractogram to a reference pattern if available. Distinct differences in peak positions between batches or different salts confirm structural differences. The absence of a broad "halo" and the presence of sharp peaks confirm the material is crystalline, not amorphous.
Protocol 4: In-Vitro Dissolution Testing (USP Apparatus I - Basket Method)
Rationale: This pharmacopeial method assesses the rate and extent of drug release from a solid dosage form under standardized conditions, serving as a critical quality control test and an indicator of potential in-vivo performance.[34][35] The basket method is particularly suitable for low-density dosage forms that might float.[34]
Methodology:
-
System Setup: Assemble the USP Apparatus I, placing a known volume (e.g., 900 mL) of the dissolution medium (e.g., 0.1 N HCl to simulate stomach fluid) into each vessel.[36] Equilibrate the medium to 37 ± 0.5 °C.
-
Sample Introduction: Weigh an amount of each piperazine salt equivalent to a standard dose and place it into a separate wire mesh basket.
-
Test Initiation: Lower the baskets into the dissolution medium and immediately begin rotating the shafts at a specified speed (e.g., 100 RPM).
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw an aliquot of the medium from each vessel for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Filter the samples and analyze the concentration of dissolved piperazine using a validated HPLC or UV-Vis spectrophotometric method.[36]
-
Data Presentation: Plot the percentage of drug dissolved versus time to generate a dissolution profile for each salt, allowing for direct comparison of their release kinetics.
Conclusion and Recommendations
The selection of a piperazine salt is a multi-faceted decision that requires a thorough, data-driven evaluation of key physicochemical properties.
-
Piperazine Dihydrochloride offers the highest aqueous solubility, making it a candidate for liquid formulations or when the fastest possible dissolution is required. However, its significant hygroscopicity is a major liability for solid dosage forms, demanding stringent environmental controls during manufacturing and storage.
-
Piperazine Citrate provides good solubility and is a commonly used pharmaceutical salt. Its nature as a hydrate suggests a more controlled interaction with water than the dihydrochloride, but it still requires careful characterization.
-
Piperazine Adipate stands out as a strong candidate for solid dosage form development. It was engineered to be less hygroscopic, a claim that can be definitively verified with DVS analysis.[22] It combines adequate water solubility with superior physical stability and handling characteristics, a combination that is often ideal for creating a robust and reliable drug product.
Ultimately, the optimal salt form depends on the specific requirements of the intended drug product. By employing the rigorous experimental protocols outlined in this guide, drug development professionals can build a comprehensive data package to justify their selection, ensuring the chosen salt form possesses the ideal balance of solubility, stability, and manufacturability for clinical success.
References
- Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. TA Instruments. [Link]
- Hygroscopicity Evaluation.
- Enhancing pharmaceutical development with dynamic vapor sorption (DVS) technology. Surface Measurement Systems. [Link]
- Dynamic vapour sorption of freeze-dried pharmaceuticals. European Pharmaceutical Review. [Link]
- Piperazine Adipate Powder.
- Dynamic Vapor Sorption (DVS) Analysis. ProUmid. [Link]
- Aqueous Solubility Assay. Bienta. [Link]
- Dynamic Vapor Sorption. SK pharmteco. [Link]
- Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. PubMed. [Link]
- Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. American Pharmaceutical Review. [Link]
- Piperazine Dihydrochloride. PubChem. [Link]
- Piperazine Adip
- Piperazine adipate compositions and treatment of helminth infections therewith.
- Aqueous Solubility.
- Pharmaceutical salts: a formulation trick or a clinical conundrum?. European Heart Journal - Cardiovascular Pharmacotherapy. [Link]
- Polymorphs, Salts, and Cocrystals: What's in a Name?. Crystal Growth & Design. [Link]
- Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences. [Link]
- Pharmaceutical Salts Optimization of Solubility or Even More?. American Pharmaceutical Review. [Link]
- Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering. [Link]
- Aqueous Solubility Assays.
- Piperazine. Wikipedia. [Link]
- The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. PMC - NIH. [Link]
- Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. FDA. [Link]
- Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. American Association of Pharmaceutical Scientists. [Link]
- Comparative Evaluation of Particle Size Reduction, Salt Formation, and Amorphous Formulation on the Biopharmaceutical Performance of a Weak Base Drug Candid
- 12.0 Piperazine Dihydrochloride.docx. G.AMPHRAY LABORATORIES. [https://www.g-amphray.com/admin/images/product/1618210170_12.0 Piperazine Dihydrochloride.docx.pdf]([Link] Piperazine Dihydrochloride.docx.pdf)
- Dissolution Testing of Pharmaceuticals: Techniques, Equipment, and Regul
- Synthesis and Single Crystal X-Ray Structure of N,N ′-Bis(Diphenylphosphino)Piperazine.
- Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt. PubMed. [Link]
- Piperazine, hydrochloride (1:?). PubChem. [Link]
- Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt.
- Development and validation of dissolution procedures. Journal of Applied Pharmaceutical Science. [Link]
- Dissolution Testing: An overview. RSSL. [Link]
- Piperazine Citrate BP/EP/USP/IP. G.AMPHRAY LABORATORIES. [https://www.g-amphray.com/admin/images/product/1618210214_13.0 Piperazine Citrate.docx.
- Piperazine citrate. AERU - University of Hertfordshire. [Link]
- Understanding Dissolution Testing. Pharmaceutical Technology. [Link]
- Developing and Validating Dissolution Procedures.
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Continuous crystallisation of organic salt polymorphs [frontiersin.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. bjcardio.co.uk [bjcardio.co.uk]
- 6. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Piperazine Adipate | C10H20N2O4 | CID 8905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. PIPERAZINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Piperazine citrate | 144-29-6 [chemicalbook.com]
- 12. amphray.com [amphray.com]
- 13. Buy Piperazine Adipate at Affordable Prices, Pharmaceutical Intermediates [shreejipharmainternational.com]
- 14. amphray.com [amphray.com]
- 15. Comparative Evaluation of Particle Size Reduction, Salt Formation, and Amorphous Formulation on the Biopharmaceutical Performance of a Weak Base Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 19. alfachemic.com [alfachemic.com]
- 20. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]
- 21. pharmainfo.in [pharmainfo.in]
- 22. US2799617A - Piperazine adipate compositions and treatment of helminth infections therewith - Google Patents [patents.google.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 26. Aqueous Solubility Assay | Bienta [bienta.net]
- 27. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 28. lifechemicals.com [lifechemicals.com]
- 29. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 30. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 31. skpharmteco.com [skpharmteco.com]
- 32. tainstruments.com [tainstruments.com]
- 33. news-medical.net [news-medical.net]
- 34. contractlaboratory.com [contractlaboratory.com]
- 35. rssl.com [rssl.com]
- 36. japsonline.com [japsonline.com]
A Senior Application Scientist's Guide to the Purity Assessment of Piperazine Dihydrochloride Monohydrate
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth, comparative analysis of analytical methodologies for assessing the purity of piperazine dihydrochloride monohydrate, a widely used anthelmintic agent.[1][2] We will move beyond a simple listing of procedures to a critical evaluation of their underlying principles, practical advantages, and limitations, supported by experimental data and established pharmacopeial standards.
Foundational Understanding: The Nature of this compound
This compound (C₄H₁₀N₂·2HCl·H₂O) is a salt of the cyclic secondary amine, piperazine.[3][4] Its purity can be affected by residual starting materials, by-products from synthesis, and degradation products. Common impurities may include ethylenediamine, triethylenediamine, and other amine-related compounds.[5][6] Therefore, a robust analytical strategy must be capable of not only quantifying the main component but also detecting and quantifying these potential impurities.
Comparative Analysis of Purity Assessment Methods
The selection of an analytical method for purity assessment is a critical decision driven by factors such as the required level of sensitivity, selectivity, and the nature of the potential impurities. This section compares the most common and effective techniques.
Table 1: Comparative Overview of Analytical Methods
| Method | Principle | Advantages | Limitations | Application in Purity Assessment |
| Titrimetry | Acid-base titration | Simple, inexpensive, and provides a direct measure of the total base content. | Non-selective; cannot differentiate between piperazine and other basic impurities. | Assay of total piperazine content. |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary and mobile phase. | Simple, rapid, and cost-effective for qualitative impurity profiling. | Limited quantitative capability and lower resolution compared to HPLC. | Identification and semi-quantitative estimation of specified impurities. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and mobile phase. | Highly selective, sensitive, and quantitative for both the main component and impurities. | Requires more complex instrumentation and method development. | Gold standard for quantitative purity determination and impurity profiling. |
| Spectroscopy (IR, NMR) | Interaction of molecules with electromagnetic radiation. | Provides structural confirmation and can detect impurities with different functional groups. | Generally not suitable for quantifying low levels of impurities. | Identification and structural elucidation. |
| Karl Fischer Titration | Titrimetric method based on the reaction of water with an iodine-sulfur dioxide-base reagent. | Specific and accurate for water content determination. | Only measures water content. | Determination of water content, a critical parameter for the monohydrate form. |
Experimental Protocols and Methodologies
To provide a practical framework, this section details the experimental protocols for the key analytical techniques, grounded in pharmacopeial standards and best practices.
Assay by Non-Aqueous Potentiometric Titration
This method provides a quantitative determination of the total piperazine content. The use of a non-aqueous solvent is necessary to enhance the basicity of the piperazine nitrogens for a sharp titration endpoint.
Rationale: Piperazine has two basic nitrogen atoms that can be protonated. In a non-aqueous acidic solvent like glacial acetic acid, both nitrogens can be titrated with a strong acid like perchloric acid. Potentiometric endpoint detection is preferred for its accuracy and reproducibility.
Experimental Protocol: Non-Aqueous Potentiometric Titration
-
Preparation of 0.1 N Perchloric Acid: Prepare and standardize 0.1 N perchloric acid in glacial acetic acid against potassium hydrogen phthalate.
-
Sample Preparation: Accurately weigh approximately 150 mg of this compound and dissolve it in 75 mL of glacial acetic acid.[7]
-
Titration: Titrate the sample solution potentiometrically with the standardized 0.1 N perchloric acid. As the endpoint is approached, warm the solution to 60-70°C to ensure complete reaction and a stable potential.[7]
-
Blank Determination: Perform a blank titration with 75 mL of glacial acetic acid and make any necessary corrections.
-
Calculation: Each mL of 0.1 N perchloric acid is equivalent to 7.953 mg of C₄H₁₀N₂·2HCl.[5] Calculate the percentage of piperazine dihydrochloride on an anhydrous basis, after determining the water content separately.
Chromatographic Purity by Thin-Layer Chromatography (TLC)
The United States Pharmacopeia (USP) outlines a TLC method for the control of specific impurities, namely ethylenediamine and triethylenediamine.[5]
Rationale: This method provides a visual and semi-quantitative assessment of impurities. The choice of stationary phase (silica gel) and mobile phase is optimized to separate piperazine from its potential impurities. Visualization is achieved by spraying with ninhydrin, which reacts with primary and secondary amines to produce colored spots.[5]
Experimental Protocol: USP TLC Method for Chromatographic Purity [5]
-
Standard and Sample Preparation:
-
Solvent: A mixture of 13.5 N ammonium hydroxide and dehydrated alcohol (3:2).
-
Test Solution 1: 100 mg/mL of Piperazine Dihydrochloride in Solvent.
-
Test Solution 2: Dilute 1 mL of Test Solution 1 to 10 mL with Solvent.
-
Standard Solution 1: 10 mg/mL of USP Piperazine Dihydrochloride RS in Solvent.
-
Standard Solution 2: 0.25 mg/mL of ethylenediamine in Solvent.
-
Standard Solution 3: 0.25 mg/mL of triethylenediamine in Solvent.
-
-
Chromatography:
-
Stationary Phase: TLC plate coated with a 0.25-mm layer of chromatographic silica gel.
-
Application: Apply 5 µL of each solution to the plate.
-
Mobile Phase: A freshly prepared mixture of acetone and 13.5 N ammonium hydroxide (80:20).
-
Development: Develop the chromatogram until the solvent front has moved about three-fourths of the length of the plate.
-
-
Visualization and Evaluation:
-
Dry the plate at 105°C.
-
Spray with a 0.3% solution of ninhydrin in a mixture of butyl alcohol and glacial acetic acid (100:3), followed by a 0.15% solution of ninhydrin in dehydrated alcohol.[5]
-
Dry the plate at 105°C for 10 minutes.
-
Any secondary spot in the chromatogram of Test Solution 1 is not more intense than the principal spot in the chromatogram of Standard Solution 2 (0.25%).
-
For triethylenediamine, spray with 0.1 N iodine TS. Any spot corresponding to triethylenediamine in the chromatogram of Test solution 1 is not more intense than the principal spot in the chromatogram of Standard solution 3 (0.25%).[5]
-
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
For a more sensitive and quantitative assessment, an HPLC method is superior. While the USP monograph relies on TLC, modern quality control often employs HPLC. A reversed-phase HPLC method with a suitable ion-pairing agent or a Hydrophilic Interaction Chromatography (HILIC) method can be developed.[8][9]
Rationale: HPLC offers significantly higher resolution and sensitivity than TLC, allowing for the accurate quantification of impurities. A UV-active derivative can be formed for piperazine, which lacks a strong chromophore, to enhance detection at low levels.[10]
Experimental Protocol: Example HPLC-UV Method with Derivatization
-
Derivatization Reagent: 4-chloro-7-nitrobenzofuran (NBD-Cl).[10]
-
Standard and Sample Preparation:
-
Prepare stock solutions of this compound and any known impurities in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
To a defined volume of the standard/sample solution, add a solution of NBD-Cl in the presence of a buffer (e.g., borate buffer, pH 9.0) and heat to form the stable, UV-active derivative.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength appropriate for the NBD derivative (e.g., 470 nm).
-
Column Temperature: 30°C.
-
-
Quantification:
-
Inject the derivatized standard and sample solutions.
-
Calculate the amount of each impurity by comparing the peak area in the sample chromatogram to the peak area of the corresponding impurity standard. For unknown impurities, the percentage can be estimated using the peak area of the principal peak and a relative response factor (assumed to be 1 if unknown).
-
Visualization of Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the key experimental workflows.
Caption: Workflow for the non-aqueous potentiometric titration of Piperazine Dihydrochloride.
Caption: Workflow for the TLC-based chromatographic purity test as per USP.
Caption: Workflow for a quantitative HPLC-UV method with pre-column derivatization.
Data Interpretation and Purity Specification
The acceptance criteria for the purity of this compound are defined by the relevant pharmacopeias. For instance, the USP specifies that the content of piperazine dihydrochloride should be not less than 98.5 percent and not more than 100.5 percent on the anhydrous basis.[5][11] The limits for specific impurities, water content, and residue on ignition are also clearly defined.[5]
Table 2: Example Purity Data Comparison
| Parameter | Method | Specification (USP) | Result (Lot A) | Result (Lot B) | Conformance |
| Assay | Titration | 98.5% - 100.5% (anhydrous) | 99.8% | 97.5% | Lot A: Yes, Lot B: No |
| Water Content | Karl Fischer | NMT 10.0% | 9.5% | 9.8% | Yes |
| Residue on Ignition | Gravimetric | NMT 0.1% | 0.05% | 0.08% | Yes |
| Ethylenediamine | TLC | NMT 0.25% | < 0.25% | < 0.25% | Yes |
| Triethylenediamine | TLC | NMT 0.25% | < 0.25% | < 0.25% | Yes |
| Unknown Impurity 1 | HPLC | N/A (for information) | 0.08% | 0.45% | N/A |
| Unknown Impurity 2 | HPLC | N/A (for information) | 0.03% | 0.15% | N/A |
| Overall Purity | Multi-faceted | Conforms to all specs | Pass | Fail (on Assay) |
Conclusion and Recommendations
The comprehensive assessment of this compound purity requires a multi-faceted approach. While classical methods like titration and TLC, as outlined in the USP, provide a fundamental level of quality control, the integration of modern chromatographic techniques such as HPLC is highly recommended for a more thorough and quantitative understanding of the impurity profile. For routine quality control, the official pharmacopeial methods should be followed. However, for in-depth characterization, method development and validation of a stability-indicating HPLC method is the gold standard, providing the highest level of assurance in the quality and consistency of the API.
References
- Piperazine Dihydrochloride. (n.d.). In USP-NF.
- Piperazine Dihydrochloride. (n.d.). PubChem.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2015). Journal of Chemical and Pharmaceutical Research, 7(8), 618-625.
- A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences, 1(3), 1-9.
- Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. (2013).
- Piperazine Dihydrochloride. (n.d.). NIST Chemistry WebBook.
- Piperazine Dihydrochloride. (n.d.). USP-NF Abstract.
- Method for the preparation of piperazine monohydrochloride. (1962). US Patent 3,023,211.
- USP Monographs: Piperazine. (n.d.). USP29-NF24.
- This compound. (n.d.). PubChem.
- Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution? (2024). ResearchGate.
- Water in piperidine and piperazine. (n.d.). Scribd.
Sources
- 1. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. scbt.com [scbt.com]
- 4. GSRS [precision.fda.gov]
- 5. Piperazine Dihydrochloride [drugfuture.com]
- 6. US3023211A - Method for the preparation of piperazine monohydrochloride - Google Patents [patents.google.com]
- 7. pharmacopeia.cn [pharmacopeia.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. Piperazine Dihydrochloride [doi.usp.org]
The Core Mechanism of Piperazine: A Neuromuscular Blockade
An In-Depth Technical Guide to the In Vivo vs. In Vitro Efficacy of Piperazine Anthelmintics
This guide provides a comprehensive comparison of in vitro and in vivo methodologies for evaluating the efficacy of piperazine-based anthelmintics. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of piperazine's action, details robust experimental protocols, and critically examines the correlation and divergence between laboratory assays and whole-organism efficacy.
Piperazine and its salts (e.g., citrate, adipate) have long been staples in anthelmintic therapy.[1] Their efficacy is rooted in a selective disruption of the parasite's neuromuscular system. The primary mechanism of action is agonism of the γ-aminobutyric acid (GABA) receptor.[1][2][3]
In nematodes like Ascaris lumbricoides (roundworm), GABA is an inhibitory neurotransmitter that plays a crucial role in regulating muscle relaxation at the neuromuscular junction.[2][3][4] Piperazine mimics GABA, binding to and activating these receptors on the parasite's muscle cells.[2][3] This activation opens chloride ion (Cl-) channels, leading to an influx of negative ions and subsequent hyperpolarization of the muscle cell membrane.[3] The sustained hyperpolarized state renders the muscle cells less excitable, resulting in a flaccid paralysis of the worm.[3][4] Unable to maintain their position within the host's gastrointestinal tract, the paralyzed parasites are passively expelled by normal peristalsis.[2][3]
This mechanism provides a crucial window of selective toxicity. In vertebrate hosts, GABAergic signaling is primarily confined to the central nervous system (CNS), whereas in helminths, it is a key component of the peripheral neuromuscular system.[1][3] This physiological distinction allows piperazine to exert its paralytic effect on the parasite with minimal impact on the host.[2]
Caption: Piperazine's mechanism of action leading to parasite expulsion.
In Vitro Efficacy: The Primary Screen
In vitro assays are indispensable for the initial stages of drug discovery. They offer a controlled environment for high-throughput screening of compound libraries, determining direct effects on the parasite, and elucidating mechanisms of action.
Common In Vitro Assays for Anthelmintics:
-
Adult Worm Motility Assay: This is a primary screening method that directly observes the effect of a compound on the viability and motor function of adult worms. Due to its physiological similarity to intestinal roundworms, the earthworm (Pheretima posthuma or Eisenia fetida) is a frequently used model.[5][6][7]
-
Larval Migration Inhibition Assay (LMIA): This assay measures a compound's ability to inhibit the natural migration of larval stages (e.g., L3 larvae) through a sieve or matrix, providing a quantitative measure of paralysis or impaired motility.[8][9][10]
-
Egg Hatch Assay (EHA) / Larval Development Assay (LDA): These assays assess the ovicidal or larvicidal properties of a compound by measuring its ability to prevent eggs from hatching or larvae from developing to the next stage.[8][11]
Experimental Protocol: In Vitro Adult Worm Motility Assay
This protocol is a self-validating system, incorporating both positive and negative controls to ensure the reliability of the results.
Objective: To determine the time to paralysis and death of adult worms upon exposure to piperazine derivatives.
Materials:
-
Adult earthworms (Pheretima posthuma), 3-5 cm in length.
-
Test Compounds (Piperazine derivatives).
-
Positive Control: Piperazine Citrate (e.g., 10-15 mg/mL).
-
Negative Control: Vehicle (e.g., Normal Saline).
-
Petri dishes, pipettes, stopwatch, warm water bath (50°C).
Methodology:
-
Acclimatization: Wash worms in normal saline to remove fecal matter.
-
Group Allocation: Randomly assign worms to groups of 5-6 per Petri dish. Designate groups for negative control, positive control, and various concentrations of each test compound (e.g., 10, 20, 40 mg/mL).[5]
-
Compound Exposure: Add the prepared solutions to the appropriately labeled Petri dishes and carefully place the worms in each dish.
-
Observation & Data Collection:
-
Immediately start the stopwatch.
-
Observe worms continuously for motility.
-
Time to Paralysis (P): Record the time when all movement ceases, except when the worm is mechanically stimulated (shaken).[12]
-
Time to Death (D): Confirm death by transferring the worm to a warm water bath (50°C). A complete lack of movement indicates death.[5][12]
-
-
Data Analysis: Calculate the mean time to paralysis and death for each group. Efficacy is demonstrated by a significantly shorter time compared to the negative control.
Caption: A generalized workflow for an in vitro anthelmintic assay.
Data Presentation: In Vitro Efficacy
In vitro studies typically yield concentration-response data, allowing for the calculation of EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values.
| Compound Class | Helminth Species/Model | Assay Type | Key Finding (EC50/IC50) | Reference |
| Piperazine (PIP) | Ascaridia galli | LMIA | 6.78 x 10⁷ nM | [8] |
| PAPP (Piperazine Derivative) | Haemonchus contortus (L3) | LMIA | 9.36 µM | [9][10] |
| PAPP (Piperazine Derivative) | Trichostrongylus colubriformis (L3) | LMIA | 11.8 µM | [9][10] |
| Methanolic Leaf Extract | Ascaridia galli | Adult Motility | 11.78 mg/ml | [13] |
Note: Data is compiled from various studies and models; direct comparison requires standardized assays.
In Vivo Efficacy: The Preclinical Proof
While in vitro assays are powerful, they cannot replicate the complex physiology of a host organism.[14] In vivo studies are the gold standard for confirming anthelmintic efficacy, as they account for critical pharmacokinetic and pharmacodynamic factors (ADME: Absorption, Distribution, Metabolism, and Excretion).[8][15]
Common In Vivo Methodologies:
-
Worm Count Reduction Test: This involves treating infected animals and, after a set period, euthanizing them to count the remaining worms in the target organ (e.g., intestines) compared to an untreated control group. This is a definitive but terminal method.
-
Fecal Egg Count Reduction Test (FECRT): This is the standard non-invasive method for monitoring anthelmintic efficacy, especially in livestock.[5] It measures the reduction in the number of parasite eggs shed in the feces after treatment.
Experimental Protocol: Fecal Egg Count Reduction Test (FECRT)
This protocol is designed to assess the practical efficacy of an anthelmintic in a living host system.
Objective: To quantify the reduction in nematode egg output in a host animal following treatment with a piperazine compound.
Materials:
-
Naturally or experimentally infected host animals (e.g., sheep, goats, poultry).[5][16]
-
Test Compound (Piperazine derivative) and standard anthelmintic.
-
Fecal collection bags/containers, microscope, McMaster slides.
Methodology:
-
Animal Selection & Baseline: Select animals with a sufficient baseline fecal egg count (e.g., >150 eggs per gram).
-
Group Allocation & Treatment: Randomly allocate animals to a control group (untreated) and one or more treatment groups. Administer the specific anthelmintic dose to each animal in the treatment groups.[5]
-
Pre-Treatment Sampling (Day 0): Collect an initial fecal sample from each animal before treatment.
-
Post-Treatment Sampling (Day 10-14): Collect a second fecal sample from all animals 10 to 14 days after treatment.[5] This window allows for the clearance of eggs present at the time of treatment.
-
Fecal Egg Counting: Use a standardized technique, such as the McMaster method, to count the number of eggs per gram (EPG) of feces for each sample.
-
Data Analysis: Calculate the percentage reduction in fecal egg count (%FECR) for the treated group(s) using the formula: %FECR = [1 - (Mean EPG Post-Treatment / Mean EPG Pre-Treatment)] x 100 Efficacy is generally confirmed if the reduction is >95%.[5]
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Piperazine Citrate? [synapse.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Screening of Some New Piperazine Derivatives as Potential Anthelmintic Agents - IJPRS [ijprs.com]
- 7. Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents | International Journal of Research in Pharmacology & Pharmacotherapeutics [ijrpp.com]
- 8. cambridge.org [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo anthelmintic effects of Sterospermum kunthianum (Cham-Holl) leaf extract against Ascaridia galli in experimentally infected broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijbcp.com [ijbcp.com]
- 14. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Piperazine Dihydrochloride Monohydrate
For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper handling and disposal of chemical reagents are critical components of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of piperazine dihydrochloride monohydrate, grounded in established safety principles and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the safety of your personnel and the protection of our environment.
Understanding the Hazard Profile: Why Proper Disposal is Critical
This compound, while a valuable reagent in pharmaceutical development, possesses a hazard profile that necessitates careful handling throughout its lifecycle, including disposal.[1][2] Understanding these hazards is the foundation for appreciating the importance of the disposal protocols outlined in this guide.
Key Hazards:
-
Irritant: It is known to cause irritation to the skin, eyes, and respiratory system.[1][2]
-
Sensitizer: May cause an allergic skin reaction or asthma-like symptoms if inhaled by sensitized individuals.[1][3]
-
Aquatic Toxicity: The compound is harmful to aquatic life with long-lasting effects, making its release into the environment a significant concern.[1]
These properties underscore that improper disposal, such as drain disposal or mixing with general waste, is not only non-compliant but also poses a direct threat to human health and ecosystems.
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to the disposal of this compound, from the point of generation to final removal from the laboratory.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling any chemical waste, including this compound, it is imperative to be equipped with the appropriate PPE. This minimizes the risk of accidental exposure.
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile).
-
Eye Protection: Use tightly fitting safety goggles with side-shields.[1]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is essential.[1]
-
Protective Clothing: A lab coat should be worn to protect from skin contact.[1]
The causality here is direct: the irritant and sensitizing nature of the chemical demands a barrier between you and the substance.[1][3]
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of safe laboratory practice.[4][5] Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
Rationale: Mixing incompatible chemicals can lead to dangerous reactions.[5][6] For instance, mixing with strong oxidizing agents should be avoided.[2]
Experimental Protocol: Waste Collection
-
Container Selection: Obtain a dedicated, properly labeled hazardous waste container. This container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.[6]
-
Labeling: The label must clearly state "Hazardous Waste" and identify the contents as "this compound." Include the date of accumulation and the responsible researcher's name.[5][6] Accurate labeling is a legal requirement and crucial for safe handling by waste management personnel.[5]
-
Waste Accumulation: Carefully transfer the waste this compound into the designated container. If it is a solid, use a scoop or spatula to minimize dust generation. If it is in solution, pour carefully to avoid splashing.
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[7] This prevents the release of vapors or dust and protects the contents from contamination.
Step 3: Spill Management - Preparedness is Key
Accidents can happen, and a well-defined spill response plan is essential.
In the event of a spill:
-
Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area.
-
Ventilate: Ensure adequate ventilation to disperse any airborne dust.
-
Containment: For a solid spill, carefully sweep up the material, avoiding dust creation, and place it into the designated hazardous waste container.[8]
-
Decontamination: Clean the spill area with soap and water. All cleaning materials (e.g., paper towels, wipes) must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.
Table 1: Spill Response Summary
| Action | Rationale |
| Alert and Evacuate | Prevents exposure of other personnel. |
| Ventilate | Reduces inhalation risk.[9] |
| Contain and Collect | Minimizes the spread of contamination. |
| Decontaminate | Ensures the removal of residual chemical. |
| Report | Fulfills regulatory and institutional requirements. |
Step 4: Storage and Final Disposal - The Hand-Off
Accumulated waste must be stored safely pending pickup by a licensed hazardous waste disposal service.
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[7][10]
-
Professional Disposal: Arrange for the collection of the waste by your institution's EHS department or a certified chemical waste contractor. These services are equipped to transport and dispose of the material in compliance with all federal, state, and local regulations.[5][6]
The final disposal method will be determined by the waste management facility but may include incineration or other treatments to render the chemical less harmful.[6][9]
Diagram 1: Disposal Workflow for this compound
Caption: A flowchart illustrating the key stages of this compound disposal.
Regulatory Framework: Adherence to the Law
The procedures outlined in this guide are designed to comply with the primary regulations governing laboratory safety in the United States.
-
OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) to protect laboratory workers.[11] The procedures described here should be incorporated into your laboratory's specific CHP.
-
EPA's Resource Conservation and Recovery Act (RCRA): This act governs the disposal of solid and hazardous waste. The guidelines for classifying, storing, and disposing of chemical waste are detailed in 40 CFR Parts 261.3.[8]
By following this guide, you are not only ensuring a safer laboratory but also upholding your professional and legal obligations.
References
- LabX. (2025, May 26). Laboratory Waste Management: Best Practices for Compliance and Safety.
- Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management.
- US Bio-Clean.
- National Center for Biotechnology Information.
- Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. (2025, February 21).
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- PubChem. Piperazine Dihydrochloride.
- Are You In Compliance With Proper Lab Waste Disposal Regul
- ChemicalBook. (2025, February 1).
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.
- Spectrum Chemical. (2007, May 10).
- Fisher Scientific. (2025, December 22).
- Santa Cruz Biotechnology. Piperazine.
- Piperazine: Human health tier II assessment. (2019, March 8).
- The OSHA Lab Standard and the MSC Chemical Safety Manual.
- Georgia Tech Professional Education.
- ChemDmart.
- Cole-Parmer. Material Safety Data Sheet - 1-(4-Methoxyphenyl)piperazine Dihydrochloride, 96%.
- OSHA.
- Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- US EPA. Management of Hazardous Waste Pharmaceuticals.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Laboratory Waste Management: Best Practices for Compliance and Safety [labx.com]
- 5. Effective Lab Chemical Waste Management [emsllcusa.com]
- 6. usbioclean.com [usbioclean.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. blog.creliohealth.com [blog.creliohealth.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. osha.gov [osha.gov]
Personal protective equipment for handling Piperazine Dihydrochloride Monohydrate
A Researcher's Guide to Safely Handling Piperazine Dihydrochloride Monohydrate
For Immediate Use by Laboratory Personnel
This guide provides essential safety and handling protocols for this compound, a compound requiring careful management in research and development settings. As Senior Application Scientist, my objective is to equip you with the necessary information to mitigate risks and ensure a safe laboratory environment. This document is structured to provide direct, actionable guidance rooted in established safety principles.
Understanding the Hazard: Why Caution is Critical
This compound is classified with several key hazards that dictate our handling procedures. It is a skin and eye irritant, and critically, it is a skin and respiratory sensitizer.[1][2] This means that repeated exposure, even at low levels, can lead to allergic reactions, including skin rashes and asthma-like symptoms.[3][4][5][6] Therefore, our primary goal is to prevent direct contact and inhalation.
Key Hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[1][2]
-
Respiratory Sensitization (Category 1): May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[2]
Understanding these hazards is the foundation of our safety protocols. The potential for sensitization is of particular concern, as once an individual is sensitized, subsequent exposure to even minute amounts can trigger a severe reaction.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the required PPE for various laboratory tasks involving this compound.
| Task | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | Nitrile gloves (or other chemically impermeable gloves), lab coat, and chemical safety goggles with side shields.[1] If there is a risk of dust generation, a NIOSH-approved respirator is also required.[7] |
| Solution Preparation | Nitrile gloves, lab coat, and chemical safety goggles with side shields.[1] |
| Handling Solutions | Nitrile gloves, lab coat, and safety glasses. |
| Spill Cleanup | Chemical-resistant gloves, lab coat or chemical-resistant suit, chemical safety goggles, and a NIOSH-approved respirator.[7] |
Causality of PPE Selection:
-
Gloves: Nitrile gloves provide a sufficient barrier for incidental contact. Always inspect gloves for tears or punctures before use.[1]
-
Eye Protection: Chemical safety goggles are essential to prevent contact with dust particles or splashes.[1][8]
-
Lab Coat: A lab coat protects your skin and personal clothing from contamination.[7]
-
Respiratory Protection: A respirator is crucial when handling the solid form to prevent inhalation of dust particles that can lead to respiratory sensitization.[1][7]
Step-by-Step Handling Procedures
Adherence to a strict protocol is essential to minimize exposure risk.
3.1. Preparation and Weighing:
-
Designated Area: Conduct all weighing and handling of the solid compound within a certified chemical fume hood or a powder containment hood to control dust.[7]
-
Surface Protection: Before starting, cover the work surface with absorbent bench paper.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of this compound. Use a spatula to transfer the solid and avoid generating dust.
-
Clean-Up: After weighing, carefully clean the spatula and the weighing vessel. Dispose of any contaminated bench paper in a designated hazardous waste container.
3.2. Solution Preparation:
-
In a Fume Hood: Always prepare solutions in a chemical fume hood.
-
Add to Solvent: Slowly add the weighed solid to the solvent to prevent splashing.
-
Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound.
-
Labeling: Clearly label the container with the chemical name, concentration, date, and your initials.
Emergency Procedures: A Rapid Response Plan
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][5] Remove contaminated clothing while continuing to flush. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air immediately.[1][5] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1][7] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Spill Response:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.
-
Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.[3]
-
Decontaminate: Clean the spill area with soap and water.[7]
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling of this compound.
-
Chemical Waste: All unused solid material and solutions should be collected in a clearly labeled hazardous waste container.[3]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, bench paper, and pipette tips, must be disposed of as hazardous waste.
-
Consult Regulations: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[3][8] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these protocols, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues. Your diligence is paramount.
References
- New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: Piperazine Dihydrochloride.
- s d fine-chem limited. (n.d.). piperazine anhydrous Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8893, Piperazine dihydrochloride.
- Centers for Disease Control and Prevention. (2011). 1988 OSHA PEL Project - Piperazine Dihydrochloride. National Institute for Occupational Safety and Health.
- J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet.
- WorkSafe. (2022). Piperazine dihydrochloride.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. nj.gov [nj.gov]
- 4. 1988 OSHA PEL Project - Piperazine Dihydrochloride | NIOSH | CDC [cdc.gov]
- 5. PIPERAZINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride [cdc.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. jwpharmlab.com [jwpharmlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
